molecular formula C7H10O4 B1196770 (1R,3S)-Cyclopentane-1,3-dicarboxylic acid CAS No. 876-05-1

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

货号: B1196770
CAS 编号: 876-05-1
分子量: 158.15 g/mol
InChI 键: LNGJOYPCXLOTKL-SYDPRGILSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound cis-1,3-Cyclopentanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,3R)-cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285571
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-05-1
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cis-1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Unique Potential

This compound is a non-planar, chiral dicarboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and material science.[1][2] Its rigid cyclopentane core, combined with the specific cis stereochemical arrangement of its two carboxylic acid groups, imparts a unique three-dimensional structure that is instrumental in the synthesis of complex molecular architectures.[1][3] This guide provides a comprehensive overview of its core chemical properties, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Core Physicochemical and Spectroscopic Profile

The distinct stereochemistry of this compound governs its physical and spectroscopic characteristics.[1] It typically presents as an off-white to pale yellow crystalline solid.[1][2] The presence of two hydrophilic carboxylic acid groups on a hydrophobic cyclopentane ring results in slight solubility in water, which can be influenced by pH, and solubility in polar organic solvents.[1][2]

Physical and Chemical Properties

A summary of the key physicochemical properties is provided below. These values are foundational for designing experimental conditions, including reaction temperatures, solvent systems, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[1][4]
Molecular Weight 158.15 g/mol [1][4]
CAS Number 876-05-1[4][5]
Appearance Off-white to pale yellow solid[1]
Melting Point ~121°C[1]
Boiling Point (Est.) 243.22°C[1]
Density (Est.) 1.2605 g/cm³[1]
pKa₁ 4.26 (at 25°C)[1][4]
pKa₂ 5.51 (at 25°C)[1][4]
Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides insights into the molecule's conformation. Vicinal coupling constants (³J) between adjacent protons on the cyclopentane ring typically fall within the 7-10 Hz range.[1] The specific chemical shifts and coupling patterns are sensitive to the solvent and the conformational preferences of the slightly bent cyclopentane ring.[1][6]

    • ¹³C NMR : Due to the molecule's symmetry, the ¹³C NMR spectrum is relatively simple. However, the non-planar nature of the ring means that not all carbon atoms are chemically equivalent, leading to distinct signals for the carboxyl carbons and the different carbons of the cyclopentane ring.[6]

  • Mass Spectrometry (MS) : Under mass spectrometry analysis, the molecular ion peak [M]⁺ is observed at an m/z of 158, confirming the molecular formula C₇H₁₀O₄.[1] Characteristic fragmentation patterns arise from the loss of water (H₂O) and carbon dioxide (CO₂).[1]

Figure 1: Chemical Structure of this compound.

Acidity and Chemical Reactivity

The chemical behavior of this diacid is largely dictated by its two carboxylic acid functional groups.

Acidity and Ionization

The compound exhibits two distinct ionization constants (pKa values).[1][4] The first pKa of 4.26 is for the dissociation of the first proton, a value typical for carboxylic acids.[1] The second pKa is slightly higher at 5.51, indicating that the second proton is less readily donated due to the electrostatic repulsion from the newly formed carboxylate anion.[1] This differential acidity is a key consideration in pH-dependent reactions and separations.

Characteristic Reactions

As a dicarboxylic acid, it undergoes a range of standard transformations, making it a versatile synthetic intermediate.[1][2]

  • Esterification : Both carboxyl groups can react with alcohols under acidic catalysis to form diesters.[1][7] This reaction is fundamental for creating derivatives with altered solubility, lipophilicity, and for use as plasticizers or lubricants.[7]

  • Amidation : Reaction with amines, typically activated by coupling agents, yields amides. This is a crucial reaction in pharmaceutical chemistry for incorporating the cyclopentane scaffold into peptide-like structures or other bioactive molecules.[2]

  • Reduction : The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Condensation and Polymerization : The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization to form polyesters or polyamides.[1]

  • Decarboxylation : Under certain thermal conditions, it can undergo decarboxylation, although this is less common than with beta-keto acids.[1]

The cis orientation of the two carboxyl groups can also facilitate intramolecular reactions, such as the formation of a cyclic anhydride under dehydrating conditions. This reactivity profile provides a rich toolbox for synthetic chemists.

start (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid esterification Esterification (R'-OH, H⁺) start->esterification amidation Amidation (R'R''NH, Coupling Agent) start->amidation reduction Reduction (e.g., LiAlH₄) start->reduction diester Diester Derivative esterification->diester Forms diamide Diamide Derivative amidation->diamide Forms diol Diol Derivative reduction->diol Forms

Figure 2: Key reaction pathways for this compound.

Synthesis and Stereochemical Control

The synthesis of this compound with high stereochemical purity is non-trivial. Several general strategies have been reported:

  • Diels-Alder Reaction : This powerful cycloaddition can be used to form the cyclopentane ring system, followed by subsequent chemical modifications to introduce the carboxyl groups.[1]

  • Oxidative Cleavage : Starting from a suitable cyclopentene derivative, oxidative cleavage of the double bond can generate the two carboxylic acid functionalities.[1]

  • Chiral Resolution : Often, a racemic or diastereomeric mixture of cyclopentane-1,3-dicarboxylic acids is synthesized first, followed by resolution to isolate the desired (1R,3S) stereoisomer.[8]

The choice of synthetic route is critical, as the biological and material properties of the final products are highly dependent on the precise stereochemistry of this core unit.[3]

Exemplar Experimental Protocol: Diester Synthesis

Trustworthy and reproducible protocols are the bedrock of scientific progress. The following procedure for the synthesis of a dialkyl ester is adapted from established esterification principles.[7]

Objective: To synthesize Di(2-ethylhexyl) (1R,3S)-cyclopentane-1,3-dicarboxylate.

Materials:

  • This compound (1.0 eq)

  • 2-Ethylhexanol (2.2 eq)

  • p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)

  • Toluene (as solvent, to facilitate water removal)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Charge the flask with this compound, 2-ethylhexanol, toluene, and the p-toluenesulfonic acid catalyst.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

    • Causality Insight: The removal of water drives the equilibrium of this reversible reaction towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.

  • Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether and transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Self-Validation: The bicarbonate wash is a critical self-validating step. The absence of effervescence upon addition indicates the successful neutralization of the acidic catalyst.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure diester.[7]

Applications in Research and Drug Development

The unique stereochemical and bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry.

  • Antiviral Agents : It has been utilized as a key building block in the synthesis of inhibitors of human immunodeficiency virus (HIV) replication.[1][] Its rigid structure allows it to present pharmacophoric groups in a precise spatial orientation, enhancing binding affinity to targets like HIV protease.[1]

  • Neurological Research : The amino-substituted analogue, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a potent and selective agonist for metabotropic glutamate receptors (mGluRs).[3] This highlights how the dicarboxylic acid core can be functionalized to create powerful pharmacological tools for studying the central nervous system.

  • Isosteric Replacement : The cyclopentane dicarboxylic acid moiety can be considered as a novel isostere for other chemical groups in drug design, offering a way to modulate properties like acidity, lipophilicity, and metabolic stability.[10][11]

Figure 3: Role as a Scaffold in Drug Design cluster_derivatives Functionalization via Carboxyl Groups cluster_applications Targeted Applications scaffold (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid Rigid Chiral Core ester Esterification R-OH scaffold->ester amide Amidation R-NH₂ scaffold->amide antiviral HIV Protease Inhibitors ester->antiviral Leads to polymer Specialty Polymers ester->polymer amide->antiviral neuro mGluR Ligands amide->neuro Leads to

Figure 3: Role as a Scaffold in Drug Design.

Conclusion

This compound is more than a simple cyclic diacid; it is a stereochemically defined scaffold that offers significant opportunities for innovation. Its well-characterized physical properties, predictable reactivity, and proven utility as a building block for complex, bioactive molecules make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties is the first step toward unlocking its full synthetic potential.

References

  • PubChem. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216.
  • ACS Publications. (1991). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Journal of Medicinal Chemistry.
  • Google Patents. US2957022A - Esters of cyclopentane-1,3-dicarboxylic acid.
  • PubMed. (1991-08-14). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis.
  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129.
  • AMERICAN ELEMENTS. cis-Cyclopentane-1,3-dicarboxylic acid | CAS 876-05-1.
  • SciSpace. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent.
  • ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry.
  • Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of cyclopentane.

Sources

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Introduction

This compound, identified by the CAS number 876-05-1 , is a chiral organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3][4] Its rigid cyclopentane core, coupled with the stereospecific orientation of its two carboxylic acid functionalities, imparts unique conformational constraints and chemical properties that make it a valuable building block in the design of novel therapeutic agents and functional polymers.[5] This guide aims to provide a comprehensive overview of this compound, delving into its physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role in drug development.

Physicochemical Properties

The distinct stereochemistry of this compound dictates its physical and chemical characteristics. The cis relationship of the two carboxylic acid groups, where both are on the same face of the cyclopentane ring, influences its crystal packing, solubility, and reactivity.

PropertyValueSource(s)
CAS Number 876-05-1[1][2][3][4]
Molecular Formula C₇H₁₀O₄[1][5]
Molecular Weight 158.15 g/mol [4][5][6]
Appearance Off-white to pale yellow solid[5]
Melting Point Approximately 121°C[5]
Boiling Point Estimated at 243.22°C[5]
pKa₁ 4.26[5]
pKa₂ 5.51[5]
Solubility Slightly soluble in water and chloroform upon heating[5]

The two carboxylic acid groups exhibit distinct pKa values, with the first deprotonation occurring more readily than the second.[5] This is a common feature of dicarboxylic acids where the proximity of the first carboxylate group influences the acidity of the second carboxylic acid.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound presents a significant chemical challenge due to the presence of two stereocenters. The primary strategies employed involve either stereoselective synthesis or the resolution of a racemic mixture of the cis-diacid.

Synthetic Approaches

Several synthetic routes have been developed to produce the cyclopentane backbone with the desired stereochemistry.[5] These include:

  • Diels-Alder Reaction: This powerful cycloaddition reaction can be utilized to form the cyclopentane ring with controlled stereochemistry, which is then followed by carboxylation steps.[5]

  • Oxidative Cleavage: Starting from cyclopentene derivatives, oxidative cleavage of the double bond can lead to the formation of the dicarboxylic acid.[5]

  • Direct Carboxylation: Introduction of carboxyl groups onto a cyclopentane substrate can be achieved using specific reagents under controlled conditions.[5]

Chiral Resolution Workflow

A common and often more practical approach to obtaining the enantiomerically pure (1R,3S)-isomer is through the resolution of the racemic cis-1,3-cyclopentanedicarboxylic acid. This process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

G cluster_0 Racemic Mixture Preparation cluster_1 Diastereomeric Salt Formation cluster_2 Separation cluster_3 Acidification and Isolation racemic_acid Racemic cis-1,3-Cyclopentanedicarboxylic Acid resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) racemic_acid->resolving_agent Reaction diastereomers Diastereomeric Salts ((1R,3S)-acid • (R)-amine) ((1S,3R)-acid • (R)-amine) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt1 Diastereomeric Salt 1 (Less Soluble) separation->salt1 salt2 Diastereomeric Salt 2 (More Soluble) separation->salt2 acidification1 Acidification (e.g., HCl) salt1->acidification1 acidification2 Acidification (e.g., HCl) salt2->acidification2 final_product This compound acidification1->final_product Isolation enantiomer (1S,3R)-Cyclopentane-1,3-dicarboxylic Acid acidification2->enantiomer Isolation

Caption: Workflow for the chiral resolution of racemic cis-1,3-cyclopentanedicarboxylic acid.

Experimental Protocol: Chiral Resolution
  • Dissolution: Dissolve the racemic cis-1,3-cyclopentanedicarboxylic acid in a suitable solvent (e.g., ethanol).

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine), to the solution.

  • Diastereomeric Salt Formation: Stir the solution to allow for the formation of diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Acidification: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically pure carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain the pure this compound. The enantiomeric purity should be confirmed by a suitable analytical technique, such as chiral HPLC.[7]

Applications in Drug Development

The rigid, stereochemically defined structure of this compound makes it an attractive scaffold for the design of biologically active molecules. Its carboxylic acid groups can serve as key interaction points with biological targets or as handles for further chemical modification.

Antiviral Agents

Derivatives of this compound have shown promise as antiviral compounds.[5] It is used in the preparation of bis(amino acid) derivatives that act as inhibitors of human immunodeficiency virus (HIV) replication and are intended for the treatment of HIV infection.[8] The cyclopentane ring serves as a rigid core to which pharmacophoric groups can be attached in a precise spatial arrangement, allowing for high-affinity binding to viral enzymes such as HIV protease.[5]

Neurological Research

The amino-substituted derivative, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a closely related compound, is a well-known agonist of metabotropic glutamate receptors (mGluRs).[9] While the (1R,3S)-isomer of ACPD is less potent, the dicarboxylic acid itself serves as a crucial starting material for the synthesis of various mGluR ligands.[9] These compounds are invaluable tools for studying the role of mGluRs in neurotransmission and for the development of potential therapeutics for neurological disorders.

Carboxylic Acid Isostere

The cyclopentane-1,3-dione moiety, which can be derived from the dicarboxylic acid, has been explored as a novel isostere for the carboxylic acid functional group in drug design.[10][11] Cyclopentane-1,3-diones exhibit pKa values in a similar range to carboxylic acids and can effectively mimic their ability to engage in key hydrogen bonding interactions with biological targets.[10][11] This bioisosteric replacement can be a valuable strategy to modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.

G cluster_0 Core Scaffold cluster_1 Therapeutic Areas core (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid antiviral Antiviral Agents (e.g., HIV Protease Inhibitors) core->antiviral Precursor for neuro Neurological Research (mGluR Ligands) core->neuro Starting Material for isostere Carboxylic Acid Isosteres core->isostere Derivative for

Caption: Applications of this compound in drug development.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in drug discovery and development. Its well-defined stereochemistry and the presence of two reactive carboxylic acid groups provide a robust platform for the synthesis of complex and biologically active molecules. As our understanding of the structure-activity relationships of drug targets continues to evolve, the demand for such conformationally constrained scaffolds is likely to grow, further solidifying the importance of this compound in the medicinal chemist's toolbox.

References

  • PubChem. 1,3-Cyclopentanedicarboxylic acid.
  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid.
  • Journal of Medicinal Chemistry. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid.
  • Chemical Reviews. Synthesis of Chiral Cyclopentenones.
  • PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis.
  • ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • SciSpace. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent.

Sources

An In-depth Technical Guide to the Molecular Structure of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of (1R,3S)-cyclopentane-1,3-dicarboxylic acid, tailored for researchers, scientists, and drug development professionals. By integrating experimental data with computational insights, this document elucidates the nuanced stereochemistry, conformational dynamics, and analytical methodologies crucial for leveraging this chiral building block in advanced applications.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Cyclopentane rings are ubiquitous structural motifs in a vast array of natural products and synthetic molecules of pharmaceutical importance.[1] Their conformational flexibility, coupled with the potential for dense stereochemical functionalization, makes them attractive scaffolds in drug design.[1] this compound, a chiral dicarboxylic acid, presents a unique combination of a constrained five-membered ring and two stereochemically defined carboxylic acid groups. This specific arrangement governs its three-dimensional shape, intermolecular interactions, and, consequently, its utility as a precursor in the synthesis of complex molecular architectures, including antiviral agents.[] Understanding the intricate details of its molecular structure is paramount for rationally designing and synthesizing novel therapeutics.

Molecular Identity and Physicochemical Properties

This compound is a cyclic organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[3][4] It is also commonly referred to as cis-1,3-cyclopentanedicarboxylic acid due to the relative orientation of the two carboxylic acid groups on the same side of the cyclopentane ring.[5]

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[3]
Molecular Weight 158.15 g/mol [3]
CAS Number 876-05-1
IUPAC Name This compound[3]
Melting Point ~121 °C
Appearance Off-white to pale yellow solid
Solubility Slightly soluble in water and chloroform (when heated)

Stereochemistry and Conformational Landscape

The defining structural feature of this compound is its specific stereochemistry, which dictates its non-superimposable mirror image and its chiral nature. The cyclopentane ring is not planar and adopts puckered conformations to alleviate angle and torsional strain. The two primary puckered conformations are the envelope (E) and twist (T) forms. The positions of the substituents can be described as axial (a) or equatorial (e), analogous to cyclohexane, although the distinction is less pronounced.

A detailed study combining ¹H NMR spectroscopy and Density Functional Theory (DFT) calculations at the B3LYP/6-31G(2d,2p) level in DMSO solution has provided significant insights into the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid.[6] In its diacid form, the molecule does not favor a single conformation but exists as a mixture of several conformers.[6] However, upon ionization to its monoanionic and dianionic states, the conformational landscape simplifies, with single conformations becoming dominant.[6] The monoanion, in particular, is stabilized by a strong intramolecular hydrogen bond.[6]

The conformational flexibility of cis-1,3-disubstituted cyclopentanes plays a crucial role in their reactivity. For instance, the ability to adopt a diaxial conformation, even if energetically less favorable, can bring functional groups into proximity, facilitating intramolecular reactions such as anhydride formation.[7]

G cluster_envelope Envelope (E) Conformation cluster_twist Twist (T) Conformation E1 C1 E2 C2 E1->E2 E3 C3 E2->E3 E4 C4 E3->E4 E5 C5 E4->E5 E5->E1 T1 C1 T2 C2 T1->T2 T3 C3 T2->T3 T4 C4 T3->T4 T5 C5 T4->T5 T5->T1

Primary puckered conformations of the cyclopentane ring.

Experimental and Computational Structure Elucidation

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are invaluable.

Key NMR Observables:

  • Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their electronic environment and spatial orientation (axial vs. equatorial).

  • Coupling Constants (J): Vicinal proton-proton coupling constants (³JHH) are particularly informative for conformational analysis. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different theoretical conformations, the relative populations of these conformers in solution can be determined.[6]

Experimental Protocol: 2D NMR (COSY) for Proton Connectivity

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the desired solvent.

  • Acquisition of 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shift range and appropriate spectral width.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of increments in the indirect dimension (F1) and the number of scans per increment. A greater number of increments will provide higher resolution in the F1 dimension.

  • Data Acquisition: Start the 2D acquisition.

  • Data Processing: After acquisition, perform a two-dimensional Fourier transform, phase correction, and baseline correction.

  • Analysis: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate scalar coupling between protons, allowing for the mapping of the proton connectivity within the cyclopentane ring.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation OneD_H 1D ¹H NMR Acquisition SamplePrep->OneD_H TwoD_COSY 2D COSY Acquisition OneD_H->TwoD_COSY TwoD_HSQC 2D HSQC Acquisition OneD_H->TwoD_HSQC DataProcessing Data Processing TwoD_COSY->DataProcessing TwoD_HSQC->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Workflow for NMR-based structure elucidation.
Single-Crystal X-ray Diffraction

While a definitive published crystal structure for this compound was not identified in the Cambridge Structural Database, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. The following outlines the general experimental workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions).[8] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8] The positions and intensities of the diffracted spots are recorded on a detector.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[9] Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing insights into the conformational energetics and properties of molecules.

Computational Protocol: Conformational Analysis using DFT

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers (e.g., different envelope and twist forms).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, Gibbs free energies).

  • Property Calculation: For the low-energy conformers, calculate properties of interest, such as NMR chemical shifts and coupling constants, for comparison with experimental data.

G cluster_dft_workflow DFT Conformational Analysis Workflow Build Build Initial 3D Structure ConfSearch Conformational Search Build->ConfSearch Optimization Geometry Optimization (DFT) ConfSearch->Optimization Frequency Frequency Calculation Optimization->Frequency Analysis Analyze Energies & Properties Frequency->Analysis

Workflow for DFT-based conformational analysis.

Synthesis of this compound

Several synthetic routes to cis-1,3-cyclopentanedicarboxylic acid have been reported. A common and efficient method involves the oxidative cleavage of norbornene.[6]

Experimental Protocol: Synthesis via Oxidative Cleavage of Norbornene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve norbornene (1 equivalent) in a biphasic solvent system such as carbon tetrachloride and water.[6]

  • Addition of Reagents: Add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.01 equivalents) and a stoichiometric amount of an oxidizing agent like sodium periodate (4 equivalents) to the stirring solution.[6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the aqueous layer and extract it multiple times with an organic solvent such as ether.

  • Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization to yield cis-1,3-cyclopentanedicarboxylic acid.

Applications in Drug Discovery and Development

The constrained yet flexible nature of the cyclopentane scaffold in this compound makes it a valuable building block in medicinal chemistry. Its chiral centers and functional groups provide handles for the stereoselective synthesis of more complex molecules with defined three-dimensional structures, which is critical for optimizing interactions with biological targets.

One notable application is in the preparation of bis(amino acid) derivatives that have been investigated as inhibitors of human immunodeficiency virus (HIV) replication.[] While specific structure-activity relationship (SAR) data for derivatives of this compound are not extensively published, the broader class of cyclopentane derivatives has shown significant promise as antiviral agents, including potent inhibitors of influenza virus neuraminidase.[6][10] The cyclopentane ring serves as a scaffold to orient pharmacophoric groups in a manner that mimics the natural substrate of the viral enzyme, leading to potent inhibition. The stereochemistry of the substituents on the cyclopentane ring is often critical for achieving high binding affinity and biological activity.[11]

Conclusion

This compound is a chiral building block with a rich conformational landscape that is highly dependent on its ionization state and solvent environment. A comprehensive understanding of its molecular structure, attainable through a synergistic combination of advanced NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for its effective utilization in the design and synthesis of novel molecules with therapeutic potential. The protocols and methodologies outlined in this guide provide a robust framework for researchers to characterize and exploit the unique structural features of this and related cyclopentane derivatives in their scientific endeavors.

References

  • Babu, Y. S. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Journal of Virology, 75(23), 11479-11489. [Link]
  • Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by ¹H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005–2011. [Link]
  • Bisht, K. S., Van Olphen, A., et al.
  • Babu, Y. S., et al. (2000). Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo. Antiviral Chemistry & Chemotherapy, 11(6), 375-381. [Link]
  • Mandal, K. K. Cyclic Stereochemistry. St.
  • Sanna, G., et al. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 26(11), 3365. [Link]
  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid.
  • G. A. O'Doherty, et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Reviews, 114(15), 7637-7681. [Link]
  • Zhang, L., et al. (2014). Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 86, 645-653. [Link]
  • Huang, L., et al. (2009). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7887–7891. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]
  • PubChem. 1,3-Cyclopentanedicarboxylic acid.
  • Radi, M., et al. (2008). Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. Molecules, 13(3), 551-566. [Link]
  • Dartmouth Undergraduate Journal of Science. (2009). X-ray Crystallography. [Link]
  • Mai, A., et al. (2007). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. Journal of Medicinal Chemistry, 50(22), 5436–5445. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]
  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 1,3-Cyclopentanedicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stereochemical Landscape of a Versatile Cyclopentane Scaffold

1,3-Cyclopentanedicarboxylic acid, a seemingly simple cyclic dicarboxylic acid, presents a rich stereochemical landscape that is of significant interest to researchers in organic synthesis, materials science, and particularly, drug development. The constrained five-membered ring and the presence of two stereogenic centers at the 1 and 3 positions give rise to a set of stereoisomers with distinct three-dimensional arrangements and, consequently, unique physicochemical and biological properties. Understanding the synthesis, separation, and characterization of these individual stereoisomers is paramount for their effective utilization as chiral building blocks in the design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the stereoisomers of 1,3-cyclopentanedicarboxylic acid, detailing their structure, synthesis, chiral resolution, and analytical characterization, with a focus on practical applications for the research scientist.

The Stereoisomers of 1,3-Cyclopentanedicarboxylic Acid: A Structural Overview

The presence of two stereocenters at carbons 1 and 3 of the cyclopentane ring results in the existence of four possible stereoisomers. These are grouped into two pairs of enantiomers: the cis-isomers and the trans-isomers.

The cis-Isomers: A Pair of Enantiomers

In the cis-isomers, the two carboxylic acid groups are situated on the same face of the cyclopentane ring. This configuration results in a chiral molecule, and therefore, the cis-isomer exists as a pair of enantiomers:

  • (1R,3S)-1,3-cyclopentanedicarboxylic acid

  • (1S,3R)-1,3-cyclopentanedicarboxylic acid

A racemic mixture of these two enantiomers is commonly referred to as cis-1,3-cyclopentanedicarboxylic acid. Due to the cis relationship of the substituents, the molecule possesses a C_s plane of symmetry in its planar representation, but the flexible nature of the cyclopentane ring, which adopts non-planar envelope and twist conformations, removes this symmetry in the actual molecule, rendering it chiral.

The trans-Isomers: A Second Pair of Enantiomers

In the trans-isomers, the two carboxylic acid groups are located on opposite faces of the cyclopentane ring. This arrangement also leads to a chiral molecule, existing as a pair of enantiomers:

  • (1R,3R)-1,3-cyclopentanedicarboxylic acid

  • (1S,3S)-1,3-cyclopentanedicarboxylic acid

A racemic mixture of these enantiomers is known as trans-1,3-cyclopentanedicarboxylic acid. Unlike some substituted cycloalkanes, the trans-1,3-disubstituted cyclopentane ring does not possess a center of inversion or a plane of symmetry, and therefore no meso compound exists for this isomer.

The distinct spatial orientation of the carboxylic acid functional groups in the cis and trans isomers, and between the individual enantiomers, has profound implications for their physical properties, such as melting point and solubility, as well as their biological activity when incorporated into larger molecules.

Synthesis of the Stereoisomeric Precursors

The preparation of the cis and trans diastereomers of 1,3-cyclopentanedicarboxylic acid can be achieved through several synthetic routes. The choice of method often depends on the desired stereochemistry and the scalability of the process.

Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid

A highly efficient and stereospecific method for the synthesis of the cis-isomer is the oxidative cleavage of norbornene.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve norbornene (1 equivalent) in a biphasic solvent system of carbon tetrachloride and water.

  • Addition of Reagents: To the vigorously stirring solution, add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.01 equivalents) followed by the portion-wise addition of sodium periodate (4 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, separate the aqueous layer and extract it multiple times with a suitable organic solvent such as ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude cis-1,3-cyclopentanedicarboxylic acid. The product can be further purified by recrystallization.

An alternative and also common route involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-norbornene-5,6-endo-dicarboxylic anhydride, which is then hydrolyzed to the diacid.[2]

G cluster_synthesis Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid Norbornene Norbornene Reagents RuCl₃ (cat.) NaIO₄ Norbornene->Reagents Oxidative Cleavage cis_Diacid cis-1,3-Cyclopentanedicarboxylic Acid Reagents->cis_Diacid

Caption: Oxidative cleavage route to the cis-diacid.

Synthesis of trans-1,3-Cyclopentanedicarboxylic Acid

The synthesis of the trans-isomer is less direct. One common strategy involves the epimerization of the more readily accessible cis-isomer. This can be achieved by heating the cis-diacid or its corresponding anhydride, often in the presence of a strong acid or base, to establish a thermodynamic equilibrium that favors the more stable trans configuration.

Chiral Resolution: Isolating the Enantiomers

For applications in drug development, the separation of the racemic mixtures into their individual enantiomers is a critical step. The most common and industrially scalable method for this is through the formation of diastereomeric salts using a chiral resolving agent.[3]

Principle of Diastereomeric Salt Resolution

The reaction of a racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent) results in the formation of a mixture of two diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.

Common Chiral Resolving Agents

A variety of chiral amines can be employed for the resolution of carboxylic acids. The choice of the resolving agent and the solvent system is often empirical and may require screening to achieve optimal separation. Commonly used resolving agents include:

  • Brucine: A readily available and effective alkaloid for the resolution of a wide range of acidic compounds.[4]

  • (S)-(-)-α-Phenylethylamine and (R)-(+)-α-Phenylethylamine: Versatile and commercially available synthetic chiral amines.[5]

  • Salt Formation: Dissolve the racemic cis-1,3-cyclopentanedicarboxylic acid in a minimal amount of a heated, suitable solvent (e.g., acetone, ethanol, or a mixture thereof). In a separate flask, dissolve an equimolar amount of brucine in the same solvent, also with heating.

  • Crystallization: Slowly add the hot solution of brucine to the stirred solution of the racemic acid. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and precipitate the enantiomerically enriched diacid. The chiral resolving agent remains in the aqueous solution as its hydrochloride salt and can be recovered.

  • Isolation of the Second Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.

G cluster_resolution Chiral Resolution Workflow Racemic_Acid Racemic (R/S) Acid Diastereomeric_Salts Mixture of Diastereomeric Salts (R,R) and (S,R) Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral (R) Base Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Less_Soluble Less Soluble Salt (e.g., R,R) Separation->Less_Soluble Solid More_Soluble More Soluble Salt (in mother liquor, e.g., S,R) Separation->More_Soluble Solution Acidification1 Acidification Less_Soluble->Acidification1 Acidification2 Acidification More_Soluble->Acidification2 Enantiomer1 Pure (R) Enantiomer Acidification1->Enantiomer1 Enantiomer2 Pure (S) Enantiomer Acidification2->Enantiomer2

Caption: Generalized workflow for chiral resolution.

Analytical Characterization of the Stereoisomers

The unambiguous identification and characterization of the individual stereoisomers of 1,3-cyclopentanedicarboxylic acid are crucial. A combination of spectroscopic and physical methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers and for confirming the structure of the cyclopentane ring. The conformational flexibility of the cyclopentane ring, which undergoes rapid pseudorotation between envelope and twist forms, often leads to time-averaged NMR spectra at room temperature.[2]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

IsomerNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)Assignment
cis ¹H~2.8 - 3.2mH-1, H-3
~1.8 - 2.2mMethylene Protons
¹³C~175 - 180-C=O
~40 - 45-C-1, C-3
~25 - 35-Methylene Carbons
trans ¹H(Varies)(Varies)H-1, H-3
(Varies)(Varies)Methylene Protons
¹³C~175 - 180-C=O
~40 - 45-C-1, C-3
~25 - 35-Methylene Carbons

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific enantiomer. The distinction between cis and trans isomers is often more apparent in the coupling constants and through 2D NMR techniques like NOESY.

The vicinal proton-proton coupling constants (³JHH) are particularly informative for conformational analysis.[2]

X-ray Crystallography
Other Analytical Techniques
  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group, characterized by a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Polarimetry: Used to measure the optical rotation of the enantiomerically pure compounds, distinguishing between the (+) and (-) enantiomers.

Applications in Drug Development and Beyond

The stereoisomers of 1,3-cyclopentanedicarboxylic acid are valuable building blocks in medicinal chemistry and materials science.

  • Chiral Scaffolds: The enantiomerically pure forms serve as rigid and well-defined scaffolds for the synthesis of complex target molecules, where the precise spatial orientation of functional groups is critical for biological activity.

  • Carboxylic Acid Isosteres: The cyclopentane-1,3-dione moiety, a derivative of the dicarboxylic acid, has been explored as a bioisostere for the carboxylic acid functional group in drug design.[7][8] This can lead to compounds with improved pharmacokinetic properties.

  • Polymer Chemistry: The dicarboxylic acid functionality allows these molecules to be used as monomers in the synthesis of polyesters and polyamides, imparting specific stereochemical features to the resulting polymers.[1]

Conclusion

The stereoisomers of 1,3-cyclopentanedicarboxylic acid represent a versatile platform for the development of novel molecules with tailored properties. A thorough understanding of their stereochemistry, coupled with robust synthetic and analytical methodologies for their preparation and characterization, is essential for unlocking their full potential. This guide has provided a detailed overview of these key aspects, offering a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug discovery. The continued exploration of these chiral building blocks is expected to yield new and innovative solutions to challenges in medicine and materials science.

References

  • Salas, J. A.; et al. Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry2013, 78 (5), 2005–2011. [Link]
  • Gharbi-Benarous, J.; et al. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 21998, (3), 637-644. [Link]
  • Ballatore, C.; et al. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry2011, 54 (19), 6969–6983. [Link]
  • Ballatore, C.; et al. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. PubMed2011. [Link]
  • Erickson, L. E. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Amore, A.; et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules2020, 25 (21), 4942. [Link]
  • Curry, K.; et al. The synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. Canadian Journal of Chemistry1993, 71 (1), 76-84. [Link]
  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid. [Link]
  • PubChem. (1R,3R)-cyclopentane-1,3-dicarboxylic acid. [Link]
  • PubChem. 1,3-Cyclopentanedicarboxylic acid. [Link]
  • PrepChem. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. [Link]
  • Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility of this compound, a key chiral building block in pharmaceutical synthesis.[1] We will explore the physicochemical principles governing its solubility, present available qualitative data, and provide a robust, field-proven protocol for determining its equilibrium solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in organic media.

The Molecular Blueprint: Physicochemical Foundations of Solubility

To predict and understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior is dictated by a balance between a nonpolar hydrocarbon framework and two highly polar, functional groups.

  • The Hydrophobic Core: A five-membered cyclopentane ring forms the nonpolar backbone of the molecule. This aliphatic ring structure contributes to its solubility in less polar organic solvents.

  • The Hydrophilic Anchors: Two carboxylic acid groups are positioned on the ring with a specific (1R,3S) stereochemistry.[1] These groups are the primary drivers of polarity and are capable of acting as both hydrogen bond donors (from the hydroxyl proton) and acceptors (at the carbonyl oxygens).[2]

This duality governs the fundamental principle of "like dissolves like".[3][4] The molecule's overall solubility in a given solvent is a direct result of the interplay between these competing characteristics. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome two primary energy barriers:

  • Solvent-Solvent Interactions: The energy holding the solvent molecules together.

  • Solute-Solute Interactions (Crystal Lattice Energy): The energy holding the solid compound in its crystal lattice. The melting point of approximately 121°C for this compound is indicative of a moderately stable crystal lattice, held together by an extensive network of intermolecular hydrogen bonds between the carboxylic acid moieties.[1]

Furthermore, dicarboxylic acids often exhibit an "odd-even" effect in their solubility profiles, where acids with an odd number of total carbon atoms (like this C7 compound) tend to have higher solubility than their adjacent even-numbered counterparts. This is attributed to less efficient packing in the solid-state crystal lattice.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Melting Point ~121 °C[1]
pKa₁ 4.26[6]
pKa₂ 5.51[1]
Computed XLogP3 0.1[7]

The two pKa values indicate that the molecule's charge state, and thus its solubility, will be highly dependent on the pH in aqueous or protic solvent systems.[1][8] In neutral organic solvents, however, the non-ionized form predominates.

Solubility Profile: A Solvent-by-Solvent Analysis

While extensive quantitative solubility data for this compound is not widely published, a qualitative profile can be constructed from available information and physicochemical principles.

Table 2: Qualitative Solubility of this compound

Solvent ClassExample SolventPolarityExpected SolubilityRationale & Citations
Protic, Polar WaterHighSlightly SolubleBalance between polar carboxyl groups and the nonpolar ring.[1]
Alcohols (e.g., Ethanol)HighSolubleCapable of strong hydrogen bonding with the carboxylic acid groups.[2]
Aprotic, Polar AcetoneMedium-HighLikely SolubleThe carbonyl group can act as a hydrogen bond acceptor. Acetone is a good solvent for many dicarboxylic acids.[9][10]
Ethyl AcetateMediumLikely SolubleEster group can accept hydrogen bonds.
Aprotic, Weakly Polar ChloroformLow-MediumSlightly Soluble (increases with heat)Dissolution is enhanced by thermal energy to overcome the crystal lattice.[1][6]
Aprotic, Nonpolar HexaneLowInsoluble"Like dissolves like" principle; insufficient polarity to interact with the dicarboxylic acid groups.[3]

The slight solubility in heated chloroform is a key observation, indicating that while the polarity match is not ideal, the energy barrier for dissolution is surmountable with thermal input.[1] This is a common characteristic for moderately crystalline organic acids.

A Validated Protocol for Determining Equilibrium Solubility

To move beyond qualitative estimates and generate reliable, quantitative data, a standardized experimental protocol is essential. The Shake-Flask Method is universally regarded as the gold standard for determining true equilibrium (thermodynamic) solubility, providing data crucial for process development and formulation.[11][12]

Causality Behind the Method

This method is designed to ensure that the solvent is fully saturated with the solute and that the system has reached a state of thermodynamic equilibrium.[12] Key principles include:

  • Use of Excess Solid: This ensures that the dissolution process is not limited by the amount of available compound, guaranteeing that the measured concentration represents the true saturation point.[13]

  • Extended Equilibration: Many organic compounds, particularly crystalline ones, dissolve slowly. An extended period of agitation (24-72 hours) is necessary to ensure the rate of dissolution equals the rate of precipitation, which defines equilibrium.[13][14]

  • Precise Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for reproducible results.[15]

  • Unambiguous Quantification: Using a specific and validated analytical method like HPLC ensures that only the dissolved analyte is measured, free from interference from suspended microparticles or degradation products.[14]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess (1R,3S)-CPDA prep2 Measure precise volume of solvent equil Add solid to solvent in sealed vial prep2->equil shake Agitate at constant T (e.g., 300 RPM, 25°C) for 24-72 hours equil->shake sep Remove sample of the suspension shake->sep filter Filter through 0.22 µm PTFE syringe filter to remove all solid sep->filter quant Dilute filtrate with mobile phase filter->quant hplc Analyze by validated HPLC-UV method quant->hplc result Calculate concentration against calibration curve hplc->result

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination.

Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into a glass vial. The key is to ensure an excess of solid will remain undissolved.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13]

    • Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48 to 72 hours is recommended to ensure equilibrium is reached.[13]

  • Phase Separation:

    • After equilibration, allow the vials to sit undisturbed for 30 minutes to let larger particles settle.

    • Carefully draw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solid particles.[16] This step is critical to avoid artificially high results.

  • Quantification and Calculation:

    • Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to fall within the range of the calibration curve.

    • Analyze the diluted sample via a validated HPLC-UV method.

    • Calculate the concentration of the dissolved compound in the original filtrate by applying the dilution factor. This value is the equilibrium solubility, typically reported in mg/mL or µg/mL.

Practical Implications in Drug Development

Understanding the solubility of this compound is not an academic exercise; it directly impacts project timelines and success.

  • Process Chemistry & Purification: Knowledge of its solubility profile allows for the rational selection of solvents for synthesis, ensuring reactants remain in solution, and for crystallization, enabling high-purity isolation of the final product. For instance, its low solubility in nonpolar solvents can be exploited for precipitation.

  • Formulation Science: As a precursor to APIs, its solubility characteristics can influence the properties of the final drug substance. If used in co-crystal screening, its solubility in various solvents is a primary parameter for solvent selection.

  • Preclinical Screening: Derivatives of this acid have been explored for biological activity.[1] Ensuring that these derivatives are fully dissolved in assay buffers (often containing co-solvents like DMSO) is paramount. Low solubility can lead to compound precipitation, causing unreliable results and false negatives in high-throughput screening campaigns.[17]

Conclusion

This compound presents a classic solubility challenge defined by its dual hydrophilic-hydrophobic nature. Its solubility is highest in polar, protic organic solvents like alcohols and limited in nonpolar media. While a comprehensive quantitative dataset is not publicly available, the principles outlined in this guide, combined with the robust shake-flask protocol, provide scientists with the necessary tools to generate the precise data required for their specific applications. A thorough, empirical determination of solubility is a critical early step that prevents costly downstream failures in the complex path of drug development.

References

  • Smolecule. (2023, August 15). This compound.
  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchG
  • CymitQuimica. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid.
  • Biosynth. This compound | 876-05-1.
  • Khan Academy. Solubility of organic compounds.
  • Zhang, Y., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
  • Prisyazhnyi, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 33-37.
  • ResearchGate. (2025, December 3). Studies of solubility of dicarboxilic acid mixtures in organic solvents.
  • ChemicalBook. (1S,3R)-cyclopentane-1,3-dicarboxylic acid.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • PubChem. 1,3-Cyclopentanedicarboxylic acid.

Sources

pKa values of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pKa Values of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Abstract

This compound is a chiral, cyclic dicarboxylic acid whose physicochemical properties are of significant interest to researchers in medicinal chemistry, polymer science, and organic synthesis. As a versatile building block, its utility is profoundly influenced by its acidity, quantified by its acid dissociation constants (pKa values).[1][2] This guide provides a comprehensive examination of the two distinct pKa values of this molecule, detailing the structural basis for its ionization behavior. We present both established experimental protocols for pKa determination, such as potentiometric titration, and an overview of modern computational prediction workflows. The practical implications of these pKa values in drug design and material science are discussed, offering field-proven insights for development professionals.

Introduction and Physicochemical Profile

This compound, also known as rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid, is an organic compound featuring two carboxylic acid groups attached in a cis configuration to a five-membered aliphatic ring.[2] This specific stereochemistry is critical, as it dictates the molecule's three-dimensional shape, reactivity, and potential for biological interactions.[1][3]

Understanding the pKa values of a molecule is fundamental in drug development and chemical process design. The pKa dictates a molecule's charge state at a given pH, which in turn governs crucial properties like aqueous solubility, membrane permeability, receptor binding affinity, and chemical reactivity.[4] For a dicarboxylic acid, two sequential deprotonation events occur, each with a unique pKa value, leading to a pH-dependent distribution of neutral, monoanionic, and dianionic species.[1]

Core Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[1][5]
Molecular Weight ~158.15 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Melting Point ~121°C[1]
First Acid Dissociation Constant (pKₐ₁) 4.26 (at 25°C)[1][6]
Second Acid Dissociation Constant (pKₐ₂) 5.51 (at 25°C)[1][6]

Ionization Behavior and the Significance of Stereochemistry

As a diprotic acid, this compound undergoes a two-step ionization process. The pKₐ₁ of 4.26 corresponds to the loss of the first proton, while the pKₐ₂ of 5.51 corresponds to the loss of the second.

The difference between the two pKa values (ΔpKa = 1.25) provides insight into the molecule's structure.[1] The first proton dissociation leaves a negatively charged carboxylate group. This negative charge has an electron-donating inductive effect, making the second carboxylic acid group less acidic (harder to deprotonate), thus resulting in a higher pKₐ₂. The magnitude of this effect is modulated by the distance and orientation between the two acidic groups, which is fixed by the cyclopentane ring.[1] The (1R,3S) stereochemistry places both carboxylic acid groups on the same face of the ring, influencing intramolecular interactions that can affect acidity compared to the trans isomer.

The ionization equilibrium can be visualized as follows:

G H2A Fully Protonated (H₂A) (pH < 4.26) HA_minus Monoanion (HA⁻) (4.26 < pH < 5.51) H2A->HA_minus  pKₐ₁ = 4.26 A2_minus Dianion (A²⁻) (pH > 5.51) HA_minus->A2_minus  pKₐ₂ = 5.51

Caption: Ionization states of the dicarboxylic acid.

Experimental Determination of pKa Values

Accurate pKa determination is crucial for chemical characterization. Potentiometric titration remains a robust and widely used method.[7]

Protocol: pKa Determination via Potentiometric Titration

This protocol describes a self-validating system for determining the pKa values of a dicarboxylic acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume reveals equivalence points from which the pKa values can be calculated. The midpoint of the buffer region between the start and the first equivalence point corresponds to pKₐ₁, and the midpoint between the first and second equivalence points corresponds to pKₐ₂.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 0.1 mmol of this compound.

    • Dissolve the acid in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of co-solvent like methanol may be used if solubility is low, but this can slightly alter pKa values.

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

    • Prepare a standardized solution of ~0.1 M NaOH.

  • Titration:

    • Place the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Fill a burette with the standardized NaOH solution.

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the second equivalence point (e.g., until pH ~11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

    • Determine the two equivalence points by finding the points of maximum slope on the titration curve (i.e., the inflection points). This is most accurately done by plotting the first derivative (ΔpH/ΔV) against V.

    • The volume of titrant at the halfway point to the first equivalence point (V₁/₂) corresponds to the pH where pH = pKₐ₁.

    • The volume of titrant at the halfway point between the first and second equivalence points corresponds to the pH where pH = pKₐ₂.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Acid prep2 Calibrate pH Meter prep1->prep2 prep3 Standardize Titrant prep2->prep3 titrate1 Add NaOH Increment prep3->titrate1 titrate2 Record pH & Volume titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Find Equivalence Points (1st Derivative) analysis1->analysis2 analysis3 Determine pKₐ₁ & pKₐ₂ analysis2->analysis3

Caption: Workflow for potentiometric pKa determination.

Computational Prediction of pKa Values

In silico pKa prediction is an invaluable tool in modern drug discovery, allowing for the rapid screening of virtual compounds.[8] These methods are grounded in quantum mechanics and thermodynamics.

Theoretical Basis: The pKa is directly proportional to the Gibbs free energy change (ΔG) of the acid dissociation reaction in a solvent.[9] Computational methods aim to accurately calculate the free energies of the acid (HA) and its conjugate base (A⁻) in solution.

Common Methodology:

  • Conformational Search: The lowest energy 3D structures of the protonated and deprotonated species are identified.

  • Gas-Phase Energy Calculation: The electronic energy of each species is calculated using a high-level quantum mechanics method, such as Density Functional Theory (DFT).

  • Solvation Free Energy Calculation: The effect of the solvent (typically water) is crucial and is accounted for using a solvation model. The Polarizable Continuum Model (PCM) is a widely used approach that treats the solvent as a continuous dielectric medium.[9]

  • pKa Calculation: The calculated free energies are used in a thermodynamic cycle (see diagram below) to determine the pKa, often calibrated against known experimental values or a reference compound.[10]

Computational Workflow Diagram:

G cluster_input Input cluster_qm Quantum Mechanics (QM) Calculation cluster_output Output mol_structure Molecular Structure (H₂A) conf_search Conformational Search (H₂A, HA⁻, A²⁻) mol_structure->conf_search dft DFT Energy Calculation (Gas Phase) conf_search->dft pcm Solvation Energy (PCM) (Aqueous Phase) dft->pcm free_energy Calculate ΔG of Dissociation pcm->free_energy pka_calc Calculate pKₐ₁ & pKₐ₂ free_energy->pka_calc

Caption: General workflow for computational pKa prediction.

Applications in Research and Drug Development

The acidic character of this compound is central to its applications.

  • Pharmacokinetics (ADME): At physiological pH (~7.4), which is well above both pKₐ₁ and pKₐ₂, the molecule will exist almost exclusively in its fully deprotonated, dianionic form.[1] This high charge generally leads to high aqueous solubility but poor passive diffusion across biological membranes (like the gut wall or blood-brain barrier), which is a critical consideration in drug design.

  • Drug Design & Molecular Recognition: The dicarboxylate moiety can act as a potent hydrogen bond acceptor and can chelate metal ions, making it an important pharmacophore for interacting with biological targets like enzymes or receptors.[1] For instance, derivatives have been investigated as inhibitors of HIV protease.[1] The rigid cyclopentane backbone and defined stereochemistry serve as a scaffold to present the carboxylate groups in a precise spatial orientation for optimal binding.

  • Polymer and Materials Science: As a dicarboxylic acid, it can serve as a monomer for the synthesis of polyesters and polyamides. The defined stereochemistry can impart specific properties, such as crystallinity and thermal stability, to the resulting polymers.[1]

Conclusion

This compound possesses two distinct and well-characterized pKa values (pKₐ₁ = 4.26, pKₐ₂ = 5.51), which are a direct consequence of its diprotic nature and rigid stereochemical structure. A thorough understanding of these values, obtained through reliable experimental methods like potentiometric titration or estimated via computational chemistry, is essential for any researcher or professional utilizing this compound. This knowledge enables the rational design of new pharmaceuticals, the development of novel materials, and the optimization of chemical syntheses, ensuring that its pH-dependent behavior is leveraged for maximal efficacy and performance.

References

  • Smolecule. (2023, August 15). This compound.
  • ChemicalBook. (1S,3R)-cyclopentane-1,3-dicarboxylic acid.
  • CymitQuimica. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid.
  • BenchChem. An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
  • Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductimetric and 1H- and 13C-NMR Titrations. Lifescience Global.
  • Smith, K. J. (2021). pKa Determination in non-Aqueous Solvents and Applications in Organocatalysis. The University of Liverpool Repository.
  • Biosynth. This compound.
  • Guidechem. (1S,3R)-cyclopentane-1,3-dicarboxylic acid 876-05-1 wiki.
  • Slavík, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Quora. (2022). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other?
  • König, G., et al. (2020). How to Predict the pKa of Any Compound in Any Solvent. PMC - PubMed Central.
  • Ballatore, C., et al. (2013). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate.
  • Schoepp, D. D., et al. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed.
  • Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • De Jesús, M. A., et al. (2015). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate.
  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.

Sources

A Senior Application Scientist's Guide to (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid: A Cornerstone for Conformational Rigidity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral, non-planar cyclic dicarboxylic acid that has garnered significant interest within the medicinal chemistry and materials science communities. Its rigid cyclopentane core, decorated with stereochemically defined carboxylic acid groups, offers a unique three-dimensional scaffold. This guide provides an in-depth technical overview of its nomenclature, physicochemical properties, stereoselective synthesis, and critical applications, particularly its role as a conformationally constrained building block in the rational design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct structural and chemical attributes of this versatile compound.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount for reproducibility and regulatory compliance. The compound of interest is a specific stereoisomer of 1,3-cyclopentanedicarboxylic acid.

  • IUPAC Name : The accepted International Union of Pure and Applied Chemistry (IUPAC) name is This compound . The "(1R,3S)" designation specifies the absolute stereochemistry at the two chiral centers, indicating a cis relationship between the two carboxyl groups where one is oriented "up" and the other "down" relative to the ring's plane.

  • Synonyms : In literature and commercial catalogs, this compound is frequently referred to by several synonyms. Understanding these is crucial for comprehensive literature searches. Common synonyms include:

    • cis-1,3-Cyclopentanedicarboxylic acid[1][2]

    • (1S,3R)-cyclopentane-1,3-dicarboxylic acid (the enantiomer, though often used interchangeably in racemic context)[2][3][4]

    • cis-1,3-Dicarboxycyclopentane[2][4]

    • rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid (indicating the relative cis stereochemistry)[1][2][4]

    • Norcamphoric acid[5][6]

  • Key Identifiers :

    • CAS Number : 876-05-1 (for the cis-isomer, often representing the racemic mixture)[1][3]

    • Molecular Formula : C₇H₁₀O₄[7]

    • Molecular Weight : 158.15 g/mol [1][7]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a molecule dictate its behavior in both reaction flasks and biological systems. The dicarboxylic nature and rigid cyclic structure of this compound result in a distinct set of characteristics.

PropertyValueScientific Rationale & ImplicationSource
Appearance Off-white to pale yellow solidThe crystalline solid state is stabilized by extensive intermolecular hydrogen bonding between carboxylic acid groups.[7][7]
Melting Point ~121 °CThis sharp melting point is indicative of a well-ordered crystalline lattice and high purity.[7][7]
Boiling Point ~243.22 °C (estimated)High boiling point reflects the strong intermolecular forces that must be overcome for vaporization.[7][7]
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., alcohols)The molecule has a balance of hydrophilic carboxyl groups and a hydrophobic cyclopentane ring, leading to limited aqueous solubility at neutral pH but good solubility in polar organic media.[2][7][2][7]
pKa₁ 4.26 (at 25 °C)The first acid dissociation constant is typical for a carboxylic acid, indicating moderate acidity.[7][7]
pKa₂ 5.51 (at 25 °C)The second deprotonation is less favorable due to the electrostatic repulsion from the newly formed carboxylate anion on the same small ring, resulting in a higher pKa.[7][7]

Stereoselective Synthesis: Accessing the Chiral Scaffold

The utility of this compound is intrinsically linked to its defined stereochemistry. Obtaining the enantiomerically pure compound is a non-trivial synthetic challenge that underscores the importance of asymmetric synthesis or chiral resolution.

Conceptual Synthesis Workflow

A common strategy involves the synthesis of the racemic cis-diacid followed by chiral resolution, or an enantioselective catalytic approach from an achiral precursor.

G cluster_0 Pathway A: Racemic Synthesis & Resolution cluster_1 Pathway B: Asymmetric Synthesis A1 Achiral Precursor (e.g., Cyclopentene derivative) A2 Oxidative Cleavage / Carboxylation A1->A2 e.g., KMnO₄, O₃ A3 Racemic cis-Diacid A2->A3 A4 Chiral Resolution (with chiral amine) A3->A4 A5 (1R,3S)-Diacid (Enantiopure) A4->A5 Separation of diastereomeric salts B1 Achiral Precursor B2 Enantioselective Reaction (e.g., Catalytic Alkylation) B1->B2 Chiral Catalyst (e.g., Pd-complex) B3 Chiral Intermediate B2->B3 B4 Functional Group Manipulation B3->B4 B5 (1R,3S)-Diacid (Enantiopure) B4->B5

Caption: Conceptual workflows for synthesizing enantiopure this compound.

Field-Proven Protocol: Resolution of Racemic cis-1,3-Cyclopentanedicarboxylic Acid

This protocol describes a classical and reliable method for obtaining the desired (1R,3S) enantiomer from the readily available racemic cis-diacid.

Principle: The racemic acid is reacted with a chiral amine (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization. Subsequent acidification of the isolated salt liberates the desired enantiopure carboxylic acid.

Step-by-Step Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic cis-1,3-cyclopentanedicarboxylic acid in a minimal amount of hot ethanol.

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in ethanol.

    • Expert Insight: Using only 0.5 equivalents of the resolving agent is a key optimization. It ensures that only one enantiomer of the acid preferentially crystallizes as a salt, leaving the other enantiomer in the solution (mother liquor) and simplifying the separation.

    • Slowly add the amine solution to the hot acid solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Trustworthiness: Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric excess. Rapid crashing will trap impurities and the undesired diastereomer.

    • Collect the precipitated crystals (the diastereomeric salt) by vacuum filtration. Wash the crystals sparingly with cold ethanol.

  • Liberation of the Enantiopure Acid:

    • Suspend the collected crystals in water.

    • Add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. This protonates the carboxylate and the amine.

    • The enantiopure dicarboxylic acid, being less soluble in acidic water, will precipitate.

    • Extract the aqueous suspension multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Validation:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The resulting solid is the enantiomerically enriched this compound.

    • Self-Validation: Confirm enantiomeric purity using chiral HPLC or by measuring the specific rotation and comparing it to literature values. The chemical identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its use as a rigid scaffold. In drug design, flexible molecules can adopt numerous conformations, only one of which might be active. By incorporating a rigid core like this cyclopentane derivative, chemists can lock a molecule into a specific three-dimensional arrangement, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.

Role as a Conformationally Restricted Glutamate Analog

Derivatives of this diacid have been explored as rigid analogs of L-glutamic acid, a key excitatory neurotransmitter. By mimicking the spatial orientation of glutamate's two carboxyl groups, these analogs can interact with glutamate receptors with high specificity.[8][9]

G cluster_0 Molecular Scaffolding Logic Mol (1R,3S)-Cyclopentane -1,3-dicarboxylic acid Scaffold Rigid 3D Scaffold Mol->Scaffold Provides Drug Bioactive Conformation Scaffold->Drug Locks Pharm Pharmacophore Elements (e.g., H-bond donors/acceptors) Pharm->Drug Positions Target Biological Target (Receptor/Enzyme) Drug->Target Binds with high affinity Result Increased Potency & Selectivity Target->Result Leads to

Sources

The Genesis of a Cyclopentanoid: An In-depth Technical Guide to the Initial Discovery of cis-1,3-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the initial discovery of cis-1,3-cyclopentanedicarboxylic acid, a molecule of significant interest in various scientific domains. Delving into the rich history of alicyclic and natural product chemistry, this document eschews a conventional linear narrative. Instead, it traces the intellectual and experimental journey that led to the identification and characterization of this compound, a story interwoven with the structural elucidation of camphor. By examining the foundational work of pioneering chemists, this guide illuminates the causal links between early terpene chemistry and the emergence of this important cyclopentanoid building block. Modern synthetic methodologies, stereochemical considerations, and contemporary applications are also discussed to provide a holistic understanding of this versatile molecule.

A Serendipitous Discovery: The Unraveling of Camphor's Structure

The story of cis-1,3-cyclopentanedicarboxylic acid does not begin with its direct synthesis, but rather as a crucial piece in one of the great puzzles of 19th and early 20th-century organic chemistry: the determination of the structure of camphor. Camphor, a bicyclic monoterpene, was a readily available natural product with a complex and enigmatic structure that challenged the leading chemists of the era.[1][2]

The initial inroads into understanding camphor's framework came from oxidative degradation studies. It was known in the 19th century that the oxidation of camphor with nitric acid yielded a dicarboxylic acid, named camphoric acid .[1] The isolation of camphoric acid was first reported by the French pharmacist Nicolas Vauquelin in the early 1800s.[3] This degradation product, while still complex, represented a simplification of the camphor molecule and became a primary target for structural analysis.

The elucidation of camphoric acid's structure, and by extension that of camphor, was a monumental task that spanned decades and involved numerous brilliant chemists. The breakthrough came with the work of Finnish chemist Gustaf Komppa, who, in 1903, achieved the first total synthesis of camphoric acid.[1][4] This landmark synthesis not only confirmed the structure of camphoric acid as (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid but also provided definitive proof for the bicyclic structure of camphor itself.

It was in the context of this intense investigation into camphor and its derivatives that cis-1,3-cyclopentanedicarboxylic acid, then known as norcamphoric acid , emerged. The prefix "nor-" in organic chemistry signifies the removal of a methyl group. Norcamphoric acid was therefore understood to be a demethlyated derivative of camphoric acid. While the exact first report of the degradation of camphoric acid to norcamphoric acid is not definitively cited in the readily available literature, the work of prominent chemists of the time, such as Julius Bredt, who extensively studied camphor and its oxidation products, was instrumental in laying the groundwork for understanding these relationships.[1] The structural elucidation of norcamphoric acid as cis-1,3-cyclopentanedicarboxylic acid was a logical step following the confirmation of camphoric acid's structure, solidifying the foundational knowledge of these cyclopentanoid systems.

From Degradation to Deliberate Synthesis: Early Methodologies

The initial "discovery" of cis-1,3-cyclopentanedicarboxylic acid was, in essence, a discovery through degradation. The early methods for obtaining this compound were intrinsically linked to the chemical manipulation of camphor and its derivatives.

Oxidative Degradation of Camphoric Acid

The conceptual pathway from camphoric acid to norcamphoric acid involves the oxidative removal of the three methyl groups from the cyclopentane ring. While specific, high-yield methods from that era are not well-documented in modern databases, the general principle would have involved vigorous oxidation to cleave the carbon-carbon bonds of the methyl groups, followed by further oxidation to carboxylic acids and subsequent decarboxylation. This degradative approach, while historically significant for structural elucidation, is not a practical method for the preparative synthesis of cis-1,3-cyclopentanedicarboxylic acid.

The Perkin Alicyclic Synthesis: A General Approach to Cyclopentanes

The late 19th and early 20th centuries saw the development of general methods for the synthesis of cyclic compounds, a field pioneered by William Henry Perkin Jr.[5] The Perkin alicyclic synthesis provided a rational, albeit often low-yielding, route to cyclopentane rings. This method typically involves the reaction of a 1,5-dihaloalkane or a related substrate with a malonic ester derivative, followed by cyclization, hydrolysis, and decarboxylation.

While not the method of its initial discovery, the principles of the Perkin synthesis could be applied to the de novo construction of the 1,3-disubstituted cyclopentane skeleton.

Modern Synthetic Routes: Efficiency and Stereocontrol

Contemporary organic synthesis offers several efficient and stereoselective methods for the preparation of cis-1,3-cyclopentanedicarboxylic acid, moving far beyond the classical degradative and early synthetic approaches.

Oxidative Cleavage of Norbornene

One of the most direct and high-yielding modern routes to cis-1,3-cyclopentanedicarboxylic acid is the oxidative cleavage of the double bond in norbornene. This readily available bicyclic alkene serves as a convenient precursor where the cyclopentane ring is already correctly configured.

The reaction is typically carried out using a strong oxidizing agent, such as potassium permanganate or ozone followed by an oxidative workup. The stereochemistry of the starting material directly translates to the cis configuration of the dicarboxylic acid, as both carboxyl groups are formed on the same face of the cyclopentane ring.

Experimental Protocol: Oxidative Cleavage of Norbornene

  • Dissolution: Dissolve norbornene in a suitable solvent, such as a mixture of tert-butanol and water.

  • Oxidation: Slowly add a solution of potassium permanganate to the stirred solution of norbornene at a controlled temperature (typically 0-10 °C).

  • Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench the reaction by adding a reducing agent, such as sodium bisulfite, until the manganese dioxide precipitate is dissolved.

  • Acidification and Extraction: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 1-2. Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude cis-1,3-cyclopentanedicarboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to obtain the pure diacid.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of five- and six-membered rings. While not a direct route to the dicarboxylic acid, it can be used to construct the cyclopentanone ring, which can then be further functionalized. The starting material for the synthesis of a 1,3-disubstituted cyclopentane derivative would be a pimelic acid ester.

The intramolecular cyclization of a pimelate ester yields a β-keto ester, which can then be hydrolyzed and decarboxylated to give cyclopentanone. Subsequent oxidation steps would be required to introduce the two carboxylic acid groups at the 1 and 3 positions.

Stereochemistry and Conformational Analysis

cis-1,3-Cyclopentanedicarboxylic acid is a chiral molecule, existing as a pair of enantiomers: (1R,3S) and (1S,3R). The cis relationship between the two carboxylic acid groups significantly influences the molecule's conformation and properties. The cyclopentane ring is not planar and adopts an envelope or half-chair conformation to relieve ring strain. The substituents can occupy either axial or equatorial positions, and the conformational preference is influenced by steric and electronic factors.

Applications in Modern Science

cis-1,3-Cyclopentanedicarboxylic acid serves as a versatile building block in various fields of research and development:

  • Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The rigid cyclopentane backbone can impart unique thermal and mechanical properties to the resulting polymers.

  • Medicinal Chemistry: The constrained cyclopentane scaffold is a valuable template for the design of conformationally restricted molecules that can interact with biological targets with high specificity. It has been incorporated into various pharmacologically active compounds.

  • Materials Science: The diacid and its derivatives can be used as linkers in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, leading to materials with interesting porous and catalytic properties.

Conclusion

The initial discovery of cis-1,3-cyclopentanedicarboxylic acid is a compelling example of how the pursuit of one scientific goal—the structural elucidation of a complex natural product—can lead to the identification of fundamentally important chemical building blocks. From its origins as "norcamphoric acid" in the degradation studies of camphor to its efficient synthesis through modern organic reactions, this molecule has a rich history that mirrors the evolution of organic chemistry itself. Today, its utility in polymer chemistry, medicinal chemistry, and materials science underscores the enduring value of fundamental chemical discovery.

Data Summary

PropertyValue
IUPAC Name cis-1,3-Cyclopentanedicarboxylic acid
Synonyms Norcamphoric acid
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Appearance White crystalline solid
Stereochemistry cis-(1R,3S) and cis-(1S,3R) enantiomers

Visualizations

discovery_pathway cluster_elucidation Structural Elucidation Pathway Camphor Camphor (Natural Product) Oxidation1 Oxidation (e.g., Nitric Acid) Camphor->Oxidation1 Camphoric_Acid Camphoric Acid (1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid) Oxidation1->Camphoric_Acid Degradation Further Degradation (Removal of Methyl Groups) Camphoric_Acid->Degradation Norcamphoric_Acid cis-1,3-Cyclopentanedicarboxylic Acid (Norcamphoric Acid) Degradation->Norcamphoric_Acid

Figure 1. Conceptual pathway of the initial discovery of cis-1,3-cyclopentanedicarboxylic acid.

modern_synthesis cluster_synthesis Modern Synthetic Routes Norbornene Norbornene Oxidative_Cleavage Oxidative Cleavage (e.g., KMnO4 or O3) Norbornene->Oxidative_Cleavage cis_Diacid cis-1,3-Cyclopentanedicarboxylic Acid Oxidative_Cleavage->cis_Diacid Pimelate Diethyl Pimelate Dieckmann Dieckmann Condensation Pimelate->Dieckmann Cyclopentanone_ester Cyclopentanone β-keto ester Dieckmann->Cyclopentanone_ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclopentanone_ester->Hydrolysis_Decarboxylation Cyclopentanone Cyclopentanone Hydrolysis_Decarboxylation->Cyclopentanone Oxidation_steps Further Oxidation Cyclopentanone->Oxidation_steps Oxidation_steps->cis_Diacid

Figure 2. Overview of modern synthetic routes to cis-1,3-cyclopentanedicarboxylic acid.

References

  • William Henry Perkin Jr. - Wikipedia. (n.d.).
  • Bredt, J. (1893). Ueber die Constitution des Camphers und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 26(3), 3047-3051.
  • Camphoric Acid. (n.d.). In The Merck Index Online.
  • Komppa, G. (1911). IV.—Synthesis of camphoric acid. Journal of the Chemical Society, Transactions, 99, 29-33.
  • Perkin, W. H., & Thorpe, J. F. (1897). CXII.—Synthesis of i-camphoronic acid. Journal of the Chemical Society, Transactions, 71, 1169-1191.
  • Camphoric acid. (n.d.). Wikipedia.
  • Camphor. (n.d.). PubChem.

Sources

Spectroscopic and Structural Elucidation of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral, non-proteinogenic cyclic dicarboxylic acid with the molecular formula C₇H₁₀O₄.[1] Its rigid cyclopentane framework, combined with the stereospecific orientation of the two carboxylic acid groups in a cis configuration, imparts unique conformational and chemical properties.[2][3] This molecule serves as a valuable chiral building block in various fields, including the synthesis of pharmaceuticals, such as antiviral compounds, and the development of novel polymers.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data essential for the structural confirmation and purity assessment of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and lead to unambiguous structural assignment.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is critical before delving into complex spectroscopic analysis.

PropertyValueSource
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1][2]
CAS Number 876-05-1[2][4]
Appearance Off-white to pale yellow solid[1]
Melting Point ~121 °C[1][3]
pKa₁ 4.26 (at 25 °C)
pKa₂ 5.51 (at 25 °C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For this compound, NMR confirms the connectivity and, crucially, the cis stereochemistry of the substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol is essential for reproducibility. The following represents a standard operating procedure for acquiring high-quality data for this analyte.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~10-20 mg of This compound B 2. Dissolve in ~0.7 mL of DMSO-d₆ (or D₂O) A->B C 3. Add TMS as internal standard (0 ppm) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Shim the magnet for homogeneity D->E Insert Sample F 6. Acquire ¹H NMR spectrum (e.g., 16 scans) E->F G 7. Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->G H 8. Acquire 2D spectra (COSY, HSQC) if needed G->H I 9. Fourier Transform H->I Process FID J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0 ppm) and integrate K->L

Figure 1. Standard workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar dicarboxylic acid and, importantly, its residual proton signal does not overlap with analyte signals. The acidic protons of the carboxyl groups are also observable in DMSO-d₆, appearing as a broad singlet at a very downfield chemical shift.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference signal for accurate chemical shift calibration.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the proton environments and their spatial relationships. The cis stereochemistry leads to a specific set of symmetries and coupling patterns.

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-COOH12.0 - 12.5Broad Singlet2H
H-1, H-3 (CH)2.8 - 3.2Multiplet2H
H-2, H-4, H-5 (CH₂)1.8 - 2.6Multiplet6H

Expert Interpretation:

  • Carboxylic Acid Protons (-COOH): The signal between 12.0-12.5 ppm is characteristic of carboxylic acid protons. Its broadness is a direct result of rapid chemical exchange with trace amounts of water and intermolecular hydrogen bonding. In a highly purified, dry DMSO-d₆ sample, this peak would be sharper.

  • Methine Protons (H-1, H-3): The protons attached to the carboxyl-bearing carbons appear as a complex multiplet in the 2.8-3.2 ppm range. Their downfield shift is caused by the strong electron-withdrawing effect of the adjacent C=O group. The multiplicity arises from vicinal coupling (³J) to the neighboring methylene protons on the cyclopentane ring.

  • Methylene Protons (CH₂): The remaining six protons on the cyclopentane ring form a complex, overlapping multiplet system between 1.8 and 2.6 ppm. The protons within each CH₂ group are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, further complicating this region.

Insights from Coupling Constants & Conformational Analysis:

The true power of NMR in structural elucidation comes from analyzing the coupling constants (J-values), which are sensitive to the dihedral angles between protons. A detailed study by Emenike et al. (2013) on cis-1,3-cyclopentanedicarboxylic acid in DMSO solution provides critical insights.[5] The conformational populations were established by comparing experimentally measured vicinal proton-proton coupling constants (³JHH) with theoretical values calculated for different ring conformations (envelope vs. twist).[5]

The study revealed that while the neutral diacid exists as a mixture of multiple conformations, its ionized forms (monoanion and dianion) assume more restricted, single conformations.[5] A key finding was the observation of a strong intramolecular hydrogen bond in the monoanion, evidenced by a significant downfield chemical shift of one of the acidic protons.[5] This highlights the crucial role of the molecular environment (pH, solvent) in dictating the preferred conformation and spectroscopic signature of the molecule.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Carbon AssignmentChemical Shift (δ) ppm
C=O175 - 180
C-1, C-340 - 45
Ring CH₂25 - 35

Expert Interpretation:

  • Carbonyl Carbons (C=O): The signals in the 175-180 ppm region are unambiguously assigned to the carbonyl carbons of the carboxylic acid groups. This significant downfield shift is characteristic of sp²-hybridized carbons bonded to two highly electronegative oxygen atoms.

  • Methine Carbons (C-1, C-3): The carbons bearing the carboxylic acid groups are found in the 40-45 ppm range. They are deshielded relative to the other ring carbons due to the inductive effect of the attached carboxyl group.

  • Methylene Carbons (CH₂): The remaining sp³-hybridized methylene carbons of the cyclopentane ring resonate in the upfield region of 25-35 ppm. Due to the molecule's symmetry, fewer than three distinct signals may be observed for these carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Solid-State IR (KBr Pellet)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Grind ~1-2 mg of sample with ~100 mg of dry KBr powder B 2. Press the mixture into a transparent pellet using a hydraulic press C 3. Acquire a background spectrum of the empty sample chamber B->C Analyze Pellet D 4. Place KBr pellet in the sample holder and acquire spectrum

Figure 2. Workflow for preparing a KBr pellet for solid-state IR analysis.

Causality Behind Experimental Choices:

  • KBr Pellet: For solid, non-volatile samples, incorporating the analyte into a potassium bromide (KBr) pellet is a standard method. KBr is transparent to IR radiation in the typical analysis range (~4000-400 cm⁻¹) and provides a solid matrix to hold the sample in the beam path. This method allows for the analysis of intermolecular interactions, such as hydrogen bonding, that are present in the solid state.

IR Spectral Data & Interpretation

An IR spectrum for cis-1,3-Cyclopentanedicarboxylic acid is available through the PubChem database, providing a verifiable reference.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H Stretch (very broad)Carboxylic Acid (-COOH)
~1700C=O Stretch (strong)Carboxylic Acid (-COOH)
2850 - 3000C-H StretchCyclopentane Ring
~1200-1300C-O StretchCarboxylic Acid (-COOH)

Expert Interpretation:

  • O-H Stretch (2500-3300 cm⁻¹): The most prominent feature of the spectrum is an extremely broad and strong absorption band in this region. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The breadth is due to the vast network of intermolecular hydrogen bonds in the solid state, creating a continuum of vibrational energy levels.

  • C=O Stretch (~1700 cm⁻¹): A very strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. Its position is indicative of a saturated carboxylic acid that is participating in hydrogen bonding, which slightly lowers the frequency compared to a "free" carbonyl group.

  • C-H Stretch (2850-3000 cm⁻¹): These absorptions, appearing just to the left of 3000 cm⁻¹, are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI)

Under typical EI-MS conditions, the parent molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.

m/z ValueInterpretation
158Molecular Ion [M]⁺•
141Loss of •OH (hydroxyl radical)
113Loss of •COOH (carboxyl radical)
95Loss of •COOH and H₂O

Expert Interpretation:

The molecular ion peak at m/z 158 is expected to be observed, confirming the molecular formula C₇H₁₀O₄.[1] Carboxylic acids are known to undergo characteristic fragmentations:

  • Loss of •OH (m/z 141): Cleavage of the C-O bond to lose a hydroxyl radical is a common pathway.

  • Loss of •COOH (m/z 113): Cleavage of the bond between the ring and the carboxyl group results in the loss of a carboxyl radical.

  • Subsequent Losses: Further fragmentation, often involving the loss of water (H₂O) from the remaining carboxyl group, can lead to ions at lower mass-to-charge ratios, such as m/z 95.

MS_Fragmentation M [C₇H₁₀O₄]⁺• m/z = 158 F1 [M - •OH]⁺ m/z = 141 M->F1 - •OH F2 [M - •COOH]⁺ m/z = 113 M->F2 - •COOH F3 [M - •COOH - H₂O]⁺ m/z = 95 F2->F3 - H₂O

Figure 3. Plausible electron ionization mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy confirm the carbon skeleton, connectivity, and critical cis-stereochemistry, with coupling constant analysis providing deep insight into the molecule's conformational dynamics in solution. Infrared spectroscopy provides rapid and definitive confirmation of the carboxylic acid functional groups and their extensive hydrogen bonding. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretations outlined in this guide represent a robust framework for the comprehensive characterization of this important chiral building block, ensuring high confidence in its identity and quality for research and development applications.

References

  • cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem.
  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. (1996). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005–2011. [Link]
  • Cycloalkanes. (2013, December 14). Imperial College London.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2020). The Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to Unlocking the Research Potential of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral, cyclic organic compound poised for significant impact across diverse scientific disciplines.[1] Its rigid cyclopentane core, decorated with two cis-oriented carboxylic acid groups, provides a unique stereochemical scaffold that is increasingly recognized for its utility. This guide delves into the core properties of this molecule and outlines promising, high-impact research avenues in medicinal chemistry, asymmetric catalysis, and advanced materials science. By providing field-proven insights, detailed experimental protocols, and forward-looking perspectives, this document serves as a comprehensive resource for scientists seeking to leverage the unique structural attributes of this versatile building block.

The Core Scaffold: Understanding this compound

The defining feature of this compound is its constrained conformation. The five-membered ring limits rotational freedom, and the cis stereochemistry of the two carboxyl groups (C7H10O4) places them on the same face of the ring.[2][3] This fixed spatial relationship is the primary driver of its utility, allowing it to act as a rigid and predictable scaffold in molecular design.

The molecule typically appears as an off-white to pale yellow solid with a melting point of approximately 121°C.[1] It exhibits two distinct ionization constants (pKa values) for its carboxylic acid groups: pK1 at 4.26 and pK2 at 5.51, reflecting the sequential deprotonation of the two acidic sites.[1] This dicarboxylic nature is fundamental to its application as a linker or monomer.[1][2]

Several synthetic routes, including Diels-Alder reactions and oxidative cleavage of cyclopentene derivatives, have been established for its preparation, making it an accessible starting material for research endeavors.[1]

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
Molecular FormulaC7H10O4[1][4]
Molecular Weight~158.15 g/mol [1][4]
Melting Point~121°C[1]
AppearanceOff-white to pale yellow solid[1]
pKa14.26 (at 25°C)[1]
pKa25.51 (at 25°C)[1]
SolubilitySlightly soluble in water[1]

Research Area 1: Medicinal Chemistry & Drug Discovery

The cyclopentane ring is an underappreciated but highly valuable scaffold in medicinal chemistry, offering a robust framework for developing novel therapeutics.[5] The rigid nature of this compound makes it an exceptional building block for creating conformationally constrained molecules, a key strategy in modern drug design to enhance potency and reduce off-target effects.

A Scaffold for Bioactive Agents and Peptidomimetics

The dicarboxylic acid serves as a versatile anchor point for synthesizing a wide array of derivatives through common reactions like amidation and esterification.[2] This allows for the systematic exploration of chemical space around a rigid core. A significant area of application is in the development of inhibitors for viral replication, particularly for the Human Immunodeficiency Virus (HIV).[4][] Derivatives have been investigated for their ability to inhibit HIV protease, suggesting the scaffold can effectively present functional groups to interact with enzyme active sites.[1]

The defined distance and orientation of the carboxyl groups make this molecule an ideal starting point for designing peptidomimetics, particularly those mimicking β-turns. By converting the carboxylic acids to amides with various amino acids or amine-containing fragments, researchers can create structures that force a peptide chain into a specific, biologically active conformation.

Experimental Protocol: Synthesis of a Diamide Derivative via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[7][8] Direct condensation of a carboxylic acid and an amine is often inefficient.[9] Therefore, activating the carboxylic acid with a coupling reagent is standard practice.[8][10] The following protocol details a robust method for synthesizing a diamide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common water-soluble coupling agent.[9][11]

Objective: To synthesize a diamide derivative of this compound with a representative primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq)

  • N-Hydroxysuccinimide (NHS) (2.2 eq)

  • Benzylamine (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 5% Aqueous HCl

  • Saturated Aqueous NaHCO₃

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add NHS (2.2 eq) followed by EDC (2.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Formation of the activated NHS ester can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Amine Coupling: Add benzylamine (2.2 eq) to the solution of the activated acid.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction's progress until the starting material is consumed.[9]

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diamide.

Causality: The use of EDC/NHS is critical. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate can be unstable. NHS is added to trap it, forming a more stable NHS ester. This active ester then reacts cleanly with the amine to form the amide bond, minimizing side reactions and improving overall yield.[9]

Visualization: Amide Synthesis Workflow

The following diagram illustrates the logical flow of the diamide synthesis protocol.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up & Purification start Dissolve Diacid in Anhydrous DMF add_reagents Add NHS and EDC start->add_reagents stir_activation Stir 30-60 min at Room Temp add_reagents->stir_activation add_amine Add Benzylamine (2.2 eq) stir_activation->add_amine stir_coupling Stir 2-12 h at Room Temp add_amine->stir_coupling dilute Dilute with DCM stir_coupling->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Product: Diamide Derivative

Caption: Workflow for EDC/NHS-mediated diamide synthesis.

Research Area 2: Asymmetric Catalysis

The development of novel chiral ligands is a perpetual goal in asymmetric catalysis. The C₂-symmetric nature and rigid backbone of this compound make it an attractive scaffold for creating new classes of ligands. The carboxylic acid groups provide convenient handles for elaboration into various coordinating moieties, such as phosphines, amines, or oxazolines.

Design of Chiral Phosphine Ligands

Phosphine ligands are ubiquitous in homogeneous catalysis.[12] By converting the dicarboxylic acid into a diamine or diol, one can subsequently introduce phosphine groups. The resulting diphosphine ligand, when complexed to a transition metal (e.g., rhodium, palladium, iridium), can create a chiral environment around the metal center, enabling enantioselective transformations.

The key advantage of this scaffold is predictability. The rigid cyclopentane backbone holds the phosphine groups in a fixed spatial arrangement, which can lead to high levels of stereocontrol in catalytic reactions such as asymmetric hydrogenation, allylic alkylation, or hydroformylation.

Conceptual Workflow: From Scaffold to Chiral Ligand

The synthesis of a chiral diphosphine ligand from the diacid involves a multi-step but logical progression.

G diacid (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid reduction Reduction (e.g., LiAlH4) diacid->reduction diol Chiral Diol reduction->diol activation Activation (e.g., Tosylation) diol->activation ditosylate Chiral Ditosylate activation->ditosylate phosphination Nucleophilic Substitution with R2PLi or R2PH ditosylate->phosphination ligand Final Chiral Diphosphine Ligand phosphination->ligand

Caption: Synthetic pathway from diacid to a chiral diphosphine ligand.

The initial reduction of the carboxylic acids yields the corresponding diol. This diol's hydroxyl groups are then converted into good leaving groups (e.g., tosylates or mesylates). Finally, nucleophilic substitution with a lithium phosphide (R₂PLi) or a secondary phosphine (R₂PH) under basic conditions installs the desired phosphine moieties, yielding the target ligand. The choice of phosphine substituent (R group) allows for fine-tuning of the ligand's steric and electronic properties.[13]

Research Area 3: Advanced Materials Science

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials, particularly chiral polymers and metal-organic frameworks (MOFs).

Chiral Polymers and Metal-Organic Frameworks (MOFs)

When used in condensation polymerization reactions with a diol or diamine, the diacid can form chiral polyesters or polyamides.[1] The inherent chirality of the monomer unit can impart unique properties to the resulting polymer, such as the ability to selectively recognize other chiral molecules, which is valuable for separation science and sensor technology.

In the realm of MOFs, the diacid can act as a rigid organic linker that connects metal ions or clusters into a three-dimensional, porous network. Because the linker itself is chiral, the resulting MOF will also be chiral. Such homochiral MOFs are highly sought after for applications in:

  • Enantioselective Separation: The chiral pores of the MOF can preferentially adsorb one enantiomer over another.

  • Asymmetric Catalysis: The framework can act as a heterogeneous catalyst, with the chiral environment promoting enantioselective reactions.

  • Chiral Sensing: Adsorption of chiral guest molecules can induce a measurable change in the MOF's properties (e.g., fluorescence).

Future Outlook & Unexplored Avenues

While the potential is clear, several research areas for this compound remain largely unexplored.

  • Bioisosteres: The cyclopentane-1,3-dione moiety has been explored as a bioisostere for the carboxylic acid functional group.[14][15] Investigating derivatives of this compound where one or both acid groups are replaced by a dione could lead to novel compounds with improved pharmacokinetic properties.

  • Organocatalysis: The diacid could be used to synthesize novel chiral organocatalysts, such as bifunctional thiourea or squaramide catalysts, for asymmetric transformations.

  • Supramolecular Chemistry: The rigid, C₂-symmetric structure is an ideal building block for creating chiral macrocycles or cages for host-guest chemistry and molecular recognition.

The continued exploration of this versatile chiral building block promises to unlock new solutions in medicine, catalysis, and materials science, making it a focal point for innovative research.

References

  • Amide Synthesis - Fisher Scientific.
  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate. (2025-08-06).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • A new approach to the synthesis of chiral blocks for cyclopentanoids - PubMed. (2013-07).
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists - ResearchGate. (2011-08).
  • A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids - Semantic Scholar. (2013-07-01).
  • improved synthesis of 1-adamantyl.
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent - SciSpace. (2011-10-13).
  • A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids - ResearchGate. (2025-08-09).
  • cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem.
  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University.
  • Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC - NIH. (2023-11-24).
  • Org. Synth. 2024, 101, 423. (2024).

Sources

A Comprehensive Technical Guide to the Stability and Storage of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral, cyclic organic compound that serves as a critical building block in various fields, notably in the synthesis of pharmaceuticals and agrochemicals.[1][] Its rigid cyclopentane core and two stereochemically defined carboxylic acid groups make it a valuable synthon for creating complex molecular architectures. The chemical and, critically, the enantiomeric purity of this reagent are paramount for its successful application in drug development and other sensitive synthetic processes. The degradation of the material or racemization can lead to impurities, reduced yield, and altered biological activity in the final product.

This guide provides an in-depth technical overview of the factors influencing the stability of this compound. It outlines field-proven protocols for its optimal storage, handling, and stability assessment, designed for researchers, scientists, and professionals in drug development who rely on the integrity of this key intermediate.

Physicochemical Properties and Their Influence on Stability

Understanding the fundamental properties of this compound is essential for developing an effective stability and storage strategy. The molecule's structure, characterized by a non-polar hydrocarbon ring and two polar carboxylic acid moieties, dictates its behavior.[3]

The presence of two carboxylic acid groups facilitates strong intermolecular hydrogen bonding, resulting in a crystalline solid state at room temperature with a defined melting point.[3] This crystalline structure contributes to its inherent stability in the solid form by minimizing molecular mobility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Stability & Storage
Molecular Formula C₇H₁₀O₄Provides basic chemical identity.[3][4]
Molecular Weight 158.15 g/mol Essential for analytical calculations.[3][4]
Appearance Off-white to pale yellow crystalline solidDeviations from this (e.g., discoloration, clumping) can be an initial indicator of degradation or contamination.[1][3]
Melting Point 107-115 °C[5]; reported as 121 °C[3]A broad or depressed melting point range is a classic sign of impurity or degradation.
Solubility Slightly soluble in water; soluble in polar organic solvents (e.g., alcohols).[1][3]Influences choice of solvents for analysis and reactions; aqueous solutions may have limited stability.[3]
pKa Values (at 25°C) pKa₁: 4.26, pKa₂: 5.51Indicates the compound is a weak di-acid.[3] Its solubility and stability in solution are highly pH-dependent.

Chemical Stability and Potential Degradation Pathways

Under recommended storage conditions, this compound is a stable compound.[5] However, exposure to adverse conditions can initiate degradation. The primary points of reactivity are the carboxylic acid groups.

  • Thermal Degradation : Like many carboxylic acids, this compound can undergo decarboxylation (loss of CO₂) at elevated temperatures, although significant degradation typically requires temperatures approaching or exceeding its melting point.[3] This is not a concern under normal storage conditions but highlights the need to avoid high-heat environments.

  • Oxidative Degradation : The compound is incompatible with strong oxidizing agents.[5] While stable in air under ambient conditions, long-term exposure could theoretically lead to slow oxidation, especially if impurities are present. For high-purity reference standards, storage under an inert atmosphere is a prudent measure.

  • Chiral Stability : The stereocenters at the 1 and 3 positions are part of a rigid ring system and are not prone to epimerization under standard storage or handling conditions. The primary risk to chiral purity would arise from harsh chemical conditions not typically encountered during storage.

main_compound This compound (Stable Solid) heat Excessive Heat (> Melting Point) oxidants Strong Oxidizing Agents decarboxylated Decarboxylation Products (e.g., Cyclopentene derivatives) heat->decarboxylated Degradation Pathway oxidized Oxidation Products oxidants->oxidized Degradation Pathway

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term integrity of the compound.

Core Storage Conditions

The material safety data sheet (MSDS) provides the foundational guidelines for storage.[5]

  • Container : Store in a tightly-closed, properly labeled container to prevent contamination and moisture ingress.[5]

  • Environment : A cool, dry, and well-ventilated area is mandatory.[5][6] Long-term storage should be in a cool, dry place.[5]

  • Incompatibilities : Segregate from strong oxidizing agents and strong bases.[5][7]

  • Security : The compound should be stored locked up.[5]

Table 2: Recommended Storage Conditions

ParameterShort-Term (≤ 6 months)Long-Term (> 6 months)Rationale
Temperature Ambient (15-25°C)Cool (2-8°C)Lower temperatures slow the rate of any potential chemical degradation.
Atmosphere Standard AirInert Gas (Argon or N₂)For high-purity samples, an inert atmosphere prevents slow oxidation over extended periods.
Light Controlled Room LightingProtected from Light (Amber Vial/Box)As a general best practice, protection from UV light prevents potential photochemical degradation.
Handling Procedures

This compound is classified as an irritant.[5] All handling should be performed by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[5]

  • Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[5]

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

receive Receive Compound inspect Inspect Container (Seal Intact, No Damage) receive->inspect log Log into Inventory (Date, Lot #, Quantity) inspect->log storage Transfer to Storage log->storage conditions Conditions: - Cool (2-8°C) - Dry - Well-ventilated - Away from incompatibles storage->conditions use Withdraw for Use storage->use ppe Required PPE & Fume Hood use->ppe start Establish T=0 Baseline (Purity, Chiral Purity, Appearance) store Store Aliquots under Recommended & Accelerated Conditions start->store pull Pull Samples at Defined Timepoints (e.g., 3, 6, 12, 24 months) store->pull analyze Perform Analytical Tests: - HPLC for Purity - Chiral HPLC for EP - Visual Inspection pull->analyze compare Compare Data to T=0 Baseline analyze->compare decision Assess Stability: Pass or Fail? compare->decision

Sources

A Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as the foundational architecture for a vast array of therapeutics, where stereochemistry dictates biological activity. Among these crucial synthons, this compound, a chiral dicarboxylic acid, has emerged as a molecule of significant interest. Its rigid cyclopentane scaffold, adorned with two carboxylic acid moieties in a specific cis-configuration, provides a unique three-dimensional arrangement of functional groups that is highly sought after for the synthesis of complex molecular targets.

This guide provides an in-depth technical overview of the commercial availability of enantiomerically pure this compound, offering a comparative analysis of current suppliers. Furthermore, it delves into the principal synthetic strategies for obtaining this valuable compound in high enantiomeric purity, presenting detailed, field-proven protocols for classical chiral resolution, enzymatic kinetic resolution, and asymmetric synthesis. The causality behind experimental choices and the self-validating nature of these protocols are emphasized to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics. The primary application of this chiral building block lies in its role as a precursor to carbocyclic nucleoside analogues, a class of potent antiviral drugs.[1][2][3][4]

Commercial Availability: A Comparative Overview

For research and development purposes, this compound is commercially available from a number of specialized chemical suppliers. The purity and pricing can vary, and for larger scale applications, custom synthesis may be a more viable option. Below is a comparative table of representative suppliers.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich OR46133≥97%1 g€67.50 (~$73)[1]
Biosynth AAA87605Not specified5 g, 50 g$295.00 (5g), $2,360.00 (50g)
AK Scientific 3901ACNot specified1 g$115.00
Ambeed A186933Not specified5 g$156.00
INDOFINE Chemical Company 08-1063395%500 mg, 1 gNot specified[5]
CymitQuimica Multiple≥97%VariousInquire[6]
Chemsrc 876-05-195.0%InquireInquire[7]
Apollo Scientific 876-05-1Not specifiedInquireInquire[8]

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Strategic Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound presents a fascinating challenge in stereoselective synthesis. The core of the problem lies in controlling the relative and absolute stereochemistry of the two carboxylic acid groups on the cyclopentane ring. Three principal strategies have proven effective: classical resolution of the racemic cis-diacid, enzymatic kinetic resolution of a diester derivative, and de novo asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

This timeless and robust method relies on the differential solubility of diastereomeric salts formed between the racemic carboxylic acid and a chiral amine. The choice of the resolving agent is critical and often requires empirical screening. For cis-cyclopentane-1,3-dicarboxylic acid, chiral α-phenylethylamine is a commonly employed and effective resolving agent.

Causality of Experimental Choices: The formation of diastereomeric salts introduces a new chiral center, leading to compounds with distinct physical properties, most notably solubility. By carefully selecting a solvent system where one diastereomeric salt is significantly less soluble than the other, fractional crystallization can be used to isolate one diastereomer in high purity. Subsequent acidification liberates the desired enantiomerically pure carboxylic acid.

This protocol is based on established principles of diastereomeric salt resolution and is adapted for the specific case of cis-cyclopentane-1,3-dicarboxylic acid.

Materials:

  • Racemic cis-cyclopentane-1,3-dicarboxylic acid

  • (R)-(+)-α-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: In a flask equipped with a reflux condenser, dissolve racemic cis-cyclopentane-1,3-dicarboxylic acid (1.0 eq) in hot methanol. In a separate container, dissolve (R)-(+)-α-phenylethylamine (1.0 eq) in a minimal amount of methanol. Slowly add the amine solution to the hot diacid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, the (1R,3S)-acid-(R)-amine salt, will begin to crystallize. For optimal crystallization, it is advisable to let the solution stand undisturbed for several hours, or even overnight.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor. The filtrate, which is enriched in the (1S,3R)-acid-(R)-amine salt, can be set aside for potential recovery of the other enantiomer.

  • Liberation of the Enantiopure Acid: Suspend the collected diastereomeric salt in water and add 2 M hydrochloric acid until the pH is acidic (pH ~2), which will protonate the carboxylate groups and the amine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). The enantiomerically enriched this compound will partition into the organic layer.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., an amide with a chiral amine) and analysis by standard HPLC or NMR.

G racemic_diacid Racemic cis-Cyclopentane- 1,3-dicarboxylic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((1R,3S)-acid-(R)-amine and (1S,3R)-acid-(R)-amine) racemic_diacid->diastereomeric_salts chiral_amine (R)-(+)-α-Phenylethylamine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization (Methanol) diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((1R,3S)-acid-(R)-amine) crystallization->less_soluble_salt Precipitates mother_liquor Mother Liquor (Enriched in (1S,3R)-acid-(R)-amine) crystallization->mother_liquor Remains in solution acidification Acidification (HCl) less_soluble_salt->acidification extraction Extraction (Diethyl Ether) acidification->extraction pure_acid Enantiopure (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid extraction->pure_acid

Caption: Workflow for Classical Resolution.

Enzymatic Kinetic Resolution of a Prochiral Diester

Enzymatic catalysis offers a highly selective and environmentally benign approach to obtaining chiral molecules. In this strategy, a prochiral diester of cis-cyclopentane-1,3-dicarboxylic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one of the enantiotopic ester groups, leading to an enantiomerically enriched monoester, which can then be easily separated from the unreacted diester and hydrolyzed to the desired dicarboxylic acid.

Causality of Experimental Choices: Lipases are highly stereoselective enzymes. In the context of a prochiral diester, the enzyme's active site can differentiate between the two ester groups, leading to the preferential hydrolysis of one over the other. This results in a kinetic resolution, where the product monoester and the unreacted diester are obtained in high enantiomeric excess. Candida antarctica lipase B (CALB) is a robust and commonly used lipase for such transformations.[9][10][11][12][13]

Materials:

  • Dimethyl cis-cyclopentane-1,3-dicarboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Enzymatic Hydrolysis: To a suspension of dimethyl cis-cyclopentane-1,3-dicarboxylate (1.0 eq) in phosphate buffer, add immobilized Candida antarctica lipase B (typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by TLC or GC to approximately 50% conversion. This is crucial for achieving high enantiomeric excess for both the product and the remaining starting material.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Acidify the filtrate to pH ~2 with 2 M HCl and extract with ethyl acetate. The organic layer will contain the monoester product and the unreacted diester. Wash the organic layer with saturated sodium bicarbonate solution to extract the acidic monoester into the aqueous phase.

  • Isolation of Monoester: Acidify the bicarbonate solution to pH ~2 with 2 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched monoester.

  • Hydrolysis to Dicarboxylic Acid: The isolated monoester can be hydrolyzed to the corresponding dicarboxylic acid under standard basic conditions (e.g., NaOH in methanol/water) followed by acidification.

  • Enantiomeric Purity Assessment: The enantiomeric excess of the monoester can be determined by chiral HPLC.

G diester Dimethyl cis-Cyclopentane- 1,3-dicarboxylate hydrolysis Enzymatic Hydrolysis (~50% conversion) diester->hydrolysis lipase Candida antarctica Lipase B (CALB) lipase->hydrolysis mixture Mixture of: - Enriched Monoester - Enriched Diester hydrolysis->mixture separation Acid-Base Extraction mixture->separation monoester Enriched Monoester separation->monoester final_hydrolysis Basic Hydrolysis monoester->final_hydrolysis pure_acid Enantiopure (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid final_hydrolysis->pure_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Diels-Alder Reaction

For a de novo synthesis of the chiral cyclopentane ring, the asymmetric Diels-Alder reaction is a powerful tool. This approach involves the cycloaddition of a diene with a dienophile bearing a chiral auxiliary. The chiral auxiliary directs the facial selectivity of the reaction, leading to a cycloadduct with high diastereoselectivity. Subsequent removal of the auxiliary and functional group manipulation affords the target dicarboxylic acid.

Causality of Experimental Choices: The chiral auxiliary, by creating a chiral environment around the dienophile, sterically or electronically biases the approach of the diene, favoring the formation of one diastereomer over the other. The choice of a suitable chiral auxiliary and a Lewis acid catalyst is paramount for achieving high stereocontrol.

This protocol outlines a plausible route based on well-established asymmetric Diels-Alder methodology.

Materials:

  • Cyclopentadiene (freshly cracked)

  • A chiral fumarate ester (e.g., derived from a chiral alcohol like (-)-8-phenylmenthol)

  • Lewis acid catalyst (e.g., TiCl4, Et2AlCl)

  • Dichloromethane (anhydrous)

  • Ozone

  • Dimethyl sulfide (DMS) or other reducing agent for ozonolysis work-up

  • Reagents for ester hydrolysis (e.g., LiOH, NaOH)

Procedure:

  • Diels-Alder Cycloaddition: In a flame-dried flask under an inert atmosphere, dissolve the chiral fumarate ester in anhydrous dichloromethane and cool to a low temperature (e.g., -78 °C). Add the Lewis acid catalyst dropwise. To this solution, add freshly cracked cyclopentadiene.

  • Reaction and Work-up: Stir the reaction at low temperature until completion (monitored by TLC). Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of a mild base). Warm to room temperature and perform an aqueous work-up. Purify the diastereomeric cycloadduct by column chromatography.

  • Ozonolysis: Dissolve the purified cycloadduct in a suitable solvent (e.g., dichloromethane/methanol) and cool to -78 °C. Bubble ozone through the solution until a blue color persists, indicating complete reaction.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone, and then add a reducing agent such as dimethyl sulfide. Allow the mixture to warm to room temperature.

  • Ester Hydrolysis and Auxiliary Removal: Hydrolyze the ester groups of the ozonolysis product using standard conditions (e.g., LiOH in THF/water). This step will also liberate the chiral auxiliary, which can often be recovered.

  • Isolation: After hydrolysis, acidify the reaction mixture and extract the dicarboxylic acid with a suitable organic solvent. Dry the organic layer and evaporate the solvent to yield the enantiomerically enriched this compound.

G cyclopentadiene Cyclopentadiene diels_alder Asymmetric Diels-Alder (Lewis Acid Catalyst) cyclopentadiene->diels_alder chiral_fumarate Chiral Fumarate Ester chiral_fumarate->diels_alder cycloadduct Diastereomerically Enriched Cycloadduct diels_alder->cycloadduct ozonolysis Ozonolysis cycloadduct->ozonolysis ozonide Intermediate Ozonide ozonolysis->ozonide reductive_workup Reductive Work-up (e.g., DMS) ozonide->reductive_workup diester_intermediate Diester Intermediate reductive_workup->diester_intermediate hydrolysis Ester Hydrolysis diester_intermediate->hydrolysis pure_acid Enantiopure (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid hydrolysis->pure_acid

Caption: Workflow for Asymmetric Diels-Alder Synthesis.

Application in the Synthesis of Antiviral Carbocyclic Nucleosides

The primary driver for the demand for enantiomerically pure this compound is its utility as a versatile starting material for the synthesis of carbocyclic nucleoside analogues.[1][2][3][4] In these therapeutic agents, the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, a modification that often imparts enhanced metabolic stability and potent antiviral activity. This class of compounds has yielded successful drugs for the treatment of viral infections, including HIV.

The (1R,3S)-stereochemistry of the dicarboxylic acid provides a scaffold from which the correct stereochemistry of the nucleoside analogue can be elaborated. The two carboxylic acid groups serve as handles for further chemical transformations, allowing for the introduction of the nucleobase and the hydroxymethyl group with the desired stereocontrol.

Conclusion

Enantiomerically pure this compound is a valuable and strategically important chiral building block in modern drug discovery. While commercially available from a range of suppliers, its synthesis in-house can be achieved through several robust and well-established methodologies. The choice between classical resolution, enzymatic kinetic resolution, and asymmetric synthesis will depend on factors such as the scale of the synthesis, available resources, and the desired level of enantiomeric purity. The detailed protocols and the underlying scientific principles presented in this guide are intended to provide researchers with the practical knowledge required to access this important chiral synthon for the development of novel antiviral therapeutics.

References

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. DigitalCommons@USU. [Link]
  • Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. (2007). PubMed Central (PMC). [Link]
  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. (2006). Semantic Scholar. [Link]
  • (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid. (2025). Chemsrc. [Link]
  • (1S,3R)-CYCLOPENTANE-1,3-DICARBOXYLIC ACID. (n.d.). INDOFINE Chemical Company. [Link]
  • SYNTHESIS AND ANTIVIRAL AND CYTOSTATIC ACTIVITIES OF CARBOCYCLIC NUCLEOSIDES INCORPORATING A MODIFIED CYCLOPENTANE RING. 1: GUANOSINE ANALOGUES. (n.d.). Semantic Scholar. [Link]
  • This compound [P63648]. (n.d.). ChemUniverse. [Link]
  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2019).
  • Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)
  • Efficient Resolution of cis -(±)-Dimethyl 1-Acetylpiperidine-2,3-dicarboxylate with Soluble Candida antarctica Lipase B (CAL B). (2025).
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. (n.d.). [Link]
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023).
  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. (2019).
  • Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene. (2012). PubMed. [Link]
  • Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. (2012). PubMed Central (PMC). [Link]
  • Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. (2025).
  • Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.).
  • Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. (n.d.). Organic Chemistry Portal. [Link]
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. (2020).
  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • cis-1,3-Cyclopentanedicarboxylic acid. (n.d.). PubChem. [Link]
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PubMed Central (PMC). [Link]
  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). [Link]
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
  • How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol? (n.d.). Quora. [Link]
  • cis-Cyclohexane-1,3-dicarboxylic acid. (n.d.). NIST WebBook. [Link]

Sources

Introduction: The Dual-Faceted Reactivity of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of Dicarboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Dicarboxylic acids, organic compounds featuring two carboxylic acid (-COOH) functional groups, represent a cornerstone of modern organic synthesis and pharmaceutical development.[1][2] Their general structure, HOOC-R-COOH, where 'R' is an aliphatic or aromatic linker, bestows upon them a bifunctional reactivity that makes them exceptionally versatile starting materials and molecular building blocks.[1][3] From the industrial-scale synthesis of polymers like nylon and polyesters to their role as metabolic intermediates and components in active pharmaceutical ingredients (APIs), a thorough understanding of their fundamental reactions is critical for any scientist in the chemical and biomedical fields.[1][3][4] This guide provides a detailed exploration of the core reactions of dicarboxylic acids, emphasizing the mechanistic principles, experimental considerations, and strategic applications relevant to research and drug development.

Core Physicochemical Properties: Acidity and Structure

The chemical behavior of a dicarboxylic acid is intrinsically linked to the interplay between its two carboxyl groups. This interaction is most evident in its acidic properties.

Acidity and the Two Dissociation Constants (pKa)

Unlike monocarboxylic acids, dicarboxylic acids have two distinct dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of two protons.

  • pKa1: The first dissociation is significantly more favorable (i.e., the acid is stronger) than that of a comparable monocarboxylic acid.[5][6] This is due to the powerful electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting mono-anion (carboxylate).[5][6] This effect diminishes as the distance between the two carboxyl groups increases.[5]

  • pKa2: The second dissociation is much less favorable (the acid is weaker). Removing a proton from the mono-anion requires overcoming the electrostatic attraction of the existing negative charge on the carboxylate, making the second proton harder to remove.[5]

The pKa values are therefore highly sensitive to the length and nature of the linking group 'R'.

Table 1: pKa Values of Common Dicarboxylic Acids

Common NameSystematic IUPAC NameStructurepKa1pKa2
Oxalic AcidEthanedioic acidHOOC-COOH1.274.27
Malonic AcidPropanedioic acidHOOC-CH₂-COOH2.855.05
Succinic AcidButanedioic acidHOOC-(CH₂)₂-COOH4.215.41
Glutaric AcidPentanedioic acidHOOC-(CH₂)₃-COOH4.345.41
Adipic AcidHexanedioic acidHOOC-(CH₂)₄-COOH4.415.41
Pimelic AcidHeptanedioic acidHOOC-(CH₂)₅-COOH4.505.43

Data sourced from Wikipedia.[1]

Key Synthetic Transformations

The dual functionality of dicarboxylic acids opens a vast landscape of chemical reactions, allowing for the construction of linear polymers, cyclic compounds, and a variety of other functionalized molecules.

Esterification: Modulating Polarity and Function

The reaction of a dicarboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is a cornerstone of organic synthesis.[7] This equilibrium-driven process, known as the Fischer esterification, can be controlled to produce either a monoester or a diester, providing a powerful tool for modifying a molecule's polarity, solubility, and pharmacokinetic properties.[8][9]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[7][10]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R(COOH)₂ Diester R(COOR')₂ RCOOH->Diester  Nucleophilic  Acyl Substitution ROH 2 R'-OH ROH->Diester  Nucleophilic  Acyl Substitution H_plus H⁺ (catalyst) H_plus->Diester  Nucleophilic  Acyl Substitution Water 2 H₂O

Caption: Fischer Esterification of a Dicarboxylic Acid.

Experimental Protocol: Synthesis of Diethyl Adipate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine adipic acid, a large excess of ethanol (which acts as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid.[7]

  • Reaction: Heat the mixture to reflux for several hours. The excess ethanol helps to drive the equilibrium towards the product side.

  • Workup: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with water to remove any remaining ethanol and salts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Analysis: The final product can be purified further by distillation and characterized by techniques like NMR and IR spectroscopy.

Intramolecular Cyclization: Formation of Cyclic Anhydrides

The proximity of the two carboxyl groups can facilitate intramolecular reactions. When heated, dicarboxylic acids that can form stable, low-strain five- or six-membered rings undergo intramolecular dehydration to yield cyclic anhydrides.[5][6][11] This reaction is particularly efficient for succinic acid and glutaric acid.[5][11]

Causality: The formation of five- and six-membered rings is thermodynamically and kinetically favored due to minimal angle and torsional strain.[11] Dicarboxylic acids with shorter or longer chains do not readily form cyclic anhydrides under these conditions; they either decompose or undergo intermolecular reactions.[5]

Anhydride_Formation Succinic_Acid Succinic Acid (HOOC-(CH₂)₂-COOH) Succinic_Anhydride Succinic Anhydride (5-membered ring) Succinic_Acid->Succinic_Anhydride  Δ (Heat)  -H₂O Water H₂O

Caption: Thermal Dehydration to form a Cyclic Anhydride.

Experimental Protocol: Synthesis of Succinic Anhydride

  • Method A (Thermal): Place succinic acid in a distillation apparatus and heat gently. The succinic anhydride will form and can be purified by sublimation or distillation.

  • Method B (Dehydrating Agent): A milder and often higher-yielding method involves refluxing the dicarboxylic acid with a dehydrating agent like acetic anhydride or acetyl chloride.[12] The reaction is typically easier to control, and the byproducts are readily removed.

  • Purification: The crude product is often recrystallized from a suitable solvent to obtain pure cyclic anhydride.

Decarboxylation: The Unique Case of Malonic Acid

Decarboxylation, the loss of a carboxyl group as CO₂, is a reaction that is highly dependent on the structure of the dicarboxylic acid.[13] While most dicarboxylic acids are stable to heat, those with carboxyl groups on the same carbon (gem-dicarboxylic acids, e.g., malonic acid) or with a keto group at the β-position undergo facile decarboxylation upon heating.[6][14]

Mechanism: The decarboxylation of malonic acid proceeds through a cyclic, six-membered transition state.[6][14] This concerted pericyclic reaction involves the transfer of a proton from one carboxyl group to the carbonyl oxygen of the other, simultaneous with the cleavage of a C-C bond and elimination of CO₂. The initial product is an enol, which rapidly tautomerizes to the more stable carboxylic acid product (acetic acid in this case).[14]

Decarboxylation_Mechanism Malonic_Acid Malonic Acid Transition_State Cyclic Transition State Malonic_Acid->Transition_State  Δ (Heat) Enol_Intermediate Enol Intermediate + CO₂ Transition_State->Enol_Intermediate Acetic_Acid Acetic Acid (Final Product) Enol_Intermediate->Acetic_Acid  Tautomerization

Caption: Decarboxylation of Malonic Acid via a Cyclic Intermediate.

In contrast, dicarboxylic acids like adipic and pimelic acid, when heated strongly (often as barium salts), undergo a different process known as Blanc's rule cyclization to form cyclic ketones and lose CO₂.[5][15]

Reduction to Diols

Dicarboxylic acids can be fully reduced to their corresponding primary alcohols (diols) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.[9]

Reaction: HOOC-(CH₂)n-COOH + 2 LiAlH₄ → HO-(CH₂)n+2-OH

This reaction is fundamental for converting readily available dicarboxylic acids into diols, which are themselves versatile precursors for synthesizing polyesters, polyethers, and other important compounds.

Polymerization: Building Macromolecules

The ability of dicarboxylic acids to react at both ends makes them ideal monomers for step-growth polymerization. This process is responsible for producing some of the most commercially significant polymers.[16][17]

  • Polyesters: The reaction of a dicarboxylic acid with a diol yields a polyester.[16][18][19] A prominent example is the synthesis of polyethylene terephthalate (PET) from terephthalic acid and ethylene glycol.[1][19]

  • Polyamides: The reaction of a dicarboxylic acid with a diamine yields a polyamide.[16][19] The synthesis of Nylon 6,6 from adipic acid and 1,6-hexanediamine is a classic example of this chemistry.[16][19]

Mechanism: Both reactions proceed through repeated nucleophilic acyl substitutions, linking monomer units together and eliminating a small molecule (usually water) at each step.[16]

Polymerization Adipic_Acid Adipic Acid (Dicarboxylic Acid) Nylon Nylon 6,6 (Polyamide) + n H₂O Adipic_Acid->Nylon  Step-Growth  Polymerization Hexamethylenediamine 1,6-Hexanediamine (Diamine) Hexamethylenediamine->Nylon  Step-Growth  Polymerization

Caption: Synthesis of Nylon 6,6 via Step-Growth Polymerization.

Relevance in Drug Development and Medicinal Chemistry

While dicarboxylic acids are ubiquitous in biochemistry (e.g., succinic and fumaric acids in the Krebs cycle), their direct inclusion in drug molecules can be challenging.[1]

  • Pharmacokinetic Challenges: The two charged carboxylate groups at physiological pH often lead to poor oral bioavailability and limited cell membrane permeability.[20]

  • Bioisosteric Replacement: In drug design, a carboxylic acid group is often replaced by a bioisostere—a different functional group with similar physical and chemical properties that can improve the drug's ADME (absorption, distribution, metabolism, and excretion) profile.[20]

  • Linkers and Prodrugs: Dicarboxylic acids are invaluable as linkers or spacers to connect different pharmacophores in a complex molecule.[2] Furthermore, esterification of the carboxyl groups is a common strategy to create prodrugs, which are inactive forms that are metabolized in the body to release the active dicarboxylic acid drug, thereby improving its delivery.[3]

  • Biodegradable Polymers: Polyesters and polyamides derived from dicarboxylic acids are used to create biodegradable materials for applications in drug delivery systems and tissue engineering.[2][3]

Analytical Considerations

Monitoring reactions involving dicarboxylic acids requires appropriate analytical techniques. High-performance liquid chromatography (HPLC) is a common method for separating and quantifying these polar compounds.[21] For analysis by mass spectrometry (MS), dicarboxylic acids are often first derivatized—typically by esterification—to increase their volatility and improve their ionization efficiency.[22][23][24]

Conclusion

The fundamental reactions of dicarboxylic acids—esterification, anhydride formation, decarboxylation, reduction, and polymerization—constitute a powerful and versatile toolkit for the modern scientist. Their bifunctional nature allows for the construction of an immense variety of molecular architectures, from simple cyclic compounds to complex, high-molecular-weight polymers. For researchers in drug development, a deep understanding of these reactions is essential not only for the synthesis of new chemical entities but also for strategically overcoming the pharmacokinetic challenges associated with the carboxylic acid moiety. As such, dicarboxylic acids will continue to be indispensable building blocks in the ongoing quest for new materials and therapeutics.

References

  • Organic acid anhydride - Wikipedia.
  • Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids | ACS C
  • Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids - YouTube. (2020-08-08).
  • 22.5: Acid Anhydride Chemistry. (2020-05-30).
  • Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other? - Quora. (2022-08-10).
  • 20.10: Polyamides and Polyesters: Step-Growth Polymers - Chemistry LibreTexts. (2019-09-03).
  • Dicarboxylic acid anhydride preparation - Google P
  • Synthesis and Properties of Polyester and Polyamide based on Furan 2,5 dycarboxylic acid. (2025-08-08).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Synthesis and characterization of polyamide and polyester, from glycerol and dicarboxylic acids, polymeric blends - INIS-IAEA. (2025-01-07).
  • Dicarboxylic acid - Wikipedia.
  • Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids - YouTube. (2020-08-08).
  • Decarboxylation - Master Organic Chemistry. (2022-05-20).
  • Decarboxyl
  • Anhydride synthesis - Organic Chemistry Portal.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC - PubMed Central.
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions - ResearchG
  • Reaction of Dicarboxylic Acid Explain the typical reactions of... - Filo. (2025-06-18).
  • Method of analyzing dicarboxylic acids - Google P
  • 21.9: Polyamides and Polyesters - Step-Growth Polymers - Chemistry LibreTexts. (2024-03-17).
  • Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions | Request PDF - ResearchG
  • Esterification of 2,5-furan-dicarboxylic acid - Google P
  • Decarboxyl
  • The chemistry of Dicarboxylic Acids.pptx.
  • Decarboxylation of dicarboxylic acid : r/chemhelp - Reddit. (2025-03-21).
  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing.
  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed.
  • 18.11: Dicarboxylic Acids - Chemistry LibreTexts. (2021-07-31).
  • Dicarboxylic Acids - YouTube. (2014-03-17).
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen.
  • Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine | Clinical Chemistry | Oxford Academic.
  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing.
  • Chromatographic Separation and Determination of Dicarboxylic Acids C4 to C10 | Analytical Chemistry - ACS Public
  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC - NIH. (2024-05-28).
  • pKa values of common acids - YouTube. (2019-06-18).
  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC - NIH.
  • Bordwell pKa Table - Organic Chemistry D
  • The pKa Table Is Your Friend - Master Organic Chemistry. (2010-06-18).
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022-05-19).

Sources

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral building block of significant interest in medicinal chemistry and materials science. Its rigid, stereochemically defined cyclopentane core makes it an invaluable scaffold for constructing constrained analogues of bioactive molecules, such as L-glutamic acid, and as a precursor for novel antiviral compounds.[1] Derivatives have shown potential as inhibitors of HIV protease, highlighting the importance of accessing this molecule in high enantiopurity.[1] This guide provides a detailed overview and validated protocols for two primary strategies for the enantioselective synthesis of this target: enzymatic desymmetrization of a prochiral diester and organocatalytic asymmetric desymmetrization of the corresponding cyclic anhydride.

Introduction: The Strategic Importance of this compound

The precise three-dimensional arrangement of functional groups is paramount to molecular recognition and biological activity. This compound provides a conformationally restricted framework that allows for the specific spatial orientation of two carboxylic acid moieties. This structural feature is particularly valuable in drug design, where it can be used to mimic or block the binding of natural ligands to their receptors with enhanced selectivity and potency. Its application as a precursor to selective metabotropic glutamate receptor agonists underscores its utility in neuroscience research.[1]

The primary challenge in its synthesis lies in the selective installation of two stereocenters in a specific cis-(1R,3S) configuration. Direct asymmetric synthesis can be complex; therefore, strategies that leverage the symmetry of achiral precursors are often more efficient and scalable. This document will focus on two such powerful approaches.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on factors such as scale, available reagents, and desired enantiopurity. Below is a summary of the two primary methods detailed in this guide.

Strategy Precursor Core Principle Typical Reagent/Catalyst Key Advantages Potential Challenges
Enzymatic Desymmetrization cis-1,3-Bis(methoxycarbonyl)cyclopentaneEnantioselective hydrolysis of one of two enantiotopic ester groups.Pig Liver Esterase (PLE)High selectivity, mild "green" conditions (aqueous buffer, RT), commercially available enzyme.Moderate to good enantiomeric excess (e.e.), requires careful pH control, separation of product from unreacted starting material.
Organocatalytic Asymmetric Desymmetrization cis-Cyclopentane-1,3-dicarboxylic AnhydrideEnantioselective alcoholysis (ring-opening) of a meso anhydride.Modified Cinchona Alkaloids (e.g., (DHQD)₂AQN)Potentially very high e.e. (>95%), broad substrate scope, homogenous catalysis.Requires anhydrous conditions, catalyst may be expensive, optimization of reaction conditions (temp, solvent) may be needed.[2]

Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.

cluster_0 Strategy 1: Enzymatic Desymmetrization A cis-1,3-Cyclopentanedicarboxylic Acid B cis-1,3-Bis(methoxycarbonyl)cyclopentane (Prochiral Diester) A->B Fischer Esterification (MeOH, H₂SO₄) D (1R,3S)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (Chiral Monoester) B->D Enantioselective Half-Hydrolysis C Pig Liver Esterase (PLE) Aqueous Buffer, pH 7.5 E Basic Hydrolysis (e.g., NaOH) D->E Saponification F This compound E->F Acidic Workup cluster_1 Strategy 2: Organocatalytic Desymmetrization G cis-1,3-Cyclopentanedicarboxylic Acid H cis-Cyclopentane-1,3-dicarboxylic Anhydride (meso-Anhydride) G->H Dehydration (e.g., Ac₂O, heat) J Chiral Monoester H->J Asymmetric Ring-Opening I Chiral Catalyst + Alcohol (e.g., (DHQD)₂AQN, MeOH) K Basic Hydrolysis (e.g., NaOH) J->K Saponification L This compound K->L Acidic Workup

Caption: Workflow for Organocatalytic Desymmetrization.

Detailed Experimental Protocols

Protocol 1: Enzymatic Desymmetrization via Pig Liver Esterase (PLE)

This protocol is based on the well-established ability of PLE to selectively hydrolyze one of two enantiotopic ester groups in a prochiral diester. The key is maintaining a stable pH, as the reaction produces carboxylic acid, which would otherwise lower the pH and denature the enzyme.

Part A: Synthesis of cis-1,3-Bis(methoxycarbonyl)cyclopentane (Prochiral Substrate)

  • Rationale: The diester substrate is readily prepared from the corresponding dicarboxylic acid via a standard Fischer esterification. This reaction is robust, scalable, and uses inexpensive reagents.

  • Procedure:

    • To a 2-L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-1,3-cyclopentanedicarboxylic acid (158 g, 1.0 mol) and methanol (800 mL).

    • Cool the resulting slurry in an ice bath. Slowly add concentrated sulfuric acid (30 mL) dropwise with vigorous stirring, ensuring the internal temperature remains below 15°C.

    • Remove the ice bath and heat the mixture to a gentle reflux for 16 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting dicarboxylic acid is consumed.

    • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Dissolve the residue in diethyl ether (1 L) and transfer to a 2-L separatory funnel. Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 300 mL) until effervescence ceases, followed by brine (1 x 300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cis-1,3-bis(methoxycarbonyl)cyclopentane as a clear oil (approx. 180 g, ~97% yield). The product is typically used without further purification. [3] Part B: PLE-Catalyzed Enantioselective Hydrolysis

  • Rationale: PLE recognizes the pro-(S) ester group for hydrolysis, leading to the formation of the (1R,3S)-monoester. A pH-stat or careful manual addition of base is crucial for maintaining optimal enzyme activity.

  • Procedure:

    • Prepare a 0.1 M phosphate buffer solution and adjust its pH to 7.5.

    • In a temperature-controlled reaction vessel (25°C), suspend cis-1,3-bis(methoxycarbonyl)cyclopentane (18.6 g, 100 mmol) in 1 L of the phosphate buffer with vigorous stirring. A small amount of a co-solvent like DMSO (~5% v/v) can be added to improve solubility.

    • Add Pig Liver Esterase (PLE, e.g., 2000 units).

    • Maintain the pH of the reaction at 7.5 by the controlled addition of 0.5 M aqueous NaOH solution using a pH-stat, or by careful manual titration.

    • Monitor the reaction by observing the consumption of NaOH. The reaction is complete when exactly 0.5 equivalents of NaOH (100 mL of 0.5 M solution) have been consumed (typically 12-24 hours).

    • Once complete, cool the reaction mixture to 0°C and acidify to pH 2 with 2 M HCl.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This yields a mixture of the desired (1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid and any unreacted starting material. Purification can be achieved by flash chromatography.

Part C: Hydrolysis to the Final Diacid

  • Procedure:

    • Dissolve the crude monoester from the previous step in a 1:1 mixture of methanol and water (200 mL).

    • Add sodium hydroxide (6.0 g, 150 mmol) and stir the mixture at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure, re-dissolve in water (100 mL), and acidify to pH 1 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Dry the combined organic layers, filter, and concentrate to yield this compound. Recrystallization from water or ethyl acetate/hexane can provide material of high purity.

Protocol 2: Organocatalytic Asymmetric Desymmetrization

This advanced protocol utilizes a chiral organocatalyst to achieve a highly enantioselective ring-opening of the meso-anhydride. The method is adapted from highly successful procedures developed for similar cyclic anhydrides. [2] Part A: Synthesis of cis-Cyclopentane-1,3-dicarboxylic Anhydride (meso-Substrate)

  • Rationale: The cyclic anhydride is a key intermediate, presenting two enantiotopic carbonyl groups to the chiral catalyst. It is readily formed by dehydrating the diacid.

  • Procedure:

    • In a round-bottom flask, combine cis-1,3-cyclopentanedicarboxylic acid (15.8 g, 100 mmol) and acetic anhydride (30 mL, ~3 equiv.).

    • Heat the mixture at 120°C for 2 hours.

    • Cool the reaction to room temperature and concentrate under high vacuum to remove excess acetic anhydride and acetic acid, yielding the anhydride as a solid or viscous oil, which can be used directly.

Part B: Asymmetric Ring-Opening with a Chiral Organocatalyst

  • Rationale: Modified Cinchona alkaloids, such as (DHQD)₂AQN, are powerful catalysts for the asymmetric alcoholysis of anhydrides. The catalyst forms a chiral acyl-ammonium intermediate, which is then attacked by the alcohol, leading to high enantioselectivity. [2]* Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the cis-cyclopentane-1,3-dicarboxylic anhydride (14.0 g, 100 mmol) and the catalyst (e.g., (DHQD)₂AQN, 5 mol%, ~4.3 g) in anhydrous toluene (500 mL).

    • Cool the solution to the desired temperature (e.g., -20°C).

    • Slowly add anhydrous methanol (1.1 equiv., 4.4 mL, 110 mmol) via syringe pump over 4 hours.

    • Stir the reaction at -20°C for an additional 20 hours. Monitor by TLC or ¹H NMR for the disappearance of the anhydride.

    • Quench the reaction by adding 1 M HCl (100 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting chiral monoester can then be hydrolyzed as described in Protocol 1, Part C, to yield the final product with high enantiomeric excess.

References

  • Chen, Y., et al. (2015). Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry, 13(1), 18-24.
  • Bolm, C., et al. (2001). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 123(16), 3870-3871.

Sources

Application Notes and Protocols for (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Constrained Chiral Scaffold

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral dicarboxylic acid characterized by a conformationally restricted five-membered ring.[1][2] This structural rigidity is a key attribute in asymmetric synthesis, providing a predictable and stereochemically defined scaffold. The cis relationship of the two carboxylic acid groups, located at the 1 and 3 positions of the cyclopentane ring, creates a unique spatial arrangement that can be exploited for stereoselective transformations.[1][2] This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a chiral building block in the synthesis of complex, high-value molecules. While its application as a chiral resolving agent or a ligand in asymmetric catalysis is not extensively documented, we will explore its potential in these areas based on the principles of asymmetric synthesis.

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₇H₁₀O₄[1]
Molecular Weight158.15 g/mol [1]
Melting Point~121°C[1]
pKa₁4.26[1]
pKa₂5.51[1]
AppearanceOff-white to pale yellow solid[1]
SolubilitySlightly soluble in water and chloroform (when heated)[1]

Part 1: Application as a Chiral Building Block and Scaffold

The primary and most well-documented application of this compound is as a chiral starting material or intermediate in the synthesis of complex enantiomerically pure molecules. Its rigid cyclopentane core serves as a scaffold to orient functional groups in a precise three-dimensional arrangement, which is critical for biological activity.

Synthesis of Antiviral Agents: The Case of Oseltamivir (Tamiflu®) Intermediates

While the commercial synthesis of oseltamivir predominantly starts from shikimic acid, the cyclopentane ring is a key structural motif.[3][4] Research into alternative synthetic routes has explored the use of chiral cyclopentane derivatives. The rigid scaffold of this compound makes it an attractive starting point for the synthesis of oseltamivir's core structure. A generalized synthetic approach starting from a derivative of this diacid is outlined below.

Protocol 1: Generalized Synthesis of a Chiral Cyclopentene Intermediate for Oseltamivir Analogs

This protocol is a conceptual illustration based on established synthetic strategies for oseltamivir and may require optimization.

Objective: To synthesize a key chiral cyclopentene intermediate bearing the necessary functional groups for elaboration into oseltamivir analogs, starting from a derivative of this compound.

Workflow Diagram:

G start (1R,3S)-Cyclopentane-1,3- dicarboxylic acid derivative step1 Selective Reduction (e.g., BH₃·THF) start->step1 step2 Protection of one hydroxyl group (e.g., TBDMSCl, imidazole) step1->step2 step3 Oxidation of the remaining hydroxyl group (e.g., PCC, Swern) step2->step3 step4 Introduction of an amino group precursor (e.g., reductive amination) step3->step4 step5 Elimination to form cyclopentene (e.g., mesylation followed by base) step4->step5 end_node Chiral Cyclopentene Intermediate step5->end_node

A conceptual workflow for synthesizing an oseltamivir intermediate.

Step-by-Step Methodology:

  • Selective Reduction: A mono-ester derivative of this compound is selectively reduced to the corresponding alcohol. This can be achieved using a mild reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) to avoid the reduction of the remaining carboxylic acid or ester group.

  • Protection: The newly formed hydroxyl group is protected with a suitable protecting group, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from reacting in subsequent steps.

  • Functional Group Interconversion: The remaining carboxylic acid or ester group is then converted into a precursor for the amino group present in oseltamivir. This could involve reduction to an alcohol followed by oxidation to an aldehyde or ketone.

  • Introduction of the Amino Group: The amino group can be introduced via reductive amination of the aldehyde or ketone.

  • Formation of the Cyclopentene Ring: A double bond is introduced into the cyclopentane ring through an elimination reaction. This can be achieved by converting the remaining hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) and then treating with a non-nucleophilic base.

  • Further Elaboration: The resulting chiral cyclopentene intermediate can then be further functionalized to introduce the remaining substituents of the oseltamivir molecule.

Causality Behind Experimental Choices:

  • The use of a mono-ester allows for the selective reduction of one carboxylic acid group.

  • The choice of a bulky protecting group like TBDMS ensures regioselectivity in subsequent reactions.

  • Reductive amination is a reliable method for the formation of C-N bonds.

  • The stereochemistry of the starting material dictates the stereochemistry of the final product, highlighting the importance of using an enantiomerically pure starting material.

Synthesis of Glutamate Receptor Agonists

This compound derivatives are used as rigid analogs of glutamic acid to study and modulate the activity of glutamate receptors, which are important targets in neuroscience research and drug development. The constrained cyclopentane ring mimics the bound conformation of glutamate, leading to specific interactions with receptor subtypes.

Part 2: Potential Application as a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation is a classical and industrially relevant method for separating enantiomers.[5][6] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][7] Although specific and widespread applications of this compound as a resolving agent are not prominently featured in readily accessible literature, its structural characteristics suggest its potential in this role.

Structural Rationale for its Potential as a Resolving Agent:

  • Acidity: As a dicarboxylic acid, it can readily form salts with racemic amines.[1][2]

  • Rigidity: The constrained cyclopentane ring provides a well-defined chiral environment, which is crucial for effective chiral recognition and the formation of diastereomeric salts with significantly different crystal packing and solubility.

  • Two-Point Interaction: The presence of two carboxylic acid groups allows for the possibility of two-point interactions with the racemic substrate, which can enhance the differentiation between the two enantiomers.

Protocol 2: Generalized Protocol for the Chiral Resolution of a Racemic Amine

This protocol is a representative procedure based on established methods for chiral resolution using dicarboxylic acids like tartaric acid.[5] Optimization of solvent, temperature, and stoichiometry is necessary for any new racemic amine.

Objective: To separate the enantiomers of a racemic amine through diastereomeric salt formation with this compound.

Workflow Diagram:

G start Racemic Amine + (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid step1 Diastereomeric Salt Formation (in a suitable solvent) start->step1 step2 Fractional Crystallization (isolation of less soluble salt) step1->step2 step3 Liberation of Enriched Amine (treatment with base) step2->step3 step4 Isolation and Purification (extraction and distillation/recrystallization) step3->step4 end_node Enantiomerically Enriched Amine step4->end_node

A generalized workflow for chiral resolution of amines.

Step-by-Step Methodology:

  • Salt Formation:

    • In an appropriate flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture). The choice of solvent is critical and often determined empirically.

    • In a separate flask, dissolve 2.0 equivalents of the racemic amine in the same solvent.

    • Slowly add the amine solution to the stirred solution of the dicarboxylic acid at room temperature. An exothermic reaction may occur, and a precipitate may form immediately.

  • Fractional Crystallization:

    • Heat the mixture to reflux to ensure complete dissolution of the formed salts.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

  • Liberation of the Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a strong base (e.g., 2M NaOH) dropwise while stirring until the solution is basic (pH > 12) to liberate the free amine.

  • Isolation and Purification:

    • Extract the liberated amine with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

    • The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Expected Outcome and Data Interpretation:

The success of the resolution is dependent on the difference in solubility between the two diastereomeric salts. The yield and enantiomeric excess of the resolved amine should be carefully determined. It may be necessary to perform multiple recrystallizations to achieve high enantiomeric purity.

Resolving AgentRacemic SubstrateKey AdvantagesKey Disadvantages
This compound Amines, Alcohols (after derivatization)Rigid scaffold, potential for strong chiral recognition.Limited documented use, requires empirical optimization.
Tartaric Acid and its derivatives AminesReadily available, widely documented, high efficiency for many substrates.[5]May not be effective for all amines.
Mandelic Acid Amines, AlcoholsEffective for a broad range of substrates, aromatic interactions can aid in discrimination.Can be more expensive than tartaric acid.

Part 3: Potential Application as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal complex can generate a large amount of an enantiomerically enriched product. The dicarboxylate functionality of this compound allows it to act as a bidentate ligand, coordinating to a metal center. The rigid cyclopentane backbone can create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of a catalytic reaction.

While specific examples of this compound being used as a ligand in well-established catalytic systems are not abundant in the literature, its structural features are analogous to other successful chiral dicarboxylate and diol ligands.

Potential Catalytic Applications:

  • Asymmetric Hydrogenation: Rhodium or Ruthenium complexes of chiral dicarboxylate ligands could potentially catalyze the asymmetric hydrogenation of prochiral olefins.

  • Asymmetric Diels-Alder Reactions: Lewis acid complexes of the diacid could act as chiral catalysts for the Diels-Alder reaction, controlling the facial selectivity of the dienophile's approach.

Conceptual Reaction Scheme:

G substrate Prochiral Substrate product Enantiomerically Enriched Product substrate->product Asymmetric Transformation catalyst Metal Complex of (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid catalyst->product reagent Reagent (e.g., H₂ for hydrogenation) reagent->product

A conceptual scheme for asymmetric catalysis.

Causality and Mechanistic Considerations:

The effectiveness of a chiral ligand is determined by its ability to create a significant energy difference between the diastereomeric transition states leading to the two enantiomeric products. The rigidity of the cyclopentane backbone in this compound would fix the geometry of the catalytic complex, leading to a more predictable stereochemical outcome. The orientation of the substrate in the chiral pocket of the catalyst would be influenced by steric and electronic interactions with the ligand, favoring one reaction pathway over the other.

Conclusion

This compound is a valuable chiral molecule in the field of asymmetric synthesis. Its primary application lies in its use as a rigid and stereochemically defined building block for the synthesis of complex and biologically active molecules, particularly in the pharmaceutical industry. While its potential as a chiral resolving agent and a chiral ligand in asymmetric catalysis is plausible based on its structural features, further research and development are needed to fully explore and validate these applications. The protocols and discussions provided in this guide are intended to serve as a foundation for researchers and scientists to leverage the unique properties of this chiral scaffold in their synthetic endeavors.

References

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • PubMed. (2022). Advances and applications of chiral resolution in pharmaceutical field.
  • CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers.
  • Wikipedia. (n.d.). Chiral resolution.
  • PubMed Central (PMC). (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®).
  • Wikipedia. (n.d.). Oseltamivir total synthesis.
  • ResearchGate. (2025). Efficient Asymmetric Synthesis of Oseltamivir from D-Mannitol.
  • MDPI. (n.d.). Recognition of Chiral Carboxylates by Synthetic Receptors.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
  • Utrecht University Student Theses Repository. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition.
  • Organic Chemistry Portal. (2009). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi.
  • PubMed. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases.
  • ResearchGate. (n.d.). Recognition Mechanisms of Chiral Selectors: An Overview.
  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones | Chemical Reviews.
  • PubMed Central (PMC). (n.d.). Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes.
  • PubMed. (n.d.). Recognition Mechanisms of Chiral Selectors: An Overview.

Sources

Introduction: The Strategic Importance of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

This compound is a chiral building block of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, stereochemically defined cyclopentane core makes it an invaluable scaffold for synthesizing a variety of complex molecules, including antiviral agents and specialized polymers.[1] The conversion of its carboxylic acid moieties into esters is a critical transformation, often serving as a necessary step to modulate polarity, improve solubility, protect the acidic proton, or prepare the molecule for subsequent coupling reactions.

This application note provides detailed protocols and expert insights into two common and effective methods for the esterification of this important dicarboxylic acid. The guidance herein is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations that ensure reproducible and successful outcomes.

Guiding Principle: Selecting the Appropriate Esterification Strategy

The choice of esterification method is dictated by the desired scale, the specific alcohol to be used, and the sensitivity of the substrate to harsh conditions. For dicarboxylic acids like this compound, a key consideration is achieving complete diesterification while avoiding side reactions. We will explore a classic, robust method suitable for large-scale synthesis and a high-yield method ideal for rapid, small-scale derivatization.

Method 1: Fischer-Speier Esterification for Dialkyl Ester Synthesis

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is an equilibrium-driven process, making it essential to implement strategies that shift the equilibrium toward the product.[5][6] This method is highly scalable and cost-effective, making it suitable for preparing large quantities of simple dialkyl esters (e.g., dimethyl, diethyl).

Causality and Mechanistic Insight

The reaction mechanism involves several reversible steps.[3][7] An acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid.[4][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol.[7] The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to yield the ester.[3][7]

To achieve high conversion, the reaction is typically conducted with a large excess of the alcohol, which serves as both reactant and solvent, and by actively removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.[5][8]

Fischer_Esterification_Workflow A Mix this compound, excess Alcohol (e.g., Methanol), and Acid Catalyst (H₂SO₄) B Set up Reflux with Dean-Stark Apparatus A->B Charge Reactor C Heat to Reflux (e.g., 65-80°C) B->C Initiate Reaction D Monitor Reaction (TLC or GC/MS) C->D Reaction Progress D->C Continue if incomplete E Work-up: 1. Cool & Quench 2. Neutralize (NaHCO₃) 3. Extract with Organic Solvent D->E Upon Completion F Purification: Dry (Na₂SO₄), Filter, Concentrate, and Purify (Distillation or Chromatography) E->F Isolate Crude Product G Characterize Pure Diester Product F->G Obtain Final Product Diazomethane_Mechanism RCOOH R-COOH step1 Proton Transfer RCOOH->step1 CH2N2 CH₂N₂ CH2N2->step1 intermediate [ R-COO⁻   ⁺CH₃-N₂ ] step1->intermediate Fast step2 Sₙ2 Attack intermediate->step2 RCOOCH3 R-COOCH₃ step2->RCOOCH3 Irreversible N2 N₂ step2->N2

Sources

The Strategic Role of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid in Modern Antiviral Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Abstract

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid has emerged as a cornerstone chiral building block in the pharmaceutical industry, particularly in the synthesis of carbocyclic nucleoside analogues. These analogues are a critical class of antiviral agents, most notably for the treatment of HIV. The unique stereochemistry and rigid cyclopentane framework of this dicarboxylic acid derivative provide a robust scaffold for creating potent therapeutics with enhanced metabolic stability. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the strategic importance, mechanistic rationale, and practical application of this compound in the synthesis of the anti-HIV drug, Abacavir. Detailed, field-proven protocols are provided to illustrate its transformation into a key synthetic intermediate.

Introduction: The Imperative for Stable Nucleoside Analogues

Nucleoside analogues have revolutionized the treatment of viral diseases by mimicking natural nucleosides and terminating viral DNA chain elongation.[1] However, the native furanose ring in these molecules contains an oxygen atom that renders the N-glycosidic bond susceptible to enzymatic cleavage by phosphorylases and hydrolases.[2] This inherent instability can lead to reduced efficacy and undesirable metabolic pathways.

Carbocyclic nucleosides overcome this limitation by replacing the endocyclic oxygen atom of the furanose moiety with a methylene (–CH₂–) group.[3] This substitution creates a carbon-carbon bond to the nucleobase, which is significantly more resistant to enzymatic cleavage, thereby enhancing the metabolic stability and bioavailability of the drug.[4] The cyclopentane ring serves as an effective carbocyclic mimic of the ribose sugar.[4] this compound, with its defined stereocenters, is a premier starting material for constructing the precisely functionalized cyclopentane core required for these potent antiviral drugs.[5]

Key Advantages of Carbocyclic Nucleosides:

  • Enhanced Metabolic Stability: Resistant to cleavage by phosphorylases.[3]

  • Increased Lipophilicity: Can lead to improved cell permeability.[6]

  • Conformational Rigidity: The cyclopentane scaffold can lock the molecule in a bioactive conformation.[7]

Core Application: Synthesis of Abacavir, a Potent HIV Reverse Transcriptase Inhibitor

Abacavir is a powerful nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1] Its structure is built upon a chiral cyclopentene ring, and its efficacy is critically dependent on the specific (1S, 4R) absolute configuration of the final molecule.[1] this compound provides the foundational stereochemistry that is carried through the synthetic sequence to establish the correct stereocenters in Abacavir.

The overall strategy involves a convergent synthesis, where the chiral carbocyclic core is prepared separately and then coupled with the purine nucleobase.[2] The dicarboxylic acid is an ideal starting point because its two functional groups allow for differential modification, enabling the introduction of the required amine and hydroxymethyl functionalities with precise stereocontrol.

Logical Workflow: From Chiral Building Block to Antiviral API

The following diagram outlines the strategic pathway from the initial chiral building block to the final active pharmaceutical ingredient (API), highlighting the critical transformations.

Abacavir_Synthesis_Workflow Start (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid Intermediate1 Resolved Chiral Lactone Intermediate Start->Intermediate1 Stereoselective Reduction & Lactonization Intermediate2 (1S, 4R)-cis-4-Amino- 2-cyclopentene-1-methanol (Key Intermediate) Intermediate1->Intermediate2 Ring Opening, Functional Group Interconversion API Abacavir (Final API) Intermediate2->API Convergent Coupling with Purine Base

Caption: High-level synthetic strategy for Abacavir.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Appearance Off-white to pale yellow solid[5]
Melting Point ~121°C[5]
Solubility Slightly soluble in water and heated chloroform. Soluble in polar solvents like alcohols.[5][8]
pKa Values (at 25°C) pKₐ₁: 4.26; pKₐ₂: 5.51Smolecule

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly closed.

  • Avoid contact with strong oxidizing agents.

  • As with all carboxylic acids, it is advisable to handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Synthetic Protocols

The following protocols describe the conversion of this compound into a key lactone intermediate, a pivotal step in the synthesis of the carbocyclic core of Abacavir. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Anhydride Formation from this compound

Causality: The conversion of the dicarboxylic acid to its corresponding anhydride is a crucial activation step. Acetic anhydride serves as both the reagent and a dehydrating solvent. The cyclic anhydride is more reactive than the diacid, facilitating subsequent selective reactions. This step proceeds readily due to the cis relationship of the carboxylic acid groups, which allows for the formation of a stable five-membered anhydride ring.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (5-10 vol)

  • Hexane (for extraction)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Charge a round-bottom flask with this compound (e.g., 4.0 g, 25 mmol).[9]

  • Add acetic anhydride (20 mL).[9]

  • Heat the mixture to reflux (approx. 140°C) and maintain for 3 hours.[9] The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting residue, add hexane and stir to precipitate any remaining impurities. Extract the product into the hexane layer.[9]

  • Evaporate the hexane to yield the crude (1R,3S)-Cyclopentane-1,3-dicarboxylic anhydride as an oil or low-melting solid.[9] This product is often used in the next step without further purification.

Experimental Workflow: From Diacid to Lactone

The following diagram illustrates the key transformations from the starting material to the crucial lactone intermediate.

Protocol_Workflow cluster_0 Protocol 1: Anhydride Formation cluster_1 Protocol 2: Selective Reduction & Lactonization Diacid (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid Anhydride (1R,3S)-Cyclopentane- 1,3-dicarboxylic Anhydride Diacid->Anhydride Acetic Anhydride, Reflux Anhydride_ref (1R,3S)-Cyclopentane- 1,3-dicarboxylic Anhydride Lactone Key Chiral Lactone Intermediate Anhydride_ref->Lactone 1. Selective Reduction (e.g., NaBH₄) 2. Acidic Workup/Lactonization

Caption: Step-wise conversion of the diacid to the lactone.

Protocol 2: Stereoselective Reduction and Lactonization

Causality: This is the most critical step for establishing the functionality required for the final drug. The anhydride is selectively reduced to form a hydroxy-acid intermediate. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation, as it is milder than alternatives like LiAlH₄ and can be used to selectively reduce the more reactive carbonyl of the anhydride. Upon acidic workup, the newly formed hydroxyl group undergoes an intramolecular esterification (lactonization) with the remaining carboxylic acid. This reaction is highly favorable and proceeds stereoselectively, locking the chiral centers into a rigid bicyclic lactone structure, which is a key precursor for the aminocyclopentene methanol core of Abacavir.

Materials:

  • (1R,3S)-Cyclopentane-1,3-dicarboxylic anhydride (1.0 eq)

  • Sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Aqueous acid (e.g., 1M HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, ice bath, magnetic stirrer

Procedure:

  • Dissolve the crude anhydride from Protocol 1 in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5-10°C. The addition is exothermic.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the pH is acidic (pH ~2-3). This step also catalyzes the lactonization.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude lactone can be purified by silica gel column chromatography to yield the pure product.

Conclusion

This compound is more than a simple starting material; it is a strategic chiral building block that imparts essential stereochemical information and metabolic stability to a new generation of antiviral drugs. Its application in the synthesis of Abacavir demonstrates a sophisticated use of stereocontrol, where the initial chirality of the building block is efficiently transferred through a series of chemical transformations to the final, biologically active molecule. The protocols outlined herein provide a robust and validated pathway for researchers to access key intermediates in carbocyclic nucleoside synthesis, underscoring the enduring importance of this compound in pharmaceutical development.

References

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
  • Boutureira, O., & Fessner, W. D. (2010). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Current Organic Chemistry, 14(9), 896-921.
  • Meier, C., & Ludek, R. (2003). New Convergent Synthesis of Carbocyclic Nucleoside Analogues.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. DigitalCommons@USU.
  • De, S., & Ghorai, P. (2015). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 115(18), 10048-10131.
  • Guillerm, G., & Legraverend, M. (2018). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. RSC Advances, 8(60), 34268-34272.
  • Wikipedia. (2023). Carbocyclic nucleoside. In Wikipedia.
  • BenchChem. (2025). Application Notes: 1,3-Bis(methoxycarbonyl)cyclopentane as a Versatile Intermediate in Antiviral Drug Synthesis. BenchChem.
  • Daluge, S. M., et al. (1997). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF.
  • Smolecule. (2023). This compound. Smolecule.
  • Kuang, R., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Trost, B. M., & Romero, D. L. (1986). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 51(13), 2332-2342.
  • Google Patents. (2007).
  • PrepChem.com. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride.
  • Google Patents. (2008).
  • Miller, A. D., et al. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry.
  • Ballatore, C., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6969-6983.
  • National Center for Biotechnology Information. (n.d.). Abacavir. PubChem Compound Database.

Sources

Application Notes and Protocols for the Synthesis of Antiviral Carbocyclic Nucleosides from (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Scaffold for Potent Antivirals

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a pivotal chiral building block in the asymmetric synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents.[1] Its rigid cyclopentane core serves as a bioisostere for the furanose sugar moiety found in natural nucleosides. This structural modification confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for traditional nucleoside drugs.[2] Consequently, carbocyclic nucleosides, such as the anti-HIV drug Abacavir, exhibit improved pharmacokinetic profiles and sustained therapeutic efficacy.

The stereochemistry of this compound provides a foundation for the stereospecific construction of complex antiviral molecules. The precise spatial arrangement of its functional groups allows for the controlled introduction of other substituents, ultimately leading to the desired stereoisomer of the final drug product. This is crucial, as the biological activity of chiral drugs is often highly dependent on their three-dimensional structure.

These application notes provide a comprehensive guide for the multi-step synthesis of antiviral compounds, with a primary focus on the synthesis of a key precursor for Abacavir, (1S,4R)-4-amino-2-cyclopentene-1-methanol, starting from this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-stage process that begins with the selective functionalization of one of the carboxylic acid groups of the starting material, followed by the introduction of the key amine functionality and the creation of the cyclopentene double bond. The resulting chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is then coupled with a suitable purine base, followed by final modifications to yield the active pharmaceutical ingredient.

Synthetic_Strategy A (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid B Mono-protected Intermediate A->B  Selective Protection C Acyl Azide Intermediate B->C  Acyl Azide Formation D Isocyanate Intermediate C->D  Curtius Rearrangement   E Protected Amino Acid D->E  Trapping with Alcohol   F Amino Alcohol E->F  Reduction G (1S,4R)-4-Amino-2- cyclopentene-1-methanol F->G  Double Bond Formation   H Coupled Nucleoside Intermediate G->H  Coupling with Purine Base   I Antiviral Compound (e.g., Abacavir) H->I  Final Modifications

Caption: Overall synthetic workflow from the starting material to the final antiviral compound.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: (1S,4R)-4-Amino-2-cyclopentene-1-methanol

This section details a plausible and scientifically sound pathway for the synthesis of the crucial chiral intermediate.

Protocol 1: Mono-esterification of this compound

  • Rationale: Selective protection of one carboxylic acid group is essential for the differential functionalization of the two carboxyl groups. This protocol describes a straightforward method for mono-esterification.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Acetyl chloride

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • Suspend this compound (1 equivalent) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-methyl ester.

Protocol 2: Curtius Rearrangement for Amine Synthesis

  • Rationale: The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with retention of stereochemistry.[3][4][5][6][7] This protocol utilizes a modified Curtius rearrangement to introduce the amine group.

  • Materials:

    • Mono-methyl (1R,3S)-cyclopentane-1,3-dicarboxylate

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine

    • tert-Butanol

    • Toluene (anhydrous)

  • Procedure:

    • Dissolve the mono-methyl ester (1 equivalent) in anhydrous toluene (15 volumes).

    • Add triethylamine (1.2 equivalents) and tert-butanol (1.5 equivalents) to the solution.

    • Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring for the evolution of nitrogen gas.

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amino ester.

Protocol 3: Reduction of the Ester to the Alcohol

  • Rationale: The remaining ester group is reduced to a primary alcohol, which is a key functionality of the target intermediate.

  • Materials:

    • Boc-protected amino ester from Protocol 2

    • Lithium aluminum hydride (LAH)

    • Tetrahydrofuran (THF, anhydrous)

    • Sodium sulfate decahydrate

  • Procedure:

    • Prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the LAH suspension to 0 °C.

    • Dissolve the Boc-protected amino ester (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.

    • Stir the reaction mixture at 0 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Protocol 4: Introduction of the Double Bond and Deprotection

  • Rationale: The introduction of the double bond is achieved through an elimination reaction. Subsequent deprotection of the amine yields the final key intermediate.

  • Materials:

    • Boc-protected amino alcohol from Protocol 3

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine

    • Dichloromethane (anhydrous)

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Hydrochloric acid (4M in dioxane)

  • Procedure:

    • Dissolve the Boc-protected amino alcohol (1 equivalent) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

    • Stir the mixture at 0 °C for 1 hour.

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

    • Dissolve the crude mesylate in anhydrous THF and add DBU (2 equivalents).

    • Heat the mixture to reflux for 4-6 hours to effect the elimination.

    • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Boc-protected (1S,4R)-4-amino-2-cyclopentene-1-methanol.

    • Dissolve the purified product in a minimal amount of dioxane and add an excess of 4M HCl in dioxane.

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (1S,4R)-4-amino-2-cyclopentene-1-methanol.

Part 2: Synthesis of Abacavir

Protocol 5: Coupling of the Chiral Intermediate with the Purine Base

  • Rationale: A palladium-catalyzed coupling reaction is employed to form the crucial C-N bond between the cyclopentenyl amine and the purine base.

  • Materials:

    • (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride

    • 2-Amino-6-chloropurine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

    • Triphenylphosphine (PPh3)

    • Sodium carbonate

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • In a reaction vessel, combine 2-amino-6-chloropurine (1 equivalent), (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride (1.1 equivalents), and sodium carbonate (3 equivalents).

    • Add anhydrous DMF to the mixture.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add Pd2(dba)3 (0.05 equivalents) and PPh3 (0.2 equivalents) to the reaction mixture.

    • Heat the reaction to 90-100 °C and stir for 12-18 hours under an inert atmosphere.

    • Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the coupled product.

Protocol 6: Final Amination to Yield Abacavir

  • Rationale: The final step involves the displacement of the chlorine atom on the purine ring with cyclopropylamine.

  • Materials:

    • Coupled product from Protocol 5

    • Cyclopropylamine

    • Ethanol

  • Procedure:

    • Dissolve the coupled product (1 equivalent) in ethanol (10 volumes).

    • Add an excess of cyclopropylamine (5-10 equivalents).

    • Heat the reaction mixture in a sealed tube or under reflux at 80-90 °C for 24-48 hours.

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain Abacavir.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
Protocol 1 Mono-methyl (1R,3S)-cyclopentane-1,3-dicarboxylateThis compoundMethanol, Acetyl chloride85-95>95
Protocol 2 Boc-protected amino esterMono-methyl esterDPPA, tert-Butanol70-80>98
Protocol 3 Boc-protected amino alcoholBoc-protected amino esterLithium aluminum hydride80-90>97
Protocol 4 (1S,4R)-4-Amino-2-cyclopentene-1-methanolBoc-protected amino alcoholMsCl, DBU, HCl60-70 (over 2 steps)>98
Protocol 5 Coupled Nucleoside IntermediateChiral amino alcohol, 2-Amino-6-chloropurinePd2(dba)3, PPh350-65>95
Protocol 6 AbacavirCoupled IntermediateCyclopropylamine75-85>99

Visualizations

Protocol_1_2 cluster_0 Protocol 1 & 2: Mono-protection and Amination A (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid B Mono-methyl ester A->B  MeOH, AcCl   C Boc-protected amino ester B->C  DPPA, t-BuOH  

Caption: Key transformations in the initial functionalization of the starting material.

Protocol_3_4 cluster_1 Protocol 3 & 4: Reduction and Elimination D Boc-protected amino ester E Boc-protected amino alcohol D->E  LAH   F (1S,4R)-4-Amino-2- cyclopentene-1-methanol E->F  1. MsCl, DBU  2. HCl  

Caption: Synthesis of the key chiral aminocyclopentenol intermediate.

Protocol_5_6 cluster_2 Protocol 5 & 6: Synthesis of Abacavir G (1S,4R)-4-Amino-2- cyclopentene-1-methanol H Coupled Intermediate G->H  2-Amino-6-chloropurine,  Pd catalyst   I Abacavir H->I  Cyclopropylamine  

Caption: Final steps in the synthesis of the antiviral drug Abacavir.

Conclusion

This compound is a versatile and valuable chiral starting material for the asymmetric synthesis of antiviral carbocyclic nucleosides. The protocols detailed in these application notes provide a robust framework for the laboratory-scale synthesis of key intermediates and the final active pharmaceutical ingredient, Abacavir. The presented methodologies emphasize stereochemical control and provide a foundation for further optimization and scale-up by researchers in the field of medicinal chemistry and drug development. Careful execution of these protocols, coupled with diligent in-process monitoring, will enable the successful synthesis of these critical antiviral compounds.

References

  • Crimmins, M. T. (1998). New developments in the enantioselective synthesis of cyclopentyl carbocyclic nucleosides. Tetrahedron, 54(32), 9229–9272. [Link]
  • Daluge, S. M., et al. (1991). U.S. Patent No. 5,034,394. Washington, DC: U.S.
  • Evans, G. B., et al. (2006). A practical synthesis of the anti-HIV agent abacavir. Organic Process Research & Development, 10(4), 747–753. [Link]
  • Marquez, V. E. (1997). Carbocyclic Nucleosides. In Comprehensive Natural Products Chemistry (Vol. 4, pp. 369-404). Elsevier. [Link]
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]
  • Curtius, T. (1890). Ueber die Einwirkung von salpetriger Säure auf salzsaure Hydrazide. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. [Link]
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395–422. [Link]
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy-2,6-disubstituted purine nucleosides. Journal of medicinal chemistry, 33(1), 17–21. [Link]
  • Lebel, H., & Leogane, O. (2005). A versatile one-pot procedure for the Curtius rearrangement. Organic letters, 7(19), 4107–4110. [Link]
  • Wikipedia. (2024). Curtius rearrangement. [Link]
  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. [Link]
  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]
  • Ohira, S., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, biotechnology, and biochemistry, 66(4), 887–891. [Link]
  • Bernardi, L., et al. (2004). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. The Journal of organic chemistry, 69(7), 2611–2613. [Link]

Sources

Application Notes and Protocols: The Role of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block for High-Performance Polymers

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral, cyclic dicarboxylic acid that is emerging as a valuable monomer in the synthesis of specialized polymers. Its unique stereochemistry and rigid cyclopentane core offer a compelling alternative to more common linear or aromatic dicarboxylic acids, enabling the development of polymers with distinct thermal, mechanical, and optical properties. This document provides a comprehensive overview of the role of this compound in polymer chemistry, including detailed application notes and protocols for the synthesis of novel polyesters and polyamides.

The incorporation of this chiral diacid into polymer backbones can lead to materials with enhanced thermal stability, improved solubility, and the introduction of chirality, which is highly sought after for applications in chiral separations, asymmetric catalysis, and optoelectronics. The non-planar structure of the cyclopentane ring disrupts chain packing, which can lead to polymers with lower crystallinity and improved processability.

Molecular Structure and Key Properties:

  • IUPAC Name: this compound

  • CAS Number: 876-05-1

  • Molecular Formula: C₇H₁₀O₄[1][2]

  • Molecular Weight: 158.15 g/mol [1][2]

  • Appearance: Off-white to pale yellow solid[1]

  • Melting Point: Approximately 121°C[1]

The two carboxylic acid functional groups are the reactive sites for polymerization, readily undergoing condensation reactions with diols and diamines to form polyesters and polyamides, respectively.

Applications in Polymer Chemistry: Engineering Novel Material Properties

The unique structural features of this compound make it a versatile building block for a range of polymeric materials. Its primary applications lie in the synthesis of polyesters and polyamides, where it can be used to introduce chirality and modify polymer properties.

Chiral Polyesters for Specialized Applications

The incorporation of this compound into polyester chains introduces a chiral center, leading to optically active polymers. These materials are of significant interest for applications such as:

  • Chiral Stationary Phases: For the separation of enantiomers in chromatography.

  • Enantioselective Membranes: For the selective transport of one enantiomer over another.

  • Optoelectronic Devices: Where the interaction with polarized light is crucial.

The rigid cyclopentane ring also contributes to a higher glass transition temperature (Tg) compared to analogous polyesters derived from linear aliphatic dicarboxylic acids, enhancing the thermal stability of the resulting material.

High-Performance Polyamides

In polyamide synthesis, this compound can be used to create polymers with improved solubility and processability. The non-planar structure of the cyclopentane ring disrupts the strong hydrogen bonding that is characteristic of many aromatic polyamides, making them more soluble in common organic solvents. This allows for easier processing into films, fibers, and coatings. The introduction of the cyclic unit can also enhance the thermal stability of the polyamide.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative chiral polyester and a chiral polyamide using this compound. These protocols are intended as a starting point for researchers and may require optimization based on specific experimental goals and available equipment.

Protocol 1: Synthesis of a Chiral Polyester via Melt Polycondensation

This protocol describes the synthesis of a chiral polyester from this compound and 1,4-butanediol.

Materials:

  • This compound (≥98% purity)

  • 1,4-Butanediol (≥99% purity)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • High-purity nitrogen or argon gas

  • High-vacuum line

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching high vacuum (<1 Torr).

Procedure:

  • Monomer Charging: In a clean, dry three-necked flask, charge equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a gentle flow of inert gas throughout the initial stage of the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-200°C with continuous stirring. Water will begin to distill from the reaction mixture as the esterification proceeds. Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 Torr. This stage facilitates the removal of excess 1,4-butanediol and drives the polymerization to high molecular weight.

  • Monitoring the Reaction: The progress of the polycondensation can be monitored by the increase in the viscosity of the melt. Continue the reaction for 4-8 hours under high vacuum.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere. The resulting polyester can be isolated by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated polymer should be filtered, washed with the non-solvent, and dried in a vacuum oven at 40-60°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • The use of a high-purity inert gas is crucial to prevent oxidative side reactions that can lead to discoloration and degradation of the polymer.

  • A two-stage heating and vacuum profile is employed to first promote the initial esterification and removal of water at a lower temperature, followed by a higher temperature and vacuum to drive the equilibrium towards high molecular weight polymer formation.

  • The choice of catalyst is critical. While various catalysts can be used for polyesterification, titanium-based catalysts are often effective. The catalyst concentration should be optimized to achieve a reasonable reaction rate without causing excessive side reactions.

Self-Validating System:

The success of the synthesis can be validated by monitoring the amount of water collected during the esterification stage, which should be close to the theoretical amount. The increase in melt viscosity is a direct indicator of increasing polymer molecular weight. Further characterization of the final polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties, and polarimetry for optical activity will confirm the successful synthesis of the chiral polyester.

Experimental Workflow Diagram:

Polyester_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Monomers Charge Monomers & Catalyst Purge Purge with N2/Ar Monomers->Purge Esterification Esterification (180-200°C, 1 atm) Purge->Esterification Heat Polycondensation Polycondensation (220-240°C, <1 Torr) Esterification->Polycondensation Increase Temp Decrease Pressure Cooling Cool to Room Temp Polycondensation->Cooling Isolation Isolate Polymer Cooling->Isolation Purification Purify & Dry Isolation->Purification Characterization Characterization (GPC, DSC, Polarimetry) Purification->Characterization Analyze Polyamide_Synthesis Diacid (1R,3S)-Cyclopentane- 1,3-dicarboxylic acid Polyamide Chiral Polyamide Diacid->Polyamide + Diamine 1,6-Hexanediamine Diamine->Polyamide TPP, Pyridine, LiCl, NMP 100-120°C Water + H2O Polyamide->Water

Caption: Synthesis of a chiral polyamide.

Data Presentation

The expected properties of polymers derived from this compound can be summarized as follows. Note that these are representative values and will vary depending on the specific co-monomer and polymerization conditions.

PropertyChiral Polyester (with 1,4-butanediol)Chiral Polyamide (with 1,6-hexanediamine)
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in chlorinated solventsSoluble in polar aprotic solvents (e.g., NMP, DMAc)
Glass Transition Temp. (Tg) Expected to be higher than linear aliphatic polyestersExpected to be in the range of 150-200°C
Optical Activity Optically activeOptically active

Conclusion and Future Outlook

This compound is a promising chiral monomer for the development of advanced polymers with tailored properties. Its rigid, non-planar structure and inherent chirality offer a unique combination of features that can be exploited to create high-performance polyesters and polyamides. The protocols provided herein serve as a foundation for the exploration of these novel materials. Future research in this area will likely focus on the synthesis of a wider range of copolymers to fine-tune material properties and the evaluation of these chiral polymers in specialized applications such as enantioselective separations and advanced optical materials.

References

  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid. [Link]
  • PrepChem. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. [Link]
  • Google Patents. Esters of cyclopentane-1, 3-dicarboxylic acid.
  • National Institutes of Health.
  • PubMed. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. [Link]
  • ACS Publications.
  • National Institutes of Health. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. [Link]

Sources

Application Notes & Protocols for Chiral Resolution Using (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality and the Role of Classical Resolution

In the landscape of pharmaceutical and fine chemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern chemical synthesis.[]

Among the various techniques available, diastereomeric salt formation followed by fractional crystallization remains a powerful, scalable, and economically viable method.[1][3] This classical approach leverages the conversion of an enantiomeric pair, which shares identical physical properties, into a pair of diastereomers with distinct characteristics.[4] The success of this method hinges on the selection of an appropriate chiral resolving agent.

This guide provides an in-depth exploration of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid , a versatile and effective resolving agent for racemic bases, particularly primary amines. Its unique structural features, including a rigid cyclic backbone and two carboxylic acid functionalities, provide a robust platform for forming well-defined, crystalline diastereomeric salts, often leading to efficient separations.

Profile of the Resolving Agent: this compound

This compound is a chiral organic compound whose efficacy in resolution stems from its specific stereochemistry and physical properties.[5] Understanding these characteristics is fundamental to designing a successful resolution protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀O₄[6]
Molecular Weight 158.15 g/mol [6][7]
Appearance Off-white to pale yellow solid[5]
Melting Point ~121°C[5]
pKa Values (at 25°C) pK₁: 4.26; pK₂: 5.51[5]
Solubility Slightly soluble in water; soluble in polar organic solvents like alcohols.[5][8]
CAS Number 876-05-1[7]

The cis relationship of the two carboxylic acid groups on the cyclopentane ring creates a specific spatial arrangement that is crucial for effective chiral recognition during the formation of diastereomeric salts.[8] This defined geometry can lead to more distinct crystal packing between the two diastereomers, enhancing the probability of a successful separation by crystallization.

The Core Principle: Mechanism of Diastereomeric Salt Resolution

The foundational principle of this technique is the acid-base reaction between the enantiomerically pure resolving agent and the racemic mixture (e.g., a primary amine). This reaction transforms the challenging-to-separate enantiomers into diastereomeric salts.

  • (R)-Amine + (1R,3S)-Diacid → (R, 1R, 3S)-Diastereomeric Salt

  • (S)-Amine + (1R,3S)-Diacid → (S, 1R, 3S)-Diastereomeric Salt

Unlike the original enantiomers, these two resulting diastereomeric salts have different physicochemical properties, most critically, different solubilities in a given solvent system.[3][4] This solubility differential is the key that unlocks their separation. By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution upon cooling or concentration.[1]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine Racemic Amine ((R)-Amine & (S)-Amine) Diastereomers Mixture of Diastereomeric Salts (in solution) RacemicAmine->Diastereomers + ResolvingAgent (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization LessSoluble Less Soluble Salt (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Salt (in Mother Liquor) Crystallization->MoreSoluble PureEnantiomer Pure (R)-Amine (or S-Amine) LessSoluble->PureEnantiomer + Base RecoveredAgent Recovered Resolving Agent MoreSoluble->RecoveredAgent + Acid (from combined liquors)

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Application Notes: Strategy and Optimization

A successful resolution is rarely achieved on the first attempt. It is an empirical process requiring systematic optimization. The causality behind each experimental choice is critical.

Substrate Scope

This compound is primarily effective for the resolution of racemic bases . This includes, but is not limited to:

  • Primary and secondary amines

  • Amino alcohols

  • Heterocyclic bases

The efficiency of resolution is highly substrate-dependent, as the interaction between the amine and the diacid dictates the properties of the resulting salts.

The Critical Role of the Solvent System

The choice of solvent is the single most important variable in a diastereomeric salt crystallization.[1] The ideal solvent or solvent mixture must satisfy two criteria:

  • Provide moderate solubility for both diastereomeric salts.

  • Maximize the difference in solubility between the two salts.

Rationale: If both salts are too soluble, no crystallization will occur. If both are poorly soluble, they will precipitate together, preventing separation. A systematic screening process is essential.

  • Starting Solvents: Begin with common solvents like methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate.

  • Solvent Mixtures: If a single solvent is not effective, binary or even ternary mixtures can fine-tune the solubility properties. For example, adding a less polar co-solvent (e.g., toluene or heptane) to an alcohol solution can often induce crystallization.

Stoichiometry and Concentration

The molar ratio between the racemic amine and the dicarboxylic acid resolving agent is a key parameter.

  • Rationale: Since this compound has two acidic protons, the stoichiometry can be complex. A 2:1 molar ratio of racemic amine to diacid is a logical starting point, assuming each carboxylic acid group protonates one amine molecule. However, 1:1 salts are also possible. The optimal ratio must be determined experimentally.

  • Concentration: The initial concentration of the reactants affects supersaturation and the rate of crystallization. Start with concentrations that fully dissolve the components at an elevated temperature. If yields are low, carefully increasing the concentration may be beneficial.

Temperature Profile and Crystallization Kinetics

The rate of cooling directly impacts the purity of the crystallized salt.

  • Rationale: Slow, controlled cooling allows the solution to remain in a metastable zone for a longer period, promoting the selective nucleation and growth of the less soluble diastereomer's crystals. Rapid cooling can cause both diastereomers to crash out of solution, leading to poor resolution. A typical profile involves slow cooling to room temperature, followed by an aging period and potentially further cooling to 0-4°C to maximize the yield of the desired crystalline salt.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized starting points. The optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific substrate and must be determined empirically.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form and isolate the less soluble diastereomeric salt.

Materials & Equipment:

  • Racemic amine

  • This compound

  • Screened crystallization solvent(s)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In a reaction flask, dissolve the racemic amine (e.g., 20 mmol) in the chosen solvent at an elevated temperature (e.g., 60°C).

  • Addition of Resolving Agent: In a separate flask, dissolve the this compound (e.g., 10 mmol for a 2:1 ratio) in the same solvent, heating if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. Stir the mixture at the elevated temperature for 30-60 minutes to ensure complete salt formation.

  • Controlled Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature, ideally over several hours. If no crystals form, consider adding an anti-solvent or gently scratching the inside of the flask.

  • Maximizing Yield: Once the solution has reached room temperature and crystallization appears complete, you may place the flask in a refrigerator (e.g., 4°C) for several hours to maximize the recovery of the less soluble salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis (Crucial Checkpoint): Determine the diastereomeric excess (d.e.) of the isolated salt using techniques like NMR or HPLC. If the purity is insufficient, a recrystallization step (repeating steps 1-8 with the isolated crystals) is necessary.

Protocol 2: Liberation of the Pure Enantiomer

Objective: To break the diastereomeric salt and recover the enantiomerically enriched amine.

Materials & Equipment:

  • Diastereomerically pure salt from Protocol 1

  • Aqueous base solution (e.g., 2M NaOH or K₂CO₃)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Salt Dissolution: Dissolve the diastereomeric salt in water or a mixture of water and a miscible organic solvent.

  • Basification: Transfer the solution to a separatory funnel. Add an aqueous base solution dropwise until the pH is strongly basic (pH > 11). This deprotonates the amine, breaking the salt.

  • Extraction: Extract the liberated free amine into an organic solvent. Perform the extraction three times to ensure complete recovery.

  • Combine and Dry: Combine the organic layers and dry them over an anhydrous drying agent.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.

Protocol 3: Recovery of the Resolving Agent

Objective: To recover the this compound for reuse.

Procedure:

  • Acidification: Take the aqueous layer from Protocol 2 (which contains the sodium or potassium salt of the resolving agent).

  • Precipitation/Extraction: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is acidic (pH < 2). The this compound may precipitate out. If it does not, extract it with an organic solvent like ethyl acetate.

  • Isolation: If a precipitate forms, collect it by filtration. If extracted, dry the organic layer and remove the solvent by rotary evaporation.

  • Purification: The recovered resolving agent can be purified by recrystallization if necessary.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solutions
No Crystals Form - Solvent is too good (salts are too soluble).- Solution is too dilute.- Supersaturation not achieved.- Add a co-solvent in which the salts are less soluble (an "anti-solvent").- Concentrate the solution by removing some solvent.- Cool to a lower temperature.- Try seeding with a tiny crystal if available.
Low Yield - The desired diastereomeric salt has significant solubility in the mother liquor.- Lower the final crystallization temperature.- Change the solvent to one where the desired salt is less soluble.[1]- Concentrate the mother liquor to obtain a second crop of crystals (which may be of lower purity).
Low Diastereomeric/ Enantiomeric Excess - The solubility difference between the diastereomers in the chosen solvent is small.- Co-crystallization occurred.- Perform one or more recrystallizations of the isolated salt.- Screen for a more selective solvent system.[1]- Ensure the cooling rate is very slow.
Oily Precipitate - The melting point of the salt is below the crystallization temperature.- Impurities are present.- Dilute the solution with more solvent.- Change to a solvent system where the salt is less soluble and forms a crystalline solid.

Conclusion

Chiral resolution using this compound is a robust and highly adaptable technique for obtaining enantiomerically pure basic compounds. Its success is not guaranteed by a single procedure but is achieved through a logical and systematic investigation of key parameters. By understanding the principles of diastereomeric salt formation and applying rigorous empirical optimization—particularly in solvent selection and crystallization conditions—researchers can develop efficient, scalable, and reliable resolution processes critical to the advancement of pharmaceutical and chemical sciences.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • This compound. Smolecule.
  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • ChiPros Chiral Amines. Sigma-Aldrich.
  • Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
  • Chiral Resolution and Separ
  • This compound | 876-05-1. Biosynth.
  • In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.
  • Formation and Crystallization based Separ
  • cis-1,3-Cyclopentanedicarboxylic acid. PubChem.
  • (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1. ChemicalBook.
  • cis-Cyclopentane-1,3-dicarboxylic acid | 876-05-1. Sigma-Aldrich.
  • Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. PubMed.
  • CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid. CymitQuimica.

Sources

Application Note & Protocols: Enantioselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1S,3R)-ACPD in Neuroscience Research

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as (1S,3R)-ACPD, is a conformationally restricted analog of the principal excitatory neurotransmitter in the mammalian central nervous system, L-glutamic acid.[1][2] Its rigid cyclopentane backbone locks the molecule into a specific three-dimensional shape, granting it remarkable selectivity for metabotropic glutamate receptors (mGluRs) over their ionotropic counterparts (iGluRs).[1][3] This selectivity makes ACPD an invaluable pharmacological tool for dissecting the complex roles of mGluR signaling in synaptic transmission, neuronal excitability, and plasticity.[3][4]

Activation of mGluRs by ACPD initiates crucial intracellular signaling cascades, offering therapeutic potential for a range of neurodegenerative and psychiatric disorders.[2] However, the chemical synthesis of ACPD presents a significant challenge: the stereocontrolled construction of two chiral centers on the cyclopentane ring, one of which is a sterically hindered quaternary carbon bearing the amine group.[2][5]

This document provides a detailed overview of a robust and field-proven enantioselective synthetic strategy. The cornerstone of this approach is an alkylidene carbene-mediated 1,5-C-H insertion reaction, a powerful method for constructing the cyclopentane core with high stereochemical fidelity.[5][6][7] We will elucidate the rationale behind this strategy and provide a step-by-step protocol for its execution and subsequent biological validation.

The Synthetic Blueprint: An Enantioselective Strategy via C-H Insertion

The chosen synthetic route commences with a readily available chiral starting material, Garner's aldehyde, which is derived from the amino acid L-serine.[5][6] This initial chirality is pivotal as it directs the stereochemistry of subsequent transformations. The overall strategy can be conceptualized in three main phases:

  • Acyclic Precursor Synthesis: The chiral aldehyde is elaborated into a specific acyclic ketone. This involves carbon chain extension and functional group manipulation to prepare the molecule for the key cyclization step.

  • Stereoselective Cyclization: This is the most critical phase where the cyclopentane ring is formed. The use of a lithio(trimethylsilyl)diazomethane-induced alkylidene carbene insertion reaction allows for the efficient and highly stereoselective formation of the C1 quaternary center.[6][7]

  • Functional Group Transformation & Deprotection: The cyclic intermediate is then converted to the final diacid product through a series of standard organic transformations, including oxidative cleavage and the removal of protecting groups.

This strategic approach is outlined in the diagram below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Key Cyclization cluster_2 Phase 3: Final Elaboration A Garner's Aldehyde (from L-Serine) B Acyclic Ketone Precursor A->B Wittig Homologation & Catalytic Hydrogenation C Cyclopentene Intermediate B->C Alkylidene Carbene 1,5-C-H Insertion D Protected Diacid C->D Ozonolysis & Oxidation E (1S,3R)-ACPD (Final Product) D->E Deprotection

Caption: Overall synthetic strategy for (1S,3R)-ACPD.

Experimental Protocols: Synthesis and Characterization

The following protocols are based on established methodologies reported in the literature.[1][6][7] All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: Synthesis of the Acyclic Ketone Precursor

Objective: To synthesize the key acyclic ketone from Garner's aldehyde. This involves a two-step sequence of Wittig olefination followed by hydrogenation.

Step 1.1: Wittig Homologation

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add a solution of potassium tert-butoxide (1.2 equiv.) in THF dropwise to generate the ylide (deep red color).

  • After stirring for 30 minutes, cool the mixture to -78 °C.

  • Introduce a solution of Garner's aldehyde (1.0 equiv.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • The crude enol ether is then hydrolyzed without further purification by stirring with 3M aqueous HCl in THF for 4 hours.

  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield the α,β-unsaturated aldehyde.

Step 1.2: Catalytic Hydrogenation

  • Dissolve the α,β-unsaturated aldehyde from the previous step in methanol.

  • Add Palladium on carbon (10 wt. %, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting alcohol is then oxidized using a standard procedure (e.g., Dess-Martin periodinane or Swern oxidation) to afford the target ketone precursor. Purify by silica gel chromatography.

Protocol 2: Key Cyclization via 1,5-C-H Insertion

Objective: To construct the chiral cyclopentene ring using an alkylidene carbene insertion. This is the critical stereochemistry-defining step.[5][6]

  • Prepare a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.5 equiv.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.6 M in hexanes, 1.4 equiv.) dropwise. The solution should turn pale yellow. Stir for 30 minutes at -78 °C.

  • Add a solution of the ketone precursor (1.0 equiv.) in anhydrous THF dropwise to the freshly prepared lithio(trimethylsilyl)diazomethane solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to yield the cyclopentene intermediate. The yield for this key step is typically in the range of 60-70%.[7]

Protocol 3: Final Conversion to (1S,3R)-ACPD

Objective: To convert the cyclopentene intermediate into the final target molecule through oxidative cleavage and deprotection.

  • Dissolve the cyclopentene intermediate in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) and cool to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (DMS) as a reductive quenching agent and allow the solution to warm to room temperature overnight.

  • Concentrate the reaction mixture. The resulting crude dialdehyde is then oxidized directly.

  • Dissolve the crude material in a tert-butanol/water mixture, add 2-methyl-2-butene, followed by a solution of sodium chlorite and sodium dihydrogen phosphate. Stir vigorously for 6-8 hours.

  • Acidify the mixture and extract with ethyl acetate to isolate the protected diacid.

  • Finally, perform acidic hydrolysis (e.g., 6M HCl, reflux) to remove all protecting groups (Boc and ester groups).

  • Purify the final product, (1S,3R)-ACPD, by ion-exchange chromatography or recrystallization.

Summary of Synthetic Data
StepKey TransformationTypical Yield (%)Key Analytical Metric
1Precursor Synthesis70-80% (over 3 steps)¹H NMR confirmation of ketone
2C-H Insertion/Cyclization62-69%High enantiomeric excess (ee)
3Final Conversion40-50% (over 3 steps)Mass Spec, ¹H & ¹³C NMR

Yields are representative and based on reported literature values.[7]

Application Protocol: Biological Validation of Synthesized ACPD

To confirm the identity and bioactivity of the synthesized compound, a functional assay is essential. The following protocol describes how to measure the effect of (1S,3R)-ACPD on synaptic transmission in acute rodent hippocampal slices, a standard preparation in neuroscience.[3]

G prep 1. Brain Slice Preparation (Rodent Hippocampus, 300-400 µm) recover 2. Slice Recovery (Oxygenated ACSF, 32-34°C) prep->recover record 3. Electrophysiological Recording (Transfer to chamber, perfuse ACSF) recover->record baseline 4. Establish Stable Baseline (Record fEPSPs for 10-20 min) record->baseline apply 5. ACPD Application (Switch perfusion to ACSF + ACPD) baseline->apply observe 6. Observe Effect (Measure change in fEPSP amplitude) apply->observe wash 7. Washout (Return to normal ACSF) observe->wash

Caption: Workflow for biological validation of ACPD.

Objective: To verify that the synthesized ACPD acts as an mGluR agonist by observing its characteristic modulatory effect on excitatory synaptic transmission.

Materials:

  • Synthesized (1S,3R)-ACPD

  • Artificial Cerebrospinal Fluid (ACSF), recording and slicing formulations[3]

  • Standard electrophysiology rig with perfusion system, amplifier, and digitizer.

Protocol:

  • ACPD Stock Solution: Prepare a 20 mM stock solution of your synthesized (1S,3R)-ACPD in deionized water. Store frozen at -20°C.

  • Brain Slice Preparation: Following institutionally approved animal care protocols, prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated slicing solution.[3]

  • Slice Recovery: Transfer slices to an incubation chamber with oxygenated recording ACSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[3]

  • Recording Setup: Place a single slice in the recording chamber, continuously perfused (~2 mL/min) with oxygenated ACSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable fEPSP, record baseline synaptic activity at a low stimulation frequency (e.g., 0.05 Hz) for 10-20 minutes.

  • ACPD Application: Dilute the ACPD stock solution into the recording ACSF to a final working concentration (e.g., 20-100 µM). Switch the perfusion to the ACPD-containing ACSF and record for 15-30 minutes.[3]

  • Data Analysis: A successful synthesis of active (1S,3R)-ACPD will typically cause a significant, slow-onset depression of the fEPSP amplitude, consistent with its known function as a Group I/II mGluR agonist that presynaptically inhibits glutamate release.[3][4]

Conclusion

The enantioselective synthesis of (1S,3R)-ACPD is a challenging yet achievable goal for medicinal chemists and researchers. The strategy outlined here, centered on a stereocontrolled alkylidene carbene C-H insertion, provides a reliable pathway to this critical neurological research tool. By coupling robust chemical synthesis with rigorous biological validation, researchers can confidently produce and utilize high-quality (1S,3R)-ACPD to further unravel the complexities of metabotropic glutamate receptor signaling in health and disease.

References

  • Pellicciari, R., et al. (1997). Stereospecific Synthesis of (1S,3R)
  • Tabuchi, S., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-91.
  • Clark, B. P., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.
  • Clark, B. P., et al. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 67(5), 1476-1481.
  • Clark, B. P., et al. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD) | Request PDF. ResearchGate.
  • Opitz, T., & Reymann, K. G. (1993). (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology, 32(1), 103-4.
  • Dong, Z., et al. (1997). Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons. Journal of Neuroscience.
  • Manahan-Vaughan, D. (1995). 1S,3R-ACPD dose-dependently induces a slow-onset potentiation in the rat hippocampal CA1 region in vivo. Neuropharmacology, 34(8), 1103-5.

Sources

Application Notes and Protocols for Advanced Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Landscape of Modern Agrochemical Discovery

The imperative to secure a global food supply for a growing population, amidst the challenges of climate change and evolving pest resistance, places immense pressure on the agrochemical industry. The journey from a novel chemical entity to a registered, effective, and environmentally benign crop protection agent is an arduous and costly one, with estimates suggesting that only one in 10,000 discoveries reaches the market after more than a decade of research and development.[1] Success in this landscape hinges on the strategic application of advanced scientific methodologies to identify potent active ingredients, elucidate their mechanisms of action, and rigorously assess their safety profiles.

This guide provides an in-depth overview of key applications and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation agrochemicals. We will move beyond simplistic procedural lists to explore the scientific rationale behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Chapter 1: High-Throughput Screening (HTS) for Lead Discovery

The "Why": The initial phase of agrochemical discovery involves screening vast libraries of chemical compounds to identify "hits" with desired biological activity.[2] High-throughput screening (HTS) is the cornerstone of this process, employing automation and miniaturized assays to test thousands to millions of compounds rapidly and cost-effectively.[3][4] The primary objective is to cast a wide net and identify structurally diverse molecules that can serve as starting points for optimization.

Workflow for High-Throughput Screening in Herbicide Discovery

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening Campaign cluster_analysis Data Analysis & Hit Identification Assay_Dev Assay Development (e.g., enzyme inhibition) Miniaturization Miniaturization (384- or 1536-well plates) Assay_Dev->Miniaturization Compound_Library Compound Library (Diversity-oriented) Robotics Robotic Liquid Handling Compound_Library->Robotics Incubation Incubation Robotics->Incubation Detection Signal Detection (e.g., fluorescence) Incubation->Detection Data_QC Data Quality Control (Z'-factor > 0.5) Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation

Caption: High-throughput screening workflow for herbicide discovery.

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay for Herbicide Screening

Scientific Rationale: ACCase is a critical enzyme in fatty acid biosynthesis in plants, making it an excellent target for herbicides.[3][5] This protocol describes a colorimetric assay to identify inhibitors of ACCase. The assay is based on the Ellman method, where thiocholine produced by the enzymatic reaction reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[6][7]

Materials:

  • Purified plant ACCase

  • Acetyl-CoA

  • ATP

  • Biotin

  • Bovine Serum Albumin (BSA)

  • DTNB

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Compound library dissolved in DMSO

  • Positive Control: Known ACCase inhibitor (e.g., Clethodim)

  • Negative Control: DMSO

  • 384-well microplates

  • Multichannel pipette or robotic liquid handler

  • Plate reader with 412 nm absorbance capability

Procedure:

  • Reagent Preparation:

    • Prepare an assay buffer containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM ATP, 0.5 mM Biotin, and 0.1 mg/mL BSA.

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Prepare a 10 mM stock solution of Acetyl-CoA in the assay buffer.

    • Dilute the purified ACCase in the assay buffer to the desired working concentration (to be optimized during assay development).

  • Compound Plating:

    • Using a robotic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into individual wells of a 384-well plate.

    • In designated control wells, dispense 50 nL of the positive control (Clethodim, final concentration of 10 µM) and negative control (DMSO).

  • Enzyme and Substrate Addition:

    • Add 10 µL of the diluted ACCase enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing Acetyl-CoA (final concentration 0.5 mM) and DTNB (final concentration 0.2 mM) to all wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 412 nm using a plate reader.

Data Analysis and Self-Validation:

  • Z'-factor Calculation: The quality of the HTS assay is assessed by calculating the Z'-factor, which takes into account the separation between the positive and negative controls. A Z'-factor greater than 0.5 indicates a robust and reliable assay.[3]

  • Hit Identification: Compounds that exhibit a significant reduction in absorbance compared to the negative control (e.g., >50% inhibition) are considered primary "hits."

  • Confirmation and Dose-Response: Primary hits are re-tested in a dose-response format to confirm their activity and determine their half-maximal inhibitory concentration (IC50).

Quantitative Data Summary:

ParameterValueReference
Plate Format384-well[5]
Final Compound Conc.10 µM[8]
Final DMSO Conc.<1%[8]
Z'-factor> 0.5[3]

Chapter 2: Target Identification and Validation

The "Why": Identifying the molecular target of a hit compound is a critical step in understanding its mechanism of action and for guiding lead optimization.[9] Furthermore, validating that the identified target is essential for the pest or weed's survival is crucial for ensuring the development of an effective agrochemical.

Protocol 2: Chemoproteomics-based Target Deconvolution of a Novel Fungicide

Scientific Rationale: Chemoproteomics is a powerful technique for identifying the protein targets of small molecules.[10] This protocol describes an affinity-based protein profiling (AfBP) approach where a bioactive compound is immobilized on a solid support to "fish" for its binding partners from a fungal cell lysate.[11][12]

Workflow for Chemoproteomics-based Target Identification

Chemoproteomics_Workflow cluster_probe Probe Synthesis cluster_enrichment Target Enrichment cluster_analysis Protein Identification Active_Compound Active Fungicide Linker_Attachment Linker Attachment Active_Compound->Linker_Attachment Immobilization Immobilization on Beads Linker_Attachment->Immobilization Incubation_Beads Incubation with Probe Immobilization->Incubation_Beads Fungal_Lysate Fungal Cell Lysate Fungal_Lysate->Incubation_Beads Washing Washing Steps Incubation_Beads->Washing Elution Elution of Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE In_gel_Digestion In-gel Digestion SDS_PAGE->In_gel_Digestion LC_MS_MS LC-MS/MS Analysis In_gel_Digestion->LC_MS_MS Database_Search Database Search & Protein ID LC_MS_MS->Database_Search

Caption: Chemoproteomics workflow for fungicide target identification.

Materials:

  • Active fungicide with a functional group for linker attachment

  • Affinity beads (e.g., NHS-activated sepharose)

  • Fungal culture (e.g., Botrytis cinerea)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • In-gel digestion kit (Trypsin)

  • LC-MS/MS instrument

Procedure:

  • Probe Synthesis and Immobilization:

    • Synthesize an analog of the active fungicide with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an amine).

    • Covalently attach the linker-modified fungicide to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Block any remaining active sites on the beads.

  • Target Enrichment:

    • Grow a culture of the target fungus and prepare a cell lysate using a suitable lysis buffer.

    • Incubate the fungal lysate with the fungicide-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Negative Control: Incubate the lysate with beads that have been blocked but have no fungicide attached.

    • Competitive Binding Control: Pre-incubate the lysate with an excess of the free, unmodified fungicide before adding the fungicide-immobilized beads.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest (those present in the fungicide pull-down but absent or reduced in the control lanes).

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the MS/MS data against a fungal protein database.

Data Analysis and Self-Validation:

  • Target Identification: Proteins that are consistently identified in the fungicide pull-down and are significantly reduced in the competitive binding control are considered high-confidence targets.

  • Validation: The identified target should be further validated using orthogonal methods, such as genetic approaches (see Protocol 3).

Protocol 3: CRISPR/Cas9-Mediated Gene Knockout for Fungicide Target Validation

Scientific Rationale: CRISPR/Cas9 technology allows for precise and efficient gene editing, making it a powerful tool for target validation.[13][14] By knocking out the putative target gene, we can assess whether the resulting fungal mutant exhibits a phenotype consistent with the fungicide's mode of action (e.g., reduced growth or increased sensitivity to specific metabolites).[15]

Materials:

  • Fungal strain (e.g., Trichoderma hamatum)

  • CRISPR/Cas9 plasmid system for fungi

  • sgRNA expression vector

  • Donor DNA template for homologous recombination

  • Protoplast transformation reagents

  • Selective media

Procedure:

  • sgRNA Design and Plasmid Construction:

    • Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the putative target gene.

    • Clone the sgRNAs into the sgRNA expression vector.

    • Construct a donor DNA template containing a selection marker (e.g., hygromycin resistance) flanked by homology arms corresponding to the regions upstream and downstream of the target gene.

  • Fungal Transformation:

    • Prepare fungal protoplasts from a fresh culture.

    • Co-transform the protoplasts with the Cas9-expressing plasmid, the sgRNA expression plasmid, and the donor DNA template.

  • Mutant Selection and Verification:

    • Plate the transformed protoplasts on selective media containing the appropriate antibiotic.

    • Isolate individual fungal colonies and screen for the desired gene knockout by PCR using primers flanking the target gene.

    • Confirm the gene knockout by Sanger sequencing of the PCR product.

Data Analysis and Self-Validation:

  • Phenotypic Analysis: Compare the growth and morphology of the knockout mutant to the wild-type strain.

  • Fungicide Sensitivity Assay: Assess the sensitivity of the knockout mutant and the wild-type strain to the fungicide. A significant change in sensitivity in the mutant would provide strong evidence for target validation.

Chapter 3: In Vitro Metabolism and Predictive Toxicology

The "Why": Understanding the metabolic fate of an agrochemical is crucial for assessing its efficacy, persistence in the environment, and potential for toxicity.[16][17] Early-stage in vitro metabolism studies and in silico predictive toxicology models can help prioritize compounds with favorable metabolic profiles and reduce the reliance on animal testing.[18][19]

Protocol 4: In Vitro Fungicide Metabolism Assay Using Rat Liver Microsomes

Scientific Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many xenobiotics. This protocol describes an in vitro assay to assess the metabolic stability of a fungicide using rat liver microsomes.

Materials:

  • Rat liver microsomes

  • Fungicide test compound

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing the fungicide (1 µM), rat liver microsomes (0.5 mg/mL protein), and phosphate buffer in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Negative Control: A parallel incubation without the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent fungicide.

Data Analysis and Self-Validation:

  • Metabolic Stability: Plot the percentage of remaining parent compound against time.

  • Half-life (t½) and Intrinsic Clearance (CLint) Calculation: From the disappearance curve, calculate the in vitro half-life and intrinsic clearance of the fungicide. These parameters provide an indication of how rapidly the compound is metabolized.

Quantitative Data Summary:

ParameterValueReference
Microsome Concentration0.5 mg/mL[17]
Test Compound Conc.1 µM[17]
Incubation Temperature37°C[17]
Time Points0, 5, 15, 30, 60 min[17]
Application Note: Predictive Toxicology with QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or toxicity of chemicals based on their molecular structure.[20][21] In agrochemical development, QSAR can be used to:

  • Early-stage hazard identification: Screen large virtual libraries of compounds for potential toxicity endpoints (e.g., carcinogenicity, reproductive toxicity) before synthesis.

  • Prioritization of candidates: Rank compounds based on their predicted toxicity profiles to select those with the most favorable safety characteristics for further development.

  • Data gap filling: Provide estimates for toxicity endpoints where experimental data is lacking, which can be valuable for regulatory submissions.

Workflow for QSAR Model Development and Validation

QSAR_Workflow cluster_data Data Collection & Curation cluster_model Model Development cluster_validation Model Validation Data_Collection Data Collection Data_Curation Data Curation Data_Collection->Data_Curation Descriptor_Calc Molecular Descriptor Calculation Data_Curation->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building Model Building (e.g., MLR, SVM) Data_Split->Model_Building Internal_Val Internal Validation (e.g., Cross-validation) Model_Building->Internal_Val External_Val External Validation (Test Set) Internal_Val->External_Val Applicability_Domain Applicability Domain Definition External_Val->Applicability_Domain

Caption: Workflow for QSAR model development and validation.

Chapter 4: Formulation Development and Environmental Fate

The "Why": The formulation of an active ingredient is critical for its stability, efficacy, and ease of application.[] Additionally, understanding the environmental fate of an agrochemical is a key regulatory requirement and essential for ensuring its environmental sustainability.[23][24]

Protocol 5: Accelerated Stability Testing of an Agrochemical Formulation

Scientific Rationale: Accelerated stability testing exposes a formulation to elevated temperatures to predict its long-term shelf life under normal storage conditions.[25][26] This protocol provides a general guideline for conducting an accelerated stability study.

Materials:

  • Agrochemical formulation in its final packaging

  • Stability chambers with controlled temperature

  • Analytical instrumentation for active ingredient quantification (e.g., HPLC)

  • Equipment for physical property testing (e.g., viscometer, particle size analyzer)

Procedure:

  • Sample Preparation and Storage:

    • Place samples of the agrochemical formulation in their final commercial packaging into a stability chamber set at an elevated temperature (e.g., 54 ± 2°C).[25]

  • Testing Schedule:

    • At initial time (time 0) and after a specified period (e.g., 14 days), remove samples for analysis.[25]

  • Analysis:

    • Chemical Analysis: Quantify the active ingredient concentration using a validated analytical method.

    • Physical Analysis: Evaluate physical properties such as appearance, color, pH, viscosity, and particle size distribution.

Data Analysis and Self-Validation:

  • Stability Assessment: Compare the analytical results at the end of the study to the initial results. Significant degradation of the active ingredient or changes in physical properties may indicate an unstable formulation.

  • Shelf-life Extrapolation: The data from accelerated studies can be used to extrapolate the predicted shelf-life at ambient temperatures.

Application Note: Modeling the Environmental Fate of Pesticides

Environmental fate modeling uses computer simulations to predict the transport, transformation, and persistence of pesticides in the environment.[27][28] These models are essential tools for:

  • Exposure Assessment: Estimating the concentrations of pesticides in soil, water, and air.

  • Risk Assessment: Evaluating the potential risks to non-target organisms and ecosystems.

  • Regulatory Compliance: Providing data required for pesticide registration.

Various models are available, ranging in complexity from simple screening-level models to more sophisticated, spatially explicit models that can simulate pesticide fate at the watershed scale. The choice of model depends on the specific objectives of the assessment and the availability of input data.

References

  • Standard Operating Procedures for the Application of Pesticides in Agricultural Research. (2012).
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
  • Analytical Methods for Measuring Pesticide Residues. (2025). US EPA.
  • A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments.
  • Standard operating procedure (SOP) for the implementation of plant protection product (PPP) field trials. (n.d.). COLEAD.
  • Pesticide Residue Analysis. (n.d.). Slideshare.
  • Analytical methods for Pesticide residue analysis. (n.d.). ALS Life Sciences Europe.
  • Modelling the Fate of Pesticide Transformation Products From Plot to Catchment Scale—State of Knowledge and Future Challenges. (n.d.). Frontiers.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene.
  • Guidelines-for-preparing-Agrochemical-field-trials-in-sugarcane.pdf. (n.d.).
  • Basic Concepts of Modeling Pesticide Fate in the Crop Root Zone. (2017). Weed Science.
  • Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization. (2025). US EPA.
  • Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life Data. (n.d.). NIH.
  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.).
  • Generation of storage stability data for agricultural chemical products. (2025). Australian Pesticides and Veterinary Medicines Authority.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. (n.d.). PubMed Central.
  • MODELING PESTICIDE FATE AND NONIDEAL TRANSPORT FROM SEEDS TREATED WITH A SLOW-RELEASE PESTICIDE IN A LABORATORY SOIL COLUMN. (n.d.). USDA ARS.
  • Acetylcholinesterase Assay Kit. (n.d.). Cepham Life Sciences.
  • Washington State University Environmental and Agricultural Entomology Laboratory 2021 Standard Operating Procedure for Conduct of Field Trials. (n.d.).
  • Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout. (2023). NIH.
  • SOP Log Sheet. (2017).
  • CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases. (n.d.).
  • High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. (2017). Weed Science.
  • Chemoproteomic strategies for drug target identification. (n.d.). ResearchGate.
  • CRISPR-based pathogenic fungal genome editing for control of infection and disease. (2025).
  • Targeted genome editing using CRISPR/Cas9 system in fungi. (n.d.). Request PDF.
  • A 'crisper' method for gene editing in fungi. (2019). EurekAlert!.
  • Evaluation of QSAR for Use in Predictive Toxicology Modeling. (n.d.). DTIC.
  • Physical Stability of Agrochemical Formulations. (n.d.). Scientific Update.
  • Chemoproteomic approaches to drug target identification and drug profiling. (2012). PubMed.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.). JRC Publications Repository.
  • In Vitro Assays. (n.d.). Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary.
  • In vitro metabolism of the new antifungal dapaconazole using liver microsomes. (n.d.). PubMed.
  • Storage Stability Guide for Non-Ag Pesticides. (2004). Scribd.
  • High Throughput Screening (HTS/HTE) Method Explained. (2017). YouTube.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). PMC - NIH.
  • Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole. (2024).
  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. (2016). PMC - NIH.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024).
  • How to correctly develop q-RASAR models for predictive cheminformatics. (2024).
  • QSAR Toolbox: Generate a report from a QSAR prediction. (2024). YouTube.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). NIH.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. (n.d.). ResearchGate.

Sources

The Rigid Scaffolding of Innovation: (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatlands—The Power of Three-Dimensional Scaffolds

In the intricate dance of drug-receptor interactions, shape is paramount. Medicinal chemistry has progressively moved from flexible, linear molecules to conformationally restricted scaffolds that pre-organize functional groups in a bioactive orientation. This strategic rigidity minimizes the entropic penalty upon binding, often leading to significant gains in potency and selectivity. (1R,3S)-Cyclopentane-1,3-dicarboxylic acid stands as a premier example of such a chiral building block. Its rigid, non-planar five-membered ring, adorned with two carboxylic acid handles in a specific cis configuration, offers a robust platform for constructing complex and highly specific therapeutic agents. This document serves as a detailed guide for researchers, providing in-depth application notes on its use and step-by-step protocols for its synthetic manipulation in medicinal chemistry.

Physicochemical and Structural Properties

The utility of this compound as a molecular scaffold is rooted in its well-defined physical and chemical characteristics. These properties govern its reactivity, solubility, and how it can be integrated into larger molecular frameworks.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~121°C
Boiling Point ~243.22°C (estimated)
Solubility Slightly soluble in water; soluble in polar organic solvents.
pKa Values (at 25°C) pKa₁: 4.26, pKa₂: 5.51

The two carboxylic acid groups provide versatile handles for synthetic elaboration, most commonly through amide bond formation, allowing for the construction of diverse compound libraries.

Core Application: A Rigid Scaffold for Precise Pharmacophore Display

The fundamental value of the cyclopentane ring is its role as a "privileged scaffold"—a molecular framework capable of providing ligands for more than one biological target. Its defined three-dimensional structure allows chemists to control the spatial orientation of appended pharmacophoric groups, thereby fine-tuning interactions with complex biological targets like enzyme active sites and receptor binding pockets.

The (1R,3S) stereochemistry is not incidental; it is critical. The cis relationship of the two carboxyl groups, combined with the chirality of the ring, dictates a specific spatial arrangement that cannot be mimicked by other stereoisomers. This isomeric purity is often the deciding factor between a potent, selective drug and an inactive or off-target molecule.

Scaffold (1R,3S)-Cyclopentane -1,3-dicarboxylic Acid Rigidity Conformational Rigidity Scaffold->Rigidity provides PreOrganization Pre-organization of Functional Groups Rigidity->PreOrganization Binding Enhanced Binding Affinity (Lower Entropic Penalty) PreOrganization->Binding Selectivity Improved Target Selectivity Binding->Selectivity

Caption: The role of the rigid cyclopentane scaffold in drug design.

Application Case Study 1: Glutamate Receptor Agonists

A compelling demonstration of this scaffold's utility is in the synthesis of conformationally restricted glutamate analogues. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are key targets for neurological disorders.

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a potent and selective agonist for metabotropic glutamate receptors (mGluRs). The rigid cyclopentane frame mimics the bound conformation of glutamate, but its restricted movement prevents it from activating certain other glutamate receptor subtypes, leading to its valuable selectivity. Studies have shown that the (1S,3R) isomer is a highly potent agonist, whereas the (1R,3S) isomer is significantly less active, underscoring the critical importance of stereochemistry for receptor interaction.

Protocol: Stereoselective Synthesis of (1S,3R)-ACPD Precursor

The following protocol is adapted from a reported synthesis of ACPD isomers, illustrating the conversion of the dicarboxylic acid scaffold into a key amino acid target. This procedure utilizes a Curtius rearrangement to introduce the amine group with retention of configuration.

Workflow Overview:

Start (1R,3S)-Cyclopentane-1,3- dicarboxylic Acid Derivative Step1 Mono-protection / Activation Start->Step1 Step2 Curtius Rearrangement (DPPA, heat) Step1->Step2 Step3 Isocyanate Trapping (e.g., with t-BuOH) Step2->Step3 Step4 Deprotection Step3->Step4 End (1S,3R)-ACPD Step4->End

Caption: Synthetic workflow for an ACPD analogue.

Step-by-Step Methodology:

  • Objective: To convert one carboxylic acid group of a mono-esterified this compound into a protected amine group.

  • Materials:

    • Mono-methyl ester of this compound (1.0 eq)

    • Diphenylphosphoryl azide (DPPA) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Anhydrous Toluene

    • tert-Butanol (t-BuOH) (excess)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Activation and Rearrangement: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the starting mono-ester (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq) at 0°C.

      • Causality Note: DPPA reacts with the carboxylic acid to form an acyl azide. TEA serves as a base to facilitate this formation.

    • Allow the mixture to stir at room temperature for 1 hour. Then, carefully heat the reaction to 80-90°C.

      • Expert Insight: The heating promotes the Curtius rearrangement, where the acyl azide loses N₂ gas to form a reactive isocyanate intermediate. This step should be monitored for gas evolution.

    • Isocyanate Trapping: After the rearrangement is complete (typically 1-2 hours, monitored by TLC), add an excess of tert-butanol to the reaction mixture. Continue heating for another 2-4 hours.

      • Causality Note: The alcohol (t-BuOH) acts as a nucleophile, trapping the isocyanate to form a stable Boc-protected amine. This is a common and robust method for protecting the newly formed amine in one pot.

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amino acid ester. Subsequent hydrolysis of the ester and removal of the Boc group under acidic conditions yields the target (1S,3R)-ACPD.

Application Case Study 2: Antiviral Agents

The cyclopentane scaffold has been masterfully employed in the design of potent antiviral drugs, where precise positioning of functional groups is required to inhibit viral enzymes.

  • Influenza Neuraminidase Inhibitors: The design of the clinical candidate BCX-1812 (RWJ-270201) was a landmark in structure-based drug design. Researchers used a cyclopentane ring as the central scaffold to orient carboxylate, guanidino, and acetamido groups to mimic the interactions of the natural substrate (sialic acid) within the four key binding pockets of the influenza neuraminidase active site. The rigid scaffold ensured that these crucial interactions were maintained with high fidelity, leading to a potent inhibitor with sub-nanomolar activity.

  • HIV Protease Inhibitors: this compound is explicitly mentioned as a precursor for synthesizing derivatives that inhibit HIV replication. In more advanced designs, cyclopentane-fused ring systems (like cyclopentafuranyl) have been used as P2-ligands in HIV protease inhibitors. These rigid ligands are designed to form strong hydrogen bonds with the backbone of the enzyme's active site, a strategy aimed at overcoming drug resistance, as backbone atoms are less prone to mutation than side-chain residues.

cluster_0 Inhibitor Molecule Scaffold Cyclopentane Scaffold FG1 Functional Group 1 (e.g., Carboxylate) Scaffold->FG1 FG2 Functional Group 2 (e.g., Guanidino) Scaffold->FG2 FG3 Functional Group 3 (e.g., Acetamido) Scaffold->FG3 EnzymeSite Enzyme Active Site FG1->EnzymeSite Binds to Pocket A FG2->EnzymeSite Binds to Pocket B FG3->EnzymeSite Binds to Pocket C

Caption: Conceptual diagram of a cyclopentane scaffold presenting functional groups for binding to an enzyme active site.

General Protocol: Dicarboxamide Synthesis via Amide Coupling

The most frequent synthetic transformation of this compound is the formation of bis-amides. The following is a robust, general protocol using HATU, a common and efficient peptide coupling reagent.

  • Objective: To couple two equivalents of an amine to the dicarboxylic acid scaffold.

  • Materials:

    • This compound (1.0 eq)

    • Amine of interest (2.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Activation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (2.1 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

      • Expert Insight: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack by the amine than the original carboxylic acid.

    • Amine Coupling: Add the desired amine (2.2 eq) to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The use of 5% LiCl wash can help remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude bis-amide product by flash column chromatography or recrystallization.

Conclusion

This compound is far more than a simple cyclic molecule; it is a powerful tool in the medicinal chemist's arsenal. Its inherent rigidity and defined stereochemistry provide a reliable platform for the structure-based design of potent and selective ligands. From modulating neurotransmission to combating viral infections, the applications of this scaffold are a testament to the principle that in drug design, controlling three-dimensional shape is a direct path to controlling biological function. The protocols and insights provided herein are intended to empower researchers to leverage this versatile building block in the creation of the next generation of therapeutics.

References

  • Babu, S. E., et al. (2003). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry, 46(10), 1877-1887. [Link]
  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Kim, C. U., et al. (1997). A new class of potent inhibitors of influenza neuraminidase. Journal of the American Chemical Society, 119(4), 681-690.
  • Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 49(17), 5252-5261. [Link]
  • DeSimone, R. W., et al. (2004). Privileged Structures: applications in drug discovery. Combinatorial Chemistry & High Throughput Screening, 7(5), 473-493.
  • Yang, L., et al. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 50(11), 2609-2611. [Link]
  • Schoepp, D. D., et al. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-717. [Link]
  • Stephani, R. A., et al. (1972). Utilization of a cyclopentane analog of glutamate (cis-1-amino-1,3-dicarboxycyclopentane) by glutamine synthetase. Biochemistry, 11(22), 4094-4100. [Link]
  • Bradley, D. M., et al. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 67(22), 7613-7617. [Link]
  • Ma, D., & Dai, L. (1997). STEREOSPECIFIC SYNTHESIS OF (1S,3R)-1-AMINOCYCLOPENTANE-1,3-DICARBOXYLIC ACID, A SELECTIVE AGONIST OF METABOTROPIC GLUTAMATE RECEPTORS. Chinese Journal of Chemistry, 15(3), 253-258.

Application Notes and Protocols for the Diels-Alder Synthesis of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Diels-Alder Reaction in Synthesizing Cyclopentane-Containing Scaffolds

The Diels-Alder reaction, a cornerstone of modern organic synthesis, stands as a powerful and elegant method for the construction of six-membered rings through a [4+2] cycloaddition.[1] This Nobel Prize-winning reaction, first detailed by Otto Diels and Kurt Alder in 1928, offers a reliable and stereocontrolled pathway to complex cyclic systems, which are prevalent in a vast array of biologically active molecules and pharmaceutical agents.[1] For drug development professionals, mastering the intricacies of the Diels-Alder reaction is paramount, as it provides a convergent and atom-economical approach to generating molecular complexity.[2]

This application note provides a detailed experimental procedure for the synthesis of a cyclopentane derivative via the Diels-Alder reaction, using the classic and highly efficient reaction between cyclopentadiene and maleic anhydride as a model system. We will delve into the mechanistic underpinnings of this reaction, with a particular focus on the factors governing its stereoselectivity. Furthermore, advanced protocols, including the use of Lewis acid catalysis to enhance reaction rates and selectivity, will be discussed.

Mechanistic Insights: Understanding the [4+2] Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction of the highest occupied molecular orbital (HOMO) of a conjugated diene with the lowest unoccupied molecular orbital (LUMO) of a dienophile.[3] This interaction leads to the formation of a cyclic transition state and, ultimately, a cyclohexene derivative with the creation of two new carbon-carbon sigma bonds and one new pi bond.[4]

The reaction is highly stereospecific, with the stereochemistry of the reactants being faithfully transferred to the product.[5] For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product.[6]

The Endo Rule and Stereoselectivity

A key feature of the Diels-Alder reaction, particularly with cyclic dienes like cyclopentadiene, is its preference for the endo product over the exo product.[7] The endo product is the kinetic product, meaning it is formed faster, while the exo product is often the more thermodynamically stable isomer.[8] This preference for the endo adduct is attributed to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[8]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Cyclopentadiene (Diene) TS Cyclic Transition State (endo orientation) Diene->TS [4π] Dienophile Maleic Anhydride (Dienophile) Dienophile->TS [2π] Product cis-Norbornene-5,6-endo-dicarboxylic anhydride TS->Product Cycloaddition

Figure 1: The Diels-Alder reaction mechanism.

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride

This protocol details the synthesis of a bridged bicyclic cyclopentane derivative from cyclopentadiene and maleic anhydride. A crucial first step is the "cracking" of dicyclopentadiene to obtain the reactive cyclopentadiene monomer.[9][10]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Quantity
DicyclopentadieneC10H12132.204.5 mL
Maleic AnhydrideC4H2O398.06350 mg
Ethyl AcetateC4H8O288.111.5 mL
Petroleum EtherN/AN/A1.5 mL
Part A: Cracking of Dicyclopentadiene

Rationale: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself to form dicyclopentadiene.[11] To obtain the reactive monomer, a retro-Diels-Alder reaction, often referred to as "cracking," is necessary. This is achieved by heating the dimer.[10]

Procedure:

  • Assemble a fractional distillation apparatus using a 25 mL round-bottom flask.[10]

  • Add 4.5 mL of dicyclopentadiene and a boiling chip to the flask.[10]

  • Gently heat the flask using a heating mantle.[10]

  • Collect the cyclopentadiene distillate (boiling point: ~41 °C) in a chilled receiver.[11] Caution: Cyclopentadiene is volatile and flammable. This procedure should be performed in a well-ventilated fume hood.

Part B: The Diels-Alder Reaction

Rationale: The reaction between cyclopentadiene and maleic anhydride is typically rapid at or below room temperature.[9] The use of a mixed solvent system of ethyl acetate and petroleum ether facilitates the dissolution of the reactants and the subsequent crystallization of the product.[10][12]

Procedure:

  • In a culture tube, dissolve 350 mg of maleic anhydride in 1.5 mL of ethyl acetate, gently warming if necessary.[10]

  • Add 1.5 mL of petroleum ether to the solution and mix well.[10]

  • Add the freshly prepared cyclopentadiene dropwise to the maleic anhydride solution. An exothermic reaction may be observed.[12]

  • Allow the mixture to stand at room temperature. The product will begin to crystallize.[12]

  • To maximize the yield, cool the mixture in an ice bath.[13]

Part C: Isolation and Purification of the Product

Rationale: The Diels-Alder adduct is a solid at room temperature and can be isolated by vacuum filtration. Recrystallization is a standard technique to purify the solid product by removing unreacted starting materials and any side products. A mixed solvent system, such as xylene and petroleum ether, is often effective for recrystallization.[14]

Procedure:

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.[12]

  • Air-dry the crystals on the filter paper.

  • For recrystallization, dissolve the crude product in a minimal amount of hot xylene.[14]

  • Slowly add petroleum ether (a poor solvent) until the solution becomes slightly cloudy.[14]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.[14]

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.[14]

Characterization

The purified product, cis-norbornene-5,6-endo-dicarboxylic anhydride, can be characterized by its melting point (typically around 165 °C for the endo isomer) and spectroscopic methods such as NMR and IR spectroscopy.[15] A Baeyer's test using potassium permanganate can be used to confirm the presence of the carbon-carbon double bond in the product.[13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Crack Crack Dicyclopentadiene Mix Add Cyclopentadiene Crack->Mix Dissolve Dissolve Maleic Anhydride Dissolve->Mix Crystallize Crystallize Product Mix->Crystallize Filter Vacuum Filtration Crystallize->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize (MP, NMR, IR) Recrystallize->Characterize

Figure 2: Experimental workflow for the synthesis.

Advanced Protocols: Lewis Acid Catalysis

For less reactive dienes or dienophiles, or to enhance the stereoselectivity of the reaction, Lewis acid catalysis can be a powerful tool.[1] Lewis acids, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinate to the dienophile, making it more electrophilic and thus more reactive.[1][16] This increased reactivity is a consequence of lowering the LUMO energy of the dienophile.[16] Furthermore, Lewis acid catalysis can often increase the ratio of the endo to exo product.[8]

Considerations for Lewis Acid Catalysis:

  • Anhydrous Conditions: Lewis acids are sensitive to moisture, so reactions must be carried out under anhydrous conditions.

  • Stoichiometry: The amount of Lewis acid can range from catalytic to stoichiometric, depending on the substrates and desired outcome.

  • Workup: The workup procedure will typically involve quenching the Lewis acid with water or a mild aqueous acid.

Applications in Drug Development

The Diels-Alder reaction is a versatile tool in the synthesis of complex molecules for drug discovery and development.[17] The ability to rapidly construct polycyclic scaffolds with defined stereochemistry makes it an attractive strategy for generating libraries of compounds for biological screening.[2] Furthermore, the principles of the Diels-Alder reaction are being applied in the development of novel drug delivery systems, biomaterials, and bioconjugation techniques.[17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete cracking of dicyclopentadieneEnsure the distillation temperature is high enough to effect the retro-Diels-Alder reaction.
Wet reagents or glasswareUse anhydrous solvents and properly dried glassware, especially when using Lewis acid catalysts.
Oily product instead of crystalsImpurities inhibiting crystallizationPurify the crude product by column chromatography before attempting recrystallization.
Broad melting point rangeImpure productRecrystallize the product again, ensuring slow cooling to promote the formation of large, pure crystals.

References

  • The Diels-Alder Cycloaddition Reaction. (n.d.).
  • The Diels-Alder Reaction. (n.d.).
  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.).
  • Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.).
  • Chemistry 210 Experiment 9. (n.d.).
  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9).
  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11).
  • The simplest Diels–Alder reactions are not endo-selective. (n.d.). PMC.
  • Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). (2019). Scientific & Academic Publishing.
  • Unusual Stereoselectivity in the Diels-Alder Addition of Cyclopentadiene with the Bicyclo[2.2.2]octene Nucleus. (n.d.).
  • Click Chemistry with Cyclopentadiene. (n.d.). PMC.
  • Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. (2009, October 23). SciELO.
  • Computational study of the stereoselectivity profiles of the Diels-Alder cycloaddition reactions of cyclopentadiene and butadiene with cyclopropenes. (n.d.). ChemRxiv.
  • Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. (n.d.).
  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. (n.d.). Sciforum.
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (n.d.). Longdom Publishing.
  • Diels–Alder reaction. (n.d.). Wikipedia.
  • Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. (n.d.). Arkivoc.
  • The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. (n.d.). PubMed.
  • Diels Alder Reaction Mechanism. (n.d.). BYJU'S.
  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. (n.d.). MDPI.
  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.
  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. (n.d.). PMC.
  • Here's What You're Looking For in Diels Alder Reaction. (2022, October 11). PraxiLabs.
  • Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences.
  • Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: Double bond isomerization of tetrahydro-1Hindene- 1,5(7aH)-diones, and attempts on an asymmetric catalysis. (2025, August 6). ResearchGate.
  • The Diels–Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. (n.d.). ResearchGate.
  • Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis. (2025, August 9). ResearchGate.
  • (PDF) Diels− alder reactions of cyclopentadiene and 9, 10-dimethylanthracene with cyanoalkenes: The performance of density functional theory and Hartree− Fock calculations for the. (n.d.). ResearchGate.
  • Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. (2020, October 6). YouTube.
  • Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. (n.d.).
  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025, February 10).
  • Theoretical analysis of reactivity patterns in Diels-Alder reactions of cyclopentadiene, cyclohexadiene, and cycloheptadiene with symmetrical and unsymmetrical dienophiles. (2015, April 3). PubMed.
  • 8.6: Characteristics of the Diels-Alder Reaction. (2023, August 4). Chemistry LibreTexts.
  • 14.5: Characteristics of the Diels-Alder Reaction. (2022, September 24). Chemistry LibreTexts.
  • 14.5 Characteristics of the Diels–Alder Reaction. (n.d.). Organic Chemistry: A Tenth Edition.

Sources

Application Note: Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid via Oxidative Cleavage of Norbornene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of cis-1,3-cyclopentanedicarboxylic acid, a valuable dicarboxylic acid building block used in the development of polymers, pharmaceuticals, and functional materials. The primary method detailed is the oxidative cleavage of the carbon-carbon double bond in norbornene. This route is favored for its high efficiency, stereospecificity, and directness, consistently yielding the desired cis isomer.[1] We present two robust protocols utilizing different oxidant systems: a ruthenium-catalyzed reaction with sodium periodate and a potassium permanganate-based oxidation. The guide includes in-depth discussions of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and a troubleshooting guide to assist researchers in achieving high-yield, high-purity synthesis.

Introduction and Scientific Background

The synthesis of substituted cyclopentane rings is a cornerstone of modern organic chemistry, with the products serving as crucial intermediates in numerous applications. cis-1,3-Cyclopentanedicarboxylic acid, in particular, offers a rigid scaffold with stereochemically defined functional groups, making it an attractive component for complex molecule synthesis. While classical methods like the Perkin alicyclic synthesis or Dieckmann condensation can produce cyclopentane rings, they are often multi-step processes with moderate yields and potential for side reactions.[1]

The oxidative cleavage of norbornene emerges as a superior strategy for synthesizing the cis-1,3-isomer specifically. This approach leverages the strained double bond within the bicyclic norbornene structure, which is highly susceptible to cleavage by strong oxidizing agents. The reaction breaks open the six-membered ring of the norbornene system, leaving the five-membered ring intact and installing carboxylic acid functionalities at the bridgehead carbons' former attachment points. The inherent stereochemistry of the norbornene starting material directly translates to the cis configuration of the resulting dicarboxylic acid, making this a highly stereospecific and atom-economical route.[1]

This guide focuses on two field-proven methods for this transformation:

  • Ruthenium-Catalyzed Oxidation: A highly efficient method using a catalytic amount of Ruthenium(III) chloride (RuCl₃) with a stoichiometric co-oxidant, typically Sodium Periodate (NaIO₄).

  • Permanganate Oxidation: A classic and powerful method using Potassium Permanganate (KMnO₄), a cost-effective yet potent oxidizing agent.

Reaction Mechanism and Stoichiometry

The fundamental transformation is the cleavage of the C=C double bond in norbornene. The choice of oxidant dictates the specific mechanistic pathway.

A. Ruthenium-Catalyzed Pathway In this system, the co-oxidant, sodium periodate (NaIO₄), regenerates the active catalytic species, ruthenium tetroxide (RuO₄), from the ruthenium(III) chloride precursor. RuO₄ is a powerful oxidizing agent that reacts with the alkene.

The generally accepted mechanism involves:

  • Oxidation of Catalyst: NaIO₄ oxidizes Ru³⁺ to the highly reactive Ru⁸⁺ state in the form of RuO₄.

  • Cycloaddition: RuO₄ undergoes a [3+2] cycloaddition with the norbornene double bond to form a cyclic ruthenate ester intermediate.

  • Cleavage: This intermediate decomposes to cleave the C-C bond, forming the dicarbonyl compound (a dialdehyde in this case) and a reduced ruthenium species (e.g., RuO₂).

  • Further Oxidation: The resulting dialdehyde is subsequently oxidized to the dicarboxylic acid under the reaction conditions.

  • Catalyst Regeneration: The reduced ruthenium is re-oxidized by NaIO₄ back to RuO₄, completing the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation RuCl3 RuCl₃ (pre-catalyst) RuO4 RuO₄ (Active Oxidant) RuCl3->RuO4 NaIO₄ RuO2 RuO₂ (Reduced form) RuO4->RuO2 Norbornene → Dialdehyde Norbornene Norbornene RuO2->RuO4 NaIO₄ (Regeneration) Dialdehyde cis-1,3-Cyclopentane dicarbaldehyde Norbornene->Dialdehyde RuO₄ Cleavage Diacid cis-1,3-Cyclopentane dicarboxylic Acid Dialdehyde->Diacid Oxidation G start Norbornene setup Reaction Setup (Solvent + Norbornene) start->setup reaction Oxidative Cleavage (Add Oxidants, Stir) setup->reaction workup Reaction Quench & Work-up reaction->workup extract Aqueous Extraction workup->extract isolate Solvent Evaporation (Crude Product) extract->isolate purify Recrystallization isolate->purify end Pure cis-1,3-Cyclopentane- dicarboxylic Acid purify->end

Sources

Application Notes & Protocols: Mastering the Dieckmann Condensation for Cyclopentane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Dieckmann Condensation

In the landscape of synthetic organic chemistry, the ability to efficiently construct carbocyclic frameworks is paramount. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone reaction for the synthesis of cyclic β-keto esters.[1][2] First reported by German chemist Walter Dieckmann, this base-catalyzed cyclization of diesters is particularly powerful for creating sterically favored five- and six-membered rings, which are ubiquitous structural motifs in natural products and pharmaceuticals.[3]

This guide provides an in-depth exploration of the Dieckmann condensation for the formation of cyclopentane rings, a common objective in medicinal chemistry. We will delve into the reaction mechanism, critical experimental parameters, a detailed operational protocol, and troubleshooting strategies to empower researchers in leveraging this reaction to its full potential.

Part 1: The Mechanism of Action

The Dieckmann condensation proceeds through a series of equilibrium steps, analogous to the intermolecular Claisen condensation.[4][5] The entire process is driven to completion by the final, irreversible deprotonation of the resulting β-keto ester, which possesses a highly acidic α-hydrogen.[6]

The key steps for the cyclization of a 1,6-diester, such as diethyl adipate, are as follows:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups, generating a resonance-stabilized enolate ion.[7][8][9]

  • Intramolecular Nucleophilic Attack: The enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[2][8][9] This key ring-forming step is a 5-exo-trig cyclization, which is kinetically and thermodynamically favorable.[7][2][10]

  • Formation of Tetrahedral Intermediate: This attack results in a cyclic tetrahedral intermediate.[11][8]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide).[5][12]

  • Irreversible Deprotonation (Driving Force): The newly formed cyclic β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base, generated in the previous step, rapidly and irreversibly removes this proton. This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the product.[1][6]

  • Acidic Work-up: A final protonation step during aqueous acidic work-up neutralizes the enolate to yield the final cyclic β-keto ester product.[11][8]

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_main Dieckmann Condensation Mechanism Start Diethyl Adipate (1,6-Diester) Enolate Enolate Intermediate Start->Enolate + Base (-BH) (Deprotonation) Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack (5-exo-trig) Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate - Alkoxide + Base (-BH) (Driving Force) Final_Product Cyclic β-Keto Ester (2-Oxocyclopentane-1-carboxylate) Product_Enolate->Final_Product + H₃O⁺ (Acidic Work-up)

Caption: Key mechanistic steps of the Dieckmann condensation.

Part 2: Optimizing Your Reaction: Key Experimental Parameters

The success and yield of a Dieckmann condensation are highly dependent on the careful selection of substrates, bases, and reaction conditions.

Choosing the Right Substrate

The quintessential substrate for forming a five-membered ring via Dieckmann condensation is a 1,6-diester, such as diethyl adipate or dimethyl adipate.[7][2] The reaction is generally high-yielding for the formation of stable five- and six-membered rings.[2][8] The formation of smaller rings is disfavored due to ring strain, while larger rings often lead to lower yields due to competing intermolecular reactions.[13]

Selecting the Appropriate Base

The choice of base is critical and depends on the desired reaction conditions and the nature of the ester.

BaseCommon SolventKey Considerations & Rationale
Sodium Ethoxide (NaOEt) Ethanol, TolueneClassic Choice: Use when the substrate is an ethyl ester (e.g., diethyl adipate) to prevent transesterification, a common side reaction.[14]
Sodium Hydride (NaH) Toluene, THFNon-Nucleophilic: A strong, non-nucleophilic base that avoids transesterification. It reacts to produce H₂ gas, driving the initial deprotonation. Requires anhydrous conditions.[11][8]
Potassium tert-Butoxide (KOtBu) Toluene, THFStrong, Hindered Base: Often provides higher yields due to its strong basicity and steric bulk, which can favor the desired intramolecular pathway.[11][15]
LDA, LHMDS THFVery Strong, Non-Nucleophilic: Used for more complex substrates or when regioselectivity is a concern in unsymmetrical diesters. Allows for lower reaction temperatures.[11]

Expert Insight: For a standard diethyl adipate cyclization, sodium ethoxide in toluene or sodium hydride in THF are excellent starting points. KOtBu often gives superior yields but can be more sensitive to moisture.[15]

Solvent and Temperature Considerations
  • Solvents: Anhydrous solvents are crucial to prevent hydrolysis of the ester and quenching of the base.[14] Toluene and tetrahydrofuran (THF) are commonly used.[11] Some procedures also report high efficiency under solvent-free conditions.[16][17]

  • Temperature: Reactions are often initiated at room temperature and then heated to reflux to ensure completion.[8][15] The use of stronger bases like LDA can allow for significantly lower reaction temperatures.[11]

Part 3: Detailed Experimental Protocol - Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate

This protocol details the cyclization of diethyl adipate using sodium ethoxide, a classic and reliable method.

Materials & Reagents:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and drying

Protocol_Workflow Experimental Workflow cluster_protocol Experimental Workflow Setup 1. Reaction Setup - Dry glassware - Add NaOEt & Toluene - Inert atmosphere (N₂/Ar) Addition 2. Substrate Addition - Add Diethyl Adipate dropwise Setup->Addition Reaction 3. Reflux - Heat mixture to reflux - Monitor for completion (e.g., TLC) Addition->Reaction Quench 4. Quenching - Cool to RT - Carefully add dilute HCl Reaction->Quench Extraction 5. Work-up - Separate layers - Extract aqueous phase Quench->Extraction Purification 6. Purification - Combine organics, wash, dry - Remove solvent - Vacuum distillation Extraction->Purification Product Final Product: Ethyl 2-oxocyclopentane-1-carboxylate Purification->Product

Caption: Step-by-step experimental workflow for the Dieckmann condensation.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of water. Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To the flask, add anhydrous toluene, followed by the careful addition of sodium ethoxide. Stir the resulting suspension.

  • Substrate Addition: Add diethyl adipate dropwise to the stirred suspension at room temperature.[15] An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).[8][15]

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding dilute aqueous hydrochloric acid until the mixture is acidic.[15] This step protonates the product enolate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[15]

  • Purification: Combine all organic extracts. Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[8][15]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure ethyl 2-oxocyclopentanecarboxylate.[15]

Part 4: Troubleshooting and Side Reactions

Issue / Side ReactionProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (hydrolyzed).2. Insufficient reaction time/temperature.3. Wet reagents or glassware.1. Use fresh, high-purity base.2. Increase reflux time or switch to a stronger base (e.g., KOtBu).3. Ensure all reagents and equipment are scrupulously dry.[14]
Intermolecular Condensation Reaction concentration is too high.Use high-dilution techniques to favor the intramolecular pathway.[5][14]
Hydrolysis of Ester Presence of water in the reaction.Use anhydrous solvents and oven-dried glassware. Consider a non-alkoxide base like NaH in an aprotic solvent.[14]
Transesterification Mismatch between the alkoxide base and the ester's alkoxy group (e.g., using NaOEt with a dimethyl ester).Match the alkoxide base to the ester (e.g., NaOEt for ethyl esters, NaOMe for methyl esters). Alternatively, use a non-nucleophilic base like NaH.[14]

Part 5: Applications in Drug Development

The cyclic β-keto ester products of the Dieckmann condensation are highly versatile synthetic intermediates. They serve as precursors for a wide array of more complex molecules. For instance, subsequent hydrolysis and decarboxylation readily convert the β-keto ester into a cyclic ketone (cyclopentanone), a core structure in many biologically active compounds.[5][18] This reaction has been instrumental in the total synthesis of natural products like steroids, alkaloids, and prostaglandins.[7][13]

References

  • Dieckmann condens
  • Dieckmann Condens
  • Dieckmann Condens
  • Dieckmann Condens
  • Dieckmann Condensation Mechanism, Examples and Applic
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • Diesters Compound Intramolecular Condensation and Its Applic
  • Dieckmann condens
  • Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. Benchchem.
  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cycliz
  • Common side reactions in the Dieckmann condensation of diethyl pimel
  • Claisen Condensation and Dieckmann Condens
  • Dieckmann Condens
  • Dieckmann condens
  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah.
  • Dieckmann Condens
  • Intramolecular Claisen Condensations: The Dieckmann Cycliz
  • A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Toppr.
  • 23.
  • Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Dieckmann Condens
  • What is the product of a Dieckmann condensation of dimethyl adip

Sources

Troubleshooting & Optimization

Introduction: The Significance of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid Synthesis >

This compound and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold allows for the precise spatial orientation of functional groups, making them invaluable in the design of highly specific and potent therapeutic agents. Notably, this structural motif is a key component in the synthesis of antiviral compounds, including inhibitors of the human immunodeficiency virus (HIV).[][2] The stereochemical purity of this intermediate is paramount, as different stereoisomers can exhibit vastly different biological activities.

The most prevalent and scalable method for producing the desired (1R,3S)-monoester is through the enzymatic desymmetrization of a prochiral starting material, typically dimethyl cis-cyclopentane-1,3-dicarboxylate. This guide provides in-depth troubleshooting for this specific biotransformation, focusing on overcoming common challenges to maximize yield and enantiomeric purity.

Core Synthesis Workflow: Enzymatic Desymmetrization

The fundamental strategy involves the selective hydrolysis of one of two enantiotopic ester groups on a meso diester substrate. Enzymes, particularly esterases, are ideal catalysts for this transformation due to their high stereoselectivity, operating under mild reaction conditions.[3] Pig Liver Esterase (PLE) is a widely used biocatalyst for this reaction, selectively cleaving the (pro-S)-ester group to yield the desired (1R,3S)-monoester product.[4]

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Substrate Dimethyl cis-cyclopentane- 1,3-dicarboxylate (Prochiral) Reaction Enzymatic Hydrolysis (pH 7-8, 25-37°C) Substrate->Reaction Add Substrate Enzyme Pig Liver Esterase (PLE) in Phosphate Buffer Enzyme->Reaction Add Biocatalyst Quench Quench Reaction (e.g., pH shift) Reaction->Quench Monitor to completion Extraction Acid-Base Extraction Quench->Extraction Purification Crystallization / Chromatography Extraction->Purification Product (1R,3S)-3-(methoxycarbonyl) cyclopentane-1-carboxylic acid Purification->Product

Caption: General workflow for enzymatic desymmetrization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or Stalled Reaction Conversion

Question: My reaction has been running for several hours, but TLC and HPLC analysis show a significant amount of starting diester remaining. What factors could be causing incomplete hydrolysis, and how can I improve the conversion rate?

Answer: Low conversion is a frequent challenge and typically points to suboptimal enzyme activity or unfavorable reaction conditions. Here are the primary causes and troubleshooting steps:

  • Causality 1: Enzyme Inactivity or Insufficient Loading: The catalytic activity of Pig Liver Esterase (PLE) can vary between batches and degrade over time with improper storage. The enzyme-to-substrate ratio is also critical.[5]

    • Solution:

      • Verify Enzyme Activity: Before starting your main reaction, perform a small-scale activity assay using a standard substrate (e.g., ethyl butyrate) to confirm your PLE batch is active.

      • Increase Enzyme Loading: If activity is confirmed, systematically increase the enzyme loading. Start with the literature-recommended ratio and increment by 25-50%.

      • Fresh Enzyme: If possible, use a fresh or newly purchased batch of the enzyme.

  • Causality 2: pH Drift: The hydrolysis of an ester produces a carboxylic acid, which will lower the pH of the reaction medium. The active site of PLE contains key amino acid residues, and its catalytic function is highly pH-dependent.[4] A significant drop in pH can lead to enzyme inhibition or denaturation.

    • Solution:

      • Use a pH-Stat or Autotitrator: The most robust solution is to use a pH-stat that automatically adds a dilute base (e.g., 0.1 M NaOH) to maintain the optimal pH (typically 7.5-8.0).

      • Manual pH Adjustment: If a pH-stat is unavailable, monitor the pH manually every 30-60 minutes and add a dilute base as needed.

      • Increase Buffer Capacity: Increase the concentration of your phosphate buffer (e.g., from 50 mM to 100 mM or higher) to better resist pH changes.

  • Causality 3: Sub-optimal Temperature: Like all enzymes, PLE has an optimal temperature range for activity. Deviations can significantly slow the reaction rate.

    • Solution: Ensure the reaction is maintained at the optimal temperature, typically between 25°C and 37°C.[6] Use a water bath for stable temperature control.

ParameterStandard RangeOptimized RangeNotes
pH 7.0 - 8.07.5 - 8.0 (Controlled)Critical for enzyme activity; pH drift is a common failure mode.
Temperature 25 - 37 °C30 - 37 °CHigher temperatures can increase rate but risk denaturation.
Buffer 50 mM Phosphate100-200 mM PhosphateHigher concentration provides better buffering capacity.
Enzyme Loading 1:20 - 1:50 (w/w)1:10 - 1:20 (w/w)Enzyme:Substrate ratio. Varies by enzyme batch activity.[5]
Issue 2: Poor Enantioselectivity (Low e.e.)

Question: I have achieved good conversion, but the enantiomeric excess (e.e.) of my monoester product is below the desired >98%. What is causing this, and how can it be improved?

Answer: Poor enantioselectivity indicates that the enzyme is either not differentiating effectively between the two ester groups or that a secondary, undesired reaction is occurring.

  • Causality 1: Over-hydrolysis: The primary cause of low e.e. is often "over-hydrolysis." After the desired monoester is formed, the enzyme can proceed to hydrolyze the second ester group, forming the achiral diacid byproduct. This second hydrolysis step is typically much slower, but if the reaction is left for too long, it can become significant, effectively enriching the reaction mixture with the less-desired monoester enantiomer that reacts more slowly.

    • Solution:

      • Reaction Monitoring: This is the most critical step. Do not run the reaction for a fixed time. Instead, monitor its progress closely using chiral HPLC or TLC.

      • Quench at Optimal Point: The goal is to stop the reaction when the concentration of the desired monoester is at its maximum and the formation of the diacid is minimal. This is typically between 45-55% total conversion.

      • Quenching Method: Quench the reaction rapidly by acidifying the mixture to pH 2-3 with HCl. This will denature the enzyme and stop the reaction.

  • Causality 2: Co-solvents: While sometimes used to improve substrate solubility, certain organic co-solvents can alter the enzyme's conformation, leading to a reduction in its enantioselectivity.[7]

    • Solution: If possible, avoid co-solvents. If they are necessary for solubility, screen several options (e.g., DMSO, t-butanol, acetonitrile) at low concentrations (<5% v/v) to find one that does not compromise the e.e.

Troubleshooting_Yield cluster_low_conv Low Conversion Troubleshooting cluster_low_ee Low Enantioselectivity Troubleshooting start Low Yield or Purity Issue check_conversion Check Conversion by HPLC/TLC start->check_conversion low_conversion Problem: Incomplete Reaction check_conversion->low_conversion Low (<90%) high_conversion high_conversion check_conversion->high_conversion High (>90%) check_ee Check Enantiomeric Excess (e.e.) by Chiral HPLC low_ee Problem: Low e.e. check_ee->low_ee Low (<98%) success Proceed to Purification check_ee->success High (>98%) cause_ph Cause: pH Drift? low_conversion->cause_ph cause_enzyme Cause: Enzyme Inactivity? low_conversion->cause_enzyme cause_temp Cause: Wrong Temp? low_conversion->cause_temp high_conversion->check_ee solution_ph Solution: Use pH-Stat or more buffer cause_ph->solution_ph solution_enzyme Solution: Check activity, increase loading cause_enzyme->solution_enzyme solution_temp Solution: Use water bath (30-37°C) cause_temp->solution_temp cause_overhydrolysis Cause: Over-hydrolysis? low_ee->cause_overhydrolysis cause_cosolvent Cause: Co-solvent effect? low_ee->cause_cosolvent solution_overhydrolysis Solution: Monitor reaction closely, quench at ~50% conversion cause_overhydrolysis->solution_overhydrolysis solution_cosolvent Solution: Avoid or screen co-solvents cause_cosolvent->solution_cosolvent

Caption: Decision tree for troubleshooting low yield/purity.

Issue 3: Difficulty in Product Isolation and Purification

Question: My work-up is messy, and I'm getting low recovery after extraction and purification. How can I efficiently separate the desired monoester from the starting diester and the diacid byproduct?

Answer: A well-designed acid-base extraction is the key to a clean and high-yielding purification. The strategy relies on the different pKa values of the species in the reaction mixture. The starting diester is neutral, the monoester product is a mono-acid (pKa1 ~4.3), and the diacid byproduct is a di-acid (pKa1 ~4.26, pKa2 ~5.51).[8]

Optimized Purification Protocol:

  • Quench and Acidify: After the reaction is complete, cool the mixture in an ice bath and acidify to pH ~5.0 using 1M HCl.

    • Causality: At pH 5.0, the diacid (pKa2 ~5.51) will be predominantly in its dianionic form and highly water-soluble. The desired monoester (pKa ~4.3) will be partially protonated, and the starting diester remains neutral.

  • First Extraction (Remove Diester): Extract the aqueous solution 2-3 times with a non-polar organic solvent like diethyl ether or ethyl acetate.

    • Causality: This step will remove the neutral starting diester into the organic phase. The anionic monoacid and diacid will remain in the aqueous phase. Discard the organic layers.

  • Second Acidification: Take the remaining aqueous layer and further acidify it to pH ~2.0 with 1M or 2M HCl.

    • Causality: At pH 2.0, well below the pKa of both the monoester and the diacid, both molecules will be fully protonated and neutral, rendering them significantly less soluble in water.

  • Second Extraction (Isolate Products): Extract the acidified aqueous solution 3-4 times with ethyl acetate.

    • Causality: This will extract the now-neutral monoester product and diacid byproduct into the organic phase. Combine these organic layers.

  • Final Steps: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which is now significantly enriched in the desired monoester. This crude material can then be further purified by crystallization or silica gel chromatography if necessary.

References

  • Hydrolysis with porcine esterase? - ResearchGate. (2015).
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent - SciSpace. (2012). SciSpace. [Link]
  • Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons - MDPI. (2020). MDPI. [Link]
  • Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia. (2023). Wikipedia. [Link]
  • cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 - PubChem. (2024). PubChem. [Link]
  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC - PubMed Central. (2019).
  • An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase - The Aquila Digital Community. (2017). The University of Southern Mississippi. [Link]
  • Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. (2022). American Society for Pharmacology and Experimental Therapeutics. [Link]
  • Isolation and Properties of Pig Liver Esterase - ResearchGate. (1959).
  • (PDF) Enzymatic Desymmetrization of Prochiral Molecules - ResearchGate. (2012).
  • Enzymatic Desymmetrisation of Prochiral meso-1,2 - IRIS - Unife. (2022).
  • Enzymatic desymmetrization of prochiral 2-substituted-1,3-diamines: preparation of valuable nitrogenated compounds - PubMed. (2009).
  • How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol? - Quora. (2021). Quora. [Link]
  • How many stereoisomers exist for 1,3-cyclopentanediol? - Homework.Study.com. (2023). Study.com. [Link]

Sources

Technical Support Center: Purification of cis-1,3-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of cis-1,3-cyclopentanedicarboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile dicarboxylic acid. Cis-1,3-cyclopentanedicarboxylic acid serves as a crucial building block in organic synthesis, particularly for pharmaceuticals and agrochemicals[1]. However, its purification presents several distinct challenges, primarily arising from the potential presence of its trans stereoisomer, residual synthesis reagents, and its specific solubility characteristics.

This guide provides a structured, in-depth resource in a question-and-answer format to address common issues encountered during purification. It combines troubleshooting strategies with detailed experimental protocols, grounded in established chemical principles to ensure you can achieve the desired purity for your application.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of cis-1,3-cyclopentanedicarboxylic acid that are critical for designing an effective purification strategy.

Q1: What are the key physical and chemical properties I should be aware of for purification?

A1: Understanding the fundamental properties of cis-1,3-cyclopentanedicarboxylic acid is the first step to successful purification. The interplay between its polar carboxylic acid groups and nonpolar hydrocarbon ring dictates its behavior.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₇H₁₀O₄-[2][3]
Molecular Weight 158.15 g/mol Essential for calculating molar equivalents and theoretical yields.[2][3]
Appearance White to off-white crystalline solidA significant deviation in color (e.g., yellow, brown) indicates impurities.[1][2]
Melting Point ~121°CA sharp melting point close to this value is a good indicator of high purity. A broad or depressed range suggests the presence of impurities.[2]
pKa Values pKa₁: 4.26; pKa₂: 5.51 (at 25°C)These values are critical for purification methods involving pH adjustment, such as acid-base extraction or pH-dependent chromatography. The molecule's charge state, and thus its solubility in water, is highly dependent on pH.[2]
Solubility Slightly soluble in water; soluble in polar organic solvents like alcohols.Solubility is pH-dependent in aqueous solutions, increasing significantly at basic pH as the carboxylate anions form. This is key for selecting recrystallization solvents and extraction conditions.[1][2]

Q2: What are the most common impurities found in crude cis-1,3-cyclopentanedicarboxylic acid?

A2: Impurities typically originate from the synthetic route used. The most common impurity is the trans-1,3-cyclopentanedicarboxylic acid stereoisomer. Other potential impurities include:

  • Unreacted Starting Materials: For instance, if synthesized via oxidative cleavage of norbornene, residual norbornene or oxidizing agents may be present[4].

  • By-products: Synthesis methods like the Perkin alicyclic synthesis or Dieckmann condensation are multi-step processes that can generate various side-products[4].

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ether, toluene, chloroform) can be trapped in the crude solid[4][5].

Q3: How can I analytically distinguish between the cis and trans isomers?

A3: Spectroscopic and chromatographic methods are essential for confirming the stereochemistry and assessing isomeric purity.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is one of the most powerful tools. The symmetry of the molecules results in distinct chemical shifts and coupling constants for the cis and trans isomers. Conformational analysis by ¹H NMR can provide detailed structural information[6].

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) can often separate the two isomers, especially using reversed-phase C18 columns with an acidic mobile phase[7]. For Gas Chromatography (GC), derivatization to a more volatile form (e.g., methyl or silyl esters) is typically required to improve thermal stability and achieve separation[8].

  • Melting Point: The cis and trans isomers have different crystal lattice structures and thus different melting points. A mixture of isomers will exhibit melting point depression and a broadened melting range.

Q4: Can cis-1,3-cyclopentanedicarboxylic acid form an anhydride during purification?

A4: Yes, this is a critical consideration. Like many dicarboxylic acids, the cis isomer can undergo intramolecular dehydration to form the corresponding cyclic anhydride, especially upon heating. One documented method involves refluxing in acetic anhydride for several hours[5]. This reaction is less likely under typical recrystallization conditions but could occur if the material is heated excessively, particularly under acidic conditions. If anhydride formation is a concern, it is best to use moderate temperatures and avoid prolonged heating.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My final product is an oily residue and will not crystallize. What's wrong?

A1: The failure to crystallize, often termed "oiling out," is a common problem in purification.

  • Probable Cause 1: High Impurity Level. The presence of significant impurities, particularly the trans isomer or residual solvents, can disrupt the crystal lattice formation, lowering the melting point of the mixture below the temperature of the solution.

    • Solution: Before attempting recrystallization, try to remove major impurities. Perform an acid-base extraction to remove non-acidic organic impurities. If solvent is suspected, dissolve the oil in a suitable low-boiling solvent (like dichloromethane) and re-evaporate under high vacuum to remove trapped, higher-boiling solvents.

  • Probable Cause 2: Inappropriate Recrystallization Solvent. The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil.

    • Solution: Select a solvent system where the acid is sparingly soluble at room temperature but readily soluble when hot. Water can be a good choice, but given its limited solubility, a co-solvent system like ethanol-water or isopropanol may be more effective[5][9]. Start by dissolving the oil in a minimum amount of hot solvent. If it remains an oil, add a small amount of a "poor" solvent (like hexane, if using an alcohol) dropwise until turbidity appears, then reheat to clarify and cool slowly.

  • Probable Cause 3: Supersaturation. The solution may be supersaturated and require nucleation to begin crystallization.

    • Solution: Try "scratching" the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can initiate crystal growth. Alternatively, add a "seed crystal" from a previous pure batch, if available.

Q2: My recrystallization resulted in a very low yield. How can I improve it?

A2: Low yield is often a trade-off for high purity, but it can be optimized.

  • Probable Cause 1: Using Too Much Solvent. The most common cause of low yield is dissolving the compound in an excessive volume of hot solvent. Even at cool temperatures, some product will remain dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small batches to determine the optimal ratio.

  • Probable Cause 2: Cooling the Solution Too Quickly. Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, ideally by insulating the flask. Once at room temperature, place it in an ice bath or refrigerator to maximize precipitation.

  • Probable Cause 3: Premature Crystallization. If the compound crystallizes in the filter funnel during hot filtration, significant loss can occur.

    • Solution: Use a heated filter funnel and pre-heat the receiving flask. Add a small excess of hot solvent just before filtering to ensure the compound remains in solution.

Q3: My analytical data (NMR/HPLC) shows my purified product is still a mixture of cis and trans isomers. How do I separate them?

A3: Separating stereoisomers is a classic purification challenge that often requires more than simple recrystallization.

  • Solution 1: Fractional Crystallization. This technique exploits small differences in the solubility of the cis and trans isomers in a particular solvent. It is an iterative process of recrystallization, where the crystals and mother liquor from each step are collected and re-processed. While it can be effective, it is often labor-intensive. The separation of related amino acid isomers has been achieved this way[10].

    • Workflow: See Protocol 2 for a detailed methodology.

  • Solution 2: Preparative Column Chromatography. This is often the most effective method for achieving high isomeric purity (>99%).

    • Stationary Phase: Reversed-phase silica gel (C18) is highly effective for separating polar compounds like dicarboxylic acids[7]. Normal phase silica gel can also be used, but may require a more polar and potentially complex mobile phase.

    • Mobile Phase: For reversed-phase C18, a common mobile phase is a gradient of water and a polar organic solvent (like acetonitrile or methanol), with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) added to suppress the ionization of the carboxyl groups and ensure good peak shape[7]. Suppressing ionization makes the molecule less polar, leading to better retention on the nonpolar stationary phase[8].

    • Workflow: See Protocol 3 for a detailed methodology.

  • Solution 3: pH-Mediated Precipitation. For some dicarboxylic acids, the pKa values and crystal packing energies of the cis and trans isomers are different enough to allow for separation by careful pH adjustment. This involves dissolving a salt of the acid mixture (e.g., the sodium salt) in water and slowly adding acid. One isomer may precipitate at a slightly different pH than the other[11]. This requires careful optimization but can be a scalable method.

Q4: I'm having trouble getting good separation of the isomers on my HPLC or flash chromatography column. What should I try?

A4: Poor chromatographic separation usually points to issues with the mobile phase, stationary phase, or sample loading.

  • Probable Cause 1: Mobile Phase pH is Too High. If the mobile phase pH is near or above the pKa of the carboxylic acids, they will be ionized (R-COO⁻). In reversed-phase chromatography, these charged species are highly polar and will have very little retention, eluting at or near the solvent front[8].

    • Solution: Acidify the mobile phase. Add 0.1% trifluoroacetic acid (TFA), formic acid, or phosphoric acid to both the aqueous and organic components of your mobile phase. This ensures the dicarboxylic acid remains in its neutral, protonated form (R-COOH), increasing its retention on the C18 column[7][8].

  • Probable Cause 2: Mobile Phase is Too Strong. A high percentage of organic solvent (e.g., acetonitrile) in the mobile phase will cause the compound to elute too quickly, preventing separation.

    • Solution: Decrease the initial percentage of the organic solvent in your gradient. Start with a higher proportion of the aqueous phase (e.g., 95% water / 5% acetonitrile) and use a long, shallow gradient to slowly increase the organic content. This will give the isomers more time to interact differently with the stationary phase.

  • Probable Cause 3: Sample Overload. Injecting too much sample onto the column can lead to broad, overlapping peaks.

    • Solution: Reduce the concentration and/or volume of the injected sample. For preparative flash chromatography, consider using a solid sample loading technique, which often results in better peak resolution compared to liquid injection, especially if the sample has limited solubility in the mobile phase[7].

Experimental Protocols & Workflows

Protocol 1: General Purification by Recrystallization

This protocol is suitable for removing bulk impurities from crude cis-1,3-cyclopentanedicarboxylic acid when isomeric purity is not the primary concern.

  • Solvent Selection: Choose a solvent system (e.g., water, or an ethanol/water mixture). The acid should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot solvent incrementally while stirring and heating until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate analytical technique (e.g., NMR).

dot

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_finish Final Product Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Select Solvent System Solvent->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter removes insolubles Cool Slow Cooling & Ice Bath Dissolve->Cool no insolubles Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification via recrystallization.

Protocol 2: Isomer Enrichment by Fractional Crystallization

This iterative protocol aims to separate the cis and trans isomers based on solubility differences.

  • Step 1 (Initial Crystallization): Perform a recrystallization as described in Protocol 1. Collect both the first crop of crystals (Crop 1) and the mother liquor (Liquor 1).

  • Step 2 (Analysis): Analyze the purity of Crop 1 by HPLC or NMR. This crop should be enriched in the less soluble isomer.

  • Step 3 (Processing Mother Liquor): Reduce the volume of Liquor 1 by evaporation and cool to obtain a second crop of crystals (Crop 2). Analyze Crop 2; it will likely be enriched in the more soluble isomer.

  • Step 4 (Iteration): Recrystallize Crop 1 from fresh solvent to further enhance its purity. Combine Crop 2 with mother liquors of similar composition from other batches and recrystallize them separately.

  • Repeat: Continue this process, combining fractions of similar purity, until the desired isomeric ratio is achieved in the target crop.

Protocol 3: High-Purity Isomer Separation by Preparative Chromatography

This protocol describes a reversed-phase flash chromatography method for separating cis and trans isomers.

  • Column & Solvents:

    • Stationary Phase: C18 reversed-phase silica gel column.

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude isomeric mixture in a small amount of the mobile phase or a strong solvent like methanol. If solubility is low, prepare a slurry with a small amount of C18 silica for solid loading.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Loading & Elution: Load the sample onto the column. Begin elution with a shallow gradient, for example:

    • 5% B for 2 column volumes (CV).

    • Gradient from 5% to 40% B over 15-20 CV.

    • Hold at 40% B for 2 CV.

    • (Note: This gradient is a starting point and must be optimized based on analytical HPLC data).

  • Fraction Collection: Collect fractions throughout the run, monitoring the elution profile with a UV detector (e.g., at 210 nm, where carboxylic acids have some absorbance).

  • Analysis & Isolation: Analyze the collected fractions by TLC or HPLC to identify those containing the pure cis isomer. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing water and formic acid may require lyophilization or co-evaporation with a suitable solvent.

dot

Chromatography_Workflow cluster_setup Setup cluster_run Separation cluster_analysis Analysis & Isolation Sample Dissolve Isomer Mix (or prep for solid load) Load Load Sample Sample->Load Column Equilibrate C18 Column (e.g., 95% H₂O/0.1% FA) Column->Load Elute Elute with Gradient (e.g., 5-40% MeCN/0.1% FA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC/TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool identify pure 'cis' fractions Evap Remove Solvents (Rotovap/Lyophilize) Pool->Evap Final High-Purity cis-Isomer Evap->Final

Caption: Workflow for high-purity isomer separation via chromatography.

Protocol 4: Purity Assessment by HPLC-UV
  • System: HPLC with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: As in Protocol 3 (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Prepare a standard solution of your purified material at ~1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter[12].

  • Analysis: Inject 5-10 µL and run a suitable gradient. Monitor at 210 nm. Purity can be assessed by the percentage of the total peak area corresponding to the main product peak.

Protocol 5: Derivatization for GC-MS Analysis

As dicarboxylic acids are non-volatile, derivatization is mandatory for GC analysis[8]. This protocol describes esterification to the dimethyl ester.

  • Reaction: In a vial, dissolve ~5 mg of the purified acid in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid.

  • Heating: Cap the vial tightly and heat at 60-70°C for 1-2 hours.

  • Work-up: Cool the solution. Add 2 mL of water and extract with 2 mL of diethyl ether or ethyl acetate.

  • Analysis: Carefully collect the organic layer, dry it over anhydrous sodium sulfate, and inject 1 µL into the GC-MS system.

References

  • Belcher, R. V., Smith, S. G., Mahler, R., & Campbell, J. (1970). The separation of free dicarboxylic acid porphyrins using thin-layer and paper chromatography. Journal of Chromatography A, 53(2), 279-284.
  • European Patent Office. (2020). PREPARATION AND SEPARATION OF A DICARBOXYLIC ACID-CONTAINING MIXTURE USING A DICARBOXYLATE FORM OF AN ANION EXCHANGE CHROMATOGRA. EP3696145A1.
  • Google Patents. (n.d.). Process for the separation of dicarboxylic acids from aqueous mixtures. EP3083544A1.
  • PrepChem. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76.
  • Curry, K., McLennan, H., Peet, M. J., & Watkins, J. C. (1988). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Journal of Medicinal Chemistry, 31(4), 894-899.
  • PrepChem. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.
  • NIST. (n.d.). 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid.
  • Wiberg, K. B., & Lampman, G. M. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 88(18), 4429-4433.
  • Google Patents. (n.d.). Process of separating cis and trans isomers of cyclopropane carboxylic acids. EP0010875A1.
  • Google Patents. (n.d.). Separation and purification of cis and trans isomers. US3880925A.
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9355-9366.
  • Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by ¹H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005-2011.
  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Esterification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_thought>

Welcome to the Technical Support Center for dicarboxylic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Foundational Principles: Understanding the Equilibrium

The esterification of a dicarboxylic acid is a reversible reaction where the acid reacts with an alcohol in the presence of an acid catalyst to form a monoester and subsequently a diester, with the concurrent formation of water.[1] The most common method is the Fischer esterification, an acid-catalyzed process that is governed by equilibrium.[2][3][4]

To achieve high yields of the desired diester, the equilibrium must be shifted towards the products.[2][5] This is primarily accomplished through two strategies, often used in combination:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, driving the reaction forward according to Le Châtelier's principle.[2][4][6] In many cases, the alcohol can also serve as the reaction solvent.[6][7]

  • Removing water as it is formed: This depletes a product, preventing the reverse reaction (hydrolysis) and pulling the equilibrium towards the ester.[2][3][4][7]

Visualizing the Reaction Pathway

The esterification of a dicarboxylic acid proceeds in a stepwise manner, first forming the monoester, which then reacts further to form the diester.

Esterification_Pathway Dicarboxylic_Acid Dicarboxylic Acid Monoester Monoester Dicarboxylic_Acid->Monoester + H+ Alcohol1 Alcohol (1 eq) Alcohol1->Monoester Diester Diester Monoester->Diester + H+ Water1 Water Monoester->Water1 - H2O Alcohol2 Alcohol (1 eq) Alcohol2->Diester Water2 Water Diester->Water2 - H2O

Caption: Stepwise esterification of a dicarboxylic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the esterification of dicarboxylic acids, providing a logical framework for troubleshooting.

Low Ester Yield

A low yield of the desired diester is the most common issue. The following decision tree can help diagnose the root cause.

Low_Yield_Troubleshooting Start Low Ester Yield Observed Equilibrium Is the equilibrium shifted towards products? Start->Equilibrium Catalyst Is the catalyst active and sufficient? Equilibrium->Catalyst Yes Sol_Equilibrium Use excess alcohol. Remove water (Dean-Stark/drying agent). Equilibrium->Sol_Equilibrium No Conditions Are the reaction conditions optimal? Catalyst->Conditions Yes Sol_Catalyst Use fresh, anhydrous catalyst. Increase catalyst loading (1-5 mol%). Catalyst->Sol_Catalyst No Workup Is product being lost during work-up? Conditions->Workup Yes Sol_Conditions Increase temperature (reflux). Extend reaction time. Conditions->Sol_Conditions No Sol_Workup Optimize extraction pH. Ensure complete phase separation. Workup->Sol_Workup Yes

Caption: Decision tree for troubleshooting low ester yield.

Reaction Stalls or is Incomplete

Problem: The reaction starts but does not go to completion, often stalling at the monoester stage.

Causality and Solutions:

  • Insufficient Water Removal: The accumulation of water can halt the reaction by promoting the reverse hydrolysis reaction.

    • Solution: Ensure your water removal method is efficient. If using a Dean-Stark apparatus, check for proper setup and that the solvent forms a low-boiling azeotrope with water.[8] For molecular sieves, ensure they are properly activated and used in sufficient quantity.[3][8]

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvents, or simply be present in too low a concentration.

    • Solution: Use purified reagents. A small, fresh portion of the catalyst can be added to the reaction mixture if deactivation is suspected.[5]

  • Steric Hindrance: Bulky dicarboxylic acids or alcohols can significantly slow down the reaction rate.[5]

    • Solution: Increase the reaction time and/or temperature.[5] For highly hindered substrates, consider alternative esterification methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under milder conditions.[9][10][11]

Formation of Side Products

Problem: The final product is contaminated with significant amounts of byproducts.

Common Side Products and Mitigation Strategies:

Side ProductProbable CauseRecommended Solution
Monoester Incomplete reaction due to insufficient reaction time, temperature, or inefficient water removal.Extend reaction time, increase temperature, and ensure efficient water removal.[1][5]
Anhydride For certain dicarboxylic acids (e.g., succinic acid), intramolecular dehydration can occur at elevated temperatures.[1]Use milder reaction conditions or a catalyst less prone to promoting dehydration.
Ether (from alcohol) Strong acid catalysts and high temperatures can promote the dehydration of the alcohol to form an ether, especially with secondary and tertiary alcohols.Use a milder acid catalyst (e.g., p-toluenesulfonic acid) or lower the reaction temperature.[5]
Polymerization For hydroxy-dicarboxylic acids, intermolecular esterification can lead to polyesters.Employ high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[5]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right acid catalyst for my reaction?

A1: The choice of catalyst depends on the reactivity of your substrates.

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst that also acts as a dehydrating agent.[4][5] It is a good first choice for many standard esterifications.

  • p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle than sulfuric acid. It is a strong acid and an excellent catalyst for a wide range of esterifications.[4]

  • Solid Acid Catalysts: Materials like Amberlyst resins or metal-exchanged montmorillonite clays can be used.[12][13] These offer the advantage of being easily filtered out of the reaction mixture, simplifying purification.[12]

  • Lewis Acids (e.g., BF₃): Can be effective, particularly in specific applications, but may be more sensitive to moisture.[7]

Q2: What is the best way to remove water from the reaction?

A2: The most common and effective laboratory methods are:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly efficient method for continuously removing water.[2][14][15] A solvent that forms a low-boiling azeotrope with water (e.g., toluene) is added to the reaction. The azeotrope distills, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, while the solvent returns to the reaction flask.[8][14]

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added directly to the reaction mixture to adsorb water as it is formed.[3][8] This is a simpler setup but may be less efficient for large-scale reactions.

Q3: How can I monitor the progress of my dicarboxylic acid esterification?

A3: Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the dicarboxylic acid (which is highly polar and will have a low Rf) and the appearance of the less polar monoester and diester products.[5]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture over time.[5][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the ester.[5]

Q4: What are the key steps for purifying the final diester product?

A4: A typical work-up and purification procedure involves several steps:

  • Neutralization: After cooling the reaction, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted dicarboxylic acid.[7][17]

  • Washing: The organic layer is then washed with water and/or brine to remove any remaining water-soluble impurities.[17]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[17]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[17]

  • Final Purification: Depending on the properties of the diester, final purification can be achieved by:

    • Distillation: For volatile esters.[18]

    • Recrystallization: For solid esters.[7]

    • Column Chromatography: For non-volatile oils or when high purity is required.[19]

IV. Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Apparatus

This protocol describes a general method for the esterification of a dicarboxylic acid with an alcohol using toluene as the azeotroping agent.

Materials:

  • Dicarboxylic acid (1.0 eq)

  • Alcohol (2.2 - 3.0 eq)

  • p-Toluenesulfonic acid (TsOH) (0.05 eq)

  • Toluene

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, and magnetic stirrer.[8][14][15]

Procedure:

  • To a round-bottom flask, add the dicarboxylic acid, alcohol, and toluene.

  • Add the p-toluenesulfonic acid catalyst.

  • Assemble the Dean-Stark apparatus and condenser.[15][20] Ensure the side arm of the Dean-Stark trap is filled with toluene.[8]

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.[8]

  • Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Proceed with the work-up and purification as described in the FAQs.[7]

Visualizing the Dean-Stark Setup

Dean_Stark_Setup cluster_Apparatus Dean-Stark Apparatus Condenser Reflux Condenser (Water In/Out) Dean_Stark Dean-Stark Trap Condenser->Dean_Stark Condensed Vapors Drip Flask Reaction Flask (Dicarboxylic Acid, Alcohol, Catalyst, Toluene) Dean_Stark->Flask Solvent Returns Flask->Dean_Stark Vapors Rise Heating Heating Mantle Heating->Flask Heats

Sources

Perkin Reaction Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Perkin reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic condensation reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of the Perkin reaction, with a special focus on troubleshooting common side reactions that can impact yield and purity. Our goal is to empower you with the knowledge to not only execute the reaction but to understand and control it.

A Note on Terminology: Perkin Reaction vs. Perkin Alicyclic Synthesis

It is important to clarify the distinction between two reactions associated with William Henry Perkin. The Perkin reaction , the subject of this guide, is the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated acid.[1][2] The Perkin alicyclic synthesis , on the other hand, is a method for creating cyclic compounds (alicycles) by reacting α,ω-dihaloalkanes with compounds containing an active methylene group in the presence of a base like sodium ethoxide.[3] This guide will focus exclusively on the more commonly encountered Perkin reaction for the synthesis of compounds like cinnamic acid and its derivatives.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Issue 1: Low Yield of the Desired α,β-Unsaturated Acid

A diminished yield is one of the most frequent challenges in a Perkin reaction. The causes can range from suboptimal reaction conditions to competing side reactions.

Potential Causes and Solutions:

  • Presence of Moisture: The Perkin reaction is highly sensitive to moisture. The base catalyst, typically an alkali salt of the carboxylic acid (e.g., sodium acetate), must be anhydrous.[4] Any moisture present can hydrolyze the acid anhydride, reducing the amount available for the condensation reaction and introducing water, which can further inhibit the reaction.

    • Protocol:

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Use freshly opened or properly stored anhydrous acid anhydride and base. If the anhydrous nature of the salt is in doubt, it can be dried in an oven at a suitable temperature before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Suboptimal Reaction Temperature: The Perkin reaction typically requires high temperatures, often in the range of 180°C, to proceed at a reasonable rate.[5] Insufficient heating can lead to an incomplete reaction.

    • Protocol:

      • Use a high-boiling point solvent or run the reaction neat if the reactants' boiling points allow.

      • Employ a heating mantle with a temperature controller and a sand or oil bath to ensure uniform and stable heating.

      • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography) to determine the optimal reaction time at the chosen temperature. Microwave irradiation has been explored as an alternative to classical heating to reduce reaction times.[4]

  • Incorrect Stoichiometry: An excess of the acid anhydride is often used to serve as both a reactant and a solvent.[6] An insufficient amount of the anhydride will naturally lead to a lower yield.

    • Protocol:

      • Typically, a 1.5 to 5-fold excess of the acid anhydride relative to the aromatic aldehyde is recommended.

      • The base catalyst is usually used in a catalytic to stoichiometric amount (0.5 to 1.0 equivalents).

Issue 2: Formation of an Alkene byproduct via Decarboxylation

A potential side reaction in the Perkin mechanism is the decarboxylation of an intermediate, leading to the formation of an alkene instead of the desired unsaturated acid.[7]

Causality: This side reaction is a minor pathway that can become more significant under certain conditions, such as prolonged reaction times at very high temperatures. The mechanism involves the loss of carbon dioxide from a mixed anhydride intermediate.

Mitigation Strategies:

  • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, which can promote decarboxylation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Choice of Base: While the alkali salt of the acid is the standard catalyst, exploring other bases could potentially minimize this side reaction, although this would be a deviation from the classical Perkin conditions.

Issue 3: Self-Condensation of the Acid Anhydride

While the Perkin reaction is primarily between an aldehyde and an anhydride, the anhydride can undergo self-condensation, especially at high temperatures. This is a type of Claisen condensation.

Causality: The enolate of the acid anhydride, which is the key nucleophile in the Perkin reaction, can also attack another molecule of the anhydride. This side reaction consumes the anhydride and can lead to complex mixtures of byproducts.

Mitigation Strategies:

  • Controlled Addition of Base: In some cases, slow addition of the base to the reaction mixture can help to keep the concentration of the enolate low, thereby favoring the reaction with the more electrophilic aldehyde over self-condensation.

  • Reaction Temperature: As with decarboxylation, avoiding excessive temperatures can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Perkin reaction generally not suitable for aliphatic aldehydes?

The Perkin reaction is most successful with aromatic aldehydes.[8] Aliphatic aldehydes that have α-hydrogens are prone to self-condensation under the basic conditions of the Perkin reaction, leading to a mixture of products.[9] Furthermore, the elimination step to form the α,β-unsaturated product is facilitated by the formation of a conjugated system with the aromatic ring, a stabilizing factor that is absent with aliphatic aldehydes.[7]

Q2: What is the role of the alkali salt of the acid in the Perkin reaction?

The alkali salt of the acid, such as sodium acetate when using acetic anhydride, acts as the base catalyst.[10] Its primary role is to abstract an α-hydrogen from the acid anhydride to generate a resonance-stabilized carbanion (enolate).[5] This enolate is the key nucleophile that attacks the carbonyl carbon of the aromatic aldehyde, initiating the condensation.

Q3: Can other bases be used instead of the alkali salt of the acid?

Yes, other bases can be used. Triethylamine and pyridine are common alternatives.[8][11] The choice of base can influence the reaction rate and, in some cases, the product distribution. However, the classic Perkin reaction specifically uses the alkali salt of the acid corresponding to the anhydride to prevent the formation of mixed anhydrides and other byproducts.[6]

Q4: How can I influence the stereochemistry of the product?

The Perkin reaction typically yields the more stable E-isomer (trans-isomer) of the α,β-unsaturated acid. The elimination step favors the formation of the thermodynamically more stable product where the bulky groups (the aromatic ring and the carboxylic acid group) are on opposite sides of the double bond.

Visualizing the Perkin Reaction and a Key Side Reaction

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a common side reaction.

Perkin_Reaction_Mechanism cluster_main Main Perkin Reaction Pathway cluster_side Decarboxylation Side Reaction Anhydride Acid Anhydride Enolate Enolate Intermediate Anhydride->Enolate + Base - H+ Adduct Aldol-type Adduct Enolate->Adduct + Aldehyde Aldehyde Aromatic Aldehyde UnsaturatedAnhydride Unsaturated Anhydride Adduct->UnsaturatedAnhydride - H2O MixedAnhydride Mixed Anhydride Intermediate Adduct->MixedAnhydride Rearrangement FinalProduct α,β-Unsaturated Acid UnsaturatedAnhydride->FinalProduct + H2O (Hydrolysis) Alkene Alkene Byproduct MixedAnhydride->Alkene - CO2 - Carboxylate

Caption: The desired Perkin reaction pathway and a competing decarboxylation side reaction.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature 165-180°CEnsures sufficient activation energy for the reaction to proceed at a practical rate.[6]
Anhydride:Aldehyde Ratio 1.5:1 to 5:1An excess of anhydride often serves as the solvent and drives the reaction to completion.
Base:Aldehyde Ratio 0.5:1 to 1:1Catalytic to stoichiometric amounts are typically sufficient to generate the enolate.
Reaction Time 5-10 hoursHighly dependent on substrate and temperature; should be monitored.

References

  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry.
  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry.
  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
  • Science Info. (2023). Perkin Condensation Reaction: Mechanism, Applications, Limitation.
  • Wikipedia. (2023). Perkin reaction.
  • YouTube. (2023, January 15). Perkin condensation.
  • Slideshare. (2018, May 30). Introduction to Perkin reaction its mechanism and examples.pdf.
  • SATHEE NEET. (n.d.). Perkin Reaction Mechanism.
  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions.
  • Chemistry LibreTexts. (2023, January 22). Perkin Reaction.
  • YouTube. (2021, January 24). Perkin's Reaction.
  • YouTube. (2024, September 3). Perkin Condensation | Organic Chemistry #jeeadvanced , #jeeorganic.
  • Slideshare. (n.d.). Perkin reaction.pdf.
  • Perkin Reaction. (n.d.).
  • Chemistry Stack Exchange. (2016, February 13). Perkin reaction for aliphatic aldehydes.
  • Perkin Alicyclic Synthesis. (n.d.).
  • NIH. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile.
  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.
  • Wikipedia. (n.d.). Intramolecular reaction.
  • YouTube. (2021, February 1). Intermolecular vs intramolecular reactions.
  • Chemistry LibreTexts. (2014, June 19). 8.10: Intermolecular Versus Intramolecular Reactions.
  • YouTube. (2019, January 14). Dieckmann condensation.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions.

Sources

preventing decarboxylation of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Welcome to the technical support resource for this compound (CAS: 876-05-1). This guide is designed for researchers, medicinal chemists, and process development professionals to address a critical challenge encountered during its use: unintended decarboxylation. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and higher-yielding reactions.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the core principles governing the stability of this compound.

Q1: What is decarboxylation, and why is it a concern for my compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (–COOH) and the release of carbon dioxide (CO₂).[1] For this compound, this process leads to the formation of (1R)-cyclopentane-1-carboxylic acid, an impurity that can complicate purification and significantly reduce the yield of your target molecule.

While this 1,3-dicarboxylic acid is not as inherently unstable as a β-keto acid or a malonic acid derivative, it can undergo decarboxylation under specific, often common, laboratory conditions, particularly thermal stress.[2][3] The reaction proceeds by eliminating one of the carboxyl groups, as illustrated below.

Caption: Unwanted conversion to the mono-acid impurity.

Q2: What are the primary factors that trigger the decarboxylation of this diacid?

A2: There are three primary factors you must control in your experimental setup:

  • Thermal Stress (Heat): This is the most common cause. Although the compound's melting point is approximately 121°C, prolonged heating even below this temperature, or short durations at higher temperatures (e.g., >150°C), can provide the activation energy needed to initiate CO₂ loss.[3]

  • pH (Acid or Base Catalysis): Both strongly acidic and strongly basic conditions can catalyze the decarboxylation reaction.[4] While the exact mechanism for a 1,3-diacid is complex, catalysis generally works by making the carboxyl group a better leaving group.

  • Solvent Choice: The properties of the solvent, particularly its polarity and basicity, can significantly influence the rate of decarboxylation.[5] Solvents are not merely inert media; they can participate in the transition state of the reaction.

Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.

G Troubleshooting Workflow for Decarboxylation start Problem: Low Yield & Presence of Cyclopentanecarboxylic Acid q_temp Is Reaction Temperature > 80°C? start->q_temp q_ph Is pH < 3 or > 9? q_temp->q_ph No sol_temp Solution: 1. Reduce reaction temp. 2. Use inert atmosphere. 3. Minimize reaction time. q_temp->sol_temp Yes q_solvent Is Solvent Polar & Basic (e.g., DMF, DMSO, Quinoline)? q_ph->q_solvent No sol_ph Solution: 1. Adjust pH to 4-7 range. 2. Use a non-coordinating buffer. 3. Use non-nucleophilic base if needed. q_ph->sol_ph Yes sol_solvent Solution: 1. Switch to less polar/basic solvent (e.g., Toluene, Dioxane). 2. Verify reagent solubility. q_solvent->sol_solvent Yes end_node Problem Resolved: Increased Yield & Purity q_solvent->end_node No (Re-evaluate other parameters) sol_temp->end_node sol_ph->end_node sol_solvent->end_node

Caption: A logical workflow for diagnosing decarboxylation.

Q3: My reaction yield is consistently low, and NMR/LC-MS analysis shows a significant peak corresponding to cyclopentanecarboxylic acid. What is the most likely cause?

A3: This is the classic signature of unintended decarboxylation. The presence of the mono-acid byproduct confirms that one of the carboxyl groups is being lost. Refer to the workflow diagram above and start by critically evaluating your reaction temperature. If your protocol requires high heat, you must implement mitigation strategies.

Q4: My synthesis requires refluxing at temperatures above 100°C. How can I protect my dicarboxylic acid?

A4: High-temperature reactions are the most common scenario for decarboxylation. Your strategy should focus on minimizing thermal stress and creating an environment that is less conducive to the reaction.

  • Principle: The rate of decarboxylation, like most reactions, is temperature-dependent. The goal is to find the lowest possible temperature at which your desired reaction proceeds at an acceptable rate.

  • Actionable Advice:

    • Temperature Optimization: Determine the minimum temperature required for your primary reaction. Run small-scale experiments at 10°C intervals (e.g., 100°C, 90°C, 80°C) to find the sweet spot.

    • Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (Nitrogen or Argon). While not a direct catalyst, oxygen can lead to side reactions and local superheating at catalyst surfaces, which can promote degradation.

    • Solvent Choice: Select a solvent with a boiling point just above your target reaction temperature to allow for controlled reflux without excessive heating. Avoid high-boiling polar, basic solvents if possible (see Q5).

Q5: How does my choice of solvent affect the stability of this compound?

A5: Solvent choice is a critical, often overlooked, parameter. Research on the decarboxylation of dicarboxylic acids has shown that the reaction rate increases with the basicity and polarity of the solvent.[5]

  • Causality: Basic solvents can deprotonate the carboxylic acid, and the resulting carboxylate may be more prone to CO₂ elimination. Polar solvents can stabilize charged intermediates or transition states that may be involved in certain decarboxylation pathways.

  • Actionable Advice: If you are experiencing decarboxylation, consider switching to a less polar, non-basic solvent, provided your starting materials are sufficiently soluble.

Solvent CategoryExamplesImpact on Decarboxylation RateRecommended Use Case
High-Risk Quinoline, Pyridine, DMF, DMSOHigh (Promotes)Avoid if possible, especially at high temperatures.
Moderate-Risk Acetonitrile, Water (aqueous base)ModerateUse with caution; monitor temperature and pH closely.
Low-Risk Toluene, Dioxane, THF, BenzeneLow (Inhibits)Preferred choice for high-temp reactions, check solubility.

Q6: My reaction requires a base. What should I be concerned about regarding pH?

A6: Both strongly acidic and strongly basic conditions can accelerate decarboxylation.[4] The pKa values for this compound are approximately pKa₁=4.26 and pKa₂=5.51.[3]

  • Causality: Strong bases deprotonate the acid, forming a carboxylate. While this is often a necessary step for subsequent reactions (e.g., forming a salt or activating the molecule), excess strong base in combination with heat can facilitate CO₂ elimination. Strong acids can protonate the carbonyl oxygen, weakening the C-C bond and promoting cleavage.

  • Actionable Advice:

    • Maintain pH Control: If possible, buffer your reaction in the pH 4-7 range.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DBN, or proton sponge) instead of strong bases like NaOH or KOH, especially in protic solvents.

    • Stoichiometry: Use the minimum required stoichiometry of the base. Add it slowly and at a reduced temperature before heating the reaction mixture.

Part 3: Recommended Experimental Protocol

This section provides a general, self-validating protocol for conducting a reaction with this compound while minimizing the risk of decarboxylation.

Protocol: General Procedure for Minimizing Thermal Decarboxylation

  • Objective: To perform a chemical transformation on this compound at elevated temperatures while preventing its degradation.

  • Methodology & Scientific Rationale:

    • Vessel and Atmosphere Setup:

      • Step: Place the dicarboxylic acid and a magnetic stir bar into a flame-dried, multi-neck, round-bottom flask equipped with a reflux condenser and a gas inlet/outlet.

      • Rationale: Using dried glassware prevents side reactions with water. A multi-neck flask allows for simultaneous reflux, temperature monitoring, and maintenance of an inert atmosphere.

    • Inert Gas Purge:

      • Step: Seal the apparatus and purge the system with dry Nitrogen or Argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

      • Rationale: This removes atmospheric oxygen and moisture, preventing oxidative side reactions and potential catalysis.

    • Solvent and Reagent Addition:

      • Step: Add the chosen low-risk solvent (e.g., Toluene) via cannula or syringe. If other reagents are required, add them at this stage, preferably at room temperature or below. If adding a base, do so slowly while cooling the flask in an ice bath.

      • Rationale: Adding reagents at a lower temperature prevents initial exothermic reactions from causing localized hot spots that could initiate decarboxylation.

    • Controlled Heating:

      • Step: Place the flask in an oil bath pre-heated to the target temperature. Use a thermometer in the oil bath and, if possible, one in the reaction mixture to monitor the internal temperature accurately. Do not rely solely on the heating mantle's dial setting.

      • Rationale: An oil bath provides uniform, controlled heating, preventing the formation of hot spots on the glass surface that are common with heating mantles.

    • Reaction Monitoring:

      • Step: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). As soon as the reaction reaches completion or a satisfactory conversion, proceed immediately to the workup.

      • Rationale: Minimizing the total time the compound is exposed to heat is crucial. Unnecessary heating after reaction completion only serves to promote degradation.

    • Workup:

      • Step: Cool the reaction mixture to room temperature before quenching or extraction.

      • Rationale: Rapidly cooling the mixture effectively stops any further thermal degradation.

References

  • Sugimura, T., & Tai, A. (1998). A standard procedure for the preparation of optically pure cis-3-substituted cyclopentane-1-carboxylic acids. Tetrahedron, 54(29), 8537-8552. [Link]
  • SATHEE CUET. (n.d.). Chemistry Decarboxylation Reaction.
  • Asaad, J. (2022, May 20).
  • Paz-Pino, M. V., et al. (2010). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Journal of Physical Organic Chemistry, 23(11), 1011-1017. [Link]
  • Wikipedia contributors. (2023, December 27). Decarboxylation. In Wikipedia, The Free Encyclopedia.

Sources

Technical Support Center: Troubleshooting Low Yield in Dieckmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann condensation. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial ring-forming reaction. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower you in your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This guide addresses specific issues that can lead to diminished yields in your Dieckmann condensation experiments.

Question 1: My reaction is not proceeding to completion, or I'm recovering a significant amount of starting material. What are the likely causes?

Low conversion is a frequent issue and can often be traced back to the reaction's core components: the base and the reaction conditions.

Root Cause Analysis:

  • Insufficient Base Strength: The Dieckmann condensation is initiated by the deprotonation of an α-carbon of the diester to form a reactive enolate.[1][2] If the base is not strong enough to efficiently generate this enolate, the reaction will stall. The acidity of the α-protons in esters is relatively low (pKa ≈ 25), necessitating a strong base.[3]

  • Base Decomposition: Many strong bases used for this reaction, such as sodium hydride (NaH) and lithium diisopropylamide (LDA), are highly sensitive to moisture.[1] Any water present in the reaction will quench the base, rendering it ineffective.

  • Inappropriate Solvent-Base Combination: The choice of solvent must be compatible with the base. Protic solvents like ethanol are suitable for alkoxide bases (e.g., sodium ethoxide) but will be deprotonated by stronger bases like NaH or LDA, consuming the base and inhibiting the desired reaction.[1]

  • Equilibrium Issues: The Dieckmann condensation is a reversible reaction.[4] The final, irreversible step that drives the reaction to completion is the deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting diester.[5] If the base is consumed or not strong enough, this final deprotonation may not occur efficiently, allowing the reaction to reverse.

Troubleshooting Workflow:

G cluster_0 Low Conversion Troubleshooting start Low Conversion Observed check_base 1. Verify Base Strength and Purity start->check_base check_conditions 2. Ensure Anhydrous Conditions check_base->check_conditions Base is appropriate consider_stronger_base Switch to a Stronger Base (e.g., NaH, KOtBu, LDA) check_base->consider_stronger_base Base may be too weak check_solvent 3. Confirm Solvent-Base Compatibility check_conditions->check_solvent Conditions are anhydrous dry_reagents Thoroughly Dry Solvents and Glassware check_conditions->dry_reagents Moisture contamination suspected optimize_temp 4. Optimize Reaction Temperature check_solvent->optimize_temp Solvent is compatible change_solvent Select Appropriate Solvent for the Chosen Base check_solvent->change_solvent Incompatible solvent detected optimize_temp->start Still low yield, re-evaluate result Improved Yield optimize_temp->result Optimization successful consider_stronger_base->check_conditions dry_reagents->check_solvent change_solvent->optimize_temp increase_temp Increase Reflux Temperature/Time increase_temp->optimize_temp

Caption: A workflow for troubleshooting low conversion in Dieckmann condensations.

Recommended Actions:

  • Base Selection: If using an alkoxide base like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1] These bases can lead to cleaner reactions and higher yields.[6]

  • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents, and if possible, distill them over a suitable drying agent. Ensure the diester starting material is also free of water.

  • Reaction Temperature: While many Dieckmann condensations are run at reflux, some substrates may require higher temperatures to proceed efficiently.[3] Conversely, for sensitive substrates, lower temperatures with a stronger base might be beneficial to minimize side reactions.[7]

Question 2: I am observing the formation of significant side products. How can I suppress them?

Side product formation is a common cause of low yields and can complicate purification. The nature of the side products can provide clues to the underlying problem.

Common Side Reactions and Their Mitigation:

Side ReactionDescriptionCauseMitigation Strategies
Intermolecular Claisen Condensation Two different diester molecules react with each other, leading to oligomeric or polymeric byproducts.[1]The intramolecular Dieckmann condensation is slow, allowing intermolecular reactions to compete.Employ high-dilution conditions to favor the intramolecular reaction. A more efficient base/catalyst system can also accelerate the desired cyclization.[1]
Hydrolysis The ester groups are hydrolyzed to carboxylic acids.Presence of water in the reaction mixture, which can be introduced through wet solvents, reagents, or a partially hydrolyzed base.[8]Ensure strictly anhydrous conditions. Use high-purity, anhydrous bases. Non-alkoxide bases like NaH in an aprotic solvent can also prevent this.[8]
Transesterification The alkoxy group of the ester is exchanged with the alkoxide of the base (e.g., using sodium methoxide with a diethyl ester).[1]The alkoxide base used does not match the alkyl group of the diester.Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH, LDA, or LHMDS.[1]
Retro-Dieckmann Condensation The cyclic β-keto ester product reverts to the starting diester.[4]This can be significant if the product does not have an enolizable proton to be deprotonated by the base, which would otherwise drive the reaction forward.[4]Ensure at least a stoichiometric amount of a sufficiently strong base is used to deprotonate the product and shift the equilibrium.

Experimental Protocol: Minimizing Intermolecular Condensation with High-Dilution Conditions

This protocol is a general guideline and may require optimization for your specific substrate.

  • Setup: In a flame-dried, multi-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add the anhydrous solvent (e.g., toluene).

  • Base Addition: Add the base (e.g., sodium hydride) to the solvent.

  • Substrate Addition: Dissolve the diester in a significant volume of the same anhydrous solvent and add it to the dropping funnel.

  • Slow Addition: Heat the base-solvent mixture to the desired reaction temperature (e.g., reflux). Add the diester solution dropwise from the dropping funnel over several hours. This maintains a low concentration of the diester in the reaction flask, favoring intramolecular cyclization.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.[9] Proceed with standard extraction and purification procedures.[10]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Dieckmann Condensation?

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[11][12] The mechanism involves the following key steps:[7][9]

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[3]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[11][13] This cyclization step forms a tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form a cyclic β-keto ester.[7]

  • Irreversible Deprotonation: The newly formed β-keto ester is more acidic than the starting diester. The alkoxide base deprotonates the α-carbon between the two carbonyls, forming a resonance-stabilized enolate. This final deprotonation is the thermodynamic driving force for the reaction.[5][12]

  • Protonation: An acidic workup in the final step protonates the enolate to yield the neutral cyclic β-keto ester.[13]

G Diester Diester Enolate Enolate Diester->Enolate Base (e.g., NaOEt) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Intramolecular Attack Cyclic β-Keto Ester + Base Cyclic β-Keto Ester + Base Tetrahedral Intermediate->Cyclic β-Keto Ester + Base - EtOH Enolate of Product Enolate of Product Cyclic β-Keto Ester + Base->Enolate of Product Deprotonation Final Product Final Product Enolate of Product->Final Product Acidic Workup (H3O+)

Caption: Simplified mechanism of the Dieckmann condensation.

How do I choose the right base for my reaction?

The choice of base is critical and depends on the substrate and desired reaction conditions.[6]

BaseCommon SolventsAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Ethanol, TolueneInexpensive, suitable for simple substrates.Can lead to transesterification if the ester is not an ethyl ester.[1] Weaker than other bases.
Potassium tert-Butoxide (KOtBu) Toluene, THFStronger, sterically hindered base that can lead to cleaner reactions and higher yields.[6]More expensive than NaOEt.
Sodium Hydride (NaH) Toluene, THF, DMFVery strong, non-nucleophilic base that avoids transesterification.[1]Highly reactive with water and protic solvents; requires careful handling.
Lithium Diisopropylamide (LDA) THF, EtherVery strong, non-nucleophilic, sterically hindered base. Useful for controlling regioselectivity in unsymmetrical diesters.[7]Must be prepared fresh or titrated before use. Requires low temperatures.
Lithium Hexamethyldisilazide (LHMDS) THFSimilar to LDA but commercially available as a stable solution.[7]More expensive.
What is the ideal ring size for the Dieckmann condensation?

The Dieckmann condensation is most effective for forming sterically stable five- and six-membered rings.[5][13] 1,6-diesters yield five-membered rings, while 1,7-diesters produce six-membered rings.[3][13] The reaction is also suitable for forming seven- and eight-membered rings, although yields may be lower.[7][9] For rings larger than eight members, the yield often decreases significantly due to competing intermolecular reactions.[7]

Can I use an unsymmetrical diester in a Dieckmann condensation?

Yes, but regioselectivity becomes a critical consideration. If the two ester groups have different substitution patterns at their α-positions, two different enolates can potentially form, leading to a mixture of products. To achieve regioselectivity, you can:

  • Use a substrate where one α-position has no protons. This ensures enolate formation can only occur at one position.[7]

  • Exploit differences in acidity. Enolate formation will preferentially occur at the more acidic α-position.

  • Employ a sterically hindered base like LDA. This can selectively deprotonate the less sterically hindered α-position.[12]

By carefully considering these factors and implementing the troubleshooting strategies outlined, you can significantly improve the yield and reproducibility of your Dieckmann condensation reactions.

References

  • A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. Benchchem. URL
  • Dieckmann condens
  • Dieckmann Condens
  • Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condens
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. URL
  • Dieckmann Condens
  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. URL
  • Dieckmann Condens
  • Claisen Condensation and Dieckmann Condens
  • Dieckmann Condens
  • Claisen condens
  • Retro-Dieckmann Challenge Mechanism. Organic Chemistry Tutor. URL
  • Dieckmann condens
  • Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them. Benchchem. URL
  • Dieckmann Condens
  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Reddit. URL
  • An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. Benchchem. URL

Sources

Technical Support Center: Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the synthesis of this important chiral building block. This compound and its derivatives are crucial precursors in the pharmaceutical industry, notably in the synthesis of antiviral compounds that act as HIV protease inhibitors.[1][2] Its specific stereochemistry and cyclic structure are key to its biological activity.[1]

This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate a smooth and successful synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?

A1: The primary routes to obtaining the desired (1R,3S) stereoisomer fall into two main categories:

  • Chiral Resolution of a Racemic Mixture: This is often the most practical approach on a larger scale. It involves synthesizing a racemic mixture of cis- and trans-cyclopentane-1,3-dicarboxylic acid and then separating the desired enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Asymmetric Synthesis: This strategy aims to create the desired stereoisomer directly. A common and effective method is the enzymatic desymmetrization of a prochiral starting material, like a meso-diester of cyclopentane-1,3-dicarboxylic acid.[3] Lipases are frequently employed to selectively hydrolyze one of the ester groups, leading to a chiral monoester that can then be converted to the target diacid. Other asymmetric approaches include catalytic desymmetrization of prochiral cyclopentene-1,3-diones.[3][4][5]

Q2: My chiral resolution is yielding a low diastereomeric excess (d.e.). What are the likely causes and how can I improve it?

A2: Low diastereomeric excess during chiral resolution is a common issue. Here are the primary factors to investigate:

  • Choice of Resolving Agent: The interaction between the carboxylic acid and the chiral amine is highly specific. Not all resolving agents will form diastereomeric salts with a significant enough difference in solubility for efficient separation. It is crucial to screen a variety of chiral amines (e.g., (R)-(+)-α-methylbenzylamine, brucine, strychnine, quinine) to find the optimal one for your system.[6]

  • Solvent System: The solvent plays a critical role in the crystallization process. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures (e.g., ethanol, methanol, acetone, water, and their combinations) is highly recommended.

  • Crystallization Conditions: The rate of cooling, temperature cycling, and seeding can all impact the selectivity of the crystallization. Slow cooling is generally preferred to allow for the selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also significantly improve the d.e.

Q3: I'm attempting an enzymatic desymmetrization of dimethyl cis-1,3-cyclopentanedicarboxylate, but the reaction is slow and the enantiomeric excess (e.e.) is poor. What can I do?

A3: Optimizing enzymatic reactions requires a systematic approach. Consider the following:

  • Enzyme Selection: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit different selectivities and activities.[7] Screening a panel of commercially available lipases is the first step.

  • Reaction Medium: The choice of solvent or buffer system is critical. Lipases often show enhanced activity and selectivity in organic solvents compared to aqueous media. The pH of the aqueous phase (if used) must be carefully controlled, as the reaction produces carboxylic acid, which can lower the pH and inhibit the enzyme. A pH-stat or the use of a suitable buffer is recommended.

  • Immobilization: Immobilized enzymes often exhibit greater stability and can be more easily recovered and reused, which is particularly important for scaling up.

  • Temperature: Enzyme activity is temperature-dependent. Running the reaction at the optimal temperature for the chosen lipase is crucial. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity.

Q4: How can I accurately determine the stereochemical purity of my final product?

A4: Confirming the enantiomeric and diastereomeric purity is essential. The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The dicarboxylic acid is typically derivatized to its corresponding diester (e.g., dimethyl or diethyl ester) before analysis on a chiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum, allowing for the determination of e.e.

  • Polarimetry: While not as precise as chiral HPLC, measuring the specific rotation of your sample can provide a good indication of its enantiomeric purity if a literature value for the pure enantiomer is available.

Troubleshooting Guide

This table addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of racemic cis-cyclopentane-1,3-dicarboxylic acid Incomplete reaction during the initial synthesis (e.g., from diethyl malonate).[8]Ensure complete reaction by monitoring with TLC or GC. Optimize reaction time and temperature. Purify intermediates to remove unreacted starting materials.
Side reactions, such as the formation of the trans-isomer.Control reaction temperature carefully. Use a stereoselective synthesis if possible.
Loss of product during workup and purification.Optimize extraction and crystallization procedures. Use of a continuous extractor for aqueous solutions can be beneficial.
Difficulty in separating diastereomeric salts Poor choice of resolving agent or solvent.Screen a variety of chiral amines and solvent systems to maximize the solubility difference.
Co-crystallization of both diastereomers.Employ slow cooling and consider seeding with a pure crystal of the desired diastereomer. Recrystallize the obtained salt multiple times to improve purity.
Incomplete hydrolysis of the resolved ester or amide Harsh hydrolysis conditions leading to epimerization or degradation.Use milder hydrolysis conditions (e.g., enzymatic hydrolysis or mild acidic/basic conditions). Monitor the reaction closely to avoid over-reaction.
Steric hindrance around the ester or amide group.Use a more potent hydrolyzing agent or increase the reaction temperature, while carefully monitoring for side reactions.
Product is an oil or fails to crystallize Presence of impurities (e.g., residual solvent, starting materials, or the trans-isomer).Purify the product further using column chromatography or recrystallization from a different solvent system.
The product may be a mixture of stereoisomers.Analyze the stereochemical purity using chiral HPLC or NMR with a chiral shift reagent.
Inconsistent results when scaling up the synthesis Changes in heat and mass transfer at a larger scale.Re-optimize reaction parameters such as stirring rate, heating/cooling rates, and addition rates of reagents.
Different crystallization kinetics on a larger scale.Re-evaluate the crystallization protocol. Seeding may become more critical at a larger scale.

Detailed Experimental Protocol: Enzymatic Desymmetrization

This protocol describes a representative method for the enzymatic desymmetrization of cis-1,3-cyclopentanedicarboxylic acid dimethyl ester.

Step 1: Synthesis of cis-1,3-Cyclopentanedicarboxylic acid dimethyl ester

  • cis-1,3-Cyclopentanedicarboxylic acid (10 g, 63.2 mmol) is dissolved in 100 mL of methanol.

  • Concentrated sulfuric acid (2 mL) is added dropwise with cooling in an ice bath.

  • The mixture is refluxed for 4 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The methanol is removed under reduced pressure.

  • The residue is dissolved in 100 mL of diethyl ether and washed with saturated sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude dimethyl ester, which can be purified by vacuum distillation.

Step 2: Enzymatic Hydrolysis

  • The dimethyl ester (5 g, 26.8 mmol) is suspended in 100 mL of a 0.1 M phosphate buffer (pH 7.5).

  • Immobilized Lipase B from Candida antarctica (Novozym 435, 1 g) is added to the suspension.

  • The mixture is stirred at 30°C.

  • The progress of the reaction is monitored by taking aliquots, extracting with an organic solvent, and analyzing by chiral GC or HPLC to determine the e.e. of the resulting monoester. The pH of the reaction mixture should be maintained at 7.5 by the addition of 0.5 M NaOH solution.

  • Once the desired conversion and e.e. are reached (typically around 50% conversion for optimal e.e. of the remaining ester), the enzyme is filtered off.

  • The aqueous solution is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral monoester.

Step 3: Hydrolysis to the Diacid

  • The chiral monoester is dissolved in a 1:1 mixture of methanol and 2 M NaOH (50 mL).

  • The mixture is stirred at room temperature overnight.

  • The methanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2 with concentrated HCl.

  • The precipitated diacid is collected by filtration, washed with cold water, and dried under vacuum.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway Overview

Synthesis_Pathway cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis Racemic_Diacid cis/trans-Cyclopentane-1,3-dicarboxylic acid Diastereomeric_Salts Diastereomeric Salts (with chiral amine) Racemic_Diacid->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Resolved_Salt Resolved Diastereomeric Salt Separation->Resolved_Salt Acidification Acidification Resolved_Salt->Acidification Final_Product (1R,3S)-Cyclopentane-1,3- dicarboxylic acid Acidification->Final_Product Prochiral_Diester Prochiral Diester Enzymatic_Desym Enzymatic Desymmetrization Prochiral_Diester->Enzymatic_Desym Chiral_Monoester Chiral Monoester Enzymatic_Desym->Chiral_Monoester Hydrolysis Hydrolysis Chiral_Monoester->Hydrolysis Hydrolysis->Final_Product

Caption: Key synthetic routes to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Intermediates Start->CheckPurity Impure Impure? CheckPurity->Impure CheckReaction Re-evaluate Reaction Conditions Incomplete Incomplete Reaction? CheckReaction->Incomplete CheckWorkup Optimize Workup & Purification Losses Significant Losses? CheckWorkup->Losses Impure->CheckReaction No Purify Purify Starting Materials Impure->Purify Yes Incomplete->CheckWorkup No OptimizeCond Optimize Time, Temp, Stoichiometry Incomplete->OptimizeCond Yes OptimizeExtract Optimize Extraction/Crystallization Losses->OptimizeExtract Yes Success Yield Improved Losses->Success No Purify->Success OptimizeCond->Success OptimizeExtract->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes.
  • ResearchGate. (n.d.). Desymmetrization of cyclopentene‐1,3‐dione via asymmetric [3+2]‐cycloaddition.
  • IRIS - Unife. (2024, July 10). Enzymatic Desymmetrisation of Prochiral meso-1,2.
  • PubMed. (2013, January). Intramolecular 1,3-dipolar Cycloaddition-Mediated Stereoselective Synthesis of Disubstituted Cyclopentane: A Simple Model for the Cyclopentane Ring System of Polycyclic Oroidine Alkaloids.
  • Jagiellońskie Centrum Innowacji. (n.d.). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.
  • PMC - NIH. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones.
  • ACS Publications. (n.d.). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid.
  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones.
  • PMC - PubMed Central. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • PrepChem.com. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride.
  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

Sources

Technical Support Center: Managing Stereochemistry in Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Cyclopentane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in the formation of five-membered rings. Cyclopentane scaffolds are ubiquitous in natural products and pharmaceuticals, and their stereocontrolled synthesis is often a critical challenge.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Diastereoselectivity Issues

Question 1: My intramolecular Michael addition to form a cyclopentane is resulting in a low diastereomeric ratio (d.r.). What are the key factors influencing diastereoselectivity in this reaction, and how can I improve it?

Answer: Low diastereoselectivity in intramolecular Michael additions for cyclopentane synthesis is a common hurdle. The stereochemical outcome is dictated by the transition state geometry of the cyclization, which is influenced by several factors.

Causality Behind Poor Diastereoselectivity:

  • Substrate Control: The inherent stereochemistry of your starting material may not sufficiently bias the formation of one diastereomer over the other. Steric hindrance and the conformational preferences of the acyclic precursor play a significant role. For substituted cyclopentanes, the preferred conformation is often the one where bulky groups occupy an equatorial-like position to minimize steric strain.[3]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all impact the transition state energies and the reversibility of the Michael addition. Higher temperatures can lead to thermodynamic product distribution, which may not be the desired diastereomer.

  • Chelation Control: The absence of a coordinating group near the reaction centers can prevent the formation of a rigid, organized transition state, leading to poor facial selectivity.

Troubleshooting Strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances kinetic control, favoring the transition state with the lowest activation energy and potentially improving the diastereomeric ratio.

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states. A screen of both polar aprotic (e.g., THF, CH₂Cl₂) and nonpolar (e.g., toluene, hexanes) solvents is recommended.

  • Base Selection: The choice of base is critical. Bulky bases (e.g., LDA, LHMDS) can deprotonate at a less sterically hindered site and influence the facial selectivity of the intramolecular attack. Conversely, smaller bases (e.g., NaH, K₂CO₃) may lead to different selectivities.

  • Introduce a Chelating Auxiliary: If your substrate allows, the introduction of a functional group capable of chelation (e.g., a hydroxyl or an ether) can help rigidify the transition state. The use of Lewis acids in conjunction with certain substrates can also enforce a specific conformation. For instance, hydrogen bonding between a tertiary alcohol and the incoming nucleophile has been shown to lead to excellent diastereoselectivity in the functionalization of cyclopentenones.[4][5]

Question 2: I am attempting a [3+2] cycloaddition to synthesize a polysubstituted cyclopentane, but I am getting a mixture of regio- and stereoisomers. How can I gain better control over the reaction outcome?

Answer: [3+2] cycloadditions are powerful for constructing cyclopentane rings, but controlling regioselectivity and stereoselectivity simultaneously can be challenging, especially with unsymmetrical reactants.[1][6]

Understanding the Root Causes:

  • Frontier Molecular Orbital (FMO) Control: The regioselectivity of a cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Poor regioselectivity arises when the orbital energy differences for the two possible orientations are small.

  • Steric Effects: Steric hindrance between substituents on the dipole and the dipolarophile can disfavor the desired regioisomeric transition state.

  • Catalyst Control: In catalyzed [3+2] cycloadditions, the catalyst's chiral environment is responsible for inducing facial selectivity. An inappropriate catalyst-substrate match will result in poor stereocontrol.

Troubleshooting and Optimization Protocol:

  • Enhance Electronic Bias: Modify the electronic properties of your reactants. Increasing the electron-donating or electron-withdrawing nature of the substituents can create a larger energy gap between the possible FMO interactions, thus favoring a single regioisomer.

  • Leverage Steric Directing Groups: Introduce bulky substituents to sterically block one reaction pathway, thereby favoring the desired regio- and stereoisomer.

  • Catalyst and Ligand Screening: For catalytic variants, a thorough screening of catalysts and chiral ligands is essential. For example, in palladium-catalyzed asymmetric formal [3+2] cycloadditions of vinyl cyclopropanes, the choice of the chiral phosphine ligand is paramount for achieving high enantio- and diastereoselectivity.[6] A representative workflow for catalyst screening is outlined below.

Experimental Protocol: Catalyst Screening for a [3+2] Cycloaddition

  • Setup: In parallel reaction vials, add the dipolarophile (1.0 equiv) and the dipole precursor (1.2 equiv) to the chosen solvent.

  • Catalyst Addition: To each vial, add a different chiral catalyst (e.g., 5 mol % of a metal precursor with 6 mol % of a specific chiral ligand).

  • Initiation: Add any necessary activators or co-catalysts and stir the reactions at a controlled temperature.

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine conversion.

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture by chiral HPLC or ¹H NMR with a chiral shift reagent to determine the diastereomeric ratio and enantiomeric excess.

Enantioselectivity Issues

Question 3: My organocatalytic synthesis of a chiral cyclopentane is yielding a product with low enantiomeric excess (ee). What are the likely causes, and what steps can I take to improve the enantioselectivity?

Answer: Low enantiomeric excess in organocatalytic reactions is a frequent problem that can often be rectified by systematic optimization.[7] The chiral organocatalyst orchestrates the stereochemical outcome by forming a transient, chiral intermediate (e.g., an enamine or iminium ion) that directs the approach of the other reactant.

Primary Causes of Low Enantioselectivity:

  • Suboptimal Catalyst: The chosen organocatalyst may not be well-suited for your specific substrates. The steric and electronic properties of the catalyst are crucial for creating a highly organized and diastereoselective transition state.

  • Background Uncatalyzed Reaction: A non-catalyzed reaction pathway will produce a racemic product, thereby eroding the overall enantiomeric excess.

  • Incorrect Reaction Conditions: Temperature, solvent, and the presence of additives (e.g., acids, bases, water) can significantly influence the catalyst's performance and the stability of the chiral intermediates.

Strategies for Enhancing Enantioselectivity:

  • Catalyst Optimization:

    • Screen Catalyst Families: Evaluate different classes of organocatalysts (e.g., prolinol ethers, cinchona alkaloids, N-heterocyclic carbenes).[2][8][9]

    • Fine-Tune the Catalyst Structure: Within a catalyst family, small structural modifications (e.g., changing the size of a substituent on the catalyst) can have a profound impact on enantioselectivity.

  • Suppress the Background Reaction:

    • Lower the Temperature: Reducing the reaction temperature will slow down both the catalyzed and uncatalyzed pathways, but it often has a more pronounced positive effect on the selectivity of the catalyzed reaction.

    • Catalyst Loading: Increasing the catalyst loading can sometimes accelerate the catalyzed pathway relative to the background reaction.

  • Optimize Reaction Parameters:

    • Solvent Screening: The solvent can affect catalyst solubility, aggregation, and the stability of the transition state. A comprehensive screen is advisable.

    • Additives: In many organocatalytic reactions, the addition of a co-catalyst (e.g., an acid or a base) is necessary to facilitate catalyst turnover and maintain its active state. The concentration and pKa of the additive should be optimized.

Data Presentation: Comparison of Organocatalysts in an Asymmetric Michael Addition

CatalystSolventAdditiveTemperature (°C)Yield (%)d.r.ee (%)
Diphenylprolinol silyl etherCHCl₃-254015:189
Diphenylprolinol silyl etherCH₂Cl₂-25707:198
Cinchona-derived thioureaToluene-085>20:195
N-Heterocyclic CarbeneTHF/EtOHNaOAc25303:178

Data is illustrative and based on typical results found in the literature for similar transformations.[2][8]

Visualizing Stereochemical Control

Diagram 1: General Workflow for Troubleshooting Stereoselectivity

G cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_outcome Desired Outcome Problem Low Stereoselectivity (d.r. or ee) Analysis Analyze Reaction Type (e.g., Cycloaddition, Domino) Problem->Analysis Mechanism Review Proposed Mechanism & Stereochemical Model Analysis->Mechanism Conditions Vary Temperature, Solvent, Concentration Mechanism->Conditions Reagents Screen Catalysts, Ligands, Additives Mechanism->Reagents Substrate Modify Substrate (e.g., Add Directing Group) Mechanism->Substrate Outcome High Stereoselectivity (>95:5 d.r., >95% ee) Conditions->Outcome Reagents->Outcome Substrate->Outcome G cluster_approach cluster_catalyst Chiral Catalyst Environment cluster_products Stereoisomeric Products A Reactant A Catalyst Chiral Catalyst A->Catalyst B Reactant B Re_face Re Face Attack (Favored) B->Re_face Low Energy Transition State Si_face Si Face Attack (Disfavored) B->Si_face High Energy Transition State (Steric Clash) Catalyst->Re_face Catalyst->Si_face Major Major Enantiomer Re_face->Major Minor Minor Enantiomer Si_face->Minor

Caption: Catalyst creates a chiral pocket favoring one approach.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).
  • Synthesis of Chiral Cyclopentenones. (2016).
  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. (2021). Singapore Management University. [Link]
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (n.d.). Royal Society of Chemistry. [Link]
  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. (2011). NIH Public Access. [Link]
  • Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction. (n.d.). NIH Public Access. [Link]
  • Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. (2014). NIH Public Access. [Link]
  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. (n.d.).
  • Synthesis of Chiral Cyclopentenones. (2016).
  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. (n.d.). Royal Society of Chemistry. [Link]
  • Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. (n.d.).
  • Cyclopentane Synthesis. (2005). Baran Lab, Scripps Research. [Link]
  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (n.d.). NIH Public Access. [Link]
  • Cyclopentene synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Stereoselective synthesis and molecular modeling of chiral cyclopentanes. (2015). PubMed. [Link]
  • Cyclopentanone ring formation with control of side chain stereochemistry. A simple stereoselective route to the prostaglandins. (n.d.). Journal of the American Chemical Society. [Link]
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (n.d.). Beilstein Journals. [Link]
  • Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. (n.d.).
  • Synthesis of natural products containing fully functionalized cyclopentanes. (2017). Semantic Scholar. [Link]
  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (n.d.). PubMed Central. [Link]
  • Enantioselective synthesis of cyclopentenes by (2 + 3) cycloaddition via a 2-carbon phosphonium. (2024). ChemRxiv. [Link]
  • Stereochemistry - Conformation of Cyclopentane ring!. (2019). YouTube. [Link]
  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. (n.d.).
  • Synthesis Problem: 1-methylpropylcyclopentane. (2019). YouTube. [Link]

Sources

Technical Support Center: Separation of Stereoisomers of 1,3-Cyclopentanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 1,3-cyclopentanedicarboxylic acid stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges in separating these valuable chiral building blocks.

Introduction to the Stereoisomers of 1,3-Cyclopentanedicarboxylic Acid

1,3-Cyclopentanedicarboxylic acid possesses two chiral centers, giving rise to three possible stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer). The cis-isomer is achiral due to a plane of symmetry. The separation of the racemic mixture of trans-enantiomers is a critical step in the synthesis of various biologically active molecules and advanced polymers.[1][2] This guide will focus on the resolution of these enantiomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of 1,3-cyclopentanedicarboxylic acid stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Resolution

Question: My chiral HPLC method is showing poor resolution between the enantiomers of trans-1,3-cyclopentanedicarboxylic acid. What are the likely causes and how can I improve the separation?

Answer: Poor peak resolution in chiral HPLC is a common challenge that can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separation.[3] For dicarboxylic acids like 1,3-cyclopentanedicarboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[3] If you are not achieving baseline separation, consider screening different types of chiral columns.

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the analytes and the CSP.

    • Organic Modifier: Vary the type and percentage of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase (often used with a non-polar solvent like hexane or heptane).

    • Acidic Additive: For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups.[4]

  • Flow Rate: Chiral separations can be sensitive to the flow rate. Lowering the flow rate often allows for more effective interaction between the enantiomers and the CSP, which can lead to better resolution.[3][5]

  • Temperature: Temperature affects the thermodynamics of chiral recognition.[3] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves your separation. The effect of temperature can be unpredictable, so empirical testing is necessary.[5]

Issue 2: Peak Tailing

Question: I am observing significant peak tailing for both enantiomers. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For acidic compounds like 1,3-cyclopentanedicarboxylic acid, this can be due to interactions with basic sites on the silica support of the column.

  • Solution: Add a small amount of a competing acid, such as TFA or acetic acid (typically 0.1% v/v), to the mobile phase. This will protonate any basic sites on the stationary phase, minimizing secondary interactions with your acidic analyte and leading to more symmetrical peaks.[3]

Issue 3: Drifting Retention Times

Question: My retention times are not stable from one injection to the next. What could be the cause?

Answer: Unstable retention times can be caused by several factors:

  • Insufficient Column Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns. Ensure the column is thoroughly flushed with the mobile phase (at least 10-20 column volumes) before starting your analysis.[3]

  • Mobile Phase Inconsistency: The mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep it tightly sealed.[3]

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as temperature variations can affect retention times.[6]

Fractional Crystallization of Diastereomeric Salts

Issue 1: Low Diastereomeric Excess (d.e.) or Yield

Question: I am attempting to resolve the enantiomers by forming diastereomeric salts with a chiral amine, but the resulting crystals have low diastereomeric excess and the yield is poor. How can I optimize this process?

Answer: Fractional crystallization of diastereomeric salts is a powerful technique, but it requires careful optimization.

  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. The ideal resolving agent will form a stable, crystalline salt with one enantiomer while the salt of the other enantiomer remains soluble in the chosen solvent. Screening a variety of chiral bases (e.g., brucine, strychnine, chiral amines) is often necessary.

  • Solvent Selection: The solvent system is just as important as the resolving agent. The goal is to find a solvent (or solvent mixture) where the solubility difference between the two diastereomeric salts is maximized.

    • Systematically screen a range of solvents with varying polarities.

    • The addition of a small amount of an anti-solvent can sometimes induce the crystallization of the desired diastereomer.[7]

  • Crystallization Conditions:

    • Temperature: Control the cooling rate during crystallization. Slow cooling often leads to larger, purer crystals.

    • Supersaturation: Avoid excessively high levels of supersaturation, which can lead to the co-precipitation of both diastereomers.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If the un-crystallized diastereomer can be epimerized in solution, it is possible to achieve a theoretical yield of >50% for the desired diastereomer.[8] This often involves the addition of a catalytic amount of a base to the crystallization mixture to facilitate the racemization of the un-desired enantiomer in solution.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the stereoisomers of 1,3-cyclopentanedicarboxylic acid?

A1: The most common methods for resolving the enantiomers of 1,3-cyclopentanedicarboxylic acid are:

  • Chiral Chromatography: Particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9]

  • Fractional Crystallization of Diastereomeric Salts: This involves reacting the racemic acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[10]

  • Enzymatic Resolution: This technique utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[11]

Q2: Can I use gas chromatography (GC) for chiral separation of 1,3-cyclopentanedicarboxylic acid?

A2: Direct analysis of dicarboxylic acids by GC is challenging due to their low volatility and thermal instability. However, it is possible to derivatize the carboxylic acid groups to form more volatile esters (e.g., methyl or ethyl esters). These derivatives can then be separated on a chiral GC column.

Q3: What is kinetic resolution and how is it applied to this separation?

A3: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction with a chiral catalyst or reagent.[12] For 1,3-cyclopentanedicarboxylic acid, this can be achieved using an enzyme, such as a lipase, in an esterification reaction. The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer unreacted. The unreacted acid can then be separated from the ester product.[11] A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[12]

Q4: How can I determine the absolute configuration of the separated enantiomers?

A4: The absolute configuration of the separated enantiomers can be determined using several methods:

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration, provided you can grow a suitable crystal of one of the enantiomers (or a derivative).

  • Comparison to Known Compounds: If the optical rotation or chromatographic behavior of your separated enantiomers matches that of a known standard, you can assign the configuration.

  • Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations.[13]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for the separation of trans-1,3-cyclopentanedicarboxylic acid enantiomers.

1. Column Selection and Installation:

  • Select a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the chiral stationary phase.
  • Install the column in the HPLC system and ensure all connections are secure.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol.
  • Add an acidic modifier, such as 0.1% (v/v) trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.
  • Thoroughly degas the mobile phase before use.[3]

3. Sample Preparation:

  • Dissolve a small amount of the racemic trans-1,3-cyclopentanedicarboxylic acid in the mobile phase to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis and Optimization:

  • Set the flow rate to a starting value of 1.0 mL/min.
  • Set the column temperature to 25°C.
  • Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm).
  • Inject the sample and record the chromatogram.
  • Systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:isopropanol), flow rate (e.g., 0.5 mL/min, 1.5 mL/min), and column temperature to optimize the resolution between the enantiomers.
Protocol 2: Fractional Crystallization of Diastereomeric Salts

This protocol outlines a general procedure for the resolution of trans-1,3-cyclopentanedicarboxylic acid via diastereomeric salt formation.

1. Selection of Resolving Agent and Solvent:

  • Choose a chiral amine as the resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine).
  • Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a system where the diastereomeric salts have different solubilities.

2. Formation of Diastereomeric Salts:

  • Dissolve the racemic trans-1,3-cyclopentanedicarboxylic acid in the chosen solvent with gentle heating.
  • In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent.
  • Slowly add the chiral amine solution to the acid solution with stirring.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature, and then if necessary, in an ice bath or refrigerator to induce crystallization.
  • If no crystals form, try adding a seed crystal or slowly adding an anti-solvent.

4. Isolation and Purification:

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
  • Dry the crystals.
  • Analyze the diastereomeric purity of the crystals by HPLC or NMR spectroscopy.
  • If necessary, recrystallize the salt to improve the diastereomeric excess.

5. Liberation of the Enantiomer:

  • Dissolve the diastereomerically pure salt in water.
  • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid.
  • Collect the pure enantiomer by filtration, wash with cold water, and dry.

Data Presentation

Table 1: Example Starting Conditions for Chiral HPLC Method Development

ParameterStarting ConditionOptimization Range
Chiral Column Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Screen different chiral stationary phases
Mobile Phase 90:10 (v/v) n-Hexane:Isopropanol + 0.1% TFA99:1 to 80:20 Hexane:Alcohol
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Temperature 25 °C15 - 40 °C
Detection UV at 210 nm-

Visualizations

Chiral_HPLC_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Poor_Peak_Resolution Poor Peak Resolution Optimize_CSP 1. Change Chiral Stationary Phase (CSP) Poor_Peak_Resolution->Optimize_CSP Primary Factor Optimize_MP 2. Adjust Mobile Phase (Modifier/Additive) Poor_Peak_Resolution->Optimize_MP Key Adjustment Optimize_Flow 3. Vary Flow Rate Poor_Peak_Resolution->Optimize_Flow Fine-Tuning Optimize_Temp 4. Modify Temperature Poor_Peak_Resolution->Optimize_Temp Thermodynamic Effect Improved_Resolution Improved Resolution Optimize_CSP->Improved_Resolution Optimize_MP->Improved_Resolution Optimize_Flow->Improved_Resolution Optimize_Temp->Improved_Resolution

Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.

Fractional_Crystallization_Workflow Start Racemic trans-1,3-Cyclopentanedicarboxylic Acid Add_Resolving_Agent Add Chiral Resolving Agent in Suitable Solvent Start->Add_Resolving_Agent Form_Salts Formation of Diastereomeric Salts Add_Resolving_Agent->Form_Salts Crystallize Fractional Crystallization Form_Salts->Crystallize Filter Filter to Separate Crystals and Mother Liquor Crystallize->Filter Crystals Diastereomerically Enriched Crystals Filter->Crystals Mother_Liquor Mother Liquor (Enriched in other Diastereomer) Filter->Mother_Liquor Liberate_Enantiomer Liberate Free Acid (e.g., with HCl) Crystals->Liberate_Enantiomer Recycle Optional: Racemize and Recycle Mother_Liquor->Recycle Pure_Enantiomer Enantiomerically Pure Acid Liberate_Enantiomer->Pure_Enantiomer

Caption: General workflow for separation by fractional crystallization.

References

  • Benchchem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • Smolecule. (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. (2023-08-15).
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13).
  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. (2023-08-09).
  • CymitQuimica. (1S,3R)-cyclopentane-1,3-dicarboxylic acid.
  • MDPI. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. (2021-08-18).
  • MDPI.
  • NIH. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol.
  • NIH. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025-10-28).
  • ResearchGate. How can I improve my chiral column resolution?. (2014-09-17).
  • RSC Publishing. Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. (2014-03-10).
  • STEM - Unipd.
  • Taylor & Francis. Kinetic resolution – Knowledge and References.
  • Wikipedia.
  • MDPI.

Sources

Technical Support Center: Refining Crystallization Methods for Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dicarboxylic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline dicarboxylic acids. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions encountered during the crystallization of dicarboxylic acids, particularly those produced through fermentation.

Q1: What are the typical impurities found in crude dicarboxylic acids, especially from fermentation processes, and how do they impact crystallization?

A1: Dicarboxylic acids derived from fermentation can contain a variety of impurities that complicate purification. These often include residual n-alkanes, proteins, coloring materials, and other organic acids.[1] If not properly removed in upstream processes, cellular debris may also be present.[1] These impurities can inhibit crystal nucleation, be incorporated into the crystal lattice leading to lower purity, and affect the final crystal morphology.

Q2: My final dicarboxylic acid product has a persistent yellow or brownish tint. What are the most effective methods for color removal?

A2: Discoloration is a frequent challenge.[1] Two primary methods are highly effective for removing color bodies:

  • Activated Carbon Treatment: This involves adding powdered activated carbon to a solution of the dicarboxylic acid at an elevated temperature (e.g., 70-90°C) with stirring for 0.5 to 1.5 hours.[1] The activated carbon adsorbs the color impurities, which are then removed via hot filtration.[1]

  • Monosalt Crystallization: This technique is particularly effective because the crystal lattice of the monosalt has a low affinity for adsorbing coloring materials, leaving them behind in the mother liquor.[1]

Q3: How can I accurately determine the purity of my final dicarboxylic acid product?

A3: A combination of analytical techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying dicarboxylic acids.[1] For more detailed analysis, especially for identifying isomeric impurities or trace contaminants, Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step (e.g., esterification) is highly effective.[1] For even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed.[1]

Section 2: Troubleshooting Common Crystallization Problems

This section provides a structured approach to resolving specific issues that may arise during the crystallization process.

Issue 1: No Crystal Formation Upon Cooling

Cause: The solvent is too effective, keeping the dicarboxylic acid fully dissolved even at lower temperatures.[1]

Solution:

  • Solvent Selection: Choose a solvent or a solvent system where the dicarboxylic acid exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[1]

  • Anti-Solvent Crystallization: Consider the addition of an anti-solvent, which is a solvent in which the dicarboxylic acid is insoluble, to induce precipitation.

  • Solvent Evaporation: If the solution is not yet saturated, carefully evaporate some of the solvent to increase the concentration of the dicarboxylic acid.[2][3]

Issue 2: Low Crystal Yield After Filtration

Cause: The chosen solvent is too polar, resulting in a significant portion of the product remaining in the mother liquor.[1] Long-chain dicarboxylic acids, for instance, have limited solubility in water but are more soluble in alcohols.[1]

Solution:

  • Solvent Optimization: Consult solubility data to select a less polar solvent or a solvent mixture (e.g., ethanol/water).[1]

  • Minimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the crude product at a high temperature.[1]

  • Cooling Profile: Optimize the cooling process. A slower, controlled cooling rate can promote crystal growth over nucleation, leading to larger crystals and potentially higher recovery.

Issue 3: Product "Oils Out" Instead of Crystallizing

Cause: The supersaturation of the solution is too high, or the cooling rate is too rapid, causing the solute to separate as a liquid phase rather than forming an ordered crystal lattice.

Solution:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Slower Cooling: Implement a more gradual cooling profile. This can be achieved by allowing the flask to cool to room temperature on a benchtop before transferring it to an ice bath.

  • Seed Crystals: Introduce a small number of seed crystals to provide a template for ordered crystal growth.

Issue 4: Rapid Crystallization Leading to Impure Product

Cause: When crystallization occurs too quickly, impurities can become trapped within the growing crystals.[4]

Solution:

  • Increase Solvent Volume: Add a slight excess of the solvent beyond the minimum required for dissolution at high temperature.[4] This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[4]

  • Appropriate Flask Size: Ensure the flask is not too large for the volume of solvent. A shallow solvent pool has a large surface area, which can lead to rapid cooling and crystallization.[4]

Section 3: Advanced Crystallization Techniques and Considerations

Melt Crystallization

For some dicarboxylic acids, particularly long-chain varieties, melt crystallization offers a solvent-free purification method.[5]

General Protocol:

  • The impure dicarboxylic acid feed is melted and brought into contact with a cooled crystallization surface.[5]

  • The surface is cooled to a specific crystallization temperature, causing the dicarboxylic acid to crystallize while impurities concentrate in the remaining liquid mother liquor.[5]

  • The mother liquor is removed.[5]

  • The crystals are then heated to a "sweat temperature," which is slightly above the final crystallization temperature, causing a partial melting that releases trapped impurities.[5]

  • This "sweat" is removed, and the remaining purified crystals are melted and collected.[5]

ParameterTemperature Range (°C)
Crystallization Temperature (C8+ saturated)100 - 140
Crystallization Temperature (C8+ unsaturated)40 - 80
Sweat Temperature0.1 - 10 above final crystallization temp.
Table 1: Typical Temperature Parameters for Melt Crystallization of Long-Chain Dicarboxylic Acids.[5]
Controlling Polymorphism

Dicarboxylic acids can sometimes exist in different crystalline forms, or polymorphs, which can have different physical properties.[6][7] Controlling the polymorphic outcome is crucial for consistency.

Strategies for Polymorph Control:

  • Solvent Selection: The choice of solvent can significantly influence which polymorph crystallizes due to specific solvent-solute interactions.[8]

  • Additives: The use of additives, such as surfactants or polymers, can help stabilize a desired metastable form or inhibit the nucleation of an undesired stable form.[2][7] For instance, surfactants can modify the crystal shape and increase yield.[2][3]

  • Temperature and Supersaturation: Carefully controlling the crystallization temperature and the level of supersaturation can favor the formation of a specific polymorph.[9]

Section 4: Experimental Workflows and Diagrams

Workflow for Cooling Crystallization

The following diagram illustrates a typical workflow for refining dicarboxylic acids via cooling crystallization.

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude dicarboxylic acid in minimum hot solvent hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Slow cooling to induce crystallization hot_filtration->cool isolate Isolate crystals via suction filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry crystals under vacuum wash->dry

Caption: Workflow for Dicarboxylic Acid Purification by Cooling Crystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization issues.

G start Crystallization Successful? no_crystals No Crystals Formed? start->no_crystals No end_success High Purity Crystals start->end_success Yes low_yield Low Yield? no_crystals->low_yield No Too much solvent Too much solvent no_crystals->Too much solvent Yes Solvent too good Solvent too good no_crystals->Solvent too good Yes oiling_out Oiling Out? low_yield->oiling_out No Solvent too polar Solvent too polar low_yield->Solvent too polar Yes Insufficient cooling Insufficient cooling low_yield->Insufficient cooling Yes oiling_out->end_success No, proceed to purity check Cooling too fast Cooling too fast oiling_out->Cooling too fast Yes Too supersaturated Too supersaturated oiling_out->Too supersaturated Yes

Caption: Decision Tree for Troubleshooting Dicarboxylic Acid Crystallization.

Section 5: Characterization of Dicarboxylic Acid Crystals

Proper characterization is essential to confirm the purity, identity, and crystalline form of the final product.

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Confirms the crystalline structure and phase purity.[10][11]
Differential Scanning Calorimetry (DSC) Determines melting point and can identify polymorphic transitions.[6][10]
Thermogravimetric Analysis (TGA) Assesses thermal stability and solvent content.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and confirms coordination in metal-organic frameworks.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the chemical structure and purity.[13]
Table 2: Common Analytical Techniques for Crystal Characterization.

References

  • EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google P
  • WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google P
  • WO/2001/007389 PROCESS FOR CRYSTALLIZ
  • Solvent design for crystallization of carboxylic acids - ResearchG
  • Technical Support Center: Purifying Long-Chain Dicarboxylic Acids - Benchchem
  • Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution - ACS Public
  • Selected dicarboxylic acids.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH
  • Crystalliz
  • Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution - ResearchG
  • Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods - ACS Public
  • CA2343012A1 - Method for crystallising carboxylic acid - Google P
  • Design and Optimization of a Combined Cooling/Antisolvent Crystalliz
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
  • The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K
  • The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid deriv
  • 3.6F: Troubleshooting - Chemistry LibreTexts
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI
  • The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - ResearchG
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester
  • The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - Ben-Gurion University Research Portal
  • Optimization of batch cooling crystallization | Request PDF - ResearchG
  • The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Compar
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers - IOSR Journal
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups - MDPI

Sources

Technical Support Center: (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability challenges encountered during experimentation. As this class of compounds is pivotal in the synthesis of various pharmaceuticals, including antiviral agents, understanding their stability is critical for reproducible results and robust drug development.[][2] This document provides in-depth, field-proven insights into potential issues, their underlying causes, and validated protocols for their resolution.

Section 1: General Handling, Storage, and Physicochemical Properties

Before delving into specific degradation pathways, it is crucial to understand the fundamental properties of the parent compound, this compound, as its characteristics influence the stability of its derivatives.

Q1: What are the core physicochemical properties and recommended storage conditions for this compound?

A1: The parent acid is an off-white to pale yellow solid with a melting point of approximately 121°C.[3] Its stability is governed by the two carboxylic acid groups on a rigid cyclopentane ring. These groups can engage in strong intermolecular hydrogen bonding, which dictates its solid-state properties and solubility.[3][4]

For optimal stability, the solid compound should be stored in a well-sealed container in a dry, cool place. Room temperature is generally acceptable for the solid form.[5]

PropertyValue / ObservationSource
Molecular Formula C₇H₁₀O₄[3]
Molecular Weight 158.15 g/mol [3]
Appearance Off-white to pale yellow solid[3]
Melting Point ~121°C[3]
Aqueous Solubility Slightly soluble; pH-dependent[3]
Organic Solubility Slightly soluble in chloroform (enhanced by heating)[3][5]
Storage (Solid) Sealed in dry, Room Temperature[5]
Section 2: Troubleshooting Hydrolytic Instability

A primary concern when working with derivatives of this compound, such as esters or amides, is their susceptibility to hydrolysis, which reverts them to the parent dicarboxylic acid.[6]

Q2: During HPLC analysis of my ester or amide derivative, I'm consistently detecting a peak corresponding to the parent this compound. What is causing this degradation?

A2: The presence of the parent dicarboxylic acid is a classic sign of hydrolysis. Carboxylic acid derivatives react with water to yield the parent carboxylic acid. The rate of this reaction is highly dependent on pH, temperature, and the nature of the derivative itself.[6][7]

Causality:

  • Mechanism: The reaction is a nucleophilic acyl substitution where water acts as the nucleophile. It is often catalyzed by acid or base.[7][8] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In basic conditions, the hydroxide ion is a more potent nucleophile than water.[7]

  • Reactivity Hierarchy: The susceptibility of derivatives to hydrolysis follows a general trend: Acyl Halides > Anhydrides > Esters > Amides. Esters and amides, common in drug development, often require heating or the presence of an acid or base catalyst to hydrolyze at a significant rate.[6]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using anhydrous solvents for your reactions and sample preparation, especially if the derivative is highly labile.[9]

  • pH Control: Buffer your solutions to a neutral pH if compatible with your experimental goals. Avoid strongly acidic or basic conditions unless they are part of a specific protocol. Carboxylic acids are generally stable in acidic media but form carboxylate salts in basic media.[10]

  • Temperature Management: Perform reactions and store samples at the lowest practical temperature to minimize the rate of hydrolysis.

  • Analytical Artifacts: Confirm that the degradation is not occurring during analysis. For instance, the mobile phase composition in HPLC could promote on-column hydrolysis.

Workflow for Investigating Hydrolytic Stability

This workflow helps determine the conditions under which your derivative is stable.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis Prep Prepare stock solution of derivative in aprotic solvent (e.g., ACN, THF) Acid Aliquot 1: Add 0.1 M HCl Prep->Acid Divide Base Aliquot 2: Add 0.1 M NaOH Prep->Base Divide Neutral Aliquot 3: Add Purified Water Prep->Neutral Divide Incubate Incubate all samples at a set temperature (e.g., 40°C) Acid->Incubate Base->Incubate Neutral->Incubate Timepoints Sample at T=0, 2, 4, 8, 24h Incubate->Timepoints Quench Quench reaction (if needed) by neutralizing pH Timepoints->Quench Analyze Analyze by HPLC-UV/MS Quench->Analyze Quantify Quantify % of parent acid and remaining derivative Analyze->Quantify G cluster_main Thermal Degradation Pathways Start (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid Anhydride Cyclic Anhydride (Loss of H₂O) Start->Anhydride Heat / Dehydrating Agent Decarboxy Cyclopentane monocarboxylic acid (Loss of CO₂) Start->Decarboxy High Heat / Catalyst

Caption: Primary thermal degradation pathways.

Troubleshooting Protocol for Thermal Stability:

  • Differential Scanning Calorimetry (DSC): Run a DSC scan on your compound. An endotherm corresponding to melting followed by an exothermic event can indicate decomposition. Thermogravimetric Analysis (TGA) can confirm mass loss associated with dehydration or decarboxylation.

  • Isothermal Stress Test: Heat your compound at a constant temperature just below its melting point for a defined period. Analyze the stressed sample by HPLC, LC-MS, and IR spectroscopy. The appearance of a strong C=O stretch around 1750-1850 cm⁻¹ in the IR spectrum is characteristic of an anhydride.

  • Reaction Optimization: If high temperatures are required for a synthetic step, minimize the reaction time. Consider alternative energy sources like microwave irradiation, which can sometimes reduce reaction times and byproduct formation.

Section 4: Oxidative Instability of the Cyclopentane Ring

While the carboxylic acid groups are common points of reactivity, the cyclopentane ring itself is not inert and can be susceptible to oxidation.

Q4: My compound is showing signs of degradation in solution, even under neutral, ambient conditions, particularly when exposed to air or certain metal catalysts. What could be the cause?

A4: This type of degradation may be due to the oxidation of the cyclopentane ring. Aliphatic rings can be oxidized, leading to ring-opening or the introduction of new functional groups like hydroxyls or ketones. [11][12] Causality:

  • Radical Mechanisms: Oxidation often proceeds via a radical chain mechanism, which can be initiated by light, trace metal impurities, or peroxides. [11]The tertiary C-H bonds on the cyclopentane ring (at positions 1 and 3) are potential sites for hydrogen abstraction to initiate the oxidation cycle. [12]* Ring Opening: Severe oxidation can lead to the cleavage of the C-C bonds within the ring, resulting in linear dicarboxylic acid products. [13] Experimental Protocol for Assessing Oxidative Stability: This protocol is a modified forced degradation study targeting oxidative pathways.

  • Materials:

    • Your this compound derivative.

    • Hydrogen peroxide (H₂O₂), 3% solution.

    • Acetonitrile or other suitable co-solvent.

    • Purified water.

    • HPLC system with UV and/or MS detector.

  • Procedure:

    • Prepare a 1 mg/mL solution of your compound in a 50:50 mixture of acetonitrile and water.

    • Transfer 1 mL of this solution to a clean vial. This is your T=0 sample.

    • To a separate 1 mL aliquot, add 100 µL of 3% H₂O₂.

    • Protect the vial from light and allow it to stand at room temperature.

    • At specified time points (e.g., 2, 8, 24 hours), take a sample and analyze it immediately by LC-MS.

    • Compare the chromatograms to the T=0 sample, looking for the appearance of new peaks. Use the mass spectrometer to identify potential oxidation products (e.g., +16 Da for hydroxylation, +14 Da for ketone formation, or ring-opened products).

Preventative Measures:

  • Inert Atmosphere: If your compound is particularly sensitive, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Antioxidants: For formulated products, the inclusion of antioxidants may be necessary, but this must be carefully validated for compatibility.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to sequester trace metal ions.

Section 5: FAQs on Formulation and Analytical Challenges

Q5: My compound precipitates out of my aqueous buffer during my biological assay. How can I improve its solubility and stability in solution?

A5: This is a common issue related to the pH-dependent solubility of carboxylic acids. [3]The parent diacid and its derivatives with free carboxyl groups are significantly more soluble in their ionized (carboxylate) form at higher pH than in their neutral form at lower pH.

pH ConditionDominant SpeciesWater Solubility
pH < pKa₁ R(COOH)₂ (Neutral)Low
pKa₁ < pH < pKa₂ R(COOH)(COO⁻) (Mono-anion)Moderate
pH > pKa₂ R(COO⁻)₂ (Di-anion)High

Solution Strategies:

  • pH Adjustment: The most direct approach is to adjust the pH of your buffer. For this compound, increasing the pH above its pKa values will convert it to the more soluble carboxylate salt. A pH of 7.4 is often sufficient to ensure solubility for biological assays.

  • Formulation with Co-solvents: If adjusting the pH is not possible, consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase solubility. However, you must first validate that the co-solvent does not interfere with your assay or cause its own stability issues.

  • Use of Cyclodextrins: Encapsulating the molecule in a cyclodextrin can be an effective way to increase aqueous solubility without altering the chemical structure.

By systematically investigating these potential areas of instability, researchers can develop robust protocols for the synthesis, handling, and analysis of this compound derivatives, ensuring the integrity and reproducibility of their scientific findings.

References
  • Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production.Green Chemistry (RSC Publishing).
  • Protocols for the Selective Oxidation of Cyclopentane Rings: A Guide for Researchers.Benchchem.
  • Carboxylic acid - Synthesis, Reactions, Properties.Britannica. [Link]
  • Other Reactions of Carboxylic Acid Derivatives.Organic Chemistry II - KPU Pressbooks. [Link]
  • Reactions at the Carbonyl Carbon of Acid Deriv
  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cycliz
  • Ch20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution.University of Calgary. [Link]
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.YouTube. [Link]
  • Carboxylic acid - Properties, Structure, Reactions.Britannica. [Link]
  • The schematic mechanism of oxidation of cyclopentane by complex 1...
  • Cyclopentane Ring Definition.Fiveable. [Link]
  • Enol Formation and Ring-Opening in OH-Initiated Oxidation of Cycloalkenes.
  • Regiocontrolled Intramolecular Cyclizations of Carboxylic Acids to Carbon−Carbon Triple Bonds Promoted by Acid or Base Catalyst.
  • Developing the Low‐Temperature Oxidation Mechanism of Cyclopentane: An Experimental and Theoretical Study.
  • Forced Degrad
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.Pharmaceutical Technology. [Link]
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.
  • Synthesis of a Cycloketone
  • Carboxylic Acid (Bio)Isosteres in Drug Design.PubMed Central - NIH. [Link]
  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent.SciSpace. [Link]
  • Carboxylic acid reductases enable intramolecular lactamization reactions.
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline. [Link]
  • Physical Properties of Carboxylic Acids.Chemistry LibreTexts. [Link]
  • Thermodynamic and Kinetic Stability Constants of Selected Carboxylic Acids and Iron.Semantic Scholar. [Link]
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.Semantic Scholar. [Link]
  • Is a carboxylic acid more stable in an acidic medium than a basic medium?Quora. [Link]
  • Structure and Properties of Carboxylic Acids and their Salts.Chemistry LibreTexts. [Link]
  • Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.PMC - NIH. [Link]
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.MDPI. [Link]
  • Factors Affecting Drug Stability-A Major Concern to the Pharmaceutical Industry in the Drug Development and its Commercialization.International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • cis-1,3-Cyclopentanedicarboxylic acid.PubChem. [Link]
  • Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identific
  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.MDPI. [Link]
  • Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate C

Sources

Technical Support Center: Analytical Methods for Impurity Detection in (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_

Welcome to the technical support center for the analysis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for detecting and quantifying impurities in this active pharmaceutical ingredient (API). Ensuring the purity of APIs is critical for the safety and efficacy of final drug products.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical method development and routine testing.

The Criticality of Impurity Profiling

This compound is a cyclic organic compound with two carboxylic acid groups.[3] Its synthesis can lead to various impurities, including starting materials, by-products, intermediates, and degradation products.[1][4] Regulatory bodies like the FDA and ICH mandate stringent control over these impurities, making robust analytical methods essential for compliance and product quality.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities in non-volatile and thermally labile compounds like this compound.[1][7] Reversed-phase HPLC is commonly employed for its versatility.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting SamplePrep Sample Dissolution (e.g., in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., Aqueous Buffer + Organic Solvent) MobilePhase->Injection Separation Column Separation (e.g., C18 column) Injection->Separation Detection UV/PDA or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profiling Report Integration->Report

Caption: A typical workflow for HPLC-based impurity analysis.

Troubleshooting HPLC Analysis

Q1: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

A1: Peak tailing is a common issue when analyzing polar, acidic compounds. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The carboxylic acid groups can interact with residual silanols on the silica-based stationary phase, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or phosphoric acid) will suppress the ionization of the carboxylic acid groups, reducing their interaction with the stationary phase. A pH of 2.5-3.5 is a good starting point.

    • Use a Different Column: Consider a column with a polar-embedded group or one that is end-capped to minimize silanol interactions.[8][9]

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[10][11]

    • Employ an Ion-Pairing Reagent: In some cases, adding an ion-pairing reagent like tetrabutylammonium hydroxide to the mobile phase can improve peak shape for acidic compounds.

Q2: I'm having trouble retaining my analyte on a standard C18 column. What are my options?

A2: this compound is a polar molecule, and achieving adequate retention on a non-polar C18 column can be challenging, especially with highly aqueous mobile phases.[8][12]

  • Causality: The high polarity of the analyte leads to a weak interaction with the hydrophobic stationary phase, resulting in early elution.

  • Troubleshooting Steps:

    • Decrease the Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

    • Use a Polar-Embedded Column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[9]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content to retain polar compounds.

    • Derivatization: While less common for HPLC, derivatizing the carboxylic acid groups to form less polar esters can increase retention on a reversed-phase column.

Q3: My retention times are drifting with each injection. What should I investigate?

A3: Drifting retention times can be caused by several factors related to the HPLC system or the column itself.[8]

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Check Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixer, verify its performance.[9][10]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.[9]

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention.[8][9]

    • Inspect for Leaks: Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.[11]

Gas Chromatography (GC): For Volatile Impurities and Derivatized Analytes

Gas Chromatography (GC) is suitable for analyzing volatile or semi-volatile impurities that may be present, such as residual solvents.[1][7] For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.[13][14]

Workflow for GC Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis SamplePrep Sample Dissolution Derivatization Derivatization (e.g., Silylation or Esterification) SamplePrep->Derivatization Injection Injection into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Quantification Chromatogram->Quantification

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and stereochemical assignment of chiral molecules are paramount. (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, a key chiral building block, presents a valuable case study for comparing the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods. This guide provides an in-depth, objective comparison of NMR spectrum analysis with other widely used techniques, supported by experimental data and protocols, to empower you in selecting the most appropriate analytical strategy for your research needs.

The Central Role of Stereochemistry

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, dictates its biological activity. In drug development, one enantiomer of a chiral drug can be therapeutic while the other may be inactive or even toxic. Therefore, robust analytical methods to confirm the absolute configuration and enantiomeric purity are not just a matter of academic interest but a critical component of safety and efficacy.

Deep Dive: NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides rich information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

¹H NMR Spectrum: A Window into Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The symmetry of the molecule plays a crucial role in determining the number and multiplicity of these signals.

  • Carboxylic Acid Protons (-COOH): A broad singlet is anticipated in the downfield region (typically 10-13 ppm), characteristic of acidic protons. The exact chemical shift can be concentration and solvent-dependent.

  • Methine Protons (CH-COOH): The two methine protons at the C1 and C3 positions are chemically equivalent due to the molecule's C₂ symmetry. They will appear as a single multiplet, with its splitting pattern determined by coupling to the adjacent methylene protons.

  • Methylene Protons (-CH₂-): The cyclopentane ring contains three sets of methylene protons. Their chemical shifts and multiplicities will be influenced by their diastereotopic relationships and coupling to neighboring protons.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.[1] For this compound, the following signals are expected:

  • Carbonyl Carbons (-COOH): A signal in the downfield region, typically around 175-180 ppm, is characteristic of carboxylic acid carbonyl carbons.[1]

  • Methine Carbons (CH-COOH): A signal corresponding to the two equivalent methine carbons.

  • Methylene Carbons (-CH₂-): Signals for the methylene carbons of the cyclopentane ring.

The precise chemical shifts in both ¹H and ¹³C NMR are sensitive to the stereochemistry of the molecule. Computational models and comparison with spectra of related stereoisomers can aid in the definitive assignment of the (1R,3S) configuration.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR provides exquisite structural detail, other analytical techniques offer complementary information and, in some cases, advantages in terms of speed, sensitivity, or cost.

Analytical TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldUnambiguous structure elucidation, detailed stereochemical information.Lower sensitivity, higher instrument cost, can be time-consuming.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase.[2]High sensitivity, excellent for enantiomeric purity determination, well-established for quality control.[2][3]Does not provide detailed structural information, method development can be time-consuming.[2]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.[4][5][6]High sensitivity, provides molecular weight information, can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.[6][7]Does not inherently distinguish between stereoisomers, fragmentation patterns can be complex to interpret.
Vibrational Spectroscopy (FTIR/Raman) Molecular vibrations upon absorption of infrared or scattering of monochromatic light.[8][9]Fast, non-destructive, provides information about functional groups.[8][9]Provides limited information on the overall molecular structure and stereochemistry, spectra can be complex.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.[10]Highly sensitive to chirality, can be used to determine enantiomeric excess and absolute configuration.[10]Requires a chromophore near the stereocenter, interpretation can be complex.

Experimental Protocols

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a cyclodextrin-based or polysaccharide-based column) and a suitable detector (e.g., UV-Vis).

  • Method Development: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and record the chromatogram. The retention times of the enantiomers will differ.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Visualizing the Workflow

G cluster_nmr NMR Analysis Workflow cluster_hplc Chiral HPLC Analysis Workflow nmr_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acq Data Acquisition (1H and 13C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc nmr_analysis Spectral Interpretation (Structure & Stereo-assignment) nmr_proc->nmr_analysis hplc_prep Sample Preparation (Dissolve in mobile phase) hplc_method Method Development (Optimize separation) hplc_prep->hplc_method hplc_run Chromatographic Run (Inject and detect) hplc_method->hplc_run hplc_quant Data Analysis (Peak integration, ee calculation) hplc_run->hplc_quant

Caption: Comparative workflows for NMR and Chiral HPLC analysis.

Conclusion: A Multi-faceted Approach to Chiral Analysis

The judicious selection of analytical techniques, guided by the specific questions at hand—be it absolute structure confirmation, routine purity testing, or trace-level detection—is the hallmark of a robust and reliable scientific investigation. For the modern researcher, a multi-technique approach, leveraging the strengths of each method, will ultimately provide the most complete and trustworthy characterization of chiral molecules.

References

  • U.S. National Library of Medicine. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
  • ACS Publications. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • AIP Publishing. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Biointerphases.
  • Oxford Academic. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
  • U.S. National Library of Medicine. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. National Center for Biotechnology Information.
  • AIP Publishing. (n.d.). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. The Journal of Chemical Physics.
  • U.S. National Library of Medicine. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. National Center for Biotechnology Information.
  • U.S. National Library of Medicine. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. National Center for Biotechnology Information.
  • ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?.
  • Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid.

Sources

infrared spectroscopy of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

This guide provides a comprehensive analysis of the functional group characterization of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and spectral features, ensuring a robust understanding of the data's integrity and interpretation.

Introduction: The Molecule and the Method

This compound is a cyclic organic compound featuring two carboxylic acid groups on a cyclopentane ring.[1] Its specific stereochemistry, denoted by the (1R,3S) configuration, imparts unique chemical and physical properties, including a melting point of approximately 121°C.[1] The presence of two carboxyl groups facilitates extensive intermolecular hydrogen bonding, which profoundly influences its solid-state structure and, consequently, its infrared spectrum.[1]

FTIR spectroscopy is an indispensable, non-destructive technique for the characterization of such molecules.[2] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, generating a unique spectral "fingerprint".[2] This guide will dissect the FTIR spectrum of this compound, compare analytical approaches, and provide detailed protocols for obtaining high-fidelity data.

The Vibrational Signature of a Dicarboxylic Acid

The infrared spectrum of a carboxylic acid is dominated by the vibrational modes of the -COOH functional group. The most defining characteristic is the extensive hydrogen bonding between molecules, which typically causes them to exist as cyclic dimers in the solid state.[3][4] This dimerization has a significant impact on the positions and shapes of key absorption bands.[4][5]

Caption: Hydrogen-bonded dimer of a carboxylic acid.

Key vibrational modes for carboxylic acids include:

  • O-H Stretching: In a dimer, this presents as an exceptionally broad and strong absorption band, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[3][6] This breadth is a direct consequence of the strong hydrogen bonding.[4]

  • C-H Stretching: The aliphatic C-H bonds of the cyclopentane ring produce sharp peaks in the 3000-2850 cm⁻¹ region, often superimposed on the broad O-H band.[3][7]

  • C=O (Carbonyl) Stretching: This is a very strong and sharp absorption. For a saturated, dimerized carboxylic acid, it appears in the 1760-1690 cm⁻¹ range.[3][8] Its high intensity makes it one of the most reliable diagnostic peaks.[9]

  • C-O Stretching and O-H Bending: These modes are coupled and appear in the fingerprint region. The C-O stretch is typically found between 1320-1210 cm⁻¹, while the in-plane O-H bend is found around 1440-1395 cm⁻¹.[3] A characteristic broad O-H out-of-plane bending vibration also occurs around 950-900 cm⁻¹.[2][3][4]

Experimental Design: Acquiring a High-Quality Spectrum

The choice of sampling technique is critical for obtaining a reliable FTIR spectrum of a solid sample like this compound. The two most common and effective methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_ATR ATR Method cluster_KBr KBr Pellet Method cluster_Analysis FTIR Analysis Sample Solid Sample (1-2 mg) Grind Grind to Fine Powder Sample->Grind Place_ATR Place Powder on ATR Crystal Grind->Place_ATR Mix_KBr Mix with Dry KBr (1:100 ratio) Grind->Mix_KBr Apply_Pressure Apply Pressure Place_ATR->Apply_Pressure Collect_BG Collect Background Spectrum Apply_Pressure->Collect_BG Press_Pellet Press into Transparent Pellet Mix_KBr->Press_Pellet Press_Pellet->Collect_BG Collect_Sample Collect Sample Spectrum Collect_BG->Collect_Sample Process Process Data (Baseline Correction, etc.) Collect_Sample->Process

Caption: Comparative workflow for ATR and KBr sample preparation.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR has become a primary sampling method due to its simplicity and speed.[10] It is ideal for direct analysis of solid powders and requires minimal sample preparation.[11]

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.[12]

  • Sample Application: Place a small amount (a few milligrams) of the finely ground this compound powder directly onto the crystal surface.[11]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a strong signal.[12]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

  • Expert Insight: The primary advantage of ATR is the lack of extensive sample preparation, reducing the risk of contamination or exposure to atmospheric moisture. However, the effective path length is wavelength-dependent, which can slightly alter relative peak intensities compared to transmission methods.

Method 2: Potassium Bromide (KBr) Pellet

This is a traditional transmission technique that can yield excellent, high-resolution spectra if performed correctly.[10]

Protocol:

  • Sample Grinding: Grind 1-2 mg of the sample into a very fine powder using an agate mortar and pestle.[12] Particle size should be reduced to 1-2 microns to minimize scattering of the IR beam.[13]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample.[12] KBr is used because it is transparent in the mid-IR region.[10]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a clear, transparent disc.[12] A cloudy pellet indicates insufficient grinding, poor mixing, or moisture.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. A background spectrum should be collected using a blank KBr pellet to account for any absorbed water in the KBr matrix and light scattering effects.[10]

  • Expert Insight: The KBr method requires more skill and care, particularly regarding moisture, as KBr is hygroscopic. However, it is a true transmission technique and can produce sharper, more defined peaks for crystalline samples compared to ATR.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound will display a combination of bands from the carboxylic acid groups and the cyclopentane ring. The following table summarizes the expected key absorption bands and their assignments.

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Appearance & Comments
3300 - 2500O-H stretch (in H-bonded dimer)Very strong, exceptionally broad. This is the most characteristic feature of a carboxylic acid.[1][3][8]
2960 - 2850C-H stretch (aliphatic)Medium-strong, sharp peaks from the CH₂ and CH groups of the cyclopentane ring.[7] Often seen superimposed on the broad O-H band.[3]
1720 - 1690C=O stretch (in H-bonded dimer)Very strong, sharp. The definitive carbonyl peak for a saturated dicarboxylic acid.[3][4][9]
~1465C-H bend (scissoring)Medium intensity peak from the CH₂ groups of the cyclopentane ring.[7]
1440 - 1395O-H bend (in-plane)Medium, broad. Often coupled with C-H bending modes in this region.[3]
1320 - 1210C-O stretchStrong intensity. This band is coupled with the O-H in-plane bend.[2][3]
~930O-H bend (out-of-plane)Medium, broad. Another characteristic feature of a carboxylic acid dimer.[2][3][4]
Below 1500Fingerprint RegionContains a complex series of unique peaks from various bending and stretching modes of the entire molecule, confirming its specific identity.[6][7]

Comparative Analysis with Alternative Methodologies

While FTIR is excellent for functional group identification, a comprehensive characterization often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. NMR is superior for elucidating the precise connectivity and stereochemistry of the molecule. The acidic proton (-COOH) in ¹H NMR typically appears as a broad singlet far downfield, often above 12 ppm.[8] The carbonyl carbons in ¹³C NMR absorb in the 165-185 δ range.[8]

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns. For this compound, the molecular ion peak would appear at an m/z of 158.[1] Fragmentation would likely involve the loss of H₂O, CO, and COOH groups, providing further structural confirmation.

  • Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is governed by different selection rules. It is particularly sensitive to non-polar bonds. Therefore, the C=C and C-C bonds of a molecule might show stronger signals in Raman, while the highly polar C=O and O-H groups give very strong signals in IR. Raman and IR are thus highly complementary techniques.

Conclusion

The infrared spectrum of this compound is definitively characterized by the vibrational modes of its two carboxylic acid functional groups, which are heavily influenced by strong intermolecular hydrogen bonding. The key diagnostic signals are the extremely broad O-H stretch (3300-2500 cm⁻¹), the intense carbonyl (C=O) stretch (~1700 cm⁻¹), and the strong C-O stretch (~1250 cm⁻¹). Proper sample preparation, using either ATR or KBr pellet methods, is crucial for obtaining a high-fidelity spectrum. By correlating this spectral data with insights from complementary techniques like NMR and MS, researchers can achieve an unambiguous structural confirmation of the molecule.

References

  • Benchchem. Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Smolecule. This compound. (2023-08-15).
  • University of California, Davis. IR: carboxylic acids.
  • ResearchGate. FTIR-ATR spectroscopy of dicarboxylic acids.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Northern Illinois University. Sample preparation for FT-IR.
  • Rocky Mountain Labs. What sample is needed for FTIR?. (2023-10-23).
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
  • B.A. Smith. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online (2018).
  • The Journal of Chemical Physics. Vibrational spectra and carbon–hydrogen stretching mode assignments for a series of n‐alkyl carboxylic acids. (1979-01-15).
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24).
  • ResearchGate. Normalized ATR-FTIR spectra of acids reacted with calcite.
  • Physical Chemistry Chemical Physics. An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions.
  • National Institutes of Health (NIH). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. (2019-05-24).
  • Chemistry LibreTexts. Interpreting Infrared Spectra. (2023-11-06).
  • PubChem. cis-1,3-Cyclopentanedicarboxylic acid.
  • Semantic Scholar. Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. (1967-11-01).
  • MDPI. Strong Hydrogen Bonds in Acetylenedicarboxylic Acid Dihydrate.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30).
  • Royal Society of Chemistry. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (2016-10-27).
  • Doc Brown's Chemistry. Infrared spectrum of cyclopentane.

Sources

HPLC methods for purity analysis of chiral dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Methods for Purity Analysis of Chiral Dicarboxylic Acids

For researchers and professionals in drug development and chemical synthesis, the stereochemical purity of chiral dicarboxylic acids is not a trivial detail—it is a critical quality attribute that dictates the molecule's biological activity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for resolving enantiomers and accurately quantifying their purity.[1]

This guide provides a comparative analysis of prevalent HPLC methodologies for the chiral purity assessment of dicarboxylic acids. Moving beyond a simple listing of techniques, we will explore the mechanistic basis for separation, the rationale behind experimental choices, and the practical workflows that ensure robust and reliable results.

The Foundational Principle: Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector into the chromatographic system. The prevailing model for this interaction is the "three-point interaction rule," which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral stationary phase (CSP) and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[2] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, or inclusion complexation.[3]

The goal is to form transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different energies of formation and, consequently, different affinities for the stationary phase, leading to differential retention times.

There are three primary strategies to introduce this chirality into the HPLC system:

  • Direct Method: Using a Chiral Stationary Phase (CSP).

  • Indirect Method: Derivatizing the enantiomers with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[4][5]

  • Chiral Mobile Phase Additive (CMPA) Method: Adding a chiral selector directly to the mobile phase.[6]

Due to its efficiency, robustness, and directness, the use of CSPs is the most widely adopted and generally preferred approach in modern analytical laboratories.[5]

Comparison of HPLC Methodologies

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The direct method is powerful because it analyzes the enantiomers in their native state, avoiding the potential pitfalls of derivatization reactions. The choice of CSP is the most critical factor in method development.[4] For dicarboxylic acids, several classes of CSPs have proven effective.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationCommon Mobile PhasesAdvantagesLimitations
Polysaccharide-Based (e.g., CHIRALPAK®, CHIRALCEL®)Based on derivatives of cellulose and amylose. Separation occurs via a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.Normal Phase: Hexane/Alcohol (IPA, EtOH) with acidic additive (TFA, Acetic Acid).[4] Reversed-Phase: Acetonitrile/Water or Methanol/Water with acidic buffers.[7]Extremely broad enantioselectivity for a vast range of compounds; robust and versatile; available in immobilized versions for use with a wider range of solvents.[2]Can be sensitive to mobile phase composition; method development can sometimes be trial-and-error.
Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC®)Based on antibiotics like vancomycin and teicoplanin. Utilizes multiple interaction modes including ion-exchange (with the peptide backbone), hydrogen bonding, and inclusion in the macrocyclic cavity.Reversed-Phase: ACN/Water or MeOH/Water with buffers (e.g., TEAA).[3] Polar Organic Mode: Methanol, Ethanol, Acetonitrile.Excellent for separating polar and ionizable compounds, making them particularly well-suited for acidic molecules like dicarboxylic acids.[2]Can exhibit lower efficiency (broader peaks) compared to some polysaccharide columns.
Ligand Exchange Chromatography (LEC) A chiral ligand (e.g., an amino acid) is coated on the stationary phase and a metal ion (e.g., Cu²⁺) is added to the mobile phase. Enantiomers form diastereomeric ternary complexes with the stationary ligand and metal ion, which have different stabilities.Aqueous buffers containing a metal salt (e.g., copper sulfate).Effective for underivatized amino acids and hydroxy acids.Limited to compounds that can act as ligands; mobile phase can be complex and corrosive to the HPLC system.

Expert Insight: For dicarboxylic acids, the carboxyl groups must be managed to achieve good chromatography. In reversed-phase mode, this is typically done by using a mobile phase with a low pH (e.g., using 0.1% formic or trifluoroacetic acid) to suppress the ionization of both carboxylic acid moieties.[7] This ensures the analyte is in a neutral state, promoting retention and better peak shape.

Indirect Enantioseparation via Derivatization

This method circumvents the need for a costly chiral column by converting the enantiomeric dicarboxylic acids into a pair of diastereomers using an enantiomerically pure chiral derivatizing agent (CDA).[8] These diastereomers have different physical properties and can be readily separated on a standard achiral stationary phase, such as a C18 column.[8]

Workflow for Indirect Analysis:

  • Activation: The carboxylic acid groups are typically activated (e.g., using a carbodiimide) to facilitate the reaction.

  • Derivatization: The activated acid is reacted with a chiral amine or alcohol CDA (e.g., (R)-1-phenylethylamine).

  • Analysis: The resulting mixture of diastereomeric amides or esters is analyzed on an achiral reversed-phase column.

ParameterIndirect Method (Derivatization)
Principle Formation of diastereomers separated on an achiral column.
Stationary Phase Standard C18, C8 (achiral).
Advantages Uses less expensive, common HPLC columns; CDA can add a strong chromophore/fluorophore, enhancing detection sensitivity.[8][9]
Disadvantages Requires an extra, potentially time-consuming reaction step; CDA must be 100% enantiomerically pure; risk of racemization or kinetic resolution during the reaction can lead to inaccurate results.
Chiral Mobile Phase Additive (CMPA)

In this approach, a chiral selector is added directly to the mobile phase.[6] The separation then occurs on an achiral column as transient diastereomeric complexes are formed in the mobile phase. Common CMPAs include cyclodextrins and macrocyclic antibiotics.[6] While historically important, this method has been largely superseded by the wide availability of high-performance CSPs, as it can be less efficient and may lead to contamination of the HPLC system.[4]

Strategic Workflow for Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. A trial-and-error process can be time-consuming and wasteful.[4]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Dicarboxylic Acid Sample Screen_CSPs Screen on 2-3 diverse CSPs (e.g., Polysaccharide & Macrocyclic Glycopeptide) Start->Screen_CSPs Screen_Modes Test in both Normal Phase (NP) and Reversed-Phase (RP) modes Screen_CSPs->Screen_Modes Evaluate Evaluate Initial Results (Look for any separation, even partial) Screen_Modes->Evaluate Optimize_MP Optimize Mobile Phase - Adjust organic modifier ratio - Vary acidic additive type/concentration Evaluate->Optimize_MP Optimize_Conditions Optimize Conditions - Flow Rate - Column Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) Optimize_Conditions->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

The following protocols are provided as self-validating templates. The specific conditions, especially the mobile phase composition, will require optimization for the target analyte.

Protocol 1: Direct Analysis on a Polysaccharide-Based CSP (Reversed-Phase)

This protocol is a robust starting point for many chiral dicarboxylic acids.

  • Instrumentation & Column:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.

    • Chiral Stationary Phase: CHIRALPAK® IA or similar immobilized amylose-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Mode: Isocratic. Start with a screening composition (e.g., 70:30 A:B). Adjust the ACN percentage to optimize retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, depending on the analyte's chromophore).

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the dicarboxylic acid sample in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard for system suitability and to confirm the retention times of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer using the racemic standard.

    • Integrate the peak areas (A1 and A2).

    • Calculate the enantiomeric excess (% ee) for the desired enantiomer (e.g., enantiomer 1) using the formula: % ee = [(A1 - A2) / (A1 + A2)] x 100

Protocol 2: Indirect Analysis via Derivatization

This protocol details the steps for analysis using a chiral derivatizing agent.

  • Derivatization Reaction:

    • In a 1.5 mL vial, dissolve ~1 mg of the chiral dicarboxylic acid in 500 µL of a suitable dry solvent (e.g., Dichloromethane).

    • Add 1.1 equivalents of a coupling agent (e.g., HBTU) and 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 5 minutes.

    • Add 2.2 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-1-(1-Naphthyl)ethylamine).

    • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or a scouting HPLC run.

    • Quench the reaction with a small amount of water and extract the diastereomeric products into an organic solvent. Dry the organic layer and evaporate to dryness.

    • Reconstitute the residue in the HPLC mobile phase for analysis.

  • Instrumentation & Column:

    • HPLC System: As above.

    • Stationary Phase: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Mode: Gradient elution is often necessary to separate the diastereomers from reaction byproducts. Example gradient: 50% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV wavelength corresponding to the chromophore of the CDA (e.g., 280 nm for a naphthyl group).

  • Data Analysis:

    • Calculate the purity based on the relative peak areas of the two diastereomers, similar to the direct method.

Conclusion and Recommendations

For the purity analysis of chiral dicarboxylic acids, the direct method using chiral stationary phases is unequivocally the superior strategy . It offers high accuracy, requires minimal sample preparation, and avoids the potential errors associated with chemical derivatization.

  • Recommendation for Broad Screening: Begin method development with modern, immobilized polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and a macrocyclic glycopeptide-based CSP. These two column types offer complementary selectivity and cover a wide chemical space.[4]

  • Mobile Phase is Key: For dicarboxylic acids, controlling the ionization state with an acidic modifier (TFA, formic acid) in the mobile phase is critical for achieving good peak shape and reproducible retention.[7][10]

  • Consider LC-MS: If mass spectrometric detection is required, ensure the mobile phase additives are volatile (e.g., formic acid, ammonium formate) to maintain compatibility.[7]

The indirect method remains a viable alternative if a chiral column is unavailable or if significantly enhanced detection sensitivity is required and can be achieved through a fluorescent CDA. However, it must be used with a thorough understanding of its limitations and requires careful validation of the derivatization step itself.

By employing a systematic screening strategy and understanding the chemical principles governing chiral separation, researchers can confidently develop robust and reliable HPLC methods to ensure the enantiomeric purity of critical dicarboxylic acid intermediates and final products.

References

  • ResearchGate. (n.d.). a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid...
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Oxford Academic. (1990). Design and Synthesis of Chiral Stationary Phase Derived from (S)-[11]Paracyclophane-13-carboxylic Acid for the HPLC Separation of Enantiomers. Chemistry Letters.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.

Sources

A Comparative Guide to the Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

cis-1,3-Cyclopentanedicarboxylic acid is a crucial building block in the development of pharmaceuticals and advanced materials due to its defined stereochemistry and rigid cyclopentane core.[1][2] The spatial orientation of the two carboxylic acid groups in the cis configuration provides a unique scaffold for constructing complex molecular architectures. This guide offers an in-depth comparison of prominent synthetic routes to this compound, focusing on experimental efficacy, stereochemical control, and scalability to assist researchers in making informed decisions for their specific applications.

The Synthetic Challenge: Achieving Stereoselectivity

The primary obstacle in synthesizing 1,3-cyclopentanedicarboxylic acid is achieving control over the stereochemistry to selectively produce the cis isomer. The desired isomer features both carboxylic acid groups on the same face of the cyclopentane ring. The synthetic strategies explored in this guide employ different chemical principles to address this challenge, ranging from stereospecific reactions to multi-step classical methods.

Comparative Analysis of Key Synthesis Routes

We will now examine three distinct and effective methods for the synthesis of cis-1,3-cyclopentanedicarboxylic acid:

  • Oxidative Cleavage of Norbornene

  • Diels-Alder Reaction Followed by Hydrolysis

  • Perkin Alicyclic Synthesis

Route 1: Oxidative Cleavage of Norbornene

This method stands out as a highly efficient and direct pathway to cis-1,3-cyclopentanedicarboxylic acid, leveraging the stereospecific oxidative cleavage of a readily available bicyclic alkene.[1]

Mechanistic Rationale

The synthesis commences with norbornene, which undergoes oxidative cleavage of its carbon-carbon double bond. This transformation is typically achieved using a catalytic amount of ruthenium(III) chloride with a stoichiometric oxidant like sodium periodate.[1] The rigid, bicyclic structure of norbornene inherently holds the two carbons that will become carboxyl groups in a cis relationship. The oxidation cleaves the double bond while preserving this stereochemistry, directly yielding the desired product.

G cluster_start Starting Material cluster_reagent Reagents cluster_product Product SM Norbornene P1 cis-1,3-Cyclopentanedicarboxylic Acid SM->P1 Oxidative Cleavage R1 RuCl₃ (cat.), NaIO₄

Figure 1. Reaction pathway for the oxidative cleavage of norbornene.

Experimental Protocol

A representative experimental procedure for this route is as follows.[1]

  • Reaction Setup : In a round-bottom flask, dissolve norbornene in a biphasic solvent system such as carbon tetrachloride and water.

  • Addition of Reagents : To the vigorously stirring solution, add a catalytic amount of ruthenium(III) chloride hydrate and four equivalents of sodium periodate.

  • Reaction Monitoring : Stir the mixture at room temperature for approximately 48 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation : Once the reaction is complete, separate the aqueous layer and perform multiple extractions with ether. The combined organic extracts are then dried and concentrated to yield the product.

Performance Metrics
ParameterValueReference
Yield 75-95%[1]
Stereoselectivity High (stereospecific for cis isomer)[1]
Starting Material Cost Norbornene is readily availableGeneral Chemical Sourcing
Reaction Time ~48 hours[1]
Safety Considerations Use of a toxic ruthenium catalyst[1]

Route 2: Diels-Alder Reaction Followed by Hydrolysis

This two-step approach is a classic and highly effective method for producing the cis isomer, beginning with a powerful cycloaddition reaction.[3]

Mechanistic Rationale

The synthesis begins with a Diels-Alder reaction between cyclopentadiene and maleic anhydride, which are both inexpensive and readily available. This [4+2] cycloaddition is highly stereospecific and forms cis-norbornene-5,6-endo-dicarboxylic anhydride. The subsequent step involves the hydrolysis of the anhydride ring, which can be accomplished with water, to yield cis-1,3-cyclopentanedicarboxylic acid.[3] The stereochemistry established in the Diels-Alder reaction is retained throughout the process.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product SM Cyclopentadiene + Maleic Anhydride INT cis-Norbornene-5,6-endo-dicarboxylic anhydride SM->INT Diels-Alder Reaction P1 cis-1,3-Cyclopentanedicarboxylic Acid INT->P1 Hydrolysis R1 H₂O

Figure 2. Synthetic workflow via Diels-Alder reaction and subsequent hydrolysis.

Experimental Protocol

The experimental procedure for this two-step synthesis is well-established.[3]

  • Diels-Alder Reaction : Combine cyclopentadiene and maleic anhydride in a suitable solvent and stir at room temperature. The reaction is typically rapid and exothermic. The anhydride product often precipitates from the solution.

  • Hydrolysis : The isolated cis-norbornene-5,6-endo-dicarboxylic anhydride is suspended in water and heated at reflux.

  • Crystallization and Isolation : As the hydrolysis proceeds, the anhydride dissolves. Upon cooling the reaction mixture, the desired cis-1,3-cyclopentanedicarboxylic acid crystallizes and can be collected by filtration and washed with cold water.[3]

Performance Metrics
ParameterValueReference
Yield High (e.g., 92% for the hydrolysis step)[3]
Stereoselectivity High (stereospecific)[3]
Starting Material Cost LowGeneral Chemical Sourcing
Scalability Readily scalable[3]
Safety Considerations Standard laboratory proceduresN/A

Route 3: Perkin Alicyclic Synthesis

This is a classical, multi-step method for forming cyclic carboxylic acids. While it can be adapted for the synthesis of 1,3-cyclopentanedicarboxylic acid, it is generally more complex and less efficient than the previously described routes.[1]

Mechanistic Rationale

The Perkin alicyclic synthesis involves the reaction of diethyl malonate with 1,3-dihalopropane.[1] The process begins with the formation of the sodium salt of diethyl malonate using a base like sodium ethoxide. This is followed by alkylation with 1,3-dibromopropane and subsequent intramolecular cyclization. The resulting cyclic intermediate then requires hydrolysis and decarboxylation to arrive at the final product. However, this route can be prone to side reactions and may not be ideal for producing the desired 1,3-dicarboxylic acid without further complex modifications.[1]

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product SM Diethyl malonate + 1,3-Dibromopropane INT Cyclic Diester Intermediate SM->INT Alkylation & Cyclization R1 1. Sodium ethoxide 2. Heat 3. Hydrolysis/Decarboxylation P1 1,3-Cyclopentanedicarboxylic Acid INT->P1 Hydrolysis & Decarboxylation

Figure 3. General pathway of the Perkin alicyclic synthesis.

Experimental Protocol

The protocol for the Perkin alicyclic synthesis involves multiple distinct stages.[1]

  • Anion Formation : Diethyl malonate is treated with sodium ethoxide in ethanol to generate the malonate anion.

  • Alkylation : 1,3-dibromopropane is added to the solution, and the mixture is refluxed.

  • Cyclization : The alkylated intermediate undergoes intramolecular cyclization upon further heating.

  • Hydrolysis and Decarboxylation : The cyclic ester is then hydrolyzed with an acid or base, followed by heating to induce decarboxylation to yield the dicarboxylic acid.

Performance Metrics
ParameterValueReference
Yield Moderate[1]
Stereoselectivity Potentially low, may produce a mixture of isomers[1]
Starting Material Cost Readily available starting materials[1]
Complexity Multi-step and variable[1]
Disadvantages Potential for side reactions and lower overall yield[1]

Comparative Summary

Synthesis RouteKey AdvantagesKey DisadvantagesOverall Recommendation
1. Oxidative Cleavage of Norbornene High yield, single-step, and stereospecific for the cis isomer.[1]Involves the use of an expensive and toxic ruthenium catalyst.[1]Excellent choice for applications where high stereopurity and yield are paramount, and catalyst cost is not a primary concern.[1]
2. Diels-Alder Reaction & Hydrolysis High-yielding, readily scalable, and uses inexpensive starting materials.[3]A two-step process.Highly recommended for both lab-scale and large-scale synthesis due to its efficiency, cost-effectiveness, and stereochemical control.[3]
3. Perkin Alicyclic Synthesis Utilizes readily available starting materials.[1]A multi-step process with moderate yields and potential for side reactions, leading to lower stereoselectivity.[1]A less favorable option compared to the other routes due to its complexity and lower efficiency.[1]

Conclusion

For the synthesis of cis-1,3-cyclopentanedicarboxylic acid, the oxidative cleavage of norbornene and the Diels-Alder reaction followed by hydrolysis are demonstrably superior methods. The oxidative cleavage offers a direct, high-yield route with excellent stereospecificity.[1] The Diels-Alder approach is also highly efficient and stereospecific, with the added benefits of being readily scalable and utilizing low-cost starting materials.[3] The Perkin alicyclic synthesis, while a classic method, is less practical for achieving high yields of the pure cis isomer.[1] The choice between the top two routes may depend on factors such as the scale of the reaction and the cost and handling considerations of the ruthenium catalyst. For most applications in research and drug development, the Diels-Alder approach represents an optimal balance of efficiency, cost, and scalability.

References

  • BenchChem. (2025). Alternative methods for the synthesis of 1,3-cyclopentanedicarboxylic acid.
  • BenchChem. (2025). Large-Scale Synthesis of 1,3-Bis(methoxycarbonyl)cyclopentane: Application Notes and Protocols.
  • PrepChem.com. Synthesis of cyclopentane-1,3-dicarboxylic anhydride.
  • Stoltz, B. M., et al. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Caltech.
  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • CymitQuimica. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid.

Sources

A Strategic Guide to Chiral Synthesis: Evaluating Alternatives to (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid in Modern Synthesis

This compound is a chiral dicarboxylic acid that serves as a valuable building block in various synthetic applications, from polymer chemistry to the synthesis of agrochemicals.[1][2] Its rigid, stereochemically defined cyclopentane core makes it an attractive precursor in pharmaceutical development, notably in the synthesis of antiviral compounds.[1][3] For instance, its racemic form is a key starting material in the synthesis of carbocyclic nucleoside analogues, where enzymatic resolution is employed to isolate the desired enantiomer for further elaboration into potent drugs targeting viruses like HIV.[3]

While this compound is a significant chiral synthon, its direct application as a classical resolving agent for separating racemic mixtures, such as amines, is not extensively documented in peer-reviewed literature. This guide, therefore, explores the established and effective alternatives for achieving enantiomeric purity, focusing on two primary strategies: classical diastereomeric salt resolution and modern asymmetric catalysis. We will provide a comparative analysis of commonly used chiral resolving agents, supported by experimental data, and delve into the burgeoning field of chiral dicarboxylic acids as organocatalysts, offering a broader perspective on achieving stereochemical control in synthesis.

Part 1: Classical Chiral Resolution - A Data-Driven Comparison of Alternatives

The most common application for a chiral acid like this compound would be in the resolution of racemic bases, such as primary amines, through the formation of diastereomeric salts. This classical method leverages the different physical properties, particularly solubility, of the resulting diastereomers to effect separation by fractional crystallization. The success of this technique is highly dependent on the choice of the resolving agent and the solvent system.

Given the scarcity of public data on the use of this compound for this purpose, we will compare the performance of well-established and industrially relevant chiral dicarboxylic acids and other acidic resolving agents.

Key Performance Metrics of Common Chiral Resolving Agents for Amines

The efficacy of a resolving agent is judged by the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the target amine after liberation from the salt. The following table summarizes the performance of several widely used resolving agents in the resolution of racemic 1-phenylethylamine, a common model substrate.

Resolving AgentRacemic AmineSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference(s)
(S)-Mandelic Acid (±)-1-PhenylethylamineEthanol75-80>95[4]
L-(+)-Tartaric Acid (±)-1-PhenylethylamineMethanolNot specified>85[5]
(+)-Di-p-toluoyl-D-tartaric acid (±)-1-PhenylethylamineNot specified80-90>98[1]
(-)-O,O'-Dibenzoyl-L-tartaric acid (±)-N-MethylamphetamineNot specifiedNot specified>99[6]

Causality Behind Experimental Choices:

  • Tartaric Acid and its Derivatives: These are often the first choice due to their low cost, availability in both enantiomeric forms, and the presence of multiple functional groups (hydroxyl and carboxyl) that can participate in hydrogen bonding, leading to well-defined crystalline salts. Derivatives like dibenzoyl or di-p-toluoyl tartaric acid offer increased steric bulk, which can enhance the diastereomeric recognition and improve the efficiency of the resolution.[1]

  • Mandelic Acid: The aromatic ring in mandelic acid can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, often leading to high crystallinity and excellent enantiomeric purities.[1][4]

Experimental Workflow: Chiral Resolution of a Racemic Amine

The following diagram outlines the general workflow for the classical resolution of a racemic amine using a chiral acidic resolving agent.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemic_amine Racemic Amine (R/S) salt_formation Formation of Diastereomeric Salts (R,R' and S,R') racemic_amine->salt_formation Dissolve in suitable solvent chiral_acid Chiral Acid (R') chiral_acid->salt_formation Add to amine solution crystallization Cool and/or concentrate to induce crystallization salt_formation->crystallization filtration Filtration crystallization->filtration Less soluble diastereomer precipitates less_soluble Solid: Less Soluble Salt (e.g., S,R') filtration->less_soluble more_soluble Filtrate: More Soluble Salt (e.g., R,R') filtration->more_soluble base_treatment Liberate Free Amine less_soluble->base_treatment Suspend in water/organic solvent extraction Extraction with Organic Solvent base_treatment->extraction base Add Base (e.g., NaOH) base->base_treatment pure_amine Enantiomerically Enriched Amine (S) extraction->pure_amine

Caption: General workflow for chiral resolution of a racemic amine.

Detailed Experimental Protocol: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol is a representative example of a classical resolution procedure.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 120 mL of methanol, warming gently if necessary.

    • To this solution, add 12.1 g (0.10 mol) of racemic (±)-1-phenylethylamine.

    • Allow the solution to cool to room temperature and stand undisturbed for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The solid obtained is the (+)-1-phenylethylamine-(+)-tartrate salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomeric salt in 100 mL of water.

    • Slowly add 20 mL of 50% sodium hydroxide solution to the suspension with stirring until the salt dissolves and the solution is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with three 30 mL portions of diethyl ether.

    • Combine the ethereal extracts and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched (+)-1-phenylethylamine.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.e.) of the product. The e.e. can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the sample.

Part 2: Modern Alternatives in Asymmetric Synthesis

While classical resolution is a powerful technique, modern synthetic chemistry increasingly relies on asymmetric catalysis to create chiral molecules directly, avoiding the need to separate enantiomers and the inherent 50% maximum yield of a single enantiomer in a resolution process.

Chiral Dicarboxylic Acids as Organocatalysts

A promising alternative application for chiral dicarboxylic acids, including those with a cyclopentane backbone, is in the field of organocatalysis. Chiral Brønsted acids have emerged as effective catalysts for a variety of enantioselective transformations.[5][7][8] While chiral phosphoric acids have been extensively studied, chiral dicarboxylic acids offer a unique acidity profile that can be advantageous for specific reactions.[5][7][9]

Axially chiral dicarboxylic acids, for example, have been successfully employed as hydrogen-bonding catalysts in highly enantioselective Mannich reactions.[9] The two carboxylic acid groups can act in concert to activate the substrates and create a well-defined chiral environment for the reaction to occur.

G cluster_0 Catalytic Cycle catalyst Chiral Dicarboxylic Acid Catalyst complex Activated Ternary Complex catalyst->complex Forms chiral complex substrate1 Substrate A (e.g., Imine) substrate1->complex substrate2 Substrate B (e.g., Nucleophile) substrate2->complex product_formation Formation of Chiral Product complex->product_formation Stereoselective Reaction product_formation->catalyst Regenerates chiral_product Enantiomerically Enriched Product product_formation->chiral_product Releases

Sources

A Comparative Analysis of Cyclopentane vs. Cyclobutane Dicarboxylic Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Reactivity, and Experimental Protocols

In the landscape of chemical synthesis and materials science, cycloalkane dicarboxylic acids serve as fundamental building blocks. Their rigid, cyclic scaffolds offer unique stereochemical and conformational properties that are exploited in fields ranging from polymer chemistry to drug development. This guide provides an in-depth comparative study of two key members of this family: cyclobutane dicarboxylic acids and cyclopentane dicarboxylic acids. We will explore their intrinsic structural differences, compare their physicochemical properties with supporting data, and provide actionable experimental protocols for their synthesis and characterization.

Structural Analysis: The Decisive Role of Ring Strain and Conformation

The fundamental differences between cyclobutane and cyclopentane systems originate from their inherent ring strain. Ring strain is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents).[1]

Cyclobutane: The cyclobutane ring is significantly strained, with a total ring strain energy of approximately 26.3 kcal/mol.[2] If it were a flat square, the internal C-C-C bond angles would be 90°, a major deviation from the ideal 109.5°.[3] To alleviate some of the resulting torsional strain from eclipsed hydrogens, cyclobutane adopts a puckered or "butterfly" conformation.[4] This puckering slightly reduces the bond angle to about 88° but provides a more energetically favorable arrangement by staggering the C-H bonds.[5][6] This high degree of strain makes the cyclobutane ring less stable and its bonds more reactive compared to cyclopentane.[7]

Cyclopentane: In contrast, cyclopentane exhibits much lower ring strain, at about 7.4 kcal/mol.[2] A planar pentagon would have internal angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[6] However, a planar conformation would introduce significant torsional strain from ten eclipsed C-H bonds.[4] To relieve this, cyclopentane adopts non-planar conformations, primarily the "envelope" and "half-chair" forms, which are in rapid equilibration.[8][9] These puckered shapes effectively reduce torsional strain while only slightly increasing angle strain, leading to a more stable overall structure than cyclobutane.[7]

This core difference in stability and conformation dictates the distinct chemical behavior and utility of their dicarboxylic acid derivatives.

Physicochemical Properties: A Data-Driven Comparison

The structural nuances directly influence the measurable physicochemical properties of the corresponding dicarboxylic acids, such as acidity (pKa), melting point, and solubility. These properties are critical for predicting their behavior in reactions and formulations.

PropertyCyclobutane Dicarboxylic Acid IsomerValueCyclopentane Dicarboxylic Acid IsomerValue
pKa₁ cis-1,2--cis-1,2-4.43[10][11]
trans-1,2--trans-1,2--
cis-1,3--cis-1,3--
trans-1,3--trans-1,3--
pKa₂ cis-1,2--cis-1,2-6.67[10][11]
trans-1,2--trans-1,2--
cis-1,3--cis-1,3--
trans-1,3--trans-1,3--
Melting Point cis-1,2-134-136 °Ccis-1,2-132-136 °C[11]
trans-1,2--trans-1,2--
cis-1,3--cis-1,3--
trans-1,3--trans-1,3--

Acidity (pKa): The acidity of the carboxylic acid groups is influenced by the proximity and stereochemical relationship between them. In cis-isomers, the two carboxylic acid groups are on the same face of the ring. After the first deprotonation, the resulting carboxylate anion can electrostatically stabilize the proton on the second carboxylic acid group, making it less acidic (a higher pKa₂). Furthermore, intramolecular hydrogen bonding can play a role. The specific pKa values are also affected by the ring's conformation, which dictates the precise distance and orientation between the acidic protons and carboxylate groups.[12]

Melting Point and Solubility: Melting points are influenced by the efficiency of crystal lattice packing. The different shapes of the cis and trans isomers, and the puckered vs. relatively flatter conformations of the rings, lead to different packing abilities and thus different melting points. For example, trans-isomers often, but not always, pack more efficiently due to higher symmetry, leading to higher melting points.

Reactivity and Synthetic Applications

The distinct structural and electronic properties of cyclobutane and cyclopentane dicarboxylic acids make them suitable for different applications.

Anhydride Formation: A Classic Diagnostic Reaction

A key difference in reactivity is observed in the formation of cyclic anhydrides from the cis-dicarboxylic acids upon heating or treatment with a dehydrating agent like acetic anhydride.

  • cis-1,2-Cyclopentanedicarboxylic acid readily forms a stable five-membered cyclic anhydride.[13][14] The proximity of the carboxylic acid groups on the flexible cyclopentane ring allows for easy attainment of the geometry required for intramolecular cyclization.

  • cis-1,2-Cyclobutanedicarboxylic acid also forms an anhydride. However, the inherent strain of the cyclobutane ring, combined with the strain of the fused five-membered anhydride ring, can influence the reaction conditions and the stability of the product compared to the cyclopentane analogue.

This reaction is often used to separate cis and trans isomers, as the trans isomers are unable to form a cyclic anhydride due to the large distance between the carboxyl groups.

Anhydride_Formation cluster_0 cis-1,2-Cyclopentanedicarboxylic Acid cluster_1 cis-1,2-Cyclopentanedicarboxylic Anhydride cluster_2 cis-1,2-Cyclobutanedicarboxylic Acid cluster_3 cis-1,2-Cyclobutanedicarboxylic Anhydride cpd_acid Reactant 1 reagents + Acetic Anhydride (Heat) cpd_acid->reagents Facile Reaction cpd_anhydride Product 1 cbd_acid Reactant 2 reagents2 + Acetic Anhydride (Heat) cbd_acid->reagents2 Reaction cbd_anhydride Product 2 reagents->cpd_anhydride Facile Reaction reagents2->cbd_anhydride Reaction

Caption: Comparative workflow for cyclic anhydride formation.

Polymer Chemistry

Both types of diacids are valuable monomers for producing polyesters and polyamides.[15]

  • Cyclobutane dicarboxylic acids (CBDAs) have gained attention as bio-based alternatives to petroleum-derived diacids like terephthalic acid.[15] They can be synthesized from renewable starting materials via [2+2] photocycloaddition.[16] The semi-rigid nature of the cyclobutane ring can impart unique properties to polymers, potentially increasing solubility and processability without significantly compromising mechanical strength.[16][17]

  • Cyclopentane dicarboxylic acids are also used in polymer synthesis.[18] The less-strained, more flexible five-membered ring provides different conformational properties to the polymer backbone compared to the rigid four-membered ring, influencing properties like the glass transition temperature and crystallinity.[19]

Medicinal Chemistry and Drug Development

The rigid scaffolds of these diacids are attractive in medicinal chemistry for creating well-defined three-dimensional structures.

  • Cyclobutane derivatives are used as building blocks in the synthesis of various pharmaceuticals. The strained ring can be a key pharmacophoric element or a rigid linker to orient other functional groups.[20]

  • Cyclopentane dicarboxylic acid anhydrides are used as intermediates in the synthesis of proline derivatives, which are important components in drugs such as certain hepatitis C virus protease inhibitors.[13][14][21] The cyclopentane framework also serves as a bioisostere for other functional groups in drug design.[22][23][24]

Key Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided for the synthesis and characterization of representative compounds.

Protocol 1: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid

This protocol details the catalytic hydrogenation of a commercially available unsaturated precursor.

Objective: To synthesize cis-1,2-cyclopentanedicarboxylic acid via the reduction of 1-cyclopentene-1,2-dicarboxylic acid.

Materials:

  • 1-Cyclopentene-1,2-dicarboxylic acid (10.0 g)

  • Absolute ethanol (200 mL)

  • Raney Nickel catalyst

  • Celite (diatomaceous earth)

  • Paar shaker hydrogenation apparatus

  • Phosphorus pentoxide (for desiccation)

Procedure:

  • In the pressure vessel of a Paar shaker, combine 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) and absolute ethanol (200 mL).

  • Carefully add the Raney Nickel catalyst to the mixture.

  • Seal the apparatus, purge with hydrogen gas, and then pressurize to 40-50 psi.

  • Begin shaking and heat the mixture to 60°C.

  • Continue the hydrogenation for approximately 24 hours, or until one equivalent of hydrogen has been consumed.

  • Allow the apparatus to cool to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate in vacuo until a solid residue is obtained.

  • Recrystallize the crude solid from a minimal amount of hot water (approx. 30 mL).

  • Dry the resulting crystals in vacuo over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid.[25]

Protocol 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid (A Precursor)

This protocol describes a classic malonic ester synthesis to form the cyclobutane ring, which is a common precursor to other cyclobutane derivatives.

Objective: To synthesize 1,1-cyclobutanedicarboxylic acid from ethyl malonate and trimethylene bromide.

Materials:

  • Ethyl malonate (160 g, 1 mole)

  • Trimethylene bromide (212 g, 1.05 moles)

  • Sodium (46 g, 2 gram atoms)

  • Absolute ethanol (800 mL)

  • Potassium hydroxide (112 g)

  • Hydrochloric acid

  • Ether

  • Ethyl acetate

Procedure:

  • Ring Formation:

    • Set up a 3-L three-necked flask with a mechanical stirrer, separatory funnel, and reflux condenser.

    • Add ethyl malonate and trimethylene bromide to the flask.

    • Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.

    • Add the sodium ethoxide solution dropwise to the flask, maintaining the reaction temperature at 60-65°C. Cooling may be necessary initially.

    • After the addition is complete, heat the mixture on a steam bath for about 2 hours until it is neutral to phenolphthalein.

  • Ester Isolation:

    • Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

    • Steam distill the mixture to isolate the crude ethyl 1,1-cyclobutanedicarboxylate.

    • Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers.

  • Hydrolysis:

    • Remove the ether by distillation.

    • Hydrolyze the crude ester by refluxing for 2 hours with a solution of potassium hydroxide in ethanol.

    • Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness.

  • Acid Isolation:

    • Dissolve the solid residue in water and acidify with hydrochloric acid to remove carbonates.

    • Make the solution alkaline with ammonia and then re-acidify with hydrochloric acid to precipitate the dicarboxylic acid.

    • Extract the aqueous solution with four portions of ether.

    • Dry the combined ether extracts over calcium chloride and remove the ether by distillation.

    • Recrystallize the resulting crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.[26]

Synthesis_Workflow cluster_0 Protocol 2: Precursor Synthesis A1 1. Ring Formation (Malonic Ester Synthesis) A2 2. Ester Isolation (Steam Distillation) A1->A2 A3 3. Saponification (Base Hydrolysis) A2->A3 A4 4. Acidification & Extraction A3->A4 A5 5. Recrystallization (Purification) A4->A5 A6 Product: 1,1-Cyclobutanedicarboxylic Acid A5->A6

Caption: Workflow for the synthesis of a key cyclobutane precursor.

Conclusion

The choice between cyclopentane and cyclobutane dicarboxylic acids is dictated by the desired properties of the final product. Cyclobutane dicarboxylic acids, with their inherent ring strain and semi-rigid structure, offer a route to novel polymers with unique thermal and mechanical properties and serve as valuable strained building blocks in organic synthesis.[17] In contrast, the more stable and flexible cyclopentane system provides a different conformational profile, leading to distinct properties in polymers and serving as a versatile scaffold in medicinal chemistry.[14][18] Understanding the fundamental relationship between ring strain, conformation, and reactivity is paramount for researchers and scientists aiming to harness the unique potential of these cyclic building blocks.

References

  • Wikipedia. Ring strain. [Link]
  • Quora. (2017). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? [Link]
  • Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
  • Imperial College London. (2013). Cycloalkanes. [Link]
  • LookChem. (2022). How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE? [Link]
  • Chemistry LibreTexts. (2024). 4.
  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • Chemistry LibreTexts. (2024). 4.
  • PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]
  • ACS Publications. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]
  • UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. [Link]
  • ResearchGate. (2023). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]
  • National Institutes of Health. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. [Link]
  • ChemBK. (2024). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. [Link]
  • RSC Publishing. (2023). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. [Link]
  • PubMed Central. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]
  • ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. [Link]
  • Bloom Tech. (2024). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid? [Link]
  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. [Link]
  • Scribd. (n.d.).
  • ElectronicsAndBooks. (n.d.).
  • PubChem. (n.d.). cis-Cyclobutane-1,3-dicarboxylic acid. [Link]
  • SciSpace. (2015).
  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
  • Chemistry Stack Exchange. (2016).
  • PubMed. (2018). Cyclobutane-1,3-Diacid (CBDA)
  • ACS Publications. (1980). Crystal and molecular structure of cis-1,3-cyclobutanedicarboxylic acid. [Link]
  • Chemistry Stack Exchange. (2016).
  • ResearchGate. (2020). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
  • ChemBK. (2024). cis-Cyclopentane-1,2-dicarboxylic acid. [Link]
  • PubChem. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteres of the Carboxylic Acid Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The carboxylic acid moiety is a venerable workhorse in medicinal chemistry, celebrated for its ability to form strong, charge-assisted hydrogen bonds with biological targets. However, this functional group is a double-edged sword. Its inherent acidity often leads to poor membrane permeability, rapid metabolic clearance, and the potential for forming reactive acyl glucuronide metabolites, which can trigger idiosyncratic toxicity.[1][2] Consequently, the strategic replacement of a carboxylic acid with a suitable bioisostere is a cornerstone of modern drug design, aimed at mitigating these liabilities while preserving or enhancing biological activity.[2][3][4]

This guide provides a comparative analysis of the most prevalent carboxylic acid bioisosteres, grounded in physicochemical data and field-proven experimental protocols. As scientists, our goal is not merely to replace a functional group but to rationally re-engineer a molecule to achieve a superior therapeutic profile. The choice of a bioisostere is a multi-parameter optimization problem where acidity, lipophilicity, metabolic stability, and target engagement must be carefully balanced.[3]

Comparative Analysis of Key Physicochemical Properties

The decision to employ a specific bioisostere is dictated by the unique challenges of a given lead compound and its biological target. The following table summarizes the key physicochemical properties of the most common carboxylic acid surrogates, providing a quantitative foundation for rational drug design.

Functional GrouppKa RangelogD at pH 7.4 (Typical)General PermeabilityKey Considerations
Carboxylic Acid 4–5Low to NegativeLowBaseline; often requires active transport. Prone to forming reactive acyl glucuronides.[1]
Tetrazole 4.5–5.5Generally higher than COOHVariable, can be effluxedExcellent mimic of acidity and H-bond pattern.[4] More metabolically stable and lipophilic than COOH.[3][5]
Acyl Sulfonamide 5–9Higher than COOHGenerally higherTunable acidity based on substituents.[4][6] Improved lipophilicity and stability.[3][7]
Hydroxamic Acid 8–10Higher than COOHGenerally higherWeaker acid; strong metal chelator.[8] Can be hydrolyzed in vivo to the parent carboxylic acid.[8]
Squaric Acid / Amide pKa₁: ~0.5-1.7pKa₂: ~3.0-3.5VariableVariableHighly acidic due to resonance stabilization.[8][9] Planar geometry offers unique structural constraints.[10]

Data compiled from multiple sources.[3][4][8][9] The exact values are highly dependent on the rest of the molecular structure.

In-Depth Profiles of Prevalent Bioisosteres

Tetrazole: The Classic Mimic

The 1H-tetrazole ring is arguably the most successful and widely used carboxylic acid bioisostere. Its pKa is closely aligned with that of a carboxylic acid, allowing it to exist in an anionic state at physiological pH and mimic the crucial charge-assisted hydrogen bonding interactions of a carboxylate.[5][11] The delocalized charge across the tetrazole ring provides a similar electrostatic potential surface to a carboxylate.

Causality Behind the Choice: The primary driver for using a tetrazole is to enhance metabolic stability and improve oral bioavailability. Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be chemically reactive and have been implicated in drug toxicity.[11] Tetrazoles are resistant to this metabolic pathway, offering a significant advantage.[12]

Case Study: Losartan The development of the angiotensin II receptor antagonist Losartan is a landmark example of successful tetrazole bioisosterism. Early candidates with a carboxylic acid group showed potent in vitro activity but suffered from poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in Losartan, which retained high affinity for the AT1 receptor but exhibited dramatically improved pharmacokinetic properties, leading to its success as an oral medication.[2]

Bioisosteric replacement in Losartan.
Acyl Sulfonamides: The Tunable Surrogate

Acyl sulfonamides offer greater versatility compared to tetrazoles. Their acidity is highly tunable (pKa range 5-9) by modifying the substituents on the nitrogen or the acyl group, allowing for fine-tuning of the ionization state at physiological pH.[4][6][7] This bioisostere generally increases lipophilicity and metabolic stability relative to the parent carboxylic acid.[2][3]

Causality Behind the Choice: This bioisostere is chosen when a precise level of acidity is required to balance target binding with membrane permeability. Unlike the "all-or-nothing" ionization of a carboxylic acid or tetrazole, an acyl sulfonamide can be engineered to have a specific percentage of ionization at pH 7.4, which can be critical for optimizing cell penetration and overall pharmacokinetics.

Case Study: Celecoxib Analogues & CXCR2 Antagonists The acyl sulfonamide moiety has been successfully employed in the design of selective COX-2 inhibitors and CXCR2 receptor antagonists.[13][14][15] In these cases, the sulfonamide group not only acts as a carboxylic acid mimic for key hydrogen bonding interactions but also contributes to the overall physicochemical properties that lead to improved oral bioavailability and efficacy.[13]

Structural comparison of functional groups.
Hydroxamic Acids: The Metal Chelator

Hydroxamic acids are weaker acids (pKa ~8-9) than carboxylic acids and possess strong metal-chelating properties.[8] This dual functionality makes them particularly useful as bioisosteres in the context of metalloenzyme inhibitors, where they can both mimic a substrate's carboxylate and coordinate with a catalytic metal ion (e.g., Zn²⁺).

Causality Behind the Choice: The choice of a hydroxamic acid is often driven by the specific mechanism of the biological target, especially when a metal ion is present in the active site. However, their metabolic stability must be carefully evaluated, as they can be hydrolyzed back to the parent carboxylic acid or undergo other metabolic transformations.[8]

Case Study: MEK Inhibitors Benzhydroxamic acids have been successfully employed as bioisosteres for anthranilic acids in the development of MAP/ERK kinase (MEK) inhibitors.[8][11] These compounds demonstrated favorable biochemical and cellular activity, along with acceptable ADME/PK properties, leading to the identification of clinical candidates.[8]

Squaric Acid and Derivatives: The Highly Acidic Planar System

Squaric acid is a unique, planar, four-membered ring oxocarbon with remarkable acidity (pKa₁ ≈ 0.5-1.7, pKa₂ ≈ 3.0-3.5).[8][9] This high acidity is attributed to the resonance stabilization of the resulting dianion, where the charge is delocalized over the four oxygen atoms.[10] In drug design, squaramides (squaric acid monoamides) are often used to mimic the geometry and hydrogen-bonding capabilities of carboxylic acids.[2][16]

Causality Behind the Choice: The planar and rigid structure of the squaric acid scaffold can be exploited to lock a molecule into a specific conformation required for high-affinity binding. Its strong acidity ensures it is ionized at physiological pH, making it an effective mimic for carboxylate interactions.

Deprotonation and resonance of squaric acid.

Essential Experimental Protocols for Bioisostere Evaluation

A successful bioisosteric replacement strategy relies on rigorous experimental validation. The following protocols are fundamental for characterizing and comparing novel compounds against their carboxylic acid parents.

Protocol 1: Synthesis of 5-Substituted-1H-Tetrazoles (Zinc-Catalyzed)

This protocol describes a widely used and environmentally benign method for synthesizing tetrazoles, the most common carboxylic acid bioisostere. The mechanism involves the Lewis acid activation of a nitrile by zinc, followed by a [3+2] cycloaddition with an azide source.[17]

G A 1. Reaction Setup Combine nitrile, NaN₃, and ZnBr₂ in a round-bottom flask. Add water as solvent. B 2. Heating & Reaction Heat the mixture to reflux (~100 °C) with vigorous stirring. A->B Heat C 3. Monitoring Monitor reaction progress by TLC or LC-MS until nitrile is consumed. B->C Sample D 4. Work-up Cool to room temperature. Pour into ice-water and acidify with HCl to precipitate product. C->D Complete E 5. Isolation & Purification Collect precipitate by vacuum filtration. Wash with water and dry. Recrystallize if needed. D->E Filter

Workflow for Zinc-Catalyzed Tetrazole Synthesis.

Detailed Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting nitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.0 eq). Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile.[17][18]

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours.[17]

  • Monitoring: Progress can be monitored by taking small aliquots, quenching with acid, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting nitrile is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water. In a well-ventilated fume hood, slowly acidify the aqueous solution to pH ~2 with 2M HCl. This protonates the tetrazole, causing it to precipitate.[17]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[17]

Protocol 2: Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To measure the distribution coefficient (logD) of an ionizable compound at a specific pH (typically 7.4), which is a key indicator of its lipophilicity and potential for membrane permeability.[3]

Methodology:

  • Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated buffer and n-octanol.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its logarithm: logD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[19]

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLᵢₙₜ) of a compound in a liver-based system (e.g., microsomes or hepatocytes), providing an early prediction of its in vivo hepatic clearance and half-life.[20][21][22]

G A 1. Preparation Prepare compound stock solution. Thaw liver microsomes and prepare NADPH regenerating system. B 2. Incubation Pre-incubate microsomes at 37°C. Initiate reaction by adding compound. Start timer. A->B C 3. Time-Point Sampling At specific time points (0, 5, 15, 30, 60 min), remove aliquots and add to a 'stop solution' (e.g., cold acetonitrile with internal standard) to quench the reaction. B->C D 4. Sample Processing Centrifuge quenched samples to precipitate proteins. C->D E 5. Analysis Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound. D->E F 6. Data Analysis Plot ln(% remaining compound) vs. time. Calculate half-life (t½) and intrinsic clearance (CLint) from the slope of the line. E->F

Workflow for In Vitro Microsomal Stability Assay.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare an NADPH regenerating system, which is required for the activity of cytochrome P450 enzymes present in the microsomes.[23]

  • Incubation: In a microcentrifuge tube, add liver microsomes (from human or preclinical species) to a buffer solution (e.g., potassium phosphate buffer, pH 7.4) and pre-warm to 37°C.[20]

  • Reaction Initiation: Add a small volume of the test compound stock solution to the microsome mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (<1%) to avoid inhibiting enzyme activity.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard for analytical quantification) to terminate the reaction and precipitate the microsomal proteins.

  • Analysis: After quenching, centrifuge the samples. Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters, including the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20][22]

Conclusion: A Context-Dependent Strategy

The strategic replacement of a carboxylic acid with a suitable bioisostere is a proven and powerful approach to overcoming common liabilities in drug discovery, such as poor permeability, metabolic instability, and toxicity.[2][3] Tetrazoles, acyl sulfonamides, hydroxamic acids, and squaric acid derivatives each offer a unique constellation of physicochemical properties that can be leveraged by the medicinal chemist.

There is no universally "best" bioisostere; the optimal choice is highly dependent on the specific biological target, the overall molecular structure, and the desired therapeutic profile.[2] A thorough understanding of the comparative properties outlined in this guide, coupled with robust and rigorous experimental validation, is essential for successfully navigating the complex, multi-parameter optimization challenge of drug design.

References

  • Application Notes and Protocols for the Synthesis of 1H-Tetrazoles
  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace.
  • A Researcher's Guide to Carboxylic Acid Bioisosteres in Drug Design - Benchchem.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • In Vitro Metabolic Stability - Cre
  • Metabolic Stability Services - Eurofins Discovery.
  • Metabolic Stability Assays • WuXi AppTec Lab Testing Division.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - Bioorganic & Medicinal Chemistry.
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Acid Bioisosteres - Cambridge MedChem Consulting.
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
  • Structure Property Relationships of N-Acylsulfonamides and Rel
  • Preparation of 5-Substituted 1 H -Tetrazoles
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
  • pKa and log p determin
  • Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery.
  • Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed.
  • Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres - CORA.
  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed.
  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors - PubMed.
  • Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties | Request PDF - ResearchG
  • Squaric acid analogues in medicinal chemistry | Request PDF - ResearchG
  • Carboxylic Acid Bioisosteres - Chemspace.
  • Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF - ResearchG
  • Squaryl molecular metaphors – application to r
  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors | Request PDF - ResearchG
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar.
  • Development of Methods for the Determin

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of a single enantiomer from a racemic mixture is a frequent and critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process for which classical diastereomeric salt formation remains a robust, scalable, and economically viable method.[1][2] The success of this technique hinges on the judicious selection of a chiral resolving agent.

This guide provides an in-depth comparison of the efficacy of various chiral resolving agents. It is structured not as a rigid template, but as a logical journey through the principles, practicalities, and data-driven decisions that underpin successful chiral resolution. We will delve into the causality behind experimental choices, present comparative data to inform your selection, and provide detailed, self-validating protocols that you can adapt in your own laboratory.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[1][3] When a racemic mixture (a 1:1 mixture of, for example, R- and S-enantiomers) is reacted with an enantiomerically pure resolving agent, two diastereomeric salts are formed.

(R,S)-Analyte + (R)-Resolving Agent → [(R)-Analyte·(R)-Resolving Agent] + [(S)-Analyte·(R)-Resolving Agent]

These resulting diastereomeric salts are not mirror images of each other and thus exhibit different physicochemical properties, most notably, different solubilities in a given solvent.[2][4] This disparity allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the enantiomerically enriched analyte is liberated from the salt, typically by treatment with an acid or base, to yield the desired pure enantiomer.[1]

cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Separation & Liberation racemate Racemic Mixture (R-Analyte & S-Analyte) mix Reaction in Suitable Solvent racemate->mix agent Chiral Resolving Agent (e.g., R'-Agent) agent->mix diastereomers Mixture of Diastereomeric Salts [(R,R') & (S,R')] mix->diastereomers crystallization Controlled Cooling & Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid Less Soluble Diastereomeric Salt (e.g., (S,R')) liberation Liberation (Acid/Base Treatment) solid->liberation liquid Mother Liquor with More Soluble Diastereomeric Salt (e.g., (R,R')) filtration->solid Solid Phase filtration->liquid Liquid Phase pure_enantiomer Pure S-Enantiomer liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Classification and Comparison of Chiral Resolving Agents

The choice of a resolving agent is often empirical and is the most critical factor in the success of a resolution.[4] Resolving agents are broadly classified based on their functional groups: chiral acids are used to resolve racemic bases, and chiral bases are used for racemic acids.

Chiral Acids for the Resolution of Racemic Amines

A variety of chiral acids are commercially available, with tartaric acid derivatives, mandelic acid, and camphorsulfonic acid being among the most common. Their efficacy is highly dependent on the specific amine substrate and the crystallization conditions.

Chiral Resolving AgentStructureKey Characteristics
L-(+)-Tartaric Acid Dicarboxylic acid with two chiral centers.Advantages: Readily available, inexpensive, widely documented. Forms salts with a wide range of amines.[2] Considerations: The two carboxylic acid groups offer multiple points of interaction but can sometimes lead to complex salt stoichiometries.
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral center.Advantages: Often provides high enantiomeric excess in a single crystallization. The aromatic ring can participate in π-π stacking interactions, aiding in crystal packing.[4] Considerations: Can be more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid A strong sulfonic acid derived from natural camphor.Advantages: Its high acidity (pKa ≈ -1.5) makes it effective for resolving weakly basic amines. The rigid bicyclic structure provides a distinct chiral environment, often leading to highly crystalline salts.[2] Considerations: Its strength can sometimes make the liberation of the free amine more challenging.
(+)-Dibenzoyl-D-tartaric acid (DBTA) A derivative of tartaric acid with bulky benzoyl groups.Advantages: The bulky aromatic groups can enhance chiral recognition and lead to greater differences in the solubilities of the diastereomeric salts compared to tartaric acid itself. Considerations: Higher molecular weight and cost compared to tartaric acid.

Table 1: Comparative Performance of Chiral Acids in the Resolution of (±)-1-Phenylethylamine

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AmineReference(s)
L-(+)-Tartaric AcidMethanol~80%>98% (for the S-enantiomer)[4]
(S)-(-)-Mandelic AcidWaterHighHigh[4]
(1S)-(+)-10-Camphorsulfonic AcidAcetoneNot specified>95%[2]
(-)-Camphoric AcidEthanol75%>95%

Note: The data presented is compiled from various sources and serves as a representative comparison. Direct side-by-side studies under identical conditions are scarce.

Chiral Bases for the Resolution of Racemic Carboxylic Acids

For the resolution of racemic acids, a variety of chiral bases are employed, ranging from naturally occurring alkaloids to synthetic amines.

Chiral Resolving AgentStructureKey Characteristics
(S)-(-)-1-Phenylethylamine A readily available synthetic chiral amine.Advantages: Widely used and effective for a broad range of carboxylic acids. Both enantiomers are commercially available.[2] Considerations: Its efficacy is highly substrate-dependent.
Brucine A naturally occurring alkaloid.Advantages: A powerful resolving agent for many acidic compounds, including N-protected amino acids and various carboxylic acids. Its rigid, complex structure provides excellent chiral recognition.[4] Considerations: Brucine is highly toxic and must be handled with appropriate safety precautions. Only one enantiomer is naturally available.
Cinchona Alkaloids (e.g., Quinine, Quinidine) A class of naturally occurring alkaloids.Advantages: Both pseudoenantiomeric pairs (quinine/quinidine and cinchonine/cinchonidine) are available, offering flexibility in targeting either enantiomer of a racemic acid. They are effective for a wide range of acids.[5][6] Considerations: Can be more expensive than synthetic amines.
(1R,2S)-(-)-Ephedrine A naturally occurring amino alcohol.Advantages: Effective for resolving certain classes of acids, such as mandelic acid, often yielding high optical purities.[7] Considerations: Its use is regulated in many regions due to its pharmacological activity.

Table 2: Comparative Performance of Chiral Bases in the Resolution of Racemic Carboxylic Acids

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved AcidReference(s)
(±)-Mandelic Acid(-)-BrucineEthanolNot specifiedHigh[4]
(±)-Mandelic Acid(1R,2S)-(-)-EphedrineEthanol52%85%[7]
(±)-Ibuprofen(S)-(-)-1-PhenylethylamineAqueous KOHNot specified~88%[8]
(±)-Ibuprofen(-)-BrucineAcetonitrile/MethanolNot specifiedResolution achieved[9]
(±)-NaproxenCinchona AlkaloidsNot specifiedResolution achievedNot specified[10]

Key Experimental Parameters and Optimization Strategies

The success of a chiral resolution is not solely dependent on the choice of the resolving agent but is also critically influenced by several experimental parameters. A systematic approach to optimizing these parameters is essential for developing a robust and efficient process.

Screening for the Optimal Resolving Agent and Solvent

The initial and most crucial step is to screen a variety of chiral resolving agents and solvents to identify a promising combination that yields a crystalline salt with significant enantiomeric enrichment.

cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Selection racemate Racemic Analyte Stock Solution plate Multi-well Plate Salt Formation racemate->plate agents Library of Chiral Resolving Agents agents->plate evaporation Solvent Evaporation plate->evaporation crystallization Solvent Addition & Controlled Cooling evaporation->crystallization solvents Library of Crystallization Solvents solvents->crystallization observation Visual Observation for Crystallinity crystallization->observation analysis Isolate Solids & Analyze ee% (Chiral HPLC) observation->analysis selection Select Optimal Agent/Solvent Pair analysis->selection

Caption: Workflow for screening chiral resolving agents and solvents.

Factors Influencing Crystallization
  • Solvent Choice: The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor.[11]

  • Temperature: A controlled cooling profile is crucial. Slow cooling generally promotes the growth of larger, purer crystals, whereas rapid cooling can lead to the co-precipitation of both diastereomers.[11]

  • Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous. This strategy, sometimes referred to as the Pope-Peachey method, can lead to a more dramatic difference in solubilities and is often more cost-effective.[12]

  • Seeding: Introducing a small number of pure seed crystals of the desired diastereomeric salt to a supersaturated solution can induce crystallization and improve the purity of the final product.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols provide a framework for conducting a chiral resolution experiment, from initial screening to the final analysis of enantiomeric purity.

Protocol 1: Screening for Optimal Resolving Agent and Solvent System

This protocol is designed for the efficient screening of multiple resolving agents and solvents to identify promising candidates for optimization.

Materials:

  • Racemic compound (acid or base)

  • A selection of chiral resolving agents (e.g., L-tartaric acid, (S)-mandelic acid, (1S)-camphorsulfonic acid for a racemic amine)

  • A selection of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Multi-well plate or small vials

  • Heating/stirring plate

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and each chiral resolving agent at the same molar concentration (e.g., 0.5 M) in a suitable solvent like methanol.

  • Salt Formation: In separate wells of a multi-well plate or in individual vials, combine a fixed volume of the racemic compound stock solution with one equivalent of each chiral resolving agent stock solution.

  • Solvent Evaporation: Gently evaporate the solvent from each well/vial to obtain the diastereomeric salts as a solid or oil. A centrifugal evaporator or a stream of nitrogen can be used.

  • Crystallization Screening: To each well containing the dried salt, add a small volume (e.g., 200 µL) of a different crystallization solvent or solvent mixture.

  • Controlled Cooling: Seal the plate/vials and heat gently until all solids dissolve. Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C).

  • Observation and Analysis: Visually inspect each well/vial for the formation of crystalline solids. For the systems that yield crystals, isolate the solid by filtration or centrifugation, liberate the analyte by treatment with acid or base, and analyze the enantiomeric excess (ee%) using chiral HPLC (see Protocol 3). The combination of resolving agent and solvent that provides the highest yield of crystalline solid and the highest ee% is selected for further optimization.

Protocol 2: Preparative Scale Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid

This protocol is a representative example of a preparative scale resolution based on the results from a screening experiment.

Materials:

  • (±)-1-Phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of methanol, heating gently if necessary. In a separate flask, dissolve 6.05 g (0.05 mol) of (±)-1-phenylethylamine in 25 mL of methanol.

  • Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature to induce crystallization of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate. Further cooling in an ice bath for 1-2 hours can maximize the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The diastereomeric purity can be improved by recrystallization from a minimal amount of hot methanol.

  • Liberation of the Enriched Amine: Suspend the purified diastereomeric salt in 50 mL of water. Add 50% NaOH solution dropwise with stirring until the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (3 x 30 mL).

  • Drying and Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the analysis of the enantiomeric purity of the resolved compound. Method development and optimization are often required for specific analytes.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the resolved analyte (e.g., 1 mg/mL) in the mobile phase. Also prepare a solution of the starting racemic material for comparison.

  • Method Development (if necessary): Screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water or methanol/water for reversed-phase) to achieve baseline separation of the two enantiomers. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can improve peak shape and resolution.

  • Analysis:

    • Set the HPLC conditions (mobile phase, flow rate, column temperature, and UV detection wavelength).

    • Inject a sample of the racemic standard to determine the retention times of both enantiomers.

    • Inject the prepared sample of the resolved analyte.

  • Calculation of Enantiomeric Excess (ee%):

    • Integrate the peak areas for each enantiomer in the chromatogram of the resolved sample.

    • Calculate the ee% using the following formula: ee% = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Conclusion and Future Outlook

The selection of a chiral resolving agent remains a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While established agents like tartaric acid, its derivatives, and mandelic acid have a proven track record with substantial supporting data, the exploration of novel resolving agents is an ongoing field of research. The systematic screening and optimization approach detailed in this guide provides a robust framework for tackling chiral resolution challenges. By understanding the underlying principles of diastereomeric salt formation and meticulously controlling experimental variables, researchers can efficiently develop scalable and effective processes for the production of single-enantiomer drugs and fine chemicals.

References

  • Journal of Chemical Education. (1999). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. [Link]
  • Chemistry LibreTexts. (2022). 6.
  • CORE. (2012). CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. [Link]
  • ResearchGate. (2019).
  • ACS Publications. (2021).
  • Chemistry LibreTexts. (2023). 5.
  • Wiley-VCH. (2015). An Overview of Cinchona Alkaloids in Chemistry. [Link]
  • MDPI. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. [Link]
  • Google Patents. (2010). Resolution method of R-(+)-1-(1-naphthyl) ethylamine.
  • MDPI. (2022).
  • ResearchGate. (2008). Optical Resolution of 1-(1-Naphthyl)
  • ResearchGate. (2015). Resolution of enantiomers of ketoprofen by HPLC: A review. [Link]
  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link]
  • PubMed. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. [Link]
  • Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]
  • Macmillan Group, Princeton University. (2003).
  • The Retort. (2012).
  • ResearchGate. (2007). Chiral ligand-exchange chromatography with Cinchona alkaloids.
  • National Institutes of Health. (2023).
  • Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
  • PubMed Central. (2020).
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • Chemical Science. (2023).
  • PubMed. (2004). Resolution of (+/-)-ibuprofen using (-)

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, particularly antiviral agents. Its specific stereochemistry is paramount for its biological activity, making the choice of an efficient and cost-effective enantioselective synthesis route a critical decision in drug development and manufacturing. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain this valuable compound, focusing on the practical cost-benefit considerations for a research and industrial setting.

Introduction: The Importance of Stereochemistry in Drug Development

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a key focus in the pharmaceutical industry to maximize therapeutic benefit and minimize adverse effects. This compound stands as a prime example of a chiral intermediate where precise stereochemical control is essential.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture of cis-1,3-cyclopentanedicarboxylic acid and direct asymmetric synthesis. This guide will dissect the most prominent methods within these categories, evaluating them on key performance indicators such as yield, enantiomeric excess (e.e.), cost of starting materials and reagents, scalability, and environmental impact.

Method 1: Enzymatic Kinetic Resolution of Racemic cis-1,3-Cyclopentanedicarboxylic Acid Dimethyl Ester

This classical resolution technique offers a reliable route to the desired enantiomer by leveraging the high stereoselectivity of enzymes.

Scientific Principle: An enzyme, typically a lipase, selectively catalyzes the hydrolysis of one enantiomer of the racemic diester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed monoester and the unreacted diester can then be separated.

Workflow Diagram:

Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Cost-Benefit Analysis:

FactorAnalysis
Cost of Starting Materials The cost of the chiral auxiliary can be significant, although it is often recoverable. [1][2]The prochiral starting materials are generally readily available.
Yield This method can theoretically achieve a 100% yield of the desired diastereomer. However, the attachment and cleavage steps can reduce the overall yield.
Enantiomeric Excess (e.e.) High diastereomeric excess (d.e.), which translates to high e.e. after auxiliary removal, is often achievable (>98%).
Scalability The scalability can be challenging due to the need for stoichiometric amounts of the often-expensive chiral auxiliary and potentially cryogenic reaction conditions.
Environmental Impact The use of stoichiometric chiral auxiliaries and often harsh conditions for their attachment and removal can lead to a lower atom economy and more waste generation compared to catalytic methods.
Process Complexity This is a multi-step process involving auxiliary attachment, the key diastereoselective reaction, and auxiliary cleavage, which adds to the overall complexity and cost.

Experimental Protocol: Asymmetric Synthesis via a Chiral Auxiliary (Conceptual Outline)

  • Auxiliary Attachment: React a suitable prochiral cyclopentane derivative (e.g., a derivative of 3-cyclopentene-1-carboxylic acid) with a chiral auxiliary (e.g., an Evans oxazolidinone) to form a chiral substrate. []2. Diastereoselective Reaction: Perform a stereocontrolled reaction, such as a conjugate addition or an alkylation, where the chiral auxiliary directs the approach of the incoming reagent.

  • Purification: Purify the resulting diastereomer by chromatography or crystallization.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under conditions that do not epimerize the newly formed stereocenters to yield the enantiomerically enriched cyclopentane derivative.

  • Final Conversion: Convert the derivative to this compound through subsequent functional group manipulations.

Method 3: Catalytic Asymmetric Hydrogenation

This method represents a highly atom-economical approach to establishing the desired stereocenters through the use of a chiral catalyst.

Scientific Principle: A prochiral unsaturated precursor is hydrogenated using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium with a chiral ligand). The chiral environment of the catalyst directs the delivery of hydrogen to one face of the double bond, leading to the formation of the desired enantiomer with high selectivity.

Workflow Diagram:

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Cost-Benefit Analysis:

FactorAnalysis
Cost of Starting Materials The cost of the chiral catalyst, particularly the precious metal and the chiral ligand, can be high. However, only catalytic amounts are required, and catalyst recovery and recycling are often feasible on an industrial scale.
Yield High yields are generally achievable as this is a direct conversion of the starting material to the product.
Enantiomeric Excess (e.e.) Excellent e.e. (>99%) can often be obtained with the right combination of substrate, catalyst, and reaction conditions.
Scalability This method is highly scalable and is widely used in the pharmaceutical industry for the large-scale production of chiral compounds.
Environmental Impact Asymmetric catalysis is a highly atom-economical and "green" method, generating minimal waste.
Process Complexity The process is often a single, straightforward step, simplifying the overall manufacturing process. However, catalyst screening and optimization can be resource-intensive during development.

Experimental Protocol: Catalytic Asymmetric Hydrogenation (Conceptual Outline)

  • Substrate Preparation: Synthesize a suitable prochiral unsaturated precursor, such as a derivative of 3-cyclopentene-1,3-dicarboxylic acid.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the substrate in an appropriate solvent.

    • Add a chiral catalyst (e.g., a pre-formed Ru-BINAP complex).

    • Pressurize the reactor with hydrogen gas and stir at a controlled temperature until the reaction is complete.

  • Work-up and Purification:

    • Depressurize the reactor and remove the catalyst by filtration.

    • Purify the product by crystallization or chromatography to obtain the enantiomerically pure this compound derivative.

Summary of Cost-Benefit Analysis

MethodKey AdvantagesKey DisadvantagesBest Suited For
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, "green" approach.Theoretical 50% yield limitation (without racemization), multi-step process.Initial discovery and small-scale synthesis where high purity is critical and the 50% yield is acceptable.
Asymmetric Synthesis with Chiral Auxiliary High diastereoselectivity, well-established procedures for many transformations.Stoichiometric use of expensive auxiliaries, lower atom economy, multi-step process. [1]Situations where a suitable catalytic method is not available and for the synthesis of complex molecules requiring multiple stereocontrolled steps.
Catalytic Asymmetric Hydrogenation High yield and enantioselectivity, high atom economy, scalable, single-step process.High initial cost of catalyst development and the catalyst itself.Large-scale industrial production where efficiency, cost-effectiveness, and sustainability are paramount.

Conclusion and Future Outlook

The choice of the optimal synthesis method for this compound is a multifaceted decision that depends on the scale of production, cost constraints, and the desired level of enantiopurity. For early-stage research and small-scale synthesis, enzymatic resolution offers a reliable and environmentally friendly option. Asymmetric synthesis with chiral auxiliaries, while less atom-economical, provides a powerful tool for constructing complex stereochemical architectures. For industrial-scale manufacturing, catalytic asymmetric hydrogenation emerges as the most cost-effective and sustainable approach, delivering high yields and enantioselectivity in a streamlined process.

Future developments in this field will likely focus on the discovery of more efficient and robust catalysts for asymmetric synthesis, as well as the engineering of novel enzymes with enhanced activity and stability for kinetic resolutions. The exploration of synthesis routes from bio-based feedstocks also presents an exciting avenue for improving the sustainability of producing this important chiral building block.

References

  • ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435.
  • Jagiellońskie Centrum Innowacji. (n.d.). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.
  • PubMed Central (PMC). (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
  • PubMed. (n.d.). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • PubMed. (n.d.). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • Wikipedia. (n.d.). Chiral auxiliary.

Sources

A Comparative Guide to the Biological Activity of Cyclopentane-1,3-dicarboxylic Acid Isomers: A Focus on Glutamate Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroscience and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological function. Subtle changes in the three-dimensional arrangement of atoms can dramatically alter a compound's affinity and efficacy for its biological target. This guide provides an in-depth comparison of the biological activities of the cis-(1R,3S) and trans-(1S,3R) isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), rigid analogs of the neurotransmitter glutamate. While the parent compounds, cyclopentane-1,3-dicarboxylic acids, serve as important chemical scaffolds[1][][3], it is their amino-derivatives that exhibit potent activity at glutamate receptors, the primary mediators of excitatory neurotransmission in the mammalian central nervous system[4][5][6][7].

This document will dissect the distinct pharmacological profiles of these isomers, offering researchers, scientists, and drug development professionals a clear, evidence-based understanding of their differential effects on metabotropic and ionotropic glutamate receptors. We will explore the causality behind their divergent signaling pathways and provide detailed experimental protocols for their characterization.

Stereoisomerism: The Decisive Factor in Receptor Selectivity

The cyclopentane ring constrains the geometry of the two carboxylate groups and the alpha-amino group, mimicking different conformations of glutamate. This conformational restriction is the basis for the isomers' distinct receptor selectivity.

  • (1R,3S)-Cyclopentane-1,3-dicarboxylic acid (cis-ACPD): In this isomer, the two carboxylic acid groups reside on the same face of the cyclopentane ring.

  • trans-ACPD isomers (e.g., (1S,3R)-ACPD): In these isomers, the carboxylic acid groups are on opposite faces of the ring.

This fundamental structural difference dictates how each molecule fits into the binding pockets of different glutamate receptor subtypes.

Comparative Biological Activity: A Tale of Two Receptor Families

Experimental evidence reveals a stark divergence in the primary biological targets of cis- and trans-ACPD. The trans-isomer is a potent agonist of metabotropic glutamate receptors (mGluRs), while the cis-isomer preferentially acts on ionotropic NMDA receptors[4].

The Trans Isomer: A Selective Metabotropic Glutamate Receptor Agonist

The trans-isomer, specifically (1S,3R)-ACPD, is a highly selective and efficacious agonist for Group I and Group II metabotropic glutamate receptors[5][7]. These receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades[8][9].

Mechanism of Action: Upon binding to Group I mGluRs (mGluR1 and mGluR5), (1S,3R)-ACPD initiates a signaling cascade via Gαq protein activation. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[8]. IP3 triggers the release of intracellular calcium stores, leading to a variety of downstream cellular responses.

Studies have shown that (1S,3R)-ACPD stimulates phosphoinositide hydrolysis in rat hippocampal slices with high potency[5]. In fact, it is up to 30 times more potent in activating metabotropic receptors compared to its affinity for NMDA receptors[5]. This selectivity is crucial, as activation of mGluRs by trans-ACPD does not appear to directly cause the excitotoxic effects associated with over-stimulation of ionotropic receptors[4].

G_protein_signaling cluster_membrane Cell Membrane Receptor Group I mGluR G_protein Gαq Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand (1S,3R)-ACPD (trans-isomer) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Downstream Cellular Responses DAG->Cellular_Response Ca_release->Cellular_Response

Caption: Signaling pathway of (1S,3R)-ACPD via Group I mGluRs.

The Cis Isomer: An Ionotropic NMDA Receptor Agonist

In stark contrast to its trans counterpart, (1R,3S)-ACPD (cis-ACPD) is a much weaker agonist at mGluRs[5]. Its biological activity is predominantly mediated through ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor[4].

Mechanism of Action: NMDA receptors are ligand-gated ion channels. Upon binding of an agonist like cis-ACPD, the channel opens, allowing the influx of Na⁺ and Ca²⁺ ions. This leads to depolarization of the neuronal membrane and initiation of an action potential.

The preference of cis-ACPD for NMDA receptors has significant in vivo consequences. When administered to neonatal rats, cis-ACPD is a potent convulsant, approximately six times more so than trans-ACPD[4]. These convulsions can be prevented by competitive NMDA receptor antagonists, confirming the receptor target[4]. Furthermore, direct injection of cis-ACPD into the rat striatum produces extensive, dose-related neuronal degeneration, a hallmark of excitotoxicity[4]. This excitotoxic effect is a direct result of excessive Ca²⁺ influx through the NMDA receptor channels.

Quantitative Comparison of Isomer Activity

The following table summarizes the key pharmacological differences between the amino-substituted cis and trans isomers based on published data.

Parameter(1R,3S)-ACPD (cis-isomer)(1S,3R)-ACPD (trans-isomer)Reference
Primary Target Ionotropic NMDA ReceptorMetabotropic Glutamate Receptors (Group I/II)[4]
mGluR Potency Much less potent and efficaciousHigh potency agonist[5]
NMDA Receptor Potency ~30x more potent than at mGluRs~12x less potent than at mGluRs[4]
In Vivo Effect Potent convulsant, ExcitotoxicFew signs of neuronal degeneration[4]
Signaling Pathway Ion channel opening (Ca²⁺ influx)G-protein activation (IP3/DAG pathway)[4][8]

Experimental Protocols for Characterization

To validate the distinct activities of these isomers, specific assays are employed. The choice of assay is critical for elucidating the mechanism of action.

Protocol 1: Phosphoinositide Hydrolysis Assay (for mGluR Activity)

This assay quantitatively measures the accumulation of inositol phosphates (IPs), a downstream product of Group I mGluR activation, providing a functional measure of receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy of test compounds at stimulating Gαq-coupled mGluRs.

Methodology:

  • Tissue Preparation: Prepare brain slices (e.g., neonatal rat hippocampus) or use cultured cells expressing the mGluR of interest[5].

  • Radiolabeling: Pre-incubate the cells/slices with myo-[³H]inositol to label the cellular phosphoinositide pool.

  • Compound Stimulation: Wash the preparations and incubate with varying concentrations of the test compounds (e.g., (1S,3R)-ACPD, (1R,3S)-ACPD) in the presence of LiCl (to inhibit inositol monophosphatase and cause IPs to accumulate).

  • Extraction: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Separation: Isolate the total [³H]inositol phosphates from the free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the [³H]IP accumulation against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.

assay_workflow cluster_protocol Phosphoinositide Hydrolysis Assay Workflow A 1. Prepare brain slices or cell cultures B 2. Pre-incubate with myo-[³H]inositol A->B C 3. Stimulate with ACPD isomers + LiCl B->C D 4. Quench reaction & extract soluble IPs C->D E 5. Separate [³H]IPs via Anion-Exchange Column D->E F 6. Quantify radioactivity (Scintillation Counting) E->F G 7. Plot Dose-Response Curve & Calculate EC₅₀ F->G

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of esters derived from (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal factors behind experimental choices, ensuring a blend of technical precision and field-tested insights.

This compound and its derivatives are important chiral building blocks in the synthesis of a variety of pharmacologically active compounds. The stereochemistry of these molecules is critical to their biological activity, making stereospecific analytical techniques essential. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for the structural elucidation and quantification of these chiral esters.

Choosing the Right Tool for the Job: A Comparison of Ionization Techniques

The choice of ionization technique is paramount in the mass spectrometric analysis of this compound esters. The primary consideration is the trade-off between generating structurally informative fragments and preserving the molecular ion for accurate mass determination.

Ionization TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
Electron Ionization (EI) High-energy electrons bombard the analyte, causing extensive fragmentation.Provides a detailed fragmentation pattern for structural elucidation.The molecular ion may be weak or absent, making molecular weight determination difficult.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction.A "softer" technique that typically preserves the molecular ion ([M+H]⁺).[1]Fragmentation may be limited, providing less structural information.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.A very soft ionization technique ideal for preserving the molecular ion, often as adducts like [M+Na]⁺ or [M+NH₄]⁺. Well-suited for LC-MS.[2]May not induce sufficient fragmentation for detailed structural analysis without tandem MS (MS/MS).

For routine analysis where both molecular weight confirmation and structural information are desired, a combination of techniques or a versatile instrument capable of both soft and hard ionization is ideal. For quantitative studies, the sensitivity and robustness of ESI coupled with liquid chromatography often make it the preferred method.

Navigating the Fragmentation Maze: Predicting the Mass Spectra of this compound Esters

The fragmentation of esters of this compound in the mass spectrometer is a predictable process governed by the stability of the resulting ions. For a representative dimethyl ester, the following fragmentation pathways can be anticipated under Electron Ionization (EI):

  • Molecular Ion Peak (M⁺): The intact ionized molecule. For dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate (C₉H₁₄O₄), the molecular weight is 186.21 g/mol , so a peak at m/z 186 would be expected.

  • Loss of an Alkoxy Group (-OCH₃): A common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion. This would result in a fragment at m/z 155.

  • Loss of a Carbomethoxy Group (-COOCH₃): Cleavage of the entire ester group would lead to a fragment at m/z 127.

  • Ring Fragmentation: The cyclopentane ring can also fragment. A key fragment of the parent dicarboxylic acid is observed at m/z 41, corresponding to [C₃H₅]⁺, and similar fragments can be expected from the ester.[3]

  • McLafferty Rearrangement: While less common in cyclic esters compared to their linear counterparts, this rearrangement can occur if sterically feasible, leading to the elimination of a neutral molecule.

The following diagram illustrates the predicted fragmentation of dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate:

G M Dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate (M⁺, m/z 186) F1 [M - OCH₃]⁺ (m/z 155) M->F1 -OCH₃ F2 [M - COOCH₃]⁺ (m/z 127) M->F2 -COOCH₃ F3 [C₃H₅]⁺ (m/z 41) M->F3 Ring Cleavage

Caption: Predicted EI fragmentation of a dialkyl ester.

A Practical Approach: GC-MS Analysis of this compound Methyl Esters

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids, derivatization to their more volatile ester forms is a necessary prerequisite.[2] Methyl esters are commonly used due to their ease of preparation and good chromatographic properties.

The following diagram outlines a typical workflow for GC-MS analysis:

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Start Start with this compound Derivatization Esterification (e.g., with Methanol/H⁺) Start->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Solvent Evaporation Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra of Peaks TIC->MassSpectra LibrarySearch Library Search & Interpretation MassSpectra->LibrarySearch Quantification Quantification MassSpectra->Quantification

Caption: GC-MS workflow for dicarboxylic acid ester analysis.

Step-by-Step Experimental Protocol: Derivatization and GC-MS Analysis

This protocol provides a general framework. Optimization of specific parameters may be necessary depending on the instrumentation and sample matrix.

1. Derivatization to Methyl Esters:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 60-70°C for 2-4 hours.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.

  • Add 1 mL of a suitable organic solvent (e.g., dichloromethane or hexane) and vortex thoroughly.

  • Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial.

  • Repeat the extraction of the aqueous layer with another 1 mL of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a new vial for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A chiral capillary column is essential for separating stereoisomers. A common choice would be a cyclodextrin-based column (e.g., Rt-βDEXsm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Alternative Approaches and their Comparative Merits

While GC-MS is a powerful technique, other methods offer distinct advantages for specific applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Advantage: Eliminates the need for derivatization, as the dicarboxylic acid itself can be analyzed directly. This is particularly useful for complex matrices where derivatization may introduce artifacts.[4]

    • Technique: Reversed-phase chromatography coupled with ESI-MS is a common approach. Chiral stationary phases are available for LC to separate enantiomers.

    • Comparison: LC-MS can be more sensitive than GC-MS for certain compounds and is better suited for analyzing thermally labile or non-volatile derivatives. However, the chromatographic resolution of small, polar molecules can sometimes be more challenging than in GC.

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS):

    • Advantage: Offers rapid separations and is compatible with a wide range of chiral stationary phases.

    • Technique: SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It is often coupled with APCI or ESI-MS.

    • Comparison: SFC can provide faster analysis times and higher efficiency than HPLC for certain chiral separations.

Data-Driven Comparison of Analytical Techniques

ParameterGC-MS (with derivatization)LC-MS/MS (direct analysis)
Sample Preparation Multi-step (derivatization, extraction)Minimal (dissolution, filtration)
Analysis Time Typically 15-30 minutes per sampleCan be faster, especially with UPLC systems (5-15 minutes)
Selectivity High, especially with chiral columnsHigh, with chiral columns and MS/MS detection
Sensitivity Good, but can be limited by derivatization efficiencyGenerally very high, especially with modern instruments
Structural Information Rich fragmentation patterns from EIControlled fragmentation with MS/MS
Compound Amenability Limited to volatile or semi-volatile derivativesBroad applicability to polar and non-volatile compounds

Conclusion: A Method for Every Need

The optimal mass spectrometric method for the analysis of this compound esters depends on the specific research question.

  • For structural confirmation and impurity profiling , the detailed fragmentation patterns provided by GC-MS with electron ionization are invaluable.

  • For high-throughput screening and quantitative analysis in biological matrices , the speed, sensitivity, and minimal sample preparation of LC-MS/MS make it the superior choice.

  • For the separation of stereoisomers , both GC and LC with appropriate chiral stationary phases are effective, and the choice may depend on the specific ester and available instrumentation.

By understanding the principles behind each technique and the predictable fragmentation behavior of these molecules, researchers can confidently select and optimize their analytical approach to achieve their scientific goals.

References

  • Smolecule. (2023, August 15). This compound. Smolecule.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.
  • National Center for Biotechnology Information. (2021, June 12).
  • National Center for Biotechnology Information. (2019, August 30). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo).
  • National Center for Biotechnology Information. (2012, October 24). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions.
  • National Center for Biotechnology Information. (2017, May 22). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • ResearchGate. (n.d.). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters.
  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • PubMed. (2001, January 12). Separation of enantiomers by gas chromatography.
  • Whitman College. (n.d.).
  • SciSpace. (2012, March 21).
  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (2012).
  • National Center for Biotechnology Information. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
  • ResearchGate. (n.d.).
  • PolyU Institutional Research Archive. (n.d.). Chiral Mass Spectrometry: An Overview.
  • ACS Publications. (n.d.). Gas chromatographic characterization of fatty acids. Identification constants for mono- and dicarboxylic methyl esters.
  • ResearchGate. (n.d.). Chiral Mass Spectrometry: An Overview.
  • National Center for Biotechnology Information. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • ScienceDirect. (n.d.). Chiral analysis by MS.
  • Royal Society of Chemistry. (2020). Advances in chiral analysis: from classical methods to emerging technologies.
  • DOI. (2004, April 23). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions.
  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived from Meldrum's acid showing products' decomposition in GC to afford the corresponding dicarboxylic acid.
  • NIST WebBook. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-.
  • ChemicalBook. (n.d.).
  • Chemsrc. (n.d.).
  • PubChem. (n.d.). cis-1,3-Dimethylcyclopentane.
  • NIST WebBook. (n.d.). Cyclopentane, 1,3-dimethyl-.
  • SpectraBase. (n.d.). 1,2-Diethylcyclobutane - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

Sources

literature review of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

This compound, a chiral building block, offers a unique stereochemical scaffold for a variety of applications in the chemical and pharmaceutical industries. Its rigid cyclopentane core, substituted with two carboxylic acid functional groups in a specific cis-orientation, provides a versatile platform for the synthesis of complex molecules, the resolution of racemic mixtures, and the construction of novel materials. This guide provides a comprehensive overview of its primary applications, with a comparative analysis against common alternatives, supported by experimental protocols and data to inform your research and development endeavors.

A Versatile Chiral Synthon in Antiviral Drug Synthesis

The cyclopentane ring is a common structural motif in many biologically active compounds, including a number of antiviral drugs. The defined stereochemistry of this compound makes it an attractive starting material for the enantioselective synthesis of these complex molecules. Its derivatives have been investigated for their potential as inhibitors of HIV protease, a key enzyme in the life cycle of the virus[1].

Comparative Analysis: Alternative Chiral Building Blocks

While this compound offers a unique cyclopentanoid scaffold, other chiral building blocks are also widely employed in antiviral synthesis. The choice of starting material is often dictated by the target molecule's specific stereochemistry and functional group requirements.

Chiral Building BlockKey Structural FeaturesProminent Antiviral ApplicationsAdvantagesDisadvantages
This compound Rigid cis-dicarboxylic acid on a cyclopentane ring.Precursor to HIV protease inhibitors and other antiviral agents with a cyclopentane core.Provides a pre-defined stereochemical framework, potentially reducing the number of synthetic steps.May require functional group manipulations to introduce other necessary functionalities.
Shikimic Acid A naturally occurring cyclohexene carboxylic acid with multiple stereocenters.Key starting material for the synthesis of Oseltamivir (Tamiflu®), an influenza neuraminidase inhibitor[2][3][4].Readily available from natural sources; contains multiple chiral centers that can be elaborated.The supply can be subject to fluctuations; the synthesis of Oseltamivir from shikimic acid involves multiple steps.
Vince Lactam A bicyclic lactam that serves as a versatile chiral amine precursor.Used in the synthesis of carbocyclic nucleoside analogues with antiviral activity.Provides access to a wide range of enantiomerically pure cyclopentylamines.The synthesis of Vince lactam itself can be multi-stepped.
Corey Lactone A functionalized bicyclic lactone.A key intermediate in the synthesis of prostaglandins, which have diverse biological activities, including antiviral effects.Allows for the stereocontrolled introduction of various functional groups on the cyclopentane ring.Can be more expensive than simpler starting materials.
Experimental Workflow: Conceptual Synthesis of an Antiviral Intermediate

The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a chiral cyclopentane intermediate, a common core in certain antiviral compounds.

G A (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid B Activation of Carboxylic Acids (e.g., as acid chlorides or esters) A->B SOCl2 or CH3OH, H+ C Selective Reduction of one Carboxylic Acid Group B->C e.g., BH3-THF D Functional Group Interconversion (e.g., conversion of -COOH to -NH2) C->D e.g., Curtius or Hofmann rearrangement E Coupling with a Nucleobase or other pharmacophore D->E Coupling reaction F Chiral Cyclopentane-based Antiviral Candidate E->F

Caption: Conceptual synthetic pathway from this compound to an antiviral candidate.

A Chiral Resolving Agent for Racemic Mixtures

The separation of enantiomers from a racemic mixture is a critical step in the production of many pharmaceuticals. This compound can be employed as a chiral resolving agent, particularly for racemic amines. The principle of this method lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization[5][6][7].

Comparative Analysis: Alternative Chiral Resolving Agents

A variety of chiral acids are available for the resolution of racemic bases. The choice of resolving agent is often empirical and depends on the specific properties of the compound to be resolved.

Chiral Resolving AgentAcidity (pKa)Common ApplicationsAdvantagesDisadvantages
This compound pKa1: 4.26, pKa2: 5.51[1]Resolution of racemic amines.The two carboxylic acid groups offer multiple points of interaction for diastereomeric salt formation. The rigid structure may lead to well-defined crystal packing.Less commonly used than tartaric or mandelic acid, so less literature data is available for specific applications.
L-(+)-Tartaric Acid pKa1: 2.98, pKa2: 4.34Widely used for the resolution of a broad range of racemic amines.Readily available and relatively inexpensive. Extensive literature and proven track record.The high acidity may not be suitable for all substrates.
(S)-(+)-Mandelic Acid ~3.41Effective for the resolution of primary and secondary amines.Often provides good discrimination between diastereomeric salts, leading to high enantiomeric excess.Can be more expensive than tartaric acid.
(-)-Camphoric Acid pKa1: ~4.6Resolution of amines and other basic compounds.The rigid bicyclic structure can provide excellent chiral recognition.Less common and potentially more expensive than tartaric or mandelic acid.
Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the use of this compound as a chiral resolving agent for a racemic amine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.

    • Slowly add the solution of the resolving agent to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric excess of the amine in the crystallized salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC or GC.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystallized diastereomeric salt in water.

    • Add the aqueous base solution dropwise with stirring until the pH is basic (e.g., pH > 10) to liberate the free amine.

    • Extract the liberated amine with an organic solvent (3x).

    • Combine the organic extracts, dry over the drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Caption: Workflow for the chiral resolution of a racemic amine using this compound.

A Building Block for Chiral Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. The incorporation of chiral linkers, such as this compound, can lead to the formation of chiral MOFs (CMOFs). These materials have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing[8][9][10].

Comparative Analysis: Alternative Chiral Linkers for MOFs

The properties of a CMOF are highly dependent on the structure of the chiral linker. A variety of chiral dicarboxylic acids have been used to construct CMOFs, each imparting different pore sizes, shapes, and chiral environments to the resulting framework.

Chiral LinkerStructural FeaturesPotential Impact on MOF Properties
This compound Rigid, non-aromatic dicarboxylic acid with C2 symmetry.Can lead to the formation of robust frameworks with a well-defined chiral pore environment. The lack of aromaticity may influence the framework's luminescence properties.
Tartaric Acid Derivatives Acyclic, highly functionalized dicarboxylic acids.The hydroxyl groups can provide additional coordination sites or hydrogen bonding interactions within the framework, influencing its structure and properties.
Amino Acid Derivatives Dicarboxylic acids derived from natural amino acids.The presence of the amino group can be used for post-synthetic modification of the MOF, introducing new functionalities.
Axially Chiral Biphenyl Dicarboxylic Acids (e.g., BINAP derivatives) Dicarboxylic acids with axial chirality.Can create highly asymmetric pore environments, which can be beneficial for enantioselective applications.
Experimental Protocol: Solvothermal Synthesis of a Chiral MOF

This is a general protocol for the solvothermal synthesis of a CMOF using this compound as the chiral linker. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired framework.

Materials:

  • This compound

  • A suitable metal salt (e.g., zinc nitrate, copper nitrate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve the metal salt and this compound in the solvent. The molar ratio of metal to linker is a critical parameter to be optimized.

    • The mixture may be sonicated to ensure complete dissolution.

  • Solvothermal Synthesis:

    • Transfer the solution to the Teflon-lined autoclave and seal it.

    • Place the autoclave in an oven and heat it to the desired temperature (typically between 80 and 150 °C) for a specific period (e.g., 24-72 hours).

  • Isolation and Activation of the MOF:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the crystals with fresh solvent to remove any unreacted starting materials.

    • Activate the MOF by solvent exchange with a low-boiling point solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

G A Metal Salt + (1R,3S)-Cyclopentane- 1,3-dicarboxylic Acid B Dissolve in High-Boiling Solvent (e.g., DMF) A->B C Solvothermal Reaction (in autoclave at high T and P) B->C D Crystallization of Chiral MOF C->D E Isolation and Washing D->E F Solvent Exchange and Activation (under vacuum) E->F G Porous Chiral MOF F->G

Caption: General workflow for the solvothermal synthesis of a chiral metal-organic framework.

A Chiral Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While less common than other applications, the C2-symmetric nature of this compound makes it a potential candidate for use as a chiral auxiliary, for instance, in asymmetric Diels-Alder reactions[11][12][13].

Comparative Analysis: Alternative Chiral Auxiliaries

The field of asymmetric synthesis is rich with a variety of effective chiral auxiliaries. The choice depends on the specific reaction, the desired stereochemical outcome, and the ease of attachment and removal of the auxiliary.

Chiral AuxiliaryClassTypical ApplicationsAdvantages
This compound Dicarboxylic AcidPotentially in Diels-Alder reactions and other cycloadditions.The rigid C2-symmetric structure could provide good facial discrimination.
Evans' Auxiliaries OxazolidinonesAldol reactions, alkylations, and acylations.High diastereoselectivities are often achieved; the auxiliary is readily available and easily removed.
Oppolzer's Sultams Camphor-derived sultamsDiels-Alder reactions, conjugate additions, and alkylations.Excellent stereocontrol and high crystallinity of intermediates often facilitate purification.
(R)- and (S)-Proline Amino AcidA versatile organocatalyst for a wide range of asymmetric transformations.Readily available, inexpensive, and often used in catalytic amounts.

References

  • Corey, E. J., & Ensley, H. E. (1975). A new synthesis of prostaglandins. Journal of the American Chemical Society, 97(23), 6908–6909.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Oseltamivir total synthesis. (2023). In Wikipedia. [Link]
  • Cholic acid derived novel chiral auxiliaries for asymmetric Diels–Alder reactions. (1991).
  • Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. (n.d.). Semantic Scholar.
  • This compound. (2023, August 15). Smolecule.
  • A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (n.d.). Semantic Scholar.
  • Syntheses of FDA Approved HIV Protease Inhibitors. (2009). PubMed Central.
  • Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. (2022). Frontiers in Chemistry, 10, 982298.
  • ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. (1995). Tetrahedron Letters, 36(40), 7201-7204.
  • Synthesis of Chiral Cyclopentenones. (2012). Chemical Reviews, 112(5), 2889-2936.
  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (2020). Symmetry, 12(11), 1845.
  • 1 Asymmetric Catalysis of Diels–Alder Reaction. (2011).
  • A review on chiral metal–organic frameworks: synthesis and asymmetric applications. (2022). Nanoscale, 14(38), 13831-13854.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2012). The Journal of Organic Chemistry, 77(17), 7430-7437.
  • Three-Dimensional Chiral Metal–Organic Frameworks: Synthesis and Structural Transform
  • A New and Convenient Chiral Auxiliary for Asymmetric Diels-Alder Cycloadditions in Environmentally Benign Solvents. (2009). Letters in Organic Chemistry, 6(3), 235-238.
  • This compound | 876-05-1. (n.d.). Biosynth.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. (2012). University of South Florida.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.
  • Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. (2022). Frontiers in Chemistry, 10, 982298.
  • Selecting chiral acids for resolution of amines. (2013, April 29). Sciencemadness Discussion Board.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega, 2(10), 7175–7182.
  • Synthesis and the Crystal Structure of a New Chiral 1D Metal–Organic Coordination Polymer Based on L-Prolineamide-Substituted Diarylacetylenedicarboxylic Acid Deriv
  • Synthesis of cyclopentane-1,3-dicarboxylic anhydride. (n.d.). PrepChem.com.
  • 6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid for Laboratory Professionals

Disclaimer: At the time of writing, a comprehensive, peer-reviewed safety data sheet (SDS) for this compound is not universally available. This guide has been synthesized from manufacturer-provided SDS for the same or structurally similar compounds, and established best practices for laboratory chemical waste management. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions. This document is intended for research use only (RUO) and not for diagnostic or therapeutic procedures.[1]

Introduction: Beyond the Benchtop

This compound (CAS No: 876-05-1) is a cyclic organic compound utilized in various research and development applications, including the synthesis of pharmaceutical intermediates.[2] As with any chemical reagent, its lifecycle does not end with the completion of an experiment. The responsible management and disposal of surplus, expired, or waste this compound is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.

Hazard Profile: A Case for Prudence

While comprehensive toxicological and environmental data for this compound are not widely published, the available safety information from suppliers indicates that it is not benign.[3][4] A thorough understanding of its known hazards is the foundation of a sound disposal plan.

Known Hazards: According to supplier Safety Data Sheets, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) during handling and waste packaging.[3]

Data Gaps and the Precautionary Principle: Crucially, data regarding acute toxicity, carcinogenicity, and specific environmental impacts are largely unavailable.[3] In the absence of this information, the precautionary principle must be applied. The compound should be treated as a potentially harmful chemical waste, and disposal methods that assume it is non-hazardous (e.g., disposal in regular trash or down the sanitary sewer) are not appropriate.

Core Disposal Directive: Professional Management is Non-Negotiable

The most critical instruction from available safety data sheets is unequivocal: "Dispose of contents/container to an approved waste disposal plant." [3][5][6][7] This directive forms the cornerstone of the disposal procedure. In practice, this means that all waste forms of this compound must be collected, properly labeled, and transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal.

The rationale for this approach is threefold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous wastes to ensure they are handled in a manner that protects human health and the environment.[8][9][10] While this specific compound may not be a listed hazardous waste, its irritant properties and the lack of complete data warrant its management through a compliant disposal stream.

  • Personnel Safety: Disposing of chemical waste in standard laboratory trash cans can expose custodial staff, who are not trained to handle chemical hazards, to unnecessary risks.[11]

  • Environmental Protection: The environmental fate of this compound is not well-documented.[3] Disposal via an approved waste management facility ensures that the compound is treated or incinerated under controlled conditions, preventing its release into the environment.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.

I. Waste Identification and Segregation

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of solid this compound waste. The container must be in good condition with a secure, tight-fitting lid. A wide-mouth polyethylene or glass jar is often suitable.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It is incompatible with strong oxidizing agents.[3] Keep it separate from solvents, aqueous waste, and other solids to prevent unintended reactions.

II. Waste Labeling

  • Immediate Labeling: As soon as the first quantity of waste is added, affix a "Hazardous Waste" or "Chemical Waste" label (as required by your institution) to the container.

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" (or equivalent).

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • The approximate quantity of waste in the container.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant").

    • The name of the principal investigator and the laboratory location.

III. Accumulation and Storage

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[12] This prevents the release of dust and vapors and protects the contents from contamination.

  • Store in a Safe Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin in a ventilated cabinet. The storage location should be away from heat sources and incompatible chemicals.[5]

IV. Arranging for Disposal

  • Consult Institutional Procedures: Familiarize yourself with your organization's specific procedures for chemical waste pickup. This information is typically available on the EHS department's website.

  • Submit a Pickup Request: Once the container is full or you no longer need to accumulate this waste stream, submit a waste collection request to your EHS department.[12] This is often done through an online system.

Management of Empty Containers and Contaminated Materials

  • Empty Containers: A container that held this compound is not considered "empty" until it has been properly decontaminated.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid chemical waste. Do not pour the rinsate down the drain.

    • Deface Label: After rinsing, completely remove or deface the original chemical label on the container.[11][12]

    • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on institutional policy.

  • Contaminated PPE and Debris: Gloves, weighing papers, and spill cleanup materials contaminated with this compound should be placed in a sealed bag or container, labeled as "Solid Waste Contaminated with this compound," and disposed of through the chemical waste stream.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway cluster_2 Forbidden Pathways start Waste Generated (this compound or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate into a dedicated, compatible waste container ppe->segregate label_waste Label container immediately with 'Chemical Waste' details segregate->label_waste trash Dispose in Regular Trash segregate->trash INCORRECT drain Dispose Down Sanitary Sewer segregate->drain INCORRECT store Store in designated Satellite Accumulation Area (SAA) label_waste->store request_pickup Container Full or Waste No Longer Generated? store->request_pickup submit_request Submit Waste Pickup Request to EHS Department request_pickup->submit_request Yes ehs_disposal EHS collects waste for disposal at an approved facility submit_request->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound.

Summary of Key Information

ParameterInformationSource
Chemical Name This compound[3]
CAS Number 876-05-1[3]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[3]
PPE for Waste Handling Chemical safety goggles, nitrile gloves, lab coat[3]
Primary Disposal Route Collection by EHS for disposal at an approved waste management facility[3][5]
Forbidden Disposal Regular trash, sanitary sewer[11][12]

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F.
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
  • Non-Hazardous Waste Disposal Guide for Labor
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
  • The impact of cyclopentane on the environment. Shandong Yuean Chemical Industry Co., Ltd. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • MSDS of Cyclopentane-1,3-dicarboxylic acid. Molbase. [Link]
  • (1S,3R)-Cyclopentane-1,3-Dicarboxylic Acid. Chemsrc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid
Reactant of Route 2
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。